molecular formula C26H27F3N2O6 B12402632 (Rac)-Tezacaftor

(Rac)-Tezacaftor

Cat. No.: B12402632
M. Wt: 520.5 g/mol
InChI Key: MJUVRTYWUMPBTR-UHFFFAOYSA-N
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Description

(Rac)-Tezacaftor is a useful research compound. Its molecular formula is C26H27F3N2O6 and its molecular weight is 520.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H27F3N2O6

Molecular Weight

520.5 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)

InChI Key

MJUVRTYWUMPBTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F

Origin of Product

United States

Foundational & Exploratory

(Rac)-Tezacaftor's Mechanism of Action in CFTR Correction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-Tezacaftor, a key corrector molecule in the treatment of Cystic Fibrosis (CF). It is designed to be a comprehensive resource, detailing the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function in correcting defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Introduction to Tezacaftor and CFTR Correction

Cystic Fibrosis is a monogenic autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in its absence from the cell surface. CFTR modulators are a class of drugs designed to rescue the function of this faulty protein. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell membrane, and potentiators, which enhance the channel's opening probability at the cell surface.

Tezacaftor (VX-661) is a second-generation CFTR corrector. It is a small molecule that improves the processing and trafficking of mutant CFTR, particularly the F508del-CFTR protein, to the cell surface.[1][2][3][4] Tezacaftor is often used in combination with a potentiator, ivacaftor, and another corrector, elexacaftor, to achieve a synergistic effect in restoring CFTR function.[2][4]

Molecular Mechanism of Action

Tezacaftor's primary mechanism involves direct binding to the CFTR protein, which stabilizes its conformation and facilitates its proper folding and subsequent trafficking through the cellular quality control machinery.

Binding Site on the CFTR Protein

Cryo-electron microscopy (cryo-EM) studies have revealed that tezacaftor binds to a specific site within the first transmembrane domain (TMD1) of the CFTR protein.[5][6][7] This binding pocket is formed by transmembrane helices 1, 2, 3, and 6.[7] This is a distinct binding site from that of the potentiator ivacaftor, which binds to a cleft formed by transmembrane helices 4, 5, and 8.[6][7] The specific interaction with TMD1 is crucial for its corrector activity.

Conformational Stabilization and Enhanced Trafficking

The F508del mutation in the nucleotide-binding domain 1 (NBD1) of CFTR leads to misfolding of the entire protein, with significant instability in TMD1.[8] Tezacaftor acts as a molecular chaperone, stabilizing the TMD1 domain at an early stage of CFTR biogenesis within the endoplasmic reticulum (ER).[8] This stabilization prevents the misfolded protein from being targeted for premature degradation by the ER-associated degradation (ERAD) pathway. By promoting a more native-like conformation, tezacaftor allows the F508del-CFTR protein to pass through the cellular quality control checkpoints and traffic to the Golgi apparatus for further processing and eventual insertion into the plasma membrane.[2][4]

The diagram below illustrates the proposed mechanism of tezacaftor in correcting the F508del-CFTR protein defect.

tezacaftor_mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_unfolded Misfolded F508del-CFTR F508del_tezacaftor F508del-CFTR + Tezacaftor (Stabilized TMD1) F508del_unfolded->F508del_tezacaftor ERAD ER-Associated Degradation F508del_unfolded->ERAD Premature Degradation Folding Folding & Processing Tezacaftor Tezacaftor Tezacaftor->F508del_tezacaftor Binds to TMD1 F508del_tezacaftor->Folding Maturation Further Glycosylation & Maturation Folding->Maturation Trafficking Mature_CFTR Mature F508del-CFTR (Band C) Maturation->Mature_CFTR Insertion Functional_CFTR Functional CFTR Channel (Increased Chloride Transport) Mature_CFTR->Functional_CFTR Ivacaftor Ivacaftor Ivacaftor->Functional_CFTR Potentiation

Caption: Tezacaftor's role in F508del-CFTR correction.
Synergy with Ivacaftor

Tezacaftor's primary role is to increase the quantity of CFTR protein at the cell surface.[2] However, the rescued F508del-CFTR still exhibits a gating defect, meaning the channel does not open efficiently. This is where the potentiator ivacaftor plays a crucial synergistic role. Ivacaftor binds to the mature CFTR protein at the cell surface and increases its channel open probability, thereby augmenting chloride ion transport.[2][4] The combination of a corrector like tezacaftor and a potentiator like ivacaftor leads to a more significant restoration of CFTR function than either agent alone.

Quantitative Data on Tezacaftor's Efficacy

The clinical efficacy of tezacaftor, primarily in combination with ivacaftor, has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Improvement in Lung Function (ppFEV1)

Study PopulationTreatment GroupMean Absolute Change in ppFEV1 from BaselineReference
F508del/F508delTezacaftor/Ivacaftor+4.0 percentage points[9]
F508del/Residual FunctionTezacaftor/Ivacaftor+6.8 percentage points[9]
F508del/GatingTezacaftor/Ivacaftor+4.7 percentage points[9]

Table 2: Reduction in Sweat Chloride Concentration

Study PopulationTreatment GroupMean Change in Sweat Chloride (mmol/L) from BaselineReference
F508del/F508delTezacaftor/Ivacaftor-9.5 mmol/L[9]
F508del/Residual FunctionTezacaftor/Ivacaftor-10.1 mmol/L[9]
F508del/GatingTezacaftor/Ivacaftor-9.5 mmol/L[9]

Key Experimental Protocols

The mechanism of action and efficacy of tezacaftor have been elucidated through a variety of in vitro and ex vivo assays. Detailed methodologies for some of the key experiments are provided below.

Western Blot Analysis of CFTR Protein

This assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the cell surface. Correctors like tezacaftor increase the ratio of Band C to Band B.[10][11][12][13][14]

Protocol:

  • Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells or other relevant cell lines expressing F508del-CFTR. Treat cells with tezacaftor (typically 1-10 µM) or vehicle control for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 6% Tris-Glycine SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) and calculate the C/B ratio.

western_blot_workflow A Cell Culture & Treatment (e.g., HBE cells + Tezacaftor) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-CFTR) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition & Densitometry (Band C / Band B ratio) I->J

Caption: Workflow for Western Blot analysis of CFTR.
Ussing Chamber Assay

This electrophysiological technique measures ion transport across epithelial monolayers. It is the gold standard for assessing the functional rescue of CFTR chloride channel activity.[3][15][16]

Protocol:

  • Cell Culture: Grow primary HBE cells from CF patients on permeable supports until a polarized monolayer is formed.

  • Treatment: Treat the cells with tezacaftor (and/or ivacaftor) for 24-48 hours.

  • Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

  • Short-Circuit Current (Isc) Measurement: Bathe both sides with identical Ringer's solution and measure the baseline Isc.

  • Pharmacological Modulation:

    • Add amiloride to the apical side to block the epithelial sodium channel (ENaC).

    • Add forskolin (e.g., 10 µM) to stimulate CFTR activity via cAMP activation.

    • Add a CFTR potentiator like ivacaftor (e.g., 1 µM) to the apical side.

    • Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Calculate the change in Isc in response to the pharmacological agents to quantify CFTR function.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a 3D in vitro model to assess CFTR function. Intestinal organoids derived from CF patients are used to measure fluid secretion into the lumen, which is dependent on CFTR activity.[1][17][18][19][20]

Protocol:

  • Organoid Culture: Culture human intestinal organoids from rectal biopsies of CF patients.

  • Seeding: Seed 30-80 organoids per well in a 96-well plate with Matrigel.

  • Treatment: Treat the organoids with tezacaftor (and/or ivacaftor) for 24 hours.

  • Assay:

    • Add a solution containing forskolin (e.g., 5 µM) to stimulate CFTR-mediated fluid secretion.

    • Image the organoids at multiple time points (e.g., 0, 60, 120 minutes) using a brightfield microscope.

  • Analysis: Measure the change in the cross-sectional area of the organoids over time. An increase in area indicates functional CFTR.

fis_assay_workflow A Culture Intestinal Organoids from CF Patients B Seed Organoids in 96-well Plate A->B C Treat with Tezacaftor (+/- Ivacaftor) B->C D Stimulate with Forskolin C->D E Time-Lapse Imaging D->E F Quantify Organoid Swelling (Change in Area) E->F

Caption: Workflow for the Forskolin-Induced Swelling assay.
Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual CFTR channels in the cell membrane, providing detailed information about channel gating and conductance.[21][22][23][24][25]

Protocol:

  • Cell Preparation: Use cells expressing F508del-CFTR, treated with tezacaftor to promote cell surface expression.

  • Pipette Preparation: Fabricate glass micropipettes with a small tip opening and fill with a solution containing the ions to be measured.

  • Seal Formation: Form a high-resistance "giga-seal" between the micropipette tip and the cell membrane.

  • Recording Configuration: Establish a whole-cell or excised-patch configuration.

  • Data Acquisition: Apply a voltage clamp and record the picoampere-level currents flowing through the CFTR channels in response to stimulation (e.g., with ATP and PKA).

  • Analysis: Analyze the single-channel recordings to determine open probability (Po), conductance, and mean open and closed times.

Conclusion

This compound is a pivotal CFTR corrector that functions by directly binding to and stabilizing the TMD1 domain of the CFTR protein. This action facilitates the proper folding and trafficking of mutant CFTR, such as F508del, to the cell surface, thereby increasing the density of functional channels. Its synergistic effect with the potentiator ivacaftor has led to significant clinical benefits for individuals with Cystic Fibrosis. The experimental methodologies detailed in this guide have been instrumental in elucidating this mechanism and continue to be vital tools in the development of novel CFTR modulators.

References

(Rac)-Tezacaftor: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tezacaftor, the racemic mixture of Tezacaftor (VX-661), represents a significant advancement in the treatment of cystic fibrosis (CF), a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a second-generation CFTR corrector, Tezacaftor addresses the underlying cellular defect in the most common CF-causing mutation, F508del. This technical guide provides an in-depth overview of the discovery and development timeline of this compound, its mechanism of action, and the key experimental findings that have established its therapeutic importance.

Discovery and Development Timeline

The development of Tezacaftor is a testament to the targeted drug discovery efforts aimed at correcting the misfolded F508del-CFTR protein. The timeline below highlights the key milestones in its journey from a laboratory compound to a clinically approved therapeutic.

YearMilestone
Early 2010s Discovery of VX-661 (Tezacaftor) by Vertex Pharmaceuticals as a promising CFTR corrector candidate.
2014 The U.S. Food and Drug Administration (FDA) grants Orphan Drug Designation to VX-661 for the treatment of cystic fibrosis.[1]
2015 Initiation of Phase 3 clinical trials, EVOLVE and EXPAND, to evaluate the efficacy and safety of Tezacaftor in combination with Ivacaftor in CF patients with specific CFTR mutations.[2][3]
2017 Positive results from the EVOLVE and EXPAND Phase 3 trials are announced, demonstrating significant improvements in lung function and other key endpoints.[2]
2018 The FDA approves the combination of Tezacaftor and Ivacaftor (Symdeko) for the treatment of CF in patients aged 12 and older with two copies of the F508del mutation or one of several other specified mutations.
2019 The FDA approves the triple-combination therapy Trikafta (Elexacaftor/Tezacaftor/Ivacaftor) for CF patients aged 12 and older with at least one F508del mutation, significantly expanding the eligible patient population.

Mechanism of Action: Correcting the F508del-CFTR Defect

The F508del mutation leads to the production of a misfolded CFTR protein that is prematurely degraded by the cell's quality control machinery and therefore does not reach the cell surface to function as a chloride channel. Tezacaftor acts as a "corrector" by directly binding to the misfolded F508del-CFTR protein during its synthesis and processing within the endoplasmic reticulum. This binding facilitates the proper folding of the protein, allowing it to bypass the cellular quality control checkpoints and traffic to the cell membrane. Once at the cell surface, the corrected F508del-CFTR protein can be activated by a potentiator, such as Ivacaftor, to restore chloride ion transport.[4][5]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR Ribosome->Misfolded_CFTR Corrected_CFTR Correctly Folded F508del-CFTR Misfolded_CFTR->Corrected_CFTR Binding & Conformational Rescue Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome Ubiquitination & Degradation Tezacaftor This compound Processed_CFTR Further Processing & Glycosylation Corrected_CFTR->Processed_CFTR Trafficking Membrane_CFTR Functional F508del-CFTR at Cell Surface Processed_CFTR->Membrane_CFTR Insertion Chloride_Transport Chloride Ion Transport Membrane_CFTR->Chloride_Transport Activation by Potentiator (e.g., Ivacaftor)

Caption: Mechanism of action of this compound in correcting the F508del-CFTR protein defect.

Quantitative Data from Preclinical and Clinical Studies

Preclinical In Vitro Efficacy

The efficacy of Tezacaftor in correcting the F508del-CFTR defect was initially established in preclinical in vitro models, primarily using human bronchial epithelial (HBE) cells derived from CF patients.

Assay TypeCell ModelTreatmentEndpointResult
Ussing ChamberF508del/F508del HBE cellsTezacaftor (24h)Chloride Transport (% of normal)Increased from baseline of 2.5% to 8.1% of normal levels.[5]
Ussing ChamberF508del/F508del HBE cellsTezacaftor + Ivacaftor (24h)Chloride Transport (% of normal)Further increased to 15.7% of non-CF airway cells.[5]
Ciliary Beat FrequencyF508del/F508del HBE cellsTezacaftor + Ivacaftor (72h)Ciliary Beat FrequencyIncreased to levels greater than those observed with either agent alone.[5]
Clinical Trial Efficacy: EVOLVE and EXPAND Studies

The pivotal Phase 3 trials, EVOLVE and EXPAND, provided robust clinical evidence for the efficacy and safety of Tezacaftor in combination with Ivacaftor.

EVOLVE Study: Patients with two copies of the F508del mutation

EndpointTezacaftor/Ivacaftor GroupPlacebo GroupTreatment Difference (95% CI)p-value
Mean absolute change in ppFEV1 through 24 weeks 4.0 percentage points-4.0 (3.1 to 4.8)<0.001
Mean absolute change in sweat chloride at week 24 -9.5 mmol/L--9.5 (-11.0 to -8.0)<0.001
Pulmonary Exacerbation Rate (per patient-year) 0.390.60-0.005
Mean change in CFQ-R Respiratory Domain score at week 24 5.1 points-5.1 (3.2 to 7.0)<0.001

EXPAND Study: Patients with one F508del mutation and a residual function mutation

EndpointTezacaftor/Ivacaftor vs. PlaceboIvacaftor vs. Placebo
Mean absolute change in ppFEV1 at average of week 4 and 8 6.8 percentage points4.7 percentage points
Mean absolute change in sweat chloride at average of week 4 and 8 -11.1 mmol/L-4.5 mmol/L
Mean change in CFQ-R Respiratory Domain score at week 8 8.3 points7.3 points

Experimental Protocols

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a key in vitro technique used to measure ion transport across epithelial tissues. The following is a generalized protocol for assessing CFTR function in response to modulators.

Objective: To measure changes in CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).

Materials:

  • HBE cells from CF donors (e.g., homozygous for F508del) cultured on permeable supports.

  • Ussing chamber system.

  • Krebs-Bicarbonate Ringer (KBR) solution.

  • Amiloride (to block ENaC channels).

  • Forskolin (to activate CFTR through cAMP).

  • CFTR potentiator (e.g., Ivacaftor).

  • CFTR inhibitor (e.g., CFTRinh-172).

  • Tezacaftor or other correctors.

Procedure:

  • Culture HBE cells on permeable supports until a differentiated, polarized monolayer is formed.

  • Treat the cells with the CFTR corrector (e.g., Tezacaftor at a specified concentration) for 24-48 hours prior to the experiment to allow for correction of the F508del-CFTR protein.

  • Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments, which are filled with pre-warmed and gassed KBR solution.

  • Measure the baseline short-circuit current (Isc), a measure of net ion transport.

  • Add amiloride to the apical chamber to inhibit sodium absorption through ENaC, isolating the chloride current.

  • Add forskolin to the basolateral chamber to stimulate CFTR-mediated chloride secretion.

  • Add a CFTR potentiator to the apical chamber to maximize the activity of the corrected CFTR channels at the cell surface.

  • Finally, add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent. The difference in current before and after the addition of the inhibitor represents the CFTR-mediated chloride secretion.

G start Start: Mount HBE cells in Ussing Chamber measure_baseline Measure Baseline Short-Circuit Current (Isc) start->measure_baseline add_amiloride Add Amiloride (Block ENaC) measure_baseline->add_amiloride add_forskolin Add Forskolin (Activate CFTR) add_amiloride->add_forskolin add_potentiator Add Potentiator (e.g., Ivacaftor) add_forskolin->add_potentiator add_inhibitor Add CFTR Inhibitor (e.g., CFTRinh-172) add_potentiator->add_inhibitor analyze Analyze Data: Calculate CFTR-dependent Isc add_inhibitor->analyze

Caption: Experimental workflow for the Ussing chamber assay.

CFTR Trafficking Assay (Immunoblotting)

This protocol describes a common method to assess the correction of F508del-CFTR trafficking by observing changes in its glycosylation state.

Objective: To determine if Tezacaftor treatment increases the amount of mature, fully-glycosylated F508del-CFTR.

Materials:

  • Cells expressing F508del-CFTR (e.g., CFBE41o- cells).

  • Tezacaftor.

  • Lysis buffer.

  • Protein electrophoresis equipment (SDS-PAGE).

  • Immunoblotting equipment.

  • Primary antibody against CFTR.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence detection reagents.

Procedure:

  • Culture cells expressing F508del-CFTR in appropriate culture vessels.

  • Treat the cells with Tezacaftor at various concentrations for a specified period (e.g., 24 hours).

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE. F508del-CFTR exists in two main forms: Band B (immature, core-glycosylated, ~150 kDa) and Band C (mature, complex-glycosylated, ~170 kDa).

  • Transfer the separated proteins to a membrane (e.g., PVDF).

  • Probe the membrane with a primary antibody specific for CFTR.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the intensity of Band B and Band C. An increase in the ratio of Band C to Band B indicates improved trafficking of F508del-CFTR out of the endoplasmic reticulum and through the Golgi apparatus.

G start Start: Culture F508del-CFTR expressing cells treat Treat with Tezacaftor start->treat lyse Cell Lysis & Protein Extraction treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer sds_page->transfer probe Antibody Probing (Primary & Secondary) transfer->probe detect Chemiluminescence Detection probe->detect analyze Analyze Band C / Band B Ratio detect->analyze

Caption: Experimental workflow for the CFTR trafficking immunoblotting assay.

Conclusion

The discovery and development of this compound has been a pivotal achievement in the field of cystic fibrosis therapeutics. As a highly effective CFTR corrector, it forms the backbone of combination therapies that have transformed the lives of many individuals with CF. The in-depth understanding of its mechanism of action, supported by robust preclinical and clinical data, continues to guide the development of even more effective treatments for this devastating disease. This technical guide provides a comprehensive resource for researchers and drug development professionals working to build upon this success and further advance the treatment of cystic fibrosis.

References

(Rac)-Tezacaftor vs. Tezacaftor Enantiomers: An In-depth Technical Guide on Stereospecific Activity in CFTR Correction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tezacaftor (VX-661) is a pivotal component in the combination therapies for cystic fibrosis (CF), functioning as a corrector of the misfolded cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant. This technical guide provides a detailed examination of the enantiomer-specific activity of Tezacaftor, comparing the racemic mixture, (rac)-Tezacaftor, with its individual stereoisomers. While the clinically approved formulation of Tezacaftor is a single enantiomer, understanding the pharmacological profile of each stereoisomer is crucial for a comprehensive grasp of its structure-activity relationship and for guiding future drug development. This document summarizes the available quantitative data, outlines key experimental protocols for assessing corrector activity, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of Correctors in Cystic Fibrosis Therapy

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport. The most common mutation, F508del, leads to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This results in a reduced quantity of functional CFTR protein at the cell surface, leading to the characteristic thick, sticky mucus in various organs.

CFTR corrector molecules are a class of drugs designed to rescue the processing and trafficking of misfolded CFTR protein, enabling it to reach the cell surface and exert its function. Tezacaftor (VX-661) is a "Type I" corrector that is thought to bind to the first membrane-spanning domain (MSD1) of the CFTR protein, stabilizing it during its biogenesis. It is a cornerstone of several highly effective combination therapies, including Symdeko®/Symkevi® (Tezacaftor/Ivacaftor) and Trikafta®/Kaftrio® (Elexacaftor/Tezacaftor/Ivacaftor).

Enantiomer-Specific Activity of Tezacaftor

While detailed public data directly comparing the racemic mixture of Tezacaftor to its individual enantiomers is limited, the approved and clinically utilized form of Tezacaftor is the (S)-enantiomer. The stereochemistry of a drug molecule can significantly influence its pharmacological properties, including binding affinity, efficacy, and metabolic stability. For other CFTR modulators like Elexacaftor (VX-445), studies have shown a clear difference in the activity of its enantiomers. For instance, the (S)-enantiomer of Elexacaftor is the more potent and efficacious corrector of F508del-CFTR.[1]

A comprehensive understanding of the stereospecific activity of Tezacaftor would require a head-to-head comparison of the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture in preclinical assays.

Quantitative Data on CFTR Corrector Activity

The following table summarizes hypothetical comparative data for this compound and its enantiomers based on typical assays used to evaluate CFTR corrector efficacy. Note: The following data is illustrative and not based on publicly available direct comparative studies, which are currently lacking.

CompoundF508del-CFTR Correction (EC50, µM)Maximal F508del-CFTR Chloride Transport (% of Wild-Type)
This compoundData not availableData not available
(S)-TezacaftorData not availableData not available
(R)-TezacaftorData not availableData not available

EC50 values represent the concentration of the compound required to achieve 50% of its maximal effect in correcting F508del-CFTR trafficking and function. Maximal chloride transport is typically measured in primary human bronchial epithelial (HBE) cells or other relevant cell lines and is expressed as a percentage of the function of wild-type CFTR.

Experimental Protocols for Assessing Corrector Activity

The evaluation of CFTR corrector efficacy involves a series of in vitro assays designed to measure the rescue of mutant CFTR protein trafficking and function.

Cell Culture
  • Cell Lines: Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells (e.g., CFBE41o-) stably expressing the F508del-CFTR mutation are commonly used.

  • Primary Cells: Primary HBE cells obtained from individuals with CF provide a more physiologically relevant model. These cells are cultured at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.

F508del-CFTR Trafficking and Maturation Assays
  • Western Blotting: This technique is used to assess the glycosylation state of the CFTR protein. The immature, core-glycosylated form (Band B) is located in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus to the cell surface. An increase in the Band C to Band B ratio indicates improved protein trafficking.

    • Protocol:

      • Treat cells with the test compounds for 24-48 hours.

      • Lyse the cells and quantify total protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

      • Probe the membrane with antibodies specific for different CFTR domains.

      • Detect the protein bands using chemiluminescence and quantify the band intensities.

Functional Assays for CFTR-Mediated Chloride Transport
  • Ussing Chamber Assay: This is the gold standard for measuring ion transport across epithelial monolayers.

    • Protocol:

      • Culture polarized epithelial cells on permeable supports.

      • Mount the supports in an Ussing chamber, which separates the apical and basolateral sides.

      • Measure the short-circuit current (Isc), which is a direct measure of net ion transport.

      • Stimulate CFTR activity with a cAMP agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor).

      • Inhibit CFTR-specific current with a selective inhibitor (e.g., CFTRinh-172) to determine the magnitude of CFTR-mediated chloride transport.

  • Membrane Potential Assays: These assays use fluorescent probes that are sensitive to changes in cell membrane potential.

    • Protocol:

      • Plate cells in multi-well plates and treat with test compounds.

      • Load cells with a membrane potential-sensitive fluorescent dye.

      • Stimulate CFTR-mediated chloride efflux by adding a cAMP agonist in a low-chloride buffer.

      • Measure the change in fluorescence, which corresponds to membrane depolarization due to chloride efflux.

Signaling Pathways and Experimental Workflows

CFTR Protein Processing and Trafficking Pathway

The following diagram illustrates the biogenesis of the CFTR protein and the points at which correctors like Tezacaftor exert their effects.

CFTR_Processing_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation Folding Folding & Core Glycosylation (Band B) Nascent_CFTR->Folding QC Quality Control (ERAD) Folding->QC Misfolded F508del-CFTR Maturation Complex Glycosylation (Band C) Folding->Maturation Correctly folded CFTR Proteasome Proteasome QC->Proteasome Degradation Corrector (S)-Tezacaftor Corrector->Folding Stabilizes folding Mature_CFTR Mature CFTR Channel Maturation->Mature_CFTR Trafficking Function Chloride Transport Mature_CFTR->Function

Caption: CFTR protein biogenesis and the corrective action of (S)-Tezacaftor.

Experimental Workflow for Corrector Compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of CFTR corrector compounds.

Corrector_Evaluation_Workflow start Start: Compound Library cell_culture Cell Culture (F508del-CFTR expressing cells) start->cell_culture treatment Compound Treatment cell_culture->treatment trafficking_assay Trafficking/Maturation Assay (e.g., Western Blot) treatment->trafficking_assay functional_assay Functional Assay (e.g., Ussing Chamber) treatment->functional_assay data_analysis Data Analysis (EC50, Emax) trafficking_assay->data_analysis dose_response Dose-Response Analysis functional_assay->dose_response dose_response->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: A generalized workflow for the evaluation of CFTR corrector compounds.

Conclusion

Tezacaftor, specifically the (S)-enantiomer, is a highly effective CFTR corrector that plays a crucial role in modern cystic fibrosis therapy. While the publicly available data on a direct comparison between this compound and its individual enantiomers is sparse, the clinical development and approval of the single (S)-enantiomer strongly suggest its superior pharmacological profile. A more detailed, public characterization of the (R)-enantiomer and the racemic mixture would provide valuable insights for the scientific community and could inform the development of next-generation CFTR modulators. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of CFTR correctors and the elucidation of their structure-activity relationships.

References

(Rac)-VX-661 (Tezacaftor): A Technical Guide to its Preclinical Role in Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical research surrounding (Rac)-VX-661, commercially known as Tezacaftor. As a cornerstone of modern cystic fibrosis (CF) therapeutics, understanding its mechanism of action, preclinical efficacy, and the experimental frameworks used to evaluate it is critical for the ongoing development of novel CF treatments.

Core Mechanism of Action: A Type I CFTR Corrector

(Rac)-VX-661 is a small-molecule Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector.[1] Its primary role is to address the underlying cellular defect caused by the most common CF-causing mutation, F508del. This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the plasma membrane and resulting in its premature degradation.[2]

VX-661 functions as a Type I corrector , specifically targeting the F508del-CFTR protein during its synthesis and folding.[3] It is believed to bind to and stabilize the first membrane-spanning domain (MSD1) of the CFTR protein.[3] This stabilization facilitates the proper folding and processing of the mutant protein, allowing it to escape degradation and traffic to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane.[1][4]

Preclinical Efficacy: Quantitative Insights

Preclinical studies have demonstrated the efficacy of VX-661 in rescuing F508del-CFTR function, both as a monotherapy and, more significantly, in combination with other CFTR modulators. The following tables summarize key quantitative data from in vitro preclinical research.

Parameter Cell Line/Model Treatment Result Reference
F508del-CFTR PM DensityCFBE41o- cellsVX-661 + VX-445~45% of Wild-Type[5]
F508del-CFTR PM DensityCFBE41o- cellsVX-661 + VX-44542%–56% of Wild-Type[6]
F508del-CFTR FunctionCFBE41o- cellsVX-661 + VX-445 + VX-770~90% of Wild-Type[7]
F508del-CFTR ConductanceHuman Bronchial Epithelial (HBE) cellsChronic VX-661 + Acute VX-770~25% of non-CF HBE[4]
F508del-CFTR Chloride Channel FunctionHomozygous Nasal EpitheliaVX-661 + VX-445 + VX-770~62% of Wild-Type[5][6]
F508del-CFTR CurrentHomozygous Nasal EpitheliaVX-661 + VX-445 + Acute VX-77076% of Wild-Type[5][6]
Parameter Cell Line Treatment EC50 Reference
F508del-CFTR PM Density IncreaseCFBE41o- cellsVX-445 (in the presence of VX-661)~0.28 µM[5][6]
Parameter Cell Line Treatment Result Reference
Mature F508del-CFTR Half-lifeCFBE41o- cellsVX-661~2-fold increase[2]
Mature F508del-CFTR Half-lifeCFBE41o- cellsVX-661 + VX-445~5-fold increase[2]
F508del-CFTR Thermal Stability (T50)CFBE41o- cellsVX-661Increase from 42°C to ~50°C[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the preclinical evaluation of VX-661, the following diagrams have been generated using the DOT language.

Mechanism of Action of VX-661 on F508del-CFTR cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane F508del-CFTR_Gene F508del-CFTR Gene (Nucleus) F508del-CFTR_mRNA F508del-CFTR mRNA F508del-CFTR_Gene->F508del-CFTR_mRNA Ribosome Ribosome F508del-CFTR_mRNA->Ribosome Misfolded_Protein Misfolded F508del-CFTR (Band B) Ribosome->Misfolded_Protein ER_Degradation ER-Associated Degradation (ERAD) Misfolded_Protein->ER_Degradation Premature Degradation Corrected_Folding Partially Corrected F508del-CFTR Misfolded_Protein->Corrected_Folding Binding & Stabilization of MSD1 VX661 VX-661 (Tezacaftor) VX661->Misfolded_Protein Processing Further Glycosylation & Maturation (Band C) Corrected_Folding->Processing Trafficking Trafficking to Plasma Membrane Processing->Trafficking Functional_CFTR Functional F508del-CFTR Chloride Channel Trafficking->Functional_CFTR

Caption: Mechanism of VX-661 in rescuing F508del-CFTR protein trafficking.

Experimental Workflow for In Vitro Evaluation of VX-661 cluster_CellCulture Cell Culture & Treatment cluster_Biochemical Biochemical Assays cluster_Functional Functional Assays Cell_Seeding Seed CFBE41o- or primary human bronchial epithelial cells Treatment Treat with VX-661 (often in combination with other modulators) for 24-48h Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Biochemical Analysis Ussing_Chamber Ussing Chamber Assay (Short-Circuit Current - Isc) Treatment->Ussing_Chamber Functional Analysis YFP_Assay YFP-Based Halide Influx Assay Treatment->YFP_Assay Organoid_Swelling Intestinal Organoid Forskolin-Induced Swelling (FIS) Treatment->Organoid_Swelling Western_Blot Western Blotting (Detect CFTR bands B & C) Lysis->Western_Blot Thermo_Assay Thermoaggregation Assay Lysis->Thermo_Assay

Caption: A typical experimental workflow for evaluating the efficacy of VX-661.

Detailed Experimental Protocols

The preclinical assessment of (Rac)-VX-661 relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment
  • Cell Lines: Human bronchial epithelial cell lines expressing F508del-CFTR, such as CFBE41o-, are commonly used.[2][6] Primary human bronchial or nasal epithelial cells from CF patients are also utilized for more clinically relevant data.[5][6]

  • Culture Conditions: Cells are cultured at 37°C in a 5% CO2 humidified incubator. For primary cells, air-liquid interface (ALI) culture is often employed to promote differentiation into a polarized epithelial monolayer.[8]

  • Treatment Protocol: Cells are typically incubated with VX-661 (e.g., 3 µM) for 24 to 48 hours to allow for the correction of F508del-CFTR processing and trafficking.[4][9] In combination studies, other modulators like VX-445 (elexacaftor) and/or VX-770 (ivacaftor) are co-incubated.

Western Blotting for CFTR Expression and Maturation
  • Objective: To quantify the abundance of the immature (Band B, core-glycosylated) and mature (Band C, complex-glycosylated) forms of F508del-CFTR.

  • Methodology:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Immunoblotting: Proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

    • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Ussing Chamber Short-Circuit Current (Isc) Measurements
  • Objective: To measure CFTR-mediated chloride ion transport across polarized epithelial cell monolayers.

  • Methodology:

    • Cell Plating: Differentiated epithelial cells on permeable supports (e.g., Transwell inserts) are mounted in an Ussing chamber.

    • Basolateral and Apical Solutions: The chambers are filled with appropriate physiological saline solutions, and the transepithelial voltage is clamped at 0 mV.

    • Pharmacological Stimulation:

      • Amiloride is added to the apical side to block epithelial sodium channels (ENaC).

      • Forskolin (a cAMP agonist) is added to stimulate CFTR activity.

      • A CFTR potentiator, such as VX-770, is often added to maximize channel gating.

      • A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.

    • Data Acquisition: The short-circuit current (Isc), which reflects the net ion transport, is continuously recorded. The change in Isc upon stimulation is indicative of CFTR function.

Thermoaggregation Assay
  • Objective: To assess the conformational stability of the F508del-CFTR protein after corrector treatment.

  • Methodology:

    • Cell Lysate Preparation: Cell lysates containing the corrected F508del-CFTR are prepared.

    • Heating: Aliquots of the lysate are heated at various temperatures for a defined period.

    • Centrifugation: The samples are centrifuged to pellet the aggregated proteins.

    • Western Blotting: The amount of soluble (non-aggregated) CFTR remaining in the supernatant is quantified by Western blotting.

    • Analysis: The temperature at which 50% of the protein remains soluble (T50) is determined as a measure of thermal stability.[2]

Animal Models in Preclinical Research

While in vitro models are crucial for initial screening and mechanistic studies, animal models provide insights into the in vivo pharmacology and pathophysiology. Mouse models of cystic fibrosis have been historically used, but they often do not fully recapitulate the lung disease seen in humans.[10] More recently, ferret and pig models, which exhibit spontaneous lung and pancreatic disease more similar to human CF, have become valuable tools for preclinical research.[11] These models can be used to evaluate the in vivo efficacy of correctors like VX-661 on clinically relevant endpoints.

Conclusion

The preclinical evaluation of (Rac)-VX-661 has been instrumental in establishing its role as a foundational CFTR corrector. Through a combination of sophisticated in vitro assays and relevant animal models, researchers have elucidated its mechanism of action, quantified its efficacy in rescuing the F508del-CFTR mutation, and paved the way for its successful clinical application in combination therapies. This guide provides a comprehensive overview of the key preclinical data and methodologies that have underpinned the development of this important therapeutic agent for cystic fibrosis.

References

(Rac)-Tezacaftor Binding Site on F508del-CFTR Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cystic fibrosis (CF) is an autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, results in the misfolding of the CFTR protein, leading to its premature degradation and a significant reduction in its presence at the cell surface. CFTR modulators, particularly correctors, have revolutionized CF treatment. Tezacaftor (VX-661) is a second-generation CFTR corrector designed to address the trafficking defect of the F508del-CFTR protein. This technical guide provides an in-depth analysis of the (Rac)-Tezacaftor binding site on the F508del-CFTR protein, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

The F508del-CFTR Protein and the Role of Tezacaftor

The F508del mutation leads to a cascade of folding defects, primarily affecting the stability of the first nucleotide-binding domain (NBD1) and its interface with the membrane-spanning domains (MSDs). This instability flags the protein for degradation by the cellular quality control system in the endoplasmic reticulum (ER), preventing its maturation and trafficking to the plasma membrane[1][2].

Tezacaftor is classified as a Type I CFTR corrector. Its primary mechanism involves direct binding to the F508del-CFTR protein during its biogenesis, acting as a pharmacological chaperone[2][3]. This binding stabilizes the protein, facilitating its proper folding and subsequent trafficking from the ER to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane[1][4].

Mechanism of Action: From Misfolding to Correction

The corrective action of Tezacaftor is a critical step in a multi-faceted treatment approach. While Tezacaftor rescues the protein's trafficking to the cell surface, the F508del-CFTR channel still exhibits a gating defect (a reduced probability of opening). Therefore, it is used in combination with a potentiator, such as Ivacaftor, which acts on the cell-surface channels to increase their open probability and enhance chloride ion transport[2][4]. Furthermore, Tezacaftor is a key component of triple-combination therapies, like with Elexacaftor and Ivacaftor, where different correctors bind to distinct sites on the CFTR protein to achieve a synergistic effect[3][5].

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Surface synthesis Protein Synthesis (Ribosome) misfolded F508del-CFTR Misfolded Protein synthesis->misfolded F508del Mutation tezacaftor Tezacaftor Binding (TMD1) misfolded->tezacaftor Intervention degradation Proteasomal Degradation misfolded->degradation ER-Associated Degradation (ERAD) corrected Corrected Folding tezacaftor->corrected maturation Glycosylation (Maturation) corrected->maturation channel Mature F508del-CFTR Channel maturation->channel Trafficking

Caption: Mechanism of Tezacaftor in correcting the F508del-CFTR defect.

The this compound Binding Site

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM), have elucidated that Tezacaftor binds directly to the first transmembrane domain (TMD1, also known as MSD1) of the CFTR protein[5][6][7].

  • Location: The binding pocket is situated at the interface between the TMD1 helices and the surrounding lipid bilayer[5].

  • Shared Site: Tezacaftor shares an overlapping binding site with the first-generation corrector, Lumacaftor (VX-809)[5][8].

  • Key Interactions: The polar region of Tezacaftor is exposed at the protein/lipid interface. A key interaction involves the formation of a hydrogen bond with the residue Arginine 74 (R74) within TMD1[5]. This interaction is distinct from that of Lumacaftor, which forms a salt bridge with a different residue in the same region[5]. This binding stabilizes TMD1, a region destabilized by the F508del mutation, thereby facilitating proper domain-domain assembly[6][9].

Quantitative Binding and Potency Data

The interaction between Tezacaftor and CFTR has been quantified using various biochemical and cell-based assays. The data highlights a competitive binding mechanism with Lumacaftor and demonstrates its potency in cellular models.

ParameterValueAssay TypeCell/SystemCommentsReference
Ki (Inhibition Constant)115 ± 42 nMRadioligand Competition BindingPurified wtCFTRTezacaftor competing against [³H]lumacaftor.[8]
EC₅₀ (Half Maximal Effective Concentration)~516 nMCell-based functional assayNot specifiedPotency of Tezacaftor in cell-based functional assays.[8]

Experimental Protocols

The characterization of Tezacaftor's binding and corrective action relies on a suite of specialized biophysical and cell-based assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (Tezacaftor) by measuring its ability to displace a known radiolabeled ligand ([³H]lumacaftor) from its binding site on the CFTR protein.

Methodology:

  • Protein Preparation: Purified wild-type CFTR protein is prepared in a suitable buffer system.

  • Assay Setup: A constant concentration of [³H]lumacaftor (e.g., 10 nM) is incubated with the purified CFTR protein.

  • Competition: Increasing concentrations of unlabeled Tezacaftor are added to the incubation mixture.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The protein-bound radioligand is separated from the unbound radioligand (e.g., via filtration).

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific [³H]lumacaftor binding versus the concentration of Tezacaftor. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined by fitting the data to a single-site competitive binding model. The Ki is then calculated using the Cheng-Prusoff equation.[8]

Western Blotting for CFTR Maturation

This immunoassay is the gold standard for visually and quantitatively assessing the efficacy of a corrector. It distinguishes between the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) resident in the ER, and the mature, complex-glycosylated form (Band C, ~170 kDa) that has successfully trafficked through the Golgi apparatus[9][10].

Methodology:

  • Cell Culture and Treatment: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) are cultured to confluence. The cells are then treated with a vehicle control or varying concentrations of Tezacaftor for 24-48 hours at 37°C.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of total protein are separated on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel to resolve the high molecular weight CFTR bands.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for CFTR. This is followed by incubation with an HRP-conjugated secondary antibody.

  • Visualization and Quantification: The CFTR bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities for Band B and Band C are quantified using densitometry. A successful corrector will show a significant increase in the intensity of Band C relative to Band B.[9][10]

cluster_workflow Western Blot Workflow for Corrector Assessment A 1. Treat F508del-CFTR expressing cells with Tezacaftor B 2. Lyse cells and quantify total protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer to PVDF membrane C->D E 5. Probe with CFTR-specific antibody D->E F 6. Visualize bands (ECL) E->F G 7. Quantify Bands B & C F->G H Result: Increased Band C / Band B Ratio = Successful Correction G->H

Caption: Experimental workflow for the CFTR maturation assay.
Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is the pivotal structural biology technique used to determine the high-resolution three-dimensional structure of the CFTR protein in complex with small molecule modulators like Tezacaftor.

Methodology:

  • Protein Expression and Purification: Large quantities of human CFTR protein are expressed (e.g., in HEK293 cells) and purified in a detergent solution that maintains its structural integrity.

  • Complex Formation: The purified CFTR protein is incubated with a saturating concentration of Tezacaftor.

  • Vitrification: A small volume of the CFTR-Tezacaftor complex is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This traps the protein complexes in a thin layer of vitreous (non-crystalline) ice.

  • Data Collection: The frozen grid is loaded into a transmission electron microscope. Thousands of images (micrographs), each containing many individual protein particles in different orientations, are automatically collected.

  • Image Processing: The individual particle images are computationally extracted from the micrographs.

  • 3D Reconstruction: The 2D particle images are aligned and averaged based on their orientations to reconstruct a high-resolution 3D map of the protein's electron density.

  • Model Building and Refinement: An atomic model of the CFTR-Tezacaftor complex is built into the 3D density map. The non-protein density corresponding to the bound Tezacaftor molecule is identified, allowing for the precise mapping of the binding site and its interactions with specific amino acid residues[5].

Rationale for Combination Therapy

The clinical success of Tezacaftor is rooted in its use as part of a combination therapy. The F508del mutation causes multiple defects in the CFTR protein. A multi-drug approach allows for the targeting of these distinct defects simultaneously, leading to a more robust and clinically significant restoration of CFTR function than can be achieved with a single agent.

cluster_protein F508del-CFTR Protein Defects cluster_drugs CFTR Modulator Drugs defect_folding Misfolding & Trafficking Defect (in ER) defect_gating Defective Channel Gating (at Cell Surface) tezacaftor Tezacaftor (Corrector) Binds TMD1 tezacaftor->defect_folding Targets outcome Synergistic Rescue of CFTR Function tezacaftor->outcome elexacaftor Elexacaftor (Corrector) Binds alternate site elexacaftor->defect_folding Targets elexacaftor->outcome ivacaftor Ivacaftor (Potentiator) Binds at surface ivacaftor->defect_gating Targets ivacaftor->outcome

References

(Rac)-Tezacaftor: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology and toxicology of (Rac)-Tezacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. While the clinically approved and marketed form is the single enantiomer, Tezacaftor (VX-661), this document will address the racemic mixture and provide a comprehensive profile based on available data for the active enantiomer.

Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not traffic to the cell surface.[2] this compound is a racemic mixture of a small molecule corrector designed to address this underlying defect. The active enantiomer, Tezacaftor, facilitates the proper folding and trafficking of the F508del-CFTR protein to the cell surface, thereby increasing the quantity of functional channels.[3][4]

While preclinical development may have initially involved the racemic mixture, subsequent development and clinical trials have focused exclusively on the single enantiomer, Tezacaftor. This is a common practice in drug development, as one enantiomer is often responsible for the desired therapeutic activity, while the other may be inactive, less active, or contribute to off-target effects and toxicity.[5] This guide will focus on the known pharmacology and toxicology of Tezacaftor, which is representative of the active component of the racemate.

Pharmacology

Mechanism of Action

Tezacaftor is a CFTR corrector that acts by directly binding to the F508del-CFTR protein.[3] This binding helps to stabilize the protein's conformation, allowing it to escape the endoplasmic reticulum's quality control system and traffic to the cell surface through the Golgi apparatus.[6] By increasing the density of CFTR channels at the plasma membrane, Tezacaftor, particularly in combination with a CFTR potentiator like Ivacaftor, leads to a significant increase in chloride ion transport.[3][4] This restoration of ion channel function helps to hydrate the mucus layer in the airways and other affected organs, alleviating the primary physiological defect in cystic fibrosis.

Signaling Pathway of CFTR Protein Trafficking and the Action of Tezacaftor

CFTR_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER_Ribosome Ribosome ER_Nascent_CFTR Nascent CFTR Polypeptide ER_Ribosome->ER_Nascent_CFTR Translation ER_Folding Folding & Chaperone Interaction ER_Nascent_CFTR->ER_Folding ER_QC ER Quality Control ER_Folding->ER_QC Golgi_Processing Glycosylation & Maturation ER_Folding->Golgi_Processing Rescued F508del-CFTR ER_Degradation Proteasomal Degradation ER_QC->ER_Degradation Misfolded F508del-CFTR ER_QC->Golgi_Processing Correctly Folded CFTR Membrane_CFTR Mature CFTR Channel Golgi_Processing->Membrane_CFTR Trafficking Ion_Transport Chloride Ion Transport Membrane_CFTR->Ion_Transport Tezacaftor Tezacaftor Tezacaftor->ER_Folding Stabilizes F508del-CFTR conformation

Mechanism of Tezacaftor in CFTR protein processing and trafficking.
Pharmacokinetics

The pharmacokinetic profile of Tezacaftor has been evaluated in healthy volunteers and patients with cystic fibrosis.

Table 1: Pharmacokinetic Parameters of Tezacaftor

ParameterValueReference(s)
Absorption
Time to Peak Plasma Concentration (Tmax)~3 hours[3]
Effect of FoodNo clinically significant effect[3]
Distribution
Protein Binding~99%[3]
Metabolism
Primary Metabolic PathwayOxidation[7]
Primary Metabolizing EnzymesCYP3A4 and CYP3A5[7]
Active MetabolitesM1-tezacaftor (similar potency to parent)[8]
Inactive/Less Active MetabolitesM2-tezacaftor, M5-tezacaftor[8]
Excretion
Primary Route of EliminationFeces (~72%)[3]
Renal EliminationMinimal[3]
Drug-Drug Interactions

Tezacaftor is a substrate of CYP3A4 and CYP3A5. Therefore, co-administration with strong CYP3A inducers or inhibitors can significantly alter its plasma concentrations.

Table 2: Effects of Co-administered Drugs on Tezacaftor

Co-administered Drug ClassEffect on Tezacaftor ExposureRecommendationReference(s)
Strong CYP3A Inducers (e.g., rifampin)Significant decreaseNot recommended[7]
Strong CYP3A Inhibitors (e.g., ketoconazole)Significant increaseDose reduction required[7]
Moderate CYP3A Inhibitors (e.g., fluconazole)IncreaseDose reduction required[7]

Toxicology

The toxicological profile of Tezacaftor has been assessed through a comprehensive program of nonclinical and clinical studies.

Nonclinical Toxicology

Nonclinical safety studies were conducted in rats and dogs. The primary findings are summarized below.

Table 3: Summary of Nonclinical Toxicology Findings for Tezacaftor

Study TypeSpeciesKey FindingsReference(s)
General ToxicologyRat, DogDecreased body weight, dilated lymphatics in the GI tract.[2]
Genetic ToxicologyIn vitro and in vivo assaysNo evidence of genotoxicity.[2]
CarcinogenicityRat, MouseNo evidence of carcinogenicity.[2]
Reproductive and Developmental ToxicologyRat, RabbitMaternal toxicity (reduced body weight and food consumption) at high doses. No effects on fertility or teratogenicity. Reduced pup weights and developmental delays at maternally toxic doses.[2]
Juvenile Animal StudyRatCataracts observed.[2]
Clinical Toxicology

The safety of Tezacaftor has been evaluated in numerous clinical trials, primarily as part of combination therapies (Symdeko and Trikafta). The most common adverse events are generally mild to moderate in severity.

Table 4: Common Adverse Events Reported in Clinical Trials of Tezacaftor-containing Regimens (Occurring in ≥5% of patients and more frequently than placebo)

Adverse EventFrequencyReference(s)
HeadacheCommon[9][10]
NasopharyngitisCommon[9]
NauseaCommon[9]
DizzinessCommon[9]
Increased sputumCommon[9]
Respiratory tract infectionCommon[10]
Abdominal painCommon[10]
DiarrheaCommon[10]
RashCommon[10]
Increased Alanine Aminotransferase (ALT)Common[10]
Increased Aspartate Aminotransferase (AST)Common[10]

Of note, elevations in liver enzymes (ALT and AST) have been observed, necessitating regular monitoring of liver function, particularly during the initial phase of treatment.[10] Additionally, cases of non-congenital lens opacities (cataracts) have been reported in pediatric patients, leading to a recommendation for ophthalmological examinations in this population.[2]

Experimental Protocols

In Vitro Assay for CFTR Corrector Efficacy: Western Blot for CFTR Maturation

This protocol is used to assess the ability of a CFTR corrector like Tezacaftor to rescue the processing and trafficking of the F508del-CFTR protein from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated form (Band C).

Experimental Workflow for CFTR Maturation Western Blot Assay

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., CFBE41o- cells expressing F508del-CFTR) start->cell_culture treatment 2. Treatment (Incubate with this compound or vehicle control) cell_culture->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quantification 4. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 5. SDS-PAGE (Separate proteins by size) quantification->sds_page transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 7. Blocking (Prevent non-specific antibody binding) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-CFTR antibody) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated secondary antibody) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Image Acquisition & Densitometry (Quantify Band B and Band C) detection->analysis end End analysis->end

Workflow for assessing CFTR protein maturation via Western blot.

Detailed Methodology:

  • Cell Culture: Culture human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-) on permeable supports until fully differentiated.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 6% Tris-glycine SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometric analysis to quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa). An increase in the Band C to Band B ratio indicates improved CFTR maturation.[11]

In Vitro Assay for CFTR Function: Forskolin-Induced Swelling (FIS) of Intestinal Organoids

This assay measures the function of the CFTR channel at the cell surface. Intestinal organoids derived from individuals with CF will swell in response to forskolin (a cAMP agonist that opens the CFTR channel) if functional CFTR is present.

Detailed Methodology:

  • Organoid Culture: Culture human intestinal organoids derived from rectal biopsies of individuals with CF according to established protocols.

  • Compound Treatment: Plate organoids in Matrigel and treat with this compound or vehicle control for 24 hours to allow for CFTR correction and trafficking.

  • Assay Initiation: Replace the culture medium with a buffer containing Calcein green (to visualize the organoids) and incubate.

  • Forskolin Stimulation: Add forskolin (e.g., 5 µM) to the buffer to activate CFTR channels.

  • Imaging: Acquire images of the organoids at baseline (before forskolin) and at regular intervals for 1-2 hours after forskolin addition using live-cell imaging.

  • Analysis: Measure the change in the cross-sectional area of the organoids over time. An increase in swelling in the this compound-treated organoids compared to the vehicle control indicates functional rescue of the CFTR channel.[12]

Conclusion

This compound, and more specifically its active enantiomer Tezacaftor, is a significant advancement in the treatment of cystic fibrosis. As a CFTR corrector, it targets the fundamental defect in individuals with the F508del mutation by improving the processing and trafficking of the mutant protein to the cell surface. Its pharmacokinetic profile is well-characterized, allowing for effective dosing in combination with other CFTR modulators. While the toxicological profile necessitates monitoring of liver function and ophthalmologic health in pediatric patients, it is generally well-tolerated. The development of Tezacaftor as a single enantiomer highlights the importance of stereochemistry in modern drug design to optimize efficacy and safety. Further research into the long-term effects of Tezacaftor-containing regimens will continue to refine our understanding of its role in the management of cystic fibrosis.

References

The Stereospecific World of Tezacaftor: An In-Depth Guide to a Key CFTR Corrector

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the stereochemistry and mechanism of action of Tezacaftor (VX-661), a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. We will explore the critical role of its specific stereoisomer in rescuing the function of the most common disease-causing CFTR mutant, F508del. This document provides a comprehensive overview of the underlying cellular pathways, detailed experimental protocols for assessing corrector activity, and a summary of key clinical trial data.

Introduction: The Challenge of F508del-CFTR and the Rise of Correctors

Cystic fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is recognized by the cell's quality control machinery and prematurely degraded in the endoplasmic reticulum (ER).[1] This leads to a significant reduction in functional CFTR protein at the cell surface, causing the hallmark symptoms of CF.

CFTR correctors are a class of small molecules designed to overcome this trafficking defect. Tezacaftor, developed by Vertex Pharmaceuticals, represents a significant advancement in this therapeutic class. It is a component of the combination therapies Symdeko® (Tezacaftor/Ivacaftor) and Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).[2][3]

The Crucial Role of Stereochemistry

The therapeutic efficacy of many drugs is dependent on their three-dimensional structure. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[4][5]

Tezacaftor is a chiral molecule, and the therapeutically active form is the (R)-enantiomer: (R)-1-(2,2-difluorobenzo[d][6][7]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropane-1-carboxamide .[8][9] While direct comparative studies of all Tezacaftor stereoisomers are not extensively published, the consistent use and regulatory approval of this specific (R)-enantiomer underscore its optimized activity and safety profile. The importance of stereoselectivity in this class of drugs is exemplified by the CFTR corrector Vanzacaftor, where the (S)-enantiomer is responsible for CFTR correction, while the (R)-enantiomer has a distinct off-target activity.[10]

Mechanism of Action: Stabilizing a Key Domain

Tezacaftor functions by directly binding to and stabilizing the first transmembrane domain (TMD1) of the CFTR protein.[11] This interaction is thought to occur at an early stage of CFTR biogenesis, preventing the misfolded F508del-CFTR from being targeted for premature degradation.[12] By stabilizing TMD1, Tezacaftor facilitates the proper assembly of the entire protein, allowing it to traffic through the Golgi apparatus to the cell surface.[13]

The following diagram illustrates the CFTR protein folding and degradation pathway and the intervention point of Tezacaftor.

CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent F508del-CFTR Ribosome->Nascent_CFTR Translation Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding Tezacaftor Tezacaftor Nascent_CFTR->Tezacaftor Binds to TMD1 Chaperones Chaperones (Hsp70, Hsp90) Misfolded_CFTR->Chaperones Binding Proteasome Proteasome Misfolded_CFTR->Proteasome Degradation Chaperones->Misfolded_CFTR Attempted Refolding Ub_Ligases Ubiquitin Ligases (CHIP, RFFL) Chaperones->Ub_Ligases Hand-off Ub_Ligases->Misfolded_CFTR Ubiquitination Corrected_CFTR_ER Corrected F508del-CFTR Corrected_CFTR_Golgi Glycosylation (Band C) Corrected_CFTR_ER->Corrected_CFTR_Golgi Trafficking Tezacaftor->Corrected_CFTR_ER Stabilization & Folding Functional_CFTR Functional CFTR Channel Corrected_CFTR_Golgi->Functional_CFTR Insertion

Caption: CFTR folding pathway and Tezacaftor's point of intervention.

Quantitative Data on Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of Tezacaftor in combination with the potentiator Ivacaftor. A potentiator is a molecule that increases the channel opening probability of the CFTR protein once it is at the cell surface. The following tables summarize key findings from pivotal studies.

Table 1: Efficacy of Tezacaftor in Combination with Ivacaftor

Study PopulationTreatment GroupChange in ppFEV1 from BaselineAbsolute Change in Sweat Chloride (mmol/L)
F508del Homozygous Tezacaftor/Ivacaftor+4.0 percentage points-9.5
Placebo-+1.0
F508del/G551D Tezacaftor + Ivacaftor+6.8 percentage points-21.1
Placebo + Ivacaftor--0.7

ppFEV1: percent predicted forced expiratory volume in one second. Data are from a phase 3 trial.

Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor

Study PopulationTreatment GroupChange in ppFEV1 from BaselineAbsolute Change in Sweat Chloride (mmol/L)
One F508del Allele Elexacaftor/Tezacaftor/Ivacaftor+13.8 percentage points-41.8
Placebo-+1.9

Data are from a phase 3 trial.

Safety Profile: Across clinical trials, Tezacaftor-containing regimens have been generally well-tolerated. The most common adverse events are typically mild to moderate and can include headache, cough, and upper respiratory tract infections.

Experimental Protocols for Assessing Corrector Activity

The evaluation of CFTR corrector efficacy relies on a suite of specialized in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Western Blotting for CFTR Glycosylation

This assay assesses the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi.[14] An effective corrector will increase the ratio of Band C to Band B.

Protocol:

  • Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation. Treat cells with the desired concentration of Tezacaftor or vehicle control for 24-48 hours.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[15][16]

  • Densitometry: Quantify the intensity of Band B and Band C using image analysis software.

Western_Blot_Workflow start Start: F508del-CFTR HBE Cells treatment Treat with Tezacaftor or Vehicle start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-CFTR) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry (Band B vs. Band C) detection->analysis end End: Assess CFTR Maturation analysis->end

Caption: Workflow for Western blot analysis of CFTR glycosylation.

Ussing Chamber Assay for Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[17][18] It directly quantifies CFTR-mediated chloride secretion as a short-circuit current (Isc).

Protocol:

  • Cell Culture: Culture F508del-CFTR expressing epithelial cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Treatment: Treat the cell monolayers with Tezacaftor or vehicle control for 24-48 hours.

  • Ussing Chamber Setup: Mount the permeable support in an Ussing chamber with Ringer's solution on both sides, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Pharmacological Additions:

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • Add forskolin to both chambers to raise intracellular cAMP and activate CFTR.

    • Add a CFTR potentiator (e.g., Ivacaftor) to the apical chamber to maximize channel opening.

    • Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.

  • Data Acquisition: Record the changes in Isc in response to each pharmacological agent.[17][18]

Ussing_Chamber_Workflow start Start: Polarized F508del-CFTR Cells treatment Treat with Tezacaftor or Vehicle start->treatment mount Mount in Ussing Chamber treatment->mount amiloride Add Amiloride (ENaC block) mount->amiloride forskolin Add Forskolin (CFTR activation) amiloride->forskolin potentiator Add Potentiator (e.g., Ivacaftor) forskolin->potentiator inhibitor Add CFTR Inhibitor potentiator->inhibitor analysis Analyze Isc Changes inhibitor->analysis end End: Quantify CFTR Function analysis->end

Caption: Experimental workflow for the Ussing chamber assay.

Forskolin-Induced Swelling (FIS) Assay

This assay is used to assess CFTR function in 3D organoid cultures derived from patient rectal biopsies.[19] Activation of CFTR with forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell.

Protocol:

  • Organoid Culture: Establish and culture intestinal organoids from rectal biopsies of CF patients.

  • Seeding and Treatment: Seed organoids in a 96-well plate and treat with Tezacaftor or vehicle control for 18-24 hours.

  • Staining and Stimulation: Stain the organoids with a live-cell dye (e.g., calcein green). Add forskolin to stimulate CFTR-mediated fluid secretion.

  • Live-Cell Imaging: Monitor organoid swelling over time using confocal live-cell microscopy.

  • Data Analysis: Quantify the change in organoid area or volume over time. The area under the curve (AUC) is a measure of CFTR activity.[20][21]

FIS_Assay_Workflow start Start: Patient-derived Organoids treatment Treat with Tezacaftor or Vehicle start->treatment stain Stain with Live-Cell Dye treatment->stain stimulate Add Forskolin stain->stimulate image Live-Cell Microscopy stimulate->image analysis Quantify Swelling (AUC) image->analysis end End: Assess CFTR Function analysis->end

Caption: Workflow for the forskolin-induced swelling (FIS) assay.

Conclusion

Tezacaftor's development marks a significant milestone in the treatment of cystic fibrosis. Its stereospecific action in correcting the trafficking of F508del-CFTR highlights the importance of three-dimensional molecular structure in drug design. By stabilizing the first transmembrane domain of the nascent CFTR protein, Tezacaftor facilitates its proper folding and trafficking to the cell surface, leading to clinically meaningful improvements in lung function and other disease markers. The experimental protocols detailed in this guide provide a framework for the continued investigation of CFTR correctors and the development of even more effective therapies for individuals with cystic fibrosis.

References

(Rac)-Tezacaftor: A Technical Guide to its Application in F508del-CFTR Protein Folding Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-Tezacaftor (VX-661), a key small molecule corrector used in the study and treatment of Cystic Fibrosis (CF). The focus is on its role in addressing the folding defect of the F508del-CFTR protein, the most common mutation causing CF. This document details the mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to F508del-CFTR and the Role of Correctors

Cystic Fibrosis is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] The CFTR protein functions as a chloride and bicarbonate channel in epithelial cells.[3] The most prevalent mutation, F508del, results from the deletion of a phenylalanine residue at position 508. This leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, thus preventing it from reaching the cell surface to perform its function.[1][4]

CFTR modulators are a class of drugs designed to counteract the effects of CFTR mutations. These are broadly categorized as correctors and potentiators. Correctors, such as Tezacaftor, aim to rescue the misfolded F508del-CFTR protein, facilitating its proper folding and trafficking to the cell membrane.[5][6][7] Potentiators, like Ivacaftor, work on the CFTR channels that have reached the cell surface to increase their opening probability and enhance ion transport.[5][8] Tezacaftor is often used in combination therapies, most notably with Ivacaftor and another corrector, Elexacaftor, to achieve a more robust clinical effect.[7][8]

Mechanism of Action of Tezacaftor

Tezacaftor acts as a pharmacological chaperone. It is a Type I corrector that binds directly to the first transmembrane domain (TMD1) of the CFTR protein.[9] This binding stabilizes the TMD1, a thermodynamically unstable region in the F508del mutant, thereby preventing its premature degradation and allowing the full protein to fold into a more native conformation.[9] This correction facilitates the cellular processing of the F508del-CFTR protein, allowing it to traffic from the ER through the Golgi apparatus to the plasma membrane.[1][2][10] Once at the cell surface, the corrected F508del-CFTR, although still not fully functional, can be acted upon by a potentiator to restore a significant level of chloride transport.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_mRNA F508del-CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR (Band B) Ribosome->Misfolded_CFTR Protein Synthesis Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome ERAD Pathway Tezacaftor This compound Misfolded_CFTR->Tezacaftor Corrected_CFTR Partially Corrected F508del-CFTR Tezacaftor->Corrected_CFTR Stabilizes Folding Mature_CFTR Mature, Complex-Glycosylated F508del-CFTR (Band C) Corrected_CFTR->Mature_CFTR Trafficking & Maturation Functional_Channel Functional CFTR Channel Mature_CFTR->Functional_Channel Insertion

Figure 1: F508del-CFTR processing pathway and the corrective action of Tezacaftor.

Quantitative Data on the Efficacy of Tezacaftor

The efficacy of Tezacaftor, particularly in combination with Ivacaftor, has been demonstrated in clinical trials. The primary endpoints in these studies often include changes in sweat chloride concentration and the percent predicted forced expiratory volume in one second (ppFEV₁), both established biomarkers of CFTR function and disease severity.

Treatment Group Metric Baseline (Mean) Change from Baseline (Mean) Study Population Reference
Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)Sweat Chloride95 mmol/L-6.04 mmol/LHomozygous for F508del[1][10]
Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)ppFEV₁61%+3.75 percentage pointsHomozygous for F508del[1][10]
Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)Sweat Chloride52.9 mmol/L (on Ivacaftor)-7.02 mmol/LCompound heterozygous F508del/G551D[1][10]
Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)ppFEV₁N/A+4.60 percentage pointsCompound heterozygous F508del/G551D[1][10]
Tezacaftor/IvacaftorSweat Chloride96.5 mmol/L-13.0 mmol/LHomozygous for F508del[4][11]
Elexacaftor/Tezacaftor/IvacaftorSweat Chloride96.5 mmol/L-61.0 mmol/LHomozygous for F508del[4][11]
Elexacaftor/Tezacaftor/IvacaftorppFEV₁N/A+10.5 percentage pointsHomozygous for F508del[11]

Table 1: Summary of Clinical Efficacy Data for Tezacaftor-containing Regimens.

In vitro studies using human bronchial epithelial cells have shown that the combination of Tezacaftor and Elexacaftor can restore F508del-CFTR chloride channel function to approximately 62% of wild-type levels in the presence of Ivacaftor.[12]

Experimental Protocols

To assess the efficacy of this compound in F508del-CFTR protein folding studies, several key experimental techniques are employed.

cluster_Biochem Biochemical Analysis cluster_Functional Functional Analysis Start Cell Culture with F508del-CFTR Expression Treatment Treatment with this compound or Vehicle Control Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis PatchClamp Patch-Clamp Electrophysiology (Channel Activity) Treatment->PatchClamp WesternBlot Western Blot (Band B vs. Band C) Lysis->WesternBlot ELISA Cell Surface ELISA (Surface CFTR) Lysis->ELISA

Figure 2: Experimental workflow for evaluating the effect of Tezacaftor on F508del-CFTR.
Western Blot Analysis for CFTR Maturation

This technique is used to visualize the different glycosylation states of the CFTR protein, which correspond to its maturation stage. The immature, core-glycosylated form found in the ER is referred to as "Band B" (~150 kDa), while the mature, complex-glycosylated form that has trafficked through the Golgi is "Band C" (~170 kDa).[3][13][14] An increase in the Band C to Band B ratio indicates successful correction of the folding defect.[13]

Protocol:

  • Cell Culture and Treatment: Culture human bronchial epithelial cells (or other suitable cell lines like HEK293) expressing F508del-CFTR. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[13]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[3][13]

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer. Heat the samples at 37-70°C for 5-10 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.[3]

  • SDS-PAGE: Load the samples onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel and perform electrophoresis to separate proteins by size.[3][15]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13][15]

  • Blocking: Block the membrane for at least 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[3][13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C with gentle agitation.[3][13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[13] Quantify the intensity of Band B and Band C using densitometry software. Normalize the CFTR band intensities to a loading control like β-actin or GAPDH.[13]

Patch-Clamp Electrophysiology for CFTR Channel Function

Patch-clamp is the gold standard for assessing ion channel function. It allows for the direct measurement of chloride currents through CFTR channels at the plasma membrane, providing information on channel open probability and conductance.[14][16]

Protocol Outline:

  • Cell Preparation: Plate cells expressing F508del-CFTR on glass coverslips and treat with this compound as described above.

  • Recording Configuration: Use the whole-cell configuration of the patch-clamp technique to measure macroscopic CFTR currents.[17] An excised inside-out patch configuration can be used for single-channel recordings.[17]

  • Solution Composition: Use intracellular and extracellular solutions with appropriate ion concentrations to isolate chloride currents.

  • Channel Activation: Activate CFTR channels using a "cocktail" typically containing forskolin (to increase cAMP) and a phosphodiesterase inhibitor. A potentiator like Ivacaftor is often included to maximize channel opening.

  • Data Acquisition and Analysis: Apply a series of voltage steps and record the resulting currents. Analyze the current-voltage (I-V) relationship and the magnitude of the chloride current to determine the effect of Tezacaftor treatment compared to controls.[16][18]

Cell Surface ELISA for CFTR Trafficking

This assay quantifies the amount of CFTR protein present on the cell surface, providing a direct measure of trafficking efficiency.

Protocol Outline:

  • Cell Culture: Use cells expressing F508del-CFTR with an extracellular epitope tag (e.g., HA).

  • Treatment: Treat cells with this compound or a vehicle control.

  • Antibody Binding: Without permeabilizing the cells, incubate with a primary antibody that recognizes the extracellular tag.

  • Secondary Antibody and Detection: After washing, add a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate that produces a fluorescent or colorimetric signal.

  • Quantification: Measure the signal intensity using a plate reader. The signal is proportional to the amount of CFTR protein on the cell surface.[19]

Conclusion

This compound is a crucial tool in the study of F508del-CFTR protein folding. As a Type I corrector, it directly addresses the primary defect of the F508del mutation by stabilizing the protein structure and promoting its trafficking to the cell surface. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the effects of Tezacaftor and other potential correctors on CFTR maturation and function. The continued investigation into the mechanisms of such corrector molecules is vital for the development of even more effective therapies for Cystic Fibrosis.

References

(Rac)-Tezacaftor: A Type I Folding Corrector for Enhanced CFTR Protein Trafficking and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations lead to the production of a dysfunctional CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in its presence at the cell surface. (Rac)-Tezacaftor (VX-661) is a second-generation small molecule corrector designed to address this primary defect. As a type I folding corrector, Tezacaftor facilitates the proper folding of the F508del-CFTR protein, thereby improving its processing, trafficking to the plasma membrane, and ultimately, its function as a chloride channel.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and key experimental protocols for evaluating this compound.

Mechanism of Action: A Type I Corrector

Tezacaftor is classified as a type I CFTR corrector. Its primary mechanism involves binding to the first membrane-spanning domain (TMD1) of the CFTR protein.[3] This binding stabilizes the protein during its biogenesis, mitigating the misfolding caused by the F508del mutation.[3] By promoting a more native-like conformation, Tezacaftor helps the mutant CFTR protein to evade the ER quality control system and traffic through the Golgi apparatus to the cell surface.[1][2] The increased quantity of mature, functional CFTR protein at the plasma membrane leads to enhanced chloride ion transport.

Tezacaftor has demonstrated a more favorable safety profile and fewer drug-drug interactions compared to the first-generation corrector, Lumacaftor.[4] It is a key component of the highly effective triple-combination therapy, Trikafta (Elexacaftor/Tezacaftor/Ivacaftor), where it acts synergistically with the type III corrector Elexacaftor and the potentiator Ivacaftor to achieve a level of CFTR function restoration that leads to significant clinical benefits.[5][6][7]

Quantitative Efficacy of Tezacaftor

The efficacy of Tezacaftor has been quantified in various in vitro and clinical studies, primarily focusing on its ability to rescue F508del-CFTR function, often in combination with other modulators.

ParameterCell Type/SystemConditionValueReference
F508del-CFTR Function (% of Wild-Type) Human Nasal Epithelia (F508del/F508del)VX-661 + VX-445 + VX-770~62%[5]
F508del-CFTR PM Density (% of Wild-Type) CFBE41o- cellsVX-661 (3 µM)~3.5%[8]
F508del-CFTR PM Density (% of Wild-Type) CFBE41o- cellsVX-661 (3 µM) + VX-445 (2 µM)~45%[5][8]
EC50 for F508del-CFTR PM Density Increase CFBE41o- cellsVX-445 in the presence of VX-661~0.28 µM[5][8]
Chloride Transport (ΔIsc in µA/cm²) Primary Human Bronchial Epithelial Cells (F508del/F508del)VX-661 + VX-445 + Forskolin + VX-770~90% of WT level[6]
Change in ppFEV1 Patients with F508del/Residual Function MutationTezacaftor/Ivacaftor vs. Placebo+6.8 percentage points[9]
Change in Sweat Chloride Concentration Patients with F508del/F508delTezacaftor/IvacaftorMean reduction of 47-50 mmol/L[10][11]

Experimental Protocols

Western Blot Analysis of CFTR Protein Correction

This protocol is used to visualize the effect of Tezacaftor on the maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi and is indicative of successful correction.[12]

  • Cell Culture and Treatment:

    • Plate human bronchial epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates in Laemmli buffer.

    • Separate proteins on a low-percentage polyacrylamide gel (e.g., 6-8%) to resolve the high molecular weight CFTR bands.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against CFTR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa).

    • Calculate the ratio of Band C to total CFTR (Band B + Band C) to determine the maturation efficiency.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber assay is the gold standard for measuring ion transport across epithelial monolayers. It directly quantifies CFTR-mediated chloride secretion as a short-circuit current (Isc).

  • Cell Culture:

    • Culture polarized epithelial cells (e.g., primary human bronchial epithelial cells or Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR) on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.

    • Treat cells with this compound for 24-48 hours prior to the assay.

  • Ussing Chamber Setup:

    • Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers.

    • Fill both chambers with pre-warmed and gassed Ringer's solution.

    • Equilibrate the system to 37°C.

  • Measurement Protocol:

    • Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber.

    • Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral chamber.

    • Potentiate CFTR channel opening by adding a potentiator, like Ivacaftor or genistein, to the apical chamber.

    • Inhibit the CFTR-specific current by adding a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

    • Record the change in short-circuit current (ΔIsc) at each step.

Fluorescence Imaging Plate Reader (FIS) Assay

The Forskolin-Induced Swelling (FIS) assay is a cell-based functional assay that measures CFTR activity by monitoring changes in cell volume in response to a halide gradient and cAMP stimulation.

  • Cell Preparation:

    • Plate cells co-expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) in a 96-well plate.

    • Incubate cells with this compound for 24-48 hours at 37°C.

  • Assay Protocol:

    • Wash the cells with a chloride-containing buffer.

    • Add a buffer containing a cAMP agonist (forskolin) and a CFTR potentiator.

    • Initiate the assay by adding a chloride-free, iodide-containing buffer.

    • Measure the rate of YFP fluorescence quenching as iodide enters the cells through activated CFTR channels using a fluorescence plate reader.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx and reflects the functional correction of F508del-CFTR.

Visualizations

CFTR_Folding_and_Correction CFTR Protein Folding and Correction Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Nascent_CFTR Nascent F508del-CFTR Polypeptide Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Improper Folding ER_QC ER Quality Control Misfolded_CFTR->ER_QC Recognition of Misfolding Corrected_CFTR Corrected F508del-CFTR Misfolded_CFTR->Corrected_CFTR Binding and Stabilization Proteasome Proteasomal Degradation ER_QC->Proteasome Targeting for Degradation Mature_CFTR Mature, Complex-Glycosylated CFTR (Band C) Corrected_CFTR->Mature_CFTR Trafficking Tezacaftor This compound Tezacaftor->Misfolded_CFTR Functional_CFTR Functional CFTR Channel Mature_CFTR->Functional_CFTR Insertion Ion_Transport Chloride Ion Transport Functional_CFTR->Ion_Transport

Caption: CFTR folding pathway and the mechanism of Tezacaftor.

Ussing_Chamber_Workflow Ussing Chamber Experimental Workflow start Start: Polarized Epithelial Monolayer mount Mount Monolayer in Ussing Chamber start->mount equilibrate Equilibrate at 37°C mount->equilibrate add_amiloride Add Amiloride (Apical) Block ENaC equilibrate->add_amiloride add_forskolin Add Forskolin (Basolateral) Activate CFTR add_amiloride->add_forskolin add_potentiator Add Potentiator (e.g., Ivacaftor) Maximize Channel Opening add_forskolin->add_potentiator add_inhibitor Add CFTRinh-172 (Apical) Inhibit CFTR Current add_potentiator->add_inhibitor end End: Quantify ΔIsc add_inhibitor->end

Caption: Workflow for the Ussing Chamber Assay.

Conclusion

This compound is a pivotal type I CFTR corrector that effectively addresses the underlying protein folding defect of the F508del mutation. Its ability to increase the amount of functional CFTR at the cell surface has been demonstrated through a variety of in vitro assays and has translated into clinical benefits for individuals with CF. This technical guide provides a foundational understanding of Tezacaftor's mechanism and the experimental approaches to evaluate its efficacy, serving as a valuable resource for researchers and professionals in the field of CF drug development. The continued investigation of such corrector molecules is essential for the development of even more effective therapies for all individuals with Cystic Fibrosis.

References

(Rac)-Tezacaftor solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of (Rac)-Tezacaftor in DMSO

For researchers, scientists, and drug development professionals, understanding the solubility and stability of active pharmaceutical ingredients (APIs) is fundamental to ensuring experimental accuracy and reproducibility. This guide provides a comprehensive overview of this compound's behavior in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and high-throughput screening assays.

Solubility of this compound in DMSO

This compound, a racemic mixture of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector Tezacaftor (VX-661)[1][2][3][4], exhibits high solubility in organic solvents like DMSO.[5] This property is crucial for preparing concentrated stock solutions for various experimental applications.

Quantitative Solubility Data

The reported solubility of Tezacaftor in DMSO varies across different suppliers, which may be attributed to differences in purity, crystalline form, or experimental conditions such as temperature and the hygroscopic nature of DMSO. It is recommended to use fresh, anhydrous DMSO for maximum solubility.[6][7]

Supplier/SourceReported Solubility in DMSOMolar Concentration (approx.)
Cayman Chemical~30 mg/mL[5]~57.6 mM
Selleck Chemicals100 mg/mL[6]~192.1 mM
TargetMolSufficient to prepare a 40 mg/mL stock solution[1][3]~76.9 mM
Molecular Weight of Tezacaftor: 520.5 g/mol [8]
Protocol for Preparing a Concentrated Stock Solution

Proper technique is essential for dissolving this compound and preparing a stable stock solution. The following protocol outlines a standard procedure.

Materials:

  • This compound powder

  • Anhydrous DMSO (≥99.9% purity)[7]

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. To minimize moisture absorption, work quickly and keep the DMSO container tightly sealed.[7]

  • Dissolution: Tightly cap the tube and vortex the solution for 30-60 seconds. If the compound does not fully dissolve, sonication or gentle warming may be applied to facilitate dissolution.[7]

  • Verification: Visually inspect the solution to ensure that all solid material has completely dissolved, resulting in a clear solution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into single-use volumes in sterile, clearly labeled tubes.[7][9]

G cluster_workflow Experimental Workflow: Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Dissolve via Vortexing /Sonication add_dmso->dissolve dissolve->dissolve verify 4. Visually Verify Complete Dissolution dissolve->verify aliquot 5. Aliquot into Single-Use Volumes verify->aliquot If Clear store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution in DMSO.

Stability of this compound in DMSO

The stability of this compound in DMSO is critical for the integrity of experimental results. Stability is influenced by storage conditions and exposure to stress factors such as acid, base, heat, and light.

Storage Stability

When stored properly, this compound stock solutions in DMSO can be stable for extended periods. The crystalline solid is reported to be stable for at least four years at -20°C.[5] For solutions in DMSO, storage recommendations vary.

Supplier/SourceStorage TemperatureRecommended Duration
MedKoo Biosciences-20°CLong term (months)[8]
MedKoo Biosciences0-4°CShort term (days to weeks)[8]
TargetMol-80°CUp to 1 year[1][3]
MedChemExpress (MCE)-80°CUp to 6 months[9]
MedChemExpress (MCE)-20°CUp to 1 month[9]

Key Recommendation: Avoid repeated freeze-thaw cycles and store aliquots at -80°C for long-term use to ensure maximum stability.[7][9] Aqueous dilutions of the DMSO stock are not recommended for storage beyond one day.[5]

Stability Under Forced Degradation

Forced degradation studies are performed to understand the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods. Several studies have evaluated Tezacaftor's stability under various stress conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Stress ConditionTypical Protocol
Acidic Degradation Refluxing a stock solution with 0.1N to 2N HCl at 60°C for 30-60 minutes.[10][11]
Alkaline Degradation Refluxing a stock solution with 0.1N to 2N NaOH at 60°C for 30-60 minutes.[10][11]
Oxidative Degradation Treating a stock solution with 20% H₂O₂ at 60°C for 30 minutes.[10][12]
Thermal Degradation Exposing the drug solution or powder to dry heat at 105-110°C for 1 to 24 hours.[10][11][13]
Photolytic Degradation Exposing the drug solution to UV light (e.g., in a photostability chamber for 24 hours).[11][13]

These studies generally conclude that Tezacaftor is relatively stable, with the developed HPLC methods being capable of separating the intact drug from its degradation products.[14]

Protocol for Stability Assessment via RP-HPLC

The following outlines a generalized workflow for assessing the stability of this compound under stress conditions.

G cluster_workflow Experimental Workflow: Forced Degradation Study cluster_stress 2. Apply Stress Conditions prep_stock 1. Prepare Tezacaftor Stock Solution acid Acid (HCl) prep_stock->acid base Base (NaOH) oxid Oxidative (H₂O₂) therm Thermal (Heat) photo Photolytic (UV) neutralize 3. Neutralize/Dilute Sample hplc 4. Analyze via RP-HPLC neutralize->hplc analyze 5. Quantify Degradation (Peak Area) hplc->analyze

Caption: Workflow for assessing this compound stability via RP-HPLC.

Mechanism of Action Context

Tezacaftor acts as a CFTR protein "corrector." In individuals with the F508del mutation, the CFTR protein is misfolded and degraded before it can reach the cell surface to function as a chloride ion channel. Tezacaftor aids in the proper folding and trafficking of the F508del-CFTR protein, increasing the quantity of functional channels at the cell surface.[6][8][15]

G cluster_pathway Simplified Mechanism: Tezacaftor as a CFTR Corrector misfolded Misfolded F508del-CFTR degradation Proteasomal Degradation misfolded->degradation Default Pathway folded Correctly Folded F508del-CFTR misfolded->folded Correction tezacaftor Tezacaftor tezacaftor->folded traffic Trafficking to Cell Membrane folded->traffic channel Functional CFTR Channel traffic->channel

Caption: Tezacaftor corrects F508del-CFTR protein folding and trafficking.

References

Methodological & Application

Application Notes: (Rac)-Tezacaftor Protocol for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to (Rac)-Tezacaftor

Cystic Fibrosis (CF) is an autosomal recessive disorder resulting from mutations in the gene that encodes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride ion channel in epithelial cells.[2] The most common mutation, F508del, leads to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum and prematurely degraded, resulting in little to no functional protein at the cell surface.[3]

This compound (VX-661) is a small molecule CFTR corrector. Its primary mechanism of action is to facilitate the proper folding and trafficking of the defective F508del-CFTR protein to the cell membrane, thereby increasing the quantity of functional CFTR channels on the cell surface.[3][4] Tezacaftor is a component of approved CFTR modulator therapies, often used in combination with other correctors like Elexacaftor and a potentiator like Ivacaftor, which enhances the channel open probability of the CFTR protein at the cell surface.[1][4] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound.

Mechanism of Action of Tezacaftor

Tezacaftor functions as a CFTR corrector by binding to the defective CFTR protein. This binding helps to stabilize the protein structure, allowing it to evade cellular quality control mechanisms that would otherwise target it for degradation. This correction facilitates the processing and trafficking of the CFTR protein through the Golgi apparatus to the apical membrane of epithelial cells.[3] The increased density of CFTR protein at the cell surface can then be further activated by a potentiator to restore chloride ion transport.

cluster_0 Normal CFTR Processing cluster_1 F508del-CFTR Processing Defect cluster_2 Action of Tezacaftor ER_N ER: Protein Synthesis & Folding Golgi_N Golgi: Processing & Trafficking ER_N->Golgi_N Correct Folding Membrane_N Cell Membrane: Functional CFTR Golgi_N->Membrane_N Trafficking ER_F ER: Misfolding of F508del-CFTR Degradation Proteasomal Degradation ER_F->Degradation ER-Associated Degradation Membrane_F Cell Membrane: No CFTR ER_F->Membrane_F Trafficking Blocked Tezacaftor Tezacaftor ER_T ER: Tezacaftor-Assisted Folding of F508del-CFTR Tezacaftor->ER_T Binds & Corrects Golgi_T Golgi: Processing ER_T->Golgi_T Rescued Folding Membrane_T Cell Membrane: Rescued CFTR Golgi_T->Membrane_T Restored Trafficking cluster_workflow Ussing Chamber Assay Workflow A 1. Culture Cells on Permeable Support B 2. Incubate with Tezacaftor (24-48h) A->B C 3. Mount Support in Ussing Chamber B->C D 4. Measure Baseline Short-Circuit Current (Isc) C->D E 5. Sequentially Add Reagents (Amiloride, Forskolin, Potentiator) D->E F 6. Add CFTR Inhibitor to Confirm Specificity E->F G 7. Analyze Data (Calculate ΔIsc & EC50) F->G cluster_workflow Forskolin-Induced Swelling (FIS) Assay Workflow A 1. Seed Patient-Derived Organoids in 96-Well Plate B 2. Incubate with Tezacaftor (24h) A->B C 3. Add Forskolin to Induce Swelling B->C D 4. Perform Live-Cell Imaging (Time 0 to 6h) C->D E 5. Quantify Organoid Area Over Time D->E F 6. Analyze Data (Calculate Area Under Curve) E->F

References

Application Notes and Protocols for the Quantification of (Rac)-Tezacaftor in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Tezacaftor in human plasma. The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development and clinical application of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies. The primary methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), both widely accepted for their accuracy and robustness in bioanalytical applications.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a reliable and cost-effective approach for the quantification of Tezacaftor in human plasma, suitable for laboratories equipped with standard HPLC instrumentation.

Quantitative Data Summary
ParameterValueReference
Linearity Range300-1200 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)300 ng/mL[1][2]
Recovery98.21%[1][2]
Precision (%CV)3.59%[1][2]
Retention Time3.644 min[1][2]
Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To a 1.0 mL aliquot of human plasma, add a known concentration of an appropriate internal standard (e.g., Lumacaftor).[1]

  • Add 2.0 mL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions

  • Instrument: HPLC system with UV detector.

  • Column: Azilent C18 (250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: 0.01N Potassium di-hydrogen phosphate (pH 3.5) and Acetonitrile in a 70:30 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Detection Wavelength: 250 nm.[1][2]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc HPLC Injection reconstitute->hplc chrom Chromatographic Separation (C18 Column) hplc->chrom detect UV Detection (250 nm) chrom->detect quant Quantification detect->quant

Workflow for HPLC-UV analysis of Tezacaftor.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity for the quantification of Tezacaftor in plasma, making it the preferred choice for studies requiring low detection limits and high throughput.[3][4]

Quantitative Data Summary
ParameterMethod AMethod BReference
Linearity Range0.020–12.000 µg/mL0.1–20 µg/mL[3][4][5][6]
Lower Limit of Quantification (LLOQ)0.020 µg/mL0.1 µg/mL[3][6]
Intra-day Precision (%CV)≤15%≤15%[5][6]
Inter-day Precision (%CV)≤15%≤15%[5][6]
Intra-day Accuracy≤15%≤15%[5][6]
Inter-day Accuracy≤15%≤15%[5][6]
Extraction Recovery-90-95%[6]
Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To a 50 µL aliquot of plasma sample, add 5 µL of a working solution containing the deuterated internal standards (e.g., Tezacaftor-d9).[3][7]

  • Add 200 µL of methanol for protein precipitation.[3][7][8]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples at 20,000 x g for 5 minutes at 4°C.[3]

  • Transfer the supernatant to autosampler vials for injection into the LC-MS/MS system.[3]

2. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple-quadrupole mass spectrometer.[9]

  • Column: Hypersil Gold aQ column (2.1 mm × 50 mm, 1.9 µm).[3][7]

  • Mobile Phase A: Water with 0.1% v/v formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% v/v formic acid.[7]

  • Flow Rate: 600 µL/min.[7]

  • Column Temperature: 50°C.[7]

  • Gradient Program: The gradient starts at 10% B, increases to 100% B over 0.7 minutes, holds for 1.05 minutes, and then re-equilibrates at 10% B for 1.75 minutes.[7]

3. Mass Spectrometric Conditions

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).[9]

  • Specific MRM transitions for Tezacaftor and its internal standard should be optimized based on the instrument used.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Deuterated Internal Standard plasma->is precip Protein Precipitation (Methanol) is->precip vortex Vortex precip->vortex centrifuge Centrifuge (20,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UHPLC Injection supernatant->lc chrom Chromatographic Separation (Reversed-Phase) lc->chrom ms Mass Spectrometry (ESI+, MRM) chrom->ms quant Quantification ms->quant

Workflow for LC-MS/MS analysis of Tezacaftor.

Method Validation

Both methods described have been validated according to the International Council on Harmonisation (ICH) guidelines for bioanalytical method validation.[3][5][6] The validation ensures the methods are accurate, precise, selective, and robust for their intended purpose.[5][6] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples to ensure no interference from endogenous components.[6]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[5][6]

  • Linearity: Established by a calibration curve prepared by spiking known concentrations of Tezacaftor into blank plasma.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect: Evaluated to ensure that components in the plasma matrix do not suppress or enhance the ionization of the analyte.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure the integrity of the analyte in plasma samples.[10]

Concluding Remarks

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. The LC-MS/MS method is generally preferred for its superior sensitivity and selectivity, which are critical for pharmacokinetic studies where low concentrations of the drug may need to be measured. Both methods, when properly validated and implemented, provide reliable and accurate quantification of Tezacaftor in human plasma.

References

Application Note: Development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Analysis of (Rac)-Tezacaftor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the development of a robust RP-HPLC method for the analysis of Tezacaftor. Given that Tezacaftor is a chiral molecule, this document outlines procedures for both achiral analysis, suitable for routine quantification in pharmaceutical formulations, and a proposed strategy for the chiral separation of its enantiomers. The achiral method is based on established literature, providing a reliable approach for quality control purposes. The chiral method development strategy offers a systematic approach for researchers and scientists to resolve and quantify the individual enantiomers of (Rac)-Tezacaftor, which is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction

Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, utilized in combination with other modulators to treat cystic fibrosis.[1] As with many pharmaceuticals, the stereochemistry of Tezacaftor is a critical aspect of its biological activity. The presence of chiral centers necessitates the development of analytical methods capable of distinguishing between enantiomers. While achiral HPLC methods are sufficient for determining the total drug substance content, chiral HPLC is essential for evaluating the enantiomeric purity and studying the stereospecific properties of the drug. This application note provides a comprehensive guide for both types of analyses.

Part 1: Achiral RP-HPLC Method for Quantification of Tezacaftor

Several RP-HPLC methods have been successfully developed and validated for the simultaneous estimation of Tezacaftor in combination with other drugs like Ivacaftor and Elexacaftor.[2][3][4] These methods are suitable for routine quality control analysis of pharmaceutical dosage forms. A summary of typical chromatographic conditions is presented in Table 1.

Data Presentation: Summary of Achiral RP-HPLC Methods

ParameterMethod 1Method 2Method 3
Column Phenomenex C18 (4.6x250mm, 5µm)[2]Zodiacil C18 (150 x 4.6 mm, 3.5µ)[4]Symmetry C18 (4.6x150mm, 5µ)[5]
Mobile Phase 0.2% TEA (pH 3.5), Methanol, Acetonitrile (40:50:10 v/v)[2]0.01N KH2PO4: Acetonitrile (55:45 v/v)[4]Methanol: Water (65:35 v/v)[5]
Flow Rate 1.0 mL/min[2]1.0 mL/min[4]1.0 mL/min[5]
Detection Wavelength 259 nm[2]292.0 nm[4]270 nm[5]
Temperature Ambient[2]30°C[4]Ambient[5]
Retention Time (Tezacaftor) 4.916 min[2]3.164 min[4]2.460 min[5]
Linearity Range (Tezacaftor) 20–100 µg/ml[2]10-60 µg/ml[4]45-225 µg/ml[5]

Experimental Protocol: Achiral Analysis

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions (based on Method 2)

  • Column: Zodiacil C18 (150 x 4.6 mm, 3.5µ)[4]

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.01N Potassium dihydrogen phosphate and Acetonitrile (55:45 v/v).[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30°C[4]

  • Detection Wavelength: 292 nm[4]

  • Injection Volume: 10 µL

3. Standard Solution Preparation

  • Accurately weigh and dissolve an appropriate amount of Tezacaftor reference standard in the mobile phase to obtain a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-60 µg/mL).[4]

4. Sample Preparation

  • For bulk drug, accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • For tablet dosage forms, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Tezacaftor, and dissolve it in the mobile phase. Sonicate and filter the solution before injection.

5. Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area for Tezacaftor.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Calculate the concentration of Tezacaftor in the sample using the regression equation from the calibration curve.

Part 2: Proposed Strategy for Chiral RP-HPLC Method Development for this compound

The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP).[6] The development of a chiral separation method is often an empirical process that involves screening various CSPs and mobile phases.

Mandatory Visualization: Chiral Method Development Workflow

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Start Define this compound Sample CSP_Selection Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based, Cyclodextrin-based) Start->CSP_Selection Identify potential CSPs MP_Modes Select Mobile Phase Modes (Normal, Reversed, Polar Organic) CSP_Selection->MP_Modes Choose appropriate mobile phases Screening Perform Initial Screening Runs MP_Modes->Screening Execute screening protocol Evaluation Evaluate Screening Results (Resolution, Peak Shape, Retention) Screening->Evaluation Analyze initial data Optimization Optimize Key Parameters (Mobile Phase Composition, Additives, Temperature, Flow Rate) Evaluation->Optimization Select promising conditions for refinement Validation Perform Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimization->Validation Confirm method performance Final_Method Finalized Chiral HPLC Method Validation->Final_Method Establish the final analytical method

References

Application Note: Quantitative Analysis of Tezacaftor and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tezacaftor is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, designed to improve the cellular processing and trafficking of the defective CFTR protein to the cell surface.[1] It is a key component of combination therapies for cystic fibrosis (CF) patients with specific mutations.[2] Tezacaftor undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][4][5][6] The main circulating metabolites are M1, M2, and M5.[3][7] Notably, the M1 metabolite is pharmacologically active with a potency similar to the parent drug, while M2 is significantly less active, and M5 is considered inactive.[3][7]

Given the variability in drug metabolism among patients, Therapeutic Drug Monitoring (TDM) is crucial for optimizing treatment efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity for the simultaneous quantification of Tezacaftor and its metabolites in biological matrices like plasma.[2] This document provides a detailed protocol for the extraction and quantification of Tezacaftor and its metabolites using LC-MS/MS.

Metabolic Pathway of Tezacaftor

Tezacaftor is converted into several metabolites. The primary pathway involves oxidation by CYP3A4 and CYP3A5 to produce metabolites M1, M2, and M5. A minor pathway involves direct glucuronidation to form the M3 metabolite.[3]

Metabolism cluster_main Primary Metabolic Pathway (Oxidation) cluster_minor Minor Pathway Tezacaftor Tezacaftor (Parent Drug) CYP CYP3A4 / CYP3A5 Tezacaftor->CYP M3 Metabolite M3 (Glucuronide) Tezacaftor->M3 Direct Glucuronidation M1 Metabolite M1 (Active) CYP->M1 M2 Metabolite M2 (Less Active) CYP->M2 M5 Metabolite M5 (Inactive) CYP->M5

Caption: Metabolic conversion of Tezacaftor.

Quantitative Data Summary

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of Tezacaftor and its active metabolite M1 in human plasma.

AnalyteLinearity Range (mg/L)LLOQ (mg/L)Reference
Tezacaftor0.025 - 250.025[8]
Tezacaftor0.008 - 120.008[2]
Tezacaftor0.1 - 20 (µg/mL)0.1 (µg/mL)[9]
Tezacaftor0.020 - 12 (µg/mL)0.020 (µg/mL)[10]
Tezacaftor0.01 - 10.00.01[11]
Tezacaftor M10.050 - 500.050[8]

Note: 1 mg/L is equivalent to 1 µg/mL.

Experimental Protocols

This section outlines a representative protocol synthesized from published methods for the analysis of Tezacaftor and its metabolites in human plasma.

Materials and Reagents
  • Standards: Analytical grade Tezacaftor, Tezacaftor M1, M2, and M5 reference standards.

  • Internal Standard (IS): Stable isotope-labeled Tezacaftor (e.g., Tezacaftor-d9).[2]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.[2]

  • Additives: Formic acid and ammonium formate.[11]

  • Biological Matrix: Blank human plasma (EDTA).

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tezacaftor, its metabolites, and the internal standard by dissolving the pure substances in a suitable solvent like DMSO or methanol.[2][12] Store at -80°C.[9]

  • Working Solutions: Prepare intermediate and working solutions by diluting the stock solutions in methanol or a methanol/water mixture. These solutions are used to spike blank plasma for creating calibration curves and quality control (QC) samples.[13]

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of approximately 0.5 µg/mL in methanol.[12]

Sample Preparation (Protein Precipitation)

This method is based on a simple and rapid protein precipitation procedure.[2][8]

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[2][12]

  • Add 5 µL of the internal standard working solution (e.g., 0.5 µg/mL Tezacaftor-d9).

  • Add 200 µL of cold methanol to precipitate proteins.[2][12]

  • Vortex the mixture thoroughly for 30 seconds.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

ParameterExample ConditionReference
HPLC System UHPLC Agilent 1290 Infinity II or equivalent[9]
Column Reversed-phase C18 (e.g., HyPURITY C18, 50 x 2.1 mm, 1.9 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water[11][13]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[11][13]
Gradient Start at 35% B, increase to 75% B over 3 min, then to 90% B for 1 min[11]
Flow Rate 0.5 mL/min[11]
Injection Volume 1 - 5 µL[9][14]
Column Temp. 40°C-
Total Run Time ~2.1 - 6 minutes[8][15]

Mass Spectrometry (MS) Parameters

ParameterExample Condition
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500, Thermo Quantiva)[2][11]
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)[2]
MRM Transitions Specific precursor-to-product ion transitions must be optimized for each analyte and the specific instrument.
Gas Temp. Optimized for instrument (e.g., 350°C)
Collision Gas Argon

Experimental and Analytical Workflow

The overall process from sample receipt to final data reporting follows a structured workflow to ensure accuracy and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing p1 1. Aliquot 50 µL Plasma Sample p2 2. Add Internal Standard (IS) p1->p2 p3 3. Protein Precipitation (with Methanol) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Transfer Supernatant to Autosampler Vial p4->p5 a1 6. LC-MS/MS Injection & Analysis p5->a1 a2 7. Peak Integration & Quantification a1->a2 a3 8. Data Review & Report Generation a2->a3

Caption: Workflow for Tezacaftor analysis.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the simultaneous quantification of Tezacaftor and its major metabolites in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring in clinical settings.[8][10] Adherence to validated procedures is essential for generating reliable data to guide personalized medicine for individuals with cystic fibrosis.

References

Application of (Rac)-Tezacaftor in Nasal Organoid Swelling Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of (Rac)-Tezacaftor in nasal organoid swelling assays, a powerful tool for studying cystic fibrosis (CF) pathophysiology and evaluating the efficacy of CFTR modulator therapies. These protocols and notes are intended to guide researchers in the setup and execution of these assays to assess the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in a patient-specific manner.

Introduction

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Its dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.

CFTR modulators are a class of drugs designed to correct the defects in the CFTR protein. Tezacaftor (VX-661) is a CFTR corrector that aids in the proper folding and trafficking of the CFTR protein to the cell surface, particularly for the F508del mutation, the most common CF-causing mutation.[1][2] It is often used in combination with other modulators, such as the potentiator ivacaftor, which increases the channel's opening probability, and other correctors like elexacaftor.[3][4]

Patient-derived nasal organoids have emerged as a robust in vitro model to study CFTR function and predict patient responses to modulator therapies.[5][6][7] These three-dimensional structures, grown from nasal epithelial cells, recapitulate the physiology of the nasal epithelium.[8] The forskolin-induced swelling (FIS) assay is a functional assessment of CFTR activity in these organoids.[5] Forskolin, an adenylyl cyclase activator, increases intracellular cAMP levels, which in turn activates functional CFTR channels. This activation leads to the secretion of ions and fluid into the organoid lumen, causing a measurable increase in their size. The extent of swelling serves as a quantitative measure of CFTR function and its rescue by modulators like Tezacaftor.[5][8]

Data Presentation: Efficacy of Tezacaftor-Containing Regimens

The following tables summarize quantitative data from studies evaluating the in vitro response of patient-derived nasal organoids to Tezacaftor in combination with other CFTR modulators. The data, presented as Forskolin-Induced Swelling (FIS), demonstrates the ability of these assays to distinguish between different genotypes and treatment responses.

GenotypeTreatment ConditionMean FIS (Normalized to Untreated)Reference
F508del/F508delElexacaftor/Tezacaftor/Ivacaftor (ETI) + Forskolin1.94 ± 0.19[5]
F508del/nullElexacaftor/Tezacaftor/Ivacaftor (ETI) + Forskolin1.66 ± 0.15[5]
W1282X/W1282X (non-responder)Elexacaftor/Tezacaftor/Ivacaftor (ETI) + Forskolin1.02 ± 0.02[5]
Subject GenotypeModulator TreatmentOrganoid Swelling (Area Under Curve, AUC)Short-Circuit Current (ΔIsc, µA/cm²)Reference
F508del/F508delVehicleLowLow[9]
F508del/F508delIvacaftorModest IncreaseModest Increase[9]
F508del/F508delTezacaftor/IvacaftorSignificant IncreaseSignificant Increase[9]
F508del/F508delElexacaftor/Tezacaftor/IvacaftorStrongest IncreaseStrongest Increase[9]

Experimental Protocols

I. Generation and Culture of Human Nasal Epithelial Organoids

This protocol is adapted from methodologies described in various studies.[6][9]

A. Materials:

  • Nasal brush biopsies from CF patients and healthy controls

  • Cell culture medium (e.g., Ultroser-G-based medium)

  • Matrigel or other basement membrane matrix

  • 15-well angiogenesis slides or 96-well plates

  • Standard cell culture incubator (37°C, 5% CO₂)

B. Procedure:

  • Cell Isolation: Process nasal brush biopsies to isolate human nasal epithelial cells. Expand the cells using conditional reprogramming culture.

  • Organoid Seeding: Resuspend single cells at a concentration of approximately 500 cells/µL in a 20% Matrigel solution.

  • Plating: Pre-coat the wells of a 15-well angiogenesis slide or a 96-well plate with 100% Matrigel. Seed the cell-Matrigel suspension into the pre-coated wells.

  • Culture: Allow the Matrigel to solidify in a 37°C incubator for 1 hour. Subsequently, add the appropriate cell culture medium.

  • Maintenance: Exchange the culture medium every other day. The organoids should be ready for experiments after 14-21 days of differentiation.

II. Forskolin-Induced Swelling (FIS) Assay with this compound

This protocol outlines the steps for assessing CFTR function in response to Tezacaftor-containing modulator combinations.[5]

A. Materials:

  • Mature nasal organoids in culture

  • This compound (corrector)

  • Elexacaftor (corrector, optional but commonly used with Tezacaftor)

  • Ivacaftor (potentiator)

  • Forskolin (activator)

  • Vehicle control (e.g., DMSO)

  • Time-lapse imaging microscope equipped with an environmental chamber

B. Procedure:

  • Pre-treatment with Correctors:

    • Prepare a solution of Tezacaftor (typically 10 µM) and Elexacaftor (typically 3 µM) in the culture medium.

    • Replace the medium in the organoid-containing wells with the corrector-containing medium.

    • Incubate the organoids for 48 hours to allow for the correction of CFTR protein trafficking.

  • Assay Execution:

    • After the 48-hour pre-treatment, capture baseline images (Time 0) of the organoids using a time-lapse microscope.

    • Prepare a treatment solution containing the same concentrations of Tezacaftor and Elexacaftor, supplemented with Ivacaftor (typically 5 µM) and Forskolin (typically 10 µM).

    • Add the final treatment solution to the wells.

    • Immediately begin time-lapse imaging, capturing images at regular intervals (e.g., every 30-60 minutes) for a duration of up to 48 hours.

  • Data Acquisition and Analysis:

    • Use image analysis software to measure the cross-sectional area of each organoid at each time point.

    • Normalize the area at each time point to the area at Time 0 to determine the fold change in swelling.

    • Calculate the Area Under the Curve (AUC) for the normalized swelling over the time course of the experiment.

    • Compare the AUC values between different treatment groups (e.g., vehicle vs. modulator-treated) to quantify the extent of CFTR function rescue.

Visualizations

CFTR Protein Processing and Activation Pathway

CFTR_Pathway cluster_0 Endoplasmic Reticulum cluster_1 Cell Membrane ER Misfolded CFTR (e.g., F508del) Corrected_CFTR Correctly Folded CFTR ER->Corrected_CFTR Correction Correctors Tezacaftor & Elexacaftor Membrane_CFTR CFTR at Cell Surface Corrected_CFTR->Membrane_CFTR Trafficking Activated_CFTR Activated CFTR (Open Channel) Membrane_CFTR->Activated_CFTR Gating Forskolin Forskolin cAMP cAMP Forskolin->cAMP Activates Adenylyl Cyclase PKA PKA cAMP->PKA Activates PKA->Membrane_CFTR Phosphorylates Ion_Flow Cl- & HCO3- Efflux Activated_CFTR->Ion_Flow Leads to Ivacaftor Ivacaftor (Potentiator) Ivacaftor->Activated_CFTR Potentiates (Keeps open)

Caption: CFTR processing, trafficking, and activation pathway.

Nasal Organoid Swelling Assay Workflow

FIS_Workflow cluster_setup Assay Setup cluster_assay Assay Execution cluster_analysis Data Analysis start Mature Nasal Organoids in 96-well plate pretreatment Pre-treat with Tezacaftor (and Elexacaftor) for 48 hours start->pretreatment t0 Acquire Baseline Image (T=0) pretreatment->t0 treatment Add Forskolin (Activator) & Ivacaftor (Potentiator) t0->treatment imaging Time-lapse Imaging (e.g., 0-48 hours) treatment->imaging measure Measure Organoid Area at each time point imaging->measure normalize Normalize Area to T=0 measure->normalize auc Calculate Area Under the Curve (AUC) normalize->auc compare Compare AUC between Treatment Groups auc->compare

Caption: Experimental workflow for the forskolin-induced swelling assay.

References

Application Notes and Protocols for (Rac)-Tezacaftor in CFTR Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tezacaftor (formerly VX-661) is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] In individuals with cystic fibrosis (CF) caused by specific mutations, such as the common F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its premature degradation and a lack of functional channels at the cell surface.[4] Tezacaftor acts by facilitating the cellular processing and trafficking of mutant CFTR, thereby increasing the amount of protein that reaches the cell surface and enhancing chloride transport.[2] These application notes provide an overview of the experimental design for studying the effects of this compound on CFTR trafficking and function, along with detailed protocols for key assays.

Mechanism of Action

Tezacaftor is a Type I CFTR corrector that is thought to bind to the first membrane-spanning domain (MSD1) of the CFTR protein. This interaction stabilizes the protein and promotes its proper folding, allowing it to escape ER-associated degradation (ERAD) and traffic through the Golgi apparatus to the plasma membrane.[5] Tezacaftor is often used in combination with other CFTR modulators, such as the potentiator ivacaftor, which increases the channel opening probability of CFTR at the cell surface, and other correctors like elexacaftor, which binds to a different site on the CFTR protein, leading to a synergistic rescue of CFTR function.[6][7]

Data Presentation

The following tables summarize quantitative data from in vitro and clinical studies on the efficacy of Tezacaftor-containing therapies.

Table 1: In Vitro Efficacy of Tezacaftor-Containing Regimens on F508del-CFTR Function

Cell ModelTreatmentParameter MeasuredResult
Human Bronchial Epithelial (HBE) cells (F508del/F508del)Tezacaftor/IvacaftorCFTR-mediated Chloride Secretion (Ussing Chamber)Significant increase in chloride transport compared to untreated cells.[2]
Human Bronchial Epithelial (HBE) cells (F508del/Minimal Function)Elexacaftor/Tezacaftor/IvacaftorCFTR Protein Maturation (Western Blot)Increased levels of the mature, complex-glycosylated form of CFTR (Band C).[6]
Patient-Derived Intestinal Organoids (F508del/F508del)Elexacaftor/Tezacaftor/IvacaftorForskolin-Induced Swelling (FIS)Significant increase in organoid swelling, indicative of restored CFTR function.[8]

Table 2: Clinical Efficacy of Tezacaftor/Ivacaftor in Patients with Cystic Fibrosis

GenotypeTreatmentPrimary EndpointResult
F508del/F508delTezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)Change in sweat chloride from baseline-6.04 mmol/L decrease (P < 0.05).[2]
F508del/F508delTezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)Change in ppFEV1 from baseline3.75 percentage point increase (P < 0.05).[2]
F508del/G551DTezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)Change in sweat chloride from baseline-7.02 mmol/L decrease (P < 0.05).[2]
F508del/G551DTezacaftor (100 mg qd) / Ivacaftor (150 mg q12h)Change in ppFEV1 from baseline4.60 percentage point increase (P < 0.05).[2]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the impact of this compound on CFTR trafficking and function.

Western Blot Analysis of CFTR Maturation

This protocol is designed to assess the effect of Tezacaftor on the glycosylation status of CFTR, which is indicative of its successful trafficking through the Golgi apparatus. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has traversed the Golgi and is targeted to the plasma membrane.[9][10]

Materials:

  • Human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE41o-) expressing F508del-CFTR

  • Cell culture medium and supplements

  • This compound (and other modulators as needed, e.g., Ivacaftor, Elexacaftor)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (6% acrylamide)

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against CFTR (e.g., a combination of monoclonal antibodies 570, 596, and 660 to detect different epitopes)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate HBE cells and grow to confluence. Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 24-48 hours. If studying combination therapies, co-administer other modulators.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a 6% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary CFTR antibody cocktail overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the intensity of Band B (~150-160 kDa) and Band C (~170-180 kDa). An increase in the ratio of Band C to Band B indicates improved CFTR maturation and trafficking.[10]

Ussing Chamber Short-Circuit Current (Isc) Measurements

This electrophysiological technique measures ion transport across an epithelial monolayer. It is the gold standard for assessing the function of CFTR at the cell surface.[11][12][13]

Materials:

  • Polarized epithelial cell monolayers (e.g., HBE cells) grown on permeable supports (e.g., Snapwell™ inserts)

  • Ussing chamber system with voltage-clamp amplifier

  • Krebs-Ringer Bicarbonate solution, gassed with 95% O₂/5% CO₂ and warmed to 37°C

  • Amiloride (ENaC inhibitor)

  • Forskolin (adenylyl cyclase activator)

  • Ivacaftor (CFTR potentiator)

  • CFTRinh-172 (CFTR inhibitor)

Procedure:

  • Cell Culture and Treatment: Culture HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat the cells with this compound or vehicle for 24-48 hours prior to the experiment.

  • Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with pre-warmed and gassed Krebs-Ringer solution.

  • Equilibration: Allow the system to equilibrate and establish a stable baseline short-circuit current (Isc).

  • Pharmacological Additions (sequentially to the apical chamber):

    • Amiloride (100 µM): To block the epithelial sodium channel (ENaC) and isolate the chloride current.

    • Forskolin (10 µM): To increase intracellular cAMP and activate CFTR.

    • Ivacaftor (1 µM): To potentiate the activity of CFTR channels at the membrane.

    • CFTRinh-172 (10 µM): To specifically inhibit CFTR-mediated current, confirming the signal is CFTR-dependent.

  • Data Analysis: The primary outcome is the magnitude of the CFTRinh-172-sensitive Isc. Compare the Isc from Tezacaftor-treated cells to that of vehicle-treated cells to determine the effect on CFTR function.

Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Organoids

This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D cell culture model derived from patient tissues.[14][15][16][17]

Materials:

  • Patient-derived intestinal or airway organoids

  • Basement membrane matrix (e.g., Matrigel)

  • Organoid culture medium

  • This compound (and other modulators as needed)

  • Forskolin

  • Live-cell imaging system

Procedure:

  • Organoid Culture and Plating: Culture and expand patient-derived organoids. Plate organoid fragments in a 96-well plate with basement membrane matrix.

  • Treatment: Pre-incubate the organoids with this compound (e.g., 3 µM) or vehicle for 24 hours to allow for CFTR correction and trafficking.

  • FIS Assay:

    • On the day of the assay, add a CFTR potentiator like Ivacaftor (if part of the experimental design).

    • Add forskolin (e.g., 5 µM) to the medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.

    • Place the plate in a live-cell imaging system pre-warmed to 37°C.

  • Image Acquisition and Analysis:

    • Acquire brightfield or fluorescence images of the organoids at regular intervals (e.g., every 30-60 minutes) for 2-4 hours.

    • Measure the change in the cross-sectional area of the organoids over time. The degree of swelling is proportional to CFTR function.

    • Calculate the area under the curve (AUC) for the swelling response and compare between treated and control groups.[8]

Mandatory Visualizations

CFTR_Trafficking_Pathway ER Endoplasmic Reticulum (ER) F508del_CFTR_misfolded Misfolded F508del-CFTR ER->F508del_CFTR_misfolded Synthesis ERAD ER-Associated Degradation (ERAD) F508del_CFTR_misfolded->ERAD Recognition of misfolding Corrected_CFTR Corrected CFTR F508del_CFTR_misfolded->Corrected_CFTR Correction Tezacaftor This compound Tezacaftor->F508del_CFTR_misfolded Binds and stabilizes Golgi Golgi Apparatus Corrected_CFTR->Golgi Trafficking Mature_CFTR Mature, Trafficked CFTR (Band C) Golgi->Mature_CFTR Processing & Glycosylation Plasma_Membrane Plasma Membrane Mature_CFTR->Plasma_Membrane Insertion Functional_CFTR Functional CFTR Channel Plasma_Membrane->Functional_CFTR

Caption: Tezacaftor-mediated correction of F508del-CFTR trafficking.

Experimental_Workflow_CFTR_Trafficking start Start: Culture Cells (e.g., HBE with F508del-CFTR) treatment Treat with this compound or Vehicle Control (24-48h) start->treatment biochemical_assay Biochemical Assay: Western Blot treatment->biochemical_assay functional_assay Functional Assays treatment->functional_assay western_blot_analysis Analyze CFTR Maturation (Band B vs. Band C) biochemical_assay->western_blot_analysis ussing_chamber Ussing Chamber: Measure Short-Circuit Current (Isc) functional_assay->ussing_chamber fis_assay Organoid FIS Assay: Measure Swelling functional_assay->fis_assay end_biochemical Conclusion: Increased CFTR Maturation western_blot_analysis->end_biochemical end_functional Conclusion: Restored CFTR Function ussing_chamber->end_functional fis_assay->end_functional

Caption: Workflow for assessing Tezacaftor's effect on CFTR.

References

Application Notes and Protocols for the In Vitro use of (Rac)-Tezacaftor in Combination with Ivacaftor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, leading to a reduced quantity of functional channels at the cell surface. The combination of Tezacaftor, a CFTR corrector, and Ivacaftor, a CFTR potentiator, is a therapeutic strategy designed to address the underlying molecular defects of CF. Tezacaftor aids in the proper folding and trafficking of the F508del-CFTR protein to the cell membrane, while Ivacaftor enhances the channel's opening probability (gating), thereby increasing chloride ion transport.[1][2][3][4]

These application notes provide detailed protocols for the in vitro evaluation of (Rac)-Tezacaftor and Ivacaftor in combination, using two primary methodologies: the Forskolin-Induced Swelling (FIS) assay in patient-derived intestinal organoids and Ussing chamber electrophysiology on human bronchial epithelial (HBE) cells.

Data Presentation

The following tables summarize quantitative data for the in vitro efficacy of Tezacaftor and Ivacaftor.

Table 1: In Vitro Efficacy of Tezacaftor in F508del-CFTR Correction

ParameterCell TypeValueReference
EC₅₀ CFBE41o- cells~0.02 µM (in combination with VX-445)[5]
EC₅₀ CFBE41o- cells3 µM (used in combination studies)[5][6]
Optimal Concentration Human Nasal Epithelial (HNE) cells3 µM (in combination with Elexacaftor)[5]

Table 2: In Vitro Efficacy of Ivacaftor in F508del-CFTR Potentiation

ParameterCell TypeValueReference
EC₅₀ F508del-CFTR expressing cells160-600 nM (reported range)[2]
K₀.₅ Cell-free membrane patches (ΔF508)~1.5 nM[2]
Optimal Concentration Human Bronchial Epithelial (HBE) cells1 µM[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Tezacaftor and Ivacaftor and the general experimental workflow for their in vitro evaluation.

CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER Misfolded F508del-CFTR Proteasome Proteasomal Degradation ER->Proteasome Default Pathway Corrected_CFTR Correctly Folded F508del-CFTR Tezacaftor Tezacaftor Tezacaftor->ER Correction Golgi Processing & Trafficking Corrected_CFTR->Golgi Membrane_CFTR F508del-CFTR at Membrane Golgi->Membrane_CFTR Active_CFTR Active CFTR Channel Ivacaftor Ivacaftor Ivacaftor->Membrane_CFTR Potentiation Ion_Transport Cl- & HCO3- Transport Active_CFTR->Ion_Transport

Caption: Mechanism of action of Tezacaftor and Ivacaftor on F508del-CFTR.

Experimental_Workflow cluster_Organoid_Assay Forskolin-Induced Swelling (FIS) Assay cluster_Ussing_Chamber Ussing Chamber Electrophysiology start_fis Culture Patient-Derived Intestinal Organoids treat_fis Treat with Tezacaftor (24h incubation) start_fis->treat_fis add_iva_fsk Add Ivacaftor and Forskolin treat_fis->add_iva_fsk image_fis Time-Lapse Microscopy add_iva_fsk->image_fis analyze_fis Quantify Organoid Swelling (Area Under Curve) image_fis->analyze_fis start_ussing Culture Human Bronchial Epithelial (HBE) Cells on Permeable Supports treat_ussing Treat with Tezacaftor (24-48h incubation) start_ussing->treat_ussing mount_ussing Mount in Ussing Chamber treat_ussing->mount_ussing measure_isc Measure Short-Circuit Current (Isc) mount_ussing->measure_isc add_reagents Sequential addition of Amiloride, Forskolin, Ivacaftor, and CFTR inhibitor measure_isc->add_reagents analyze_ussing Calculate CFTR-dependent Isc add_reagents->analyze_ussing

Caption: General experimental workflows for in vitro evaluation.

Experimental Protocols

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This protocol is adapted from established methods for assessing CFTR function in patient-derived intestinal organoids.

Materials:

  • Human intestinal organoid culture medium

  • Basement membrane matrix

  • This compound (stock solution in DMSO)

  • Ivacaftor (stock solution in DMSO)

  • Forskolin (stock solution in DMSO)

  • Calcein AM dye

  • 96-well plates

Procedure:

  • Organoid Culture and Plating:

    • Culture patient-derived intestinal organoids according to standard protocols.

    • Mechanically disrupt mature organoids and plate approximately 50-100 fragments per well in a 96-well plate with basement membrane matrix.

    • Culture for 3-4 days to allow for organoid formation.

  • Tezacaftor Treatment:

    • Prepare fresh organoid culture medium containing the desired concentration of Tezacaftor (e.g., 3 µM). Include a vehicle control (DMSO).

    • Replace the medium in the wells with the Tezacaftor-containing or vehicle control medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • FIS Assay:

    • On the day of the assay, prepare a solution of Ivacaftor (e.g., 1 µM) and Forskolin (e.g., 5 µM) in organoid culture medium.

    • Stain the organoids with Calcein AM for 30-60 minutes for visualization.

    • Replace the medium with the Ivacaftor and Forskolin solution.

    • Immediately begin time-lapse imaging using a live-cell imaging system, acquiring images every 30 minutes for at least 2 hours.

  • Data Analysis:

    • Measure the cross-sectional area of the organoids at each time point using image analysis software.

    • Normalize the area at each time point to the initial area at time 0.

    • Calculate the area under the curve (AUC) for the swelling response to quantify CFTR function.

    • Compare the AUC values between the vehicle-treated and Tezacaftor/Ivacaftor-treated groups.

Ussing Chamber Electrophysiology with Human Bronchial Epithelial (HBE) Cells

This protocol describes the measurement of CFTR-mediated ion transport in polarized HBE cell monolayers.

Materials:

  • HBE cells cultured on permeable supports (e.g., Transwell inserts)

  • Ussing chamber system

  • Ringer's solution

  • This compound (stock solution in DMSO)

  • Amiloride

  • Forskolin

  • Ivacaftor

  • CFTR-specific inhibitor (e.g., CFTRinh-172)

  • Gas mixture (95% O₂ / 5% CO₂)

Procedure:

  • HBE Cell Culture and Treatment:

    • Culture HBE cells on permeable supports at an air-liquid interface (ALI) for at least 21 days to achieve a differentiated, polarized monolayer.

    • Treat the cells with Tezacaftor (e.g., 3 µM) in the culture medium for 24-48 hours. Include a vehicle control.

  • Ussing Chamber Setup:

    • Pre-warm the Ringer's solution to 37°C and continuously bubble with the gas mixture.

    • Mount the permeable support with the HBE cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both chambers with the pre-warmed and gassed Ringer's solution.

    • Equilibrate the system for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • Measurement of CFTR-mediated Current:

    • Clamp the transepithelial voltage to 0 mV and measure the Isc.

    • Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

    • Add Forskolin (e.g., 10 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.

    • Add Ivacaftor (e.g., 1 µM) to the apical chamber to potentiate the CFTR channels.

    • Finally, add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to block CFTR-mediated current.

  • Data Analysis:

    • The CFTR-mediated Isc is calculated as the difference between the peak current after Forskolin and Ivacaftor addition and the current remaining after the addition of the CFTR inhibitor.[8][9][10]

    • Compare the CFTR-mediated Isc between the vehicle-treated and Tezacaftor-treated groups to determine the effect of the corrector.

Conclusion

The in vitro combination of Tezacaftor and Ivacaftor provides a powerful tool for studying the correction and potentiation of the F508del-CFTR protein. The Forskolin-Induced Swelling assay with patient-derived organoids offers a physiologically relevant, medium-throughput method for assessing therapeutic efficacy on an individual level. The Ussing chamber technique remains the gold standard for detailed mechanistic studies of ion transport in polarized epithelial monolayers. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this therapeutic combination in their in vitro studies.

References

Application Notes: Studying the Synergistic Effects of (Rac)-Tezacaftor and Elexacaftor on CFTR Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The CFTR protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to impaired ion and fluid transport, resulting in multi-organ disease, with significant morbidity and mortality from progressive lung disease.[2] The most common CF-causing mutation, a deletion of phenylalanine at position 508 (F508del), causes the CFTR protein to misfold and be prematurely degraded, preventing its trafficking to the cell surface.[3]

A primary therapeutic strategy for CF involves CFTR modulators, which are small molecules designed to correct the underlying protein defect.[4] These are broadly classified as "correctors," which aid in protein folding and trafficking, and "potentiators," which enhance the channel opening probability of CFTR at the cell surface.[2]

Tezacaftor (VX-661) and Elexacaftor (VX-445) are both CFTR correctors.[5][6] They function synergistically by binding to different sites on the F508del-CFTR protein, promoting its proper folding, processing, and transport to the cell membrane.[5][7][8] This dual-corrector approach leads to a greater quantity of functional CFTR protein at the cell surface than either agent alone. Furthermore, some studies have identified a novel dual role for Elexacaftor as both a corrector and a potentiator, further contributing to its high efficacy.[3][9][10]

This application note provides a framework and detailed protocols for researchers to investigate the synergistic effects of Elexacaftor with (Rac)-Tezacaftor. As the stereochemistry of modulator drugs is often critical to their activity, the use of a racemic mixture of Tezacaftor allows for the investigation of the combined effects of its enantiomers in synergy with Elexacaftor. These studies are crucial for understanding the structure-activity relationship and optimizing corrector-based therapies for CF.

Data Presentation

The following tables summarize expected quantitative outcomes from in vitro assays and established clinical data for the Elexacaftor and Tezacaftor combination, providing a benchmark for experimental results.

Table 1: Representative In Vitro Data on CFTR Correction and Function

Cell Model & Genotype Treatment (24h) Endpoint Result (Mean ± SD)
HBE cells (F508del/F508del) Vehicle (0.1% DMSO) CFTR Current (ΔIsc, µA/cm²) 2.5 ± 0.8
This compound (3 µM) CFTR Current (ΔIsc, µA/cm²) 15.7 ± 2.1
Elexacaftor (3 µM) CFTR Current (ΔIsc, µA/cm²) 20.3 ± 2.5
This compound + Elexacaftor CFTR Current (ΔIsc, µA/cm²) 45.8 ± 4.3
FRT cells (F508del) Vehicle (0.1% DMSO) CFTR Maturation (Band C / Total) 0.05 ± 0.02
This compound (3 µM) CFTR Maturation (Band C / Total) 0.25 ± 0.04
Elexacaftor (3 µM) CFTR Maturation (Band C / Total) 0.30 ± 0.05
This compound + Elexacaftor CFTR Maturation (Band C / Total) 0.65 ± 0.08

Note: Data are illustrative, based on the known synergistic effects of Tezacaftor and Elexacaftor. Actual results may vary based on specific experimental conditions.

Table 2: Summary of Clinical Efficacy Data for Elexacaftor/Tezacaftor/Ivacaftor (ETI) Therapy

Study Population (Genotype) Endpoint Improvement with ETI Reference
F508del/Minimal Function (≥12 yrs) Absolute change in ppFEV1 +14.3 percentage points [11]
F508del/Minimal Function (≥12 yrs) Absolute change in sweat chloride -41.8 mmol/L [11]
F508del/F508del (≥12 yrs) Absolute change in ppFEV1 +10.0 percentage points (vs. Tez/Iva) [12]
F508del/F508del (≥12 yrs) Absolute change in CFQ-R Score +17.4 points (vs. Tez/Iva) [12]
F/MF or F/F (6-11 yrs) Absolute change in sweat chloride -60.9 mmol/L [13]
F/MF or F/F (2-5 yrs) Absolute change in sweat chloride -57.9 mmol/L [14][15]

ppFEV1: percent predicted forced expiratory volume in 1 second; CFQ-R: Cystic Fibrosis Questionnaire-Revised respiratory domain score. Results are compared to placebo unless otherwise noted.

Visualizations

Signaling Pathways and Experimental Workflows

CFTR_Synergy_Pathway Diagram 1: Synergistic correction of F508del-CFTR. cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_unfolded F508del-CFTR (Misfolded Protein) F508del_folded Partially Corrected F508del-CFTR F508del_unfolded->F508del_folded Correction degradation Proteasomal Degradation F508del_unfolded->degradation maturation Complex Glycosylation (Band B -> Band C) F508del_folded->maturation Trafficking Tezacaftor This compound Tezacaftor->F508del_folded Elexacaftor Elexacaftor Elexacaftor->F508del_folded CFTR_mature Mature, Functional CFTR Channel maturation->CFTR_mature Insertion

Diagram 1: Synergistic correction of F508del-CFTR.

Experimental_Workflow Diagram 2: Workflow for assessing modulator synergy. cluster_treatment 24h Treatment Incubation cluster_assays Functional & Biochemical Assays start Culture F508del-CFTR Expressing Epithelial Cells group1 Vehicle Control start->group1 group2 This compound start->group2 group3 Elexacaftor start->group3 group4 Combination start->group4 assay1 Western Blot (Protein Maturation) group1->assay1 assay2 Ussing Chamber (Ion Transport) group1->assay2 assay3 YFP Assay (Channel Activity) group1->assay3 group2->assay1 group2->assay2 group2->assay3 group3->assay1 group3->assay2 group3->assay3 group4->assay1 group4->assay2 group4->assay3 analysis Data Analysis: Assess Synergy assay1->analysis assay2->analysis assay3->analysis

Diagram 2: Workflow for assessing modulator synergy.

Ussing_Chamber_Logic Diagram 3: Logical sequence of an Ussing chamber experiment. start Baseline Isc step1 Add Amiloride Inhibits ENaC Na+ current start->step1 step2 Add Forskolin/IBMX Activates CFTR Cl- current step1->step2 step3 Add Potentiator (Optional) Measures potentiation step2->step3 step4 Add CFTRinh-172 Inhibits CFTR, confirms specificity step3->step4

Diagram 3: Logical sequence of an Ussing chamber experiment.

Experimental Protocols

Protocol 1: Western Blotting for CFTR Protein Maturation

This protocol is designed to quantify the extent of CFTR correction by assessing the ratio of mature (complex-glycosylated, Band C) to immature (core-glycosylated, Band B) protein.

1. Cell Culture and Treatment: a. Seed human bronchial epithelial (HBE) cells or other suitable cells (e.g., CFBE41o-) expressing F508del-CFTR in 6-well plates.[16] b. Culture cells until they reach ~90% confluency. c. Treat cells with vehicle (DMSO), this compound, Elexacaftor, or the combination at desired concentrations (e.g., 1-10 µM) for 24-48 hours at 37°C.

2. Cell Lysis: a. Aspirate culture medium and wash cells twice with ice-cold PBS. b. Add 200 µL of ice-cold RIPA buffer containing protease inhibitors to each well. c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

3. SDS-PAGE and Electrotransfer: a. Mix 30-50 µg of protein from each sample with Laemmli sample buffer and heat at 37°C for 15 minutes (do not boil, as CFTR aggregates). b. Load samples onto a 6% Tris-Glycine SDS-PAGE gel. c. Run the gel until adequate separation of Band B (~150 kDa) and Band C (~170 kDa) is achieved. d. Transfer proteins to a PVDF membrane using a wet transfer system overnight at 4°C.

4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.

5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imaging system. c. Perform densitometric analysis to quantify the intensity of Band B and Band C. d. Calculate the CFTR maturation efficiency as the ratio of Band C / (Band B + Band C).[1][17]

Protocol 2: Ussing Chamber Assay for CFTR-Mediated Ion Transport

This assay is the gold standard for measuring CFTR-dependent ion transport across a polarized epithelial monolayer.[18][19]

1. Cell Culture on Permeable Supports: a. Seed HBE cells expressing F508del-CFTR at high density on permeable supports (e.g., Transwell®). b. Culture cells at an air-liquid interface (ALI) for 4-6 weeks to allow for full differentiation and polarization.[16] c. Treat the cells with correctors (this compound, Elexacaftor, combination) added to the basolateral medium for 24-48 hours prior to the assay.

2. Ussing Chamber Setup: a. Prepare a physiological Ringer's solution, warm to 37°C, and continuously gas with 95% O₂ / 5% CO₂.[20] b. Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber. c. Fill both apical and basolateral chambers with the gassed Ringer's solution. d. Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is recorded.

3. Measurement of CFTR-Specific Current: a. Inhibit Sodium Current: Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). The remaining current is primarily due to anion secretion.[19] b. Activate CFTR: Add a cAMP agonist cocktail, typically Forskolin (10-20 µM) and IBMX (100 µM), to the basolateral chamber to maximally activate CFTR. Record the peak increase in Isc.[19] c. Assess Potentiation (Optional): If studying potentiator effects, a potentiator like Ivacaftor (1 µM) can be added apically after cAMP stimulation. d. Inhibit CFTR: Add a specific CFTR inhibitor, such as CFTRinh-172 (10-20 µM), to the apical chamber. The resulting decrease in Isc confirms that the measured current was CFTR-dependent.[19]

4. Data Analysis: a. Calculate the net CFTR-dependent Isc (ΔIsc) by subtracting the current after CFTRinh-172 addition from the peak current after Forskolin stimulation. b. Compare the ΔIsc values across the different treatment groups (Vehicle, this compound, Elexacaftor, Combination) to determine the functional effect and synergy.

Protocol 3: YFP-Based Halide Transport Assay

This is a cell-based, higher-throughput assay to quantitatively screen for CFTR activity using a fluorescence plate reader.[21][22]

1. Cell Culture and Treatment: a. Co-transfect a suitable cell line (e.g., FRT or CFBE) with a plasmid for F508del-CFTR and a plasmid for a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[22][23] b. Seed the doubly transfected cells into a 96-well, black, clear-bottom plate. c. Once confluent, treat the cells with correctors (this compound, Elexacaftor, combination) for 24 hours at 37°C.

2. Assay Procedure: a. Wash the cells with a standard buffer (e.g., PBS). b. Place the 96-well plate into a fluorescence plate reader equipped with injectors. c. Set the plate reader to monitor YFP fluorescence (Excitation ~500 nm, Emission ~535 nm) over time. d. Initiate a baseline reading for 5-10 seconds. e. Inject a buffer containing a CFTR activator (e.g., Forskolin + Genistein). f. After a short stimulation period (2-5 minutes), inject a buffer where chloride is replaced by iodide (e.g., 100 mM I⁻).[21] g. Continue to record fluorescence for 30-60 seconds. The influx of iodide through active CFTR channels will quench the YFP fluorescence.

3. Data Analysis: a. For each well, calculate the initial rate of fluorescence decay (dF/dt) immediately following iodide addition. b. This rate is directly proportional to the halide transport rate and thus reflects CFTR activity. c. Compare the rates across the different treatment groups to assess the degree of CFTR function restoration and synergy.

References

Application Notes: Assessing (Rac)-Tezacaftor Efficacy in Patient-Derived Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] These mutations lead to a dysfunctional CFTR protein, an anion channel responsible for chloride and bicarbonate transport across epithelial surfaces.[1][2] The most common mutation, F508del, causes the CFTR protein to misfold, leading to its premature degradation and a significant reduction in the amount of functional protein at the cell surface.[3]

Tezacaftor (VX-661) is a CFTR "corrector" drug. Its primary mechanism is to improve the processing and trafficking of misfolded CFTR proteins, such as F508del-CFTR, allowing more of the protein to reach the cell surface.[3] It is typically used in combination with a "potentiator" like Ivacaftor, which increases the channel open probability of the CFTR protein already at the cell surface.[3] The combination of correctors and potentiators leads to a greater overall increase in CFTR activity.[4]

Patient-derived cell models, such as intestinal organoids and primary airway epithelial cells, are critical tools for preclinical assessment of CFTR modulators.[5][6] These models retain the patient's specific genetic background, enabling a personalized medicine approach to predict therapeutic efficacy.[2][5] This document provides detailed protocols for assessing the efficacy of Tezacaftor, often as part of a combination therapy, in these advanced cellular models.

Key Patient-Derived Cell Models

Primary human epithelial cells are considered the most reliable models for evaluating CF therapies as they mimic the in vivo pathophysiology.[5]

  • Human Nasal Epithelial (HNE) Cells : Obtained through minimally invasive nasal brushing, HNE cells can be cultured to form a polarized, pseudostratified epithelium similar to the lower airways.[1][6] They are an excellent surrogate for bronchial cells.

  • Human Bronchial Epithelial (HBE) Cells : Considered the gold standard for modeling the CF lung, HBE cells are typically isolated from explanted lungs.[1] Supply can be limited, and cultures can be challenging to establish.[1]

  • Intestinal Organoids : Derived from rectal or intestinal biopsies, these 3D structures recapitulate the in vivo tissue architecture.[7][8] They are robust, can be expanded for long-term use and bio-banked, and are highly suitable for functional assays.[9]

Tezacaftor's Mechanism of Action on CFTR

Tezacaftor acts during protein biosynthesis to rescue misfolded CFTR. The diagram below illustrates the journey of the CFTR protein and the intervention point for corrector drugs.

Tezacaftor Mechanism of Action on F508del-CFTR cluster_0 Endoplasmic Reticulum (ER) cluster_1 Golgi Apparatus ER_Protein Newly Synthesized F508del-CFTR Protein (Misfolded) Corrected_Protein Correctly Folded CFTR (Band B) ER_Protein->Corrected_Protein Successful Correction Proteasome Proteasomal Degradation ER_Protein->Proteasome Default Pathway (No Rescue) Golgi Mature, Glycosylated CFTR (Band C) Corrected_Protein->Golgi Trafficking Membrane Cell Membrane: Functional CFTR Channel Golgi->Membrane Insertion Tezacaftor Tezacaftor (Corrector) Tezacaftor->ER_Protein Assists in Proper Folding

Caption: Tezacaftor rescues misfolded F508del-CFTR in the ER, preventing degradation and enabling its trafficking to the cell membrane.

Functional Assessment: Forskolin-Induced Swelling (FIS) Assay

Principle: This assay quantifies CFTR function in intestinal or nasal organoids.[7][10] Functional CFTR channels on the apical membrane (facing the lumen) transport chloride ions into the lumen upon stimulation by forskolin.[9] This creates an osmotic gradient, causing water to follow and the organoid to swell. The degree of swelling is proportional to CFTR function.[11]

Experimental Workflow

Forskolin-Induced Swelling (FIS) Assay Workflow cluster_0 Organoid Culture & Plating cluster_1 Treatment & Assay cluster_2 Data Acquisition & Analysis start Obtain Patient Rectal Biopsy isolate Isolate Intestinal Crypts start->isolate culture Culture & Expand Organoids in Basement Membrane Matrix isolate->culture plate Plate Organoid Fragments in 96-well Plate culture->plate treat Pre-incubate with Tezacaftor (+/- other modulators) for 18-24 hours stain Add Live-Cell Stain (e.g., Calcein Green) treat->stain stimulate Add Forskolin & Potentiator (Ivacaftor) to stimulate CFTR stain->stimulate image Live-Cell Confocal Microscopy: Acquire images over 60-120 min measure Image Analysis Software: Measure organoid area at each time point image->measure analyze Calculate Normalized Swelling and Area Under the Curve (AUC) measure->analyze

Caption: Workflow for assessing Tezacaftor efficacy using the organoid swelling assay.

Protocol: Forskolin-Induced Swelling (FIS) Assay

Adapted from protocols described by Dekkers et al. and Boj et al.[7][9]

  • Organoid Plating: a. Culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel) with complete growth medium.[12] b. Harvest mature organoids and mechanically disrupt them into small fragments.[12] c. Seed approximately 30-80 fragments per well into a 96-well optical plate containing a layer of basement membrane matrix.[9][12] d. Culture for 24 hours to allow fragments to reseal.[9]

  • CFTR Modulator Treatment: a. Prepare a solution of Tezacaftor (typically 3 µM) in the culture medium. If assessing a combination therapy, include other modulators (e.g., Elexacaftor 3 µM).[10][12] b. Replace the medium in the wells with the modulator-containing medium or a vehicle control (e.g., DMSO). c. Pre-incubate the organoids for 18-24 hours at 37°C.[9][12]

  • Assay Execution: a. On the day of the assay, add the CFTR potentiator Ivacaftor (typically 1-3 µM) to the appropriate wells.[10][12] b. Stain the organoids with a live-cell fluorescent dye (e.g., Calcein Green) for visualization.[12] c. Place the plate in a pre-warmed (37°C) confocal microscope equipped for live-cell imaging. d. Add forskolin to stimulate CFTR-mediated swelling. A final concentration of 5-10 µM is common.[10][13] e. Begin time-lapse imaging immediately, acquiring images every 10-15 minutes for 60-120 minutes.[12]

  • Data Analysis: a. Use image analysis software (e.g., ImageJ, CellProfiler) to segment and measure the total fluorescent area of the organoids in each well at each time point.[11] b. Normalize the area at each time point to the area at time zero (before forskolin addition). c. Plot the normalized swelling over time and calculate the Area Under the Curve (AUC) as a quantitative measure of CFTR function.[12]

Quantitative Data Summary: FIS Assay
Patient GenotypeTreatmentEndpointResult (AUC as % of Wild-Type)Reference
F508del/F508delVehicle (DMSO)FIS AUC~5%[14]
F508del/F508delTezacaftor/IvacaftorFIS AUC~25-40%[14]
F508del/Minimal FunctionVehicle (DMSO)FIS AUC<5%[15]
F508del/Minimal FunctionElexacaftor/Tezacaftor/IvacaftorFIS AUC~50-70%[15]
Wild-TypeForskolinFIS AUC100% (Reference)[15]

Biochemical Assessment: Western Blotting for CFTR Maturation

Principle: Western blotting can distinguish between the immature and mature forms of the CFTR protein.[16]

  • Band B (~150 kDa): The core-glycosylated, immature form located in the endoplasmic reticulum.[17]

  • Band C (~170 kDa): The complex-glycosylated, mature form that has trafficked through the Golgi and is present at or near the cell surface.[16][17]

Effective correctors like Tezacaftor increase the conversion of Band B to Band C. The ratio of Band C to Band B is a semi-quantitative measure of CFTR processing and trafficking efficiency.[17]

Experimental Workflow

Western Blot Workflow for CFTR Maturation start Culture Patient-Derived Cells (e.g., HNE cells) to Confluence treat Treat Cells with Tezacaftor or Vehicle Control (24-48h) start->treat lyse Lyse Cells in RIPA Buffer with Protease Inhibitors treat->lyse quantify Quantify Total Protein (e.g., BCA Assay) lyse->quantify prepare Prepare Samples with Laemmli Buffer (Heat at 37°C, DO NOT BOIL) quantify->prepare sds SDS-PAGE: Separate Proteins by Size prepare->sds transfer Transfer Proteins to PVDF or Nitrocellulose Membrane sds->transfer block Block Membrane to Prevent Non-specific Binding transfer->block probe Incubate with Primary CFTR Antibody, then HRP-conjugated Secondary block->probe detect Detect Bands using Chemiluminescence (ECL) probe->detect analyze Densitometry Analysis: Quantify Band B and Band C Intensity detect->analyze end Calculate C / (B+C) Ratio to Determine Maturation Efficiency analyze->end

Caption: Step-by-step workflow for analyzing CFTR protein maturation via Western Blot.

Protocol: Western Blot for CFTR

Adapted from protocols provided by the CF Foundation and BenchChem.[16][17][18]

  • Cell Culture and Treatment: a. Culture patient-derived cells (e.g., HNE, HBE) to confluence. For primary cells, an air-liquid interface (ALI) culture is optimal.[17] b. Treat cells with the desired concentration of Tezacaftor or vehicle control for 24-48 hours.[17]

  • Protein Extraction and Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease inhibitor cocktail.[17] b. Incubate lysate on ice for 30 minutes, then clarify by centrifugation (14,000 x g for 15 min at 4°C).[17] c. Determine the protein concentration of the supernatant using a BCA assay.[17]

  • Western Blotting: a. Standardize all samples to the same protein concentration. Mix 30-50 µg of protein with Laemmli sample buffer.[17] b. Crucially, heat samples at 37°C for 15-30 minutes. [17][19] Do not boil, as this causes CFTR to aggregate. c. Separate proteins on a 6-8% SDS-PAGE gel.[18][19] d. Transfer proteins to a PVDF or nitrocellulose membrane.[17][18] e. Block the membrane for at least 1 hour in 5% non-fat milk or BSA in TBST.[17] f. Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.[17] g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Visualize bands using an enhanced chemiluminescence (ECL) detection system.[19]

  • Data Analysis: a. Perform densitometric analysis on the captured image using software like ImageJ.[17] b. Quantify the intensity of the immature (Band B) and mature (Band C) bands. c. Normalize CFTR band intensity to a loading control (e.g., β-actin). d. Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).

Quantitative Data Summary: CFTR Maturation
Patient GenotypeTreatmentEndpointResult (Maturation Efficiency)
F508del/F508delVehicle (DMSO)C / (B+C) RatioVery Low (<0.1)
F508del/F508delTezacaftorC / (B+C) RatioModerate Increase
F508del/F508delElexacaftor/TezacaftorC / (B+C) RatioSignificant Increase
Wild-TypeN/AC / (B+C) RatioHigh (>0.5)

Electrophysiological Assessment: Ussing Chamber

Principle: The Ussing chamber measures transepithelial ion transport in polarized epithelial monolayers.[16][20] Cells are grown on permeable supports, creating an apical and a basolateral compartment. The chamber measures the short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelium, representing net ion movement.[20][21] By using specific inhibitors and activators, the Isc corresponding to CFTR-mediated chloride secretion can be isolated.

Experimental Workflow

Ussing Chamber Workflow for CFTR Function start Culture HNE/HBE cells on Permeable Supports at Air-Liquid Interface (ALI) treat Treat Cultures with Tezacaftor or Vehicle Control (48h) start->treat mount Mount Permeable Support in Ussing Chamber treat->mount equilibrate Equilibrate with Ringer's Solution and Measure Baseline Isc mount->equilibrate amiloride Add Amiloride (Inhibits ENaC Na+ current) equilibrate->amiloride forskolin Add Forskolin + Potentiator (Activates CFTR Cl- current) amiloride->forskolin inhibitor Add CFTR Inhibitor (Confirms CFTR-specific current) forskolin->inhibitor analyze Analyze Change in Isc (ΔIsc) after Forskolin Addition inhibitor->analyze

Caption: Protocol for measuring Tezacaftor-restored CFTR ion channel function using an Ussing chamber.

Protocol: Transepithelial Chloride Conductance
  • Cell Culture: a. Seed patient-derived HNE or HBE cells onto permeable filter supports (e.g., Transwells). b. Culture cells submerged until confluent, then switch to an air-liquid interface (ALI) culture for 3-4 weeks to allow for differentiation into a polarized epithelium. c. Treat cultures with Tezacaftor or vehicle for at least 48 hours prior to the experiment.[21]

  • Ussing Chamber Setup: a. Mount the filter support containing the cell monolayer into an Ussing chamber, separating the apical and basolateral sides. b. Bathe both sides with a symmetrical chloride solution (e.g., Ringer's solution) maintained at 37°C and bubbled with 95% O2/5% CO2. c. Measure the baseline short-circuit current (Isc).

  • Pharmacological Profile: a. Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[20][22] b. Once the current stabilizes, add a CFTR activator cocktail (e.g., Forskolin, 10 µM) and a potentiator (Ivacaftor, 1 µM) to the apical side to maximally stimulate CFTR-mediated chloride secretion.[22] c. After the stimulated current reaches a plateau, add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.[22]

  • Data Analysis: a. The primary endpoint is the change in short-circuit current (ΔIsc) following the addition of the forskolin/potentiator cocktail. b. A larger ΔIsc in Tezacaftor-treated cells compared to vehicle-treated cells indicates successful correction of CFTR function.

Quantitative Data Summary: Ussing Chamber
Patient GenotypeTreatmentEndpointResult (Forskolin-Stimulated ΔIsc)
F508del/F508delVehicle (DMSO)ΔIsc (µA/cm²)Low (< 5 µA/cm²)
F508del/F508delTezacaftor/IvacaftorΔIsc (µA/cm²)Significant Increase (~20-30 µA/cm²)
Wild-TypeN/AΔIsc (µA/cm²)High (> 50 µA/cm²)

References

Application Notes and Protocols for (Rac)-Tezacaftor Dose-Response Curve Generation in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1] The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface.[2] (Rac)-Tezacaftor (VX-661) is a CFTR corrector that aids in the proper folding and trafficking of the CFTR protein to the cell membrane, thereby increasing the quantity of functional channels on the cell surface.[3][4][5] This document provides detailed protocols for generating a dose-response curve for this compound in Human Embryonic Kidney (HEK293) cells expressing the F508del-CFTR mutation. These protocols are designed to be a valuable resource for researchers and professionals involved in the development of CFTR modulators.

Signaling Pathway of CFTR and Mechanism of Action of Tezacaftor

The CFTR protein is a cAMP-activated chloride channel.[1] Its activation is initiated by the binding of an agonist (e.g., forskolin) to a G-protein coupled receptor, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein.[6] This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), leads to a conformational change that opens the channel, allowing the efflux of chloride ions.[6]

In individuals with the F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its degradation.[2] Tezacaftor acts as a corrector by binding to the misfolded F508del-CFTR protein and facilitating its proper folding and trafficking to the cell surface.[3][4][5] This increases the density of CFTR channels at the plasma membrane, which can then be activated by a potentiator like Ivacaftor to enhance channel gating and chloride transport.

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Forskolin) GPCR GPCR Agonist->GPCR AC Adenylyl Cyclase GPCR->AC ATP_cAMP ATP -> cAMP AC->ATP_cAMP CFTR_channel CFTR Channel (F508del) Cl_ion Cl- CFTR_channel->Cl_ion efflux Tezacaftor_action Tezacaftor Misfolded_CFTR Misfolded F508del-CFTR Tezacaftor_action->Misfolded_CFTR corrects folding PKA PKA ATP_cAMP->PKA activates R_domain R-Domain (Phosphorylation) PKA->R_domain phosphorylates R_domain->CFTR_channel opens NBDs NBDs (ATP Binding) NBDs->CFTR_channel opens ER Endoplasmic Reticulum ER->Misfolded_CFTR produces Misfolded_CFTR->CFTR_channel trafficking to membrane

CFTR signaling pathway and Tezacaftor's mechanism of action.

Experimental Protocols

HEK293 Cell Culture and Transfection

This protocol describes the maintenance of HEK293 cells and their transient transfection with a plasmid encoding the F508del-CFTR mutation.

Materials:

  • HEK293 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA for F508del-CFTR expression

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

  • Transfection: On the following day, when cells are approximately 70-80% confluent, transfect the cells with the F508del-CFTR plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for expression of the F508del-CFTR protein.

This compound Treatment

This protocol outlines the treatment of transfected HEK293 cells with varying concentrations of this compound.

Materials:

  • Transfected HEK293 cells expressing F508del-CFTR

  • This compound (stock solution in DMSO)

  • Cell culture medium

Procedure:

  • Prepare Drug Dilutions: Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the medium from the transfected cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells with the compound for 24 hours at 37°C to allow for the correction of F508del-CFTR.

CFTR Functional Assay: Membrane Potential Assay

This protocol uses a fluorescent membrane potential dye to measure CFTR channel activity.

Materials:

  • This compound treated cells in a 96-well black, clear-bottom plate

  • Membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Forskolin (stimulant)

  • CFTRinh-172 (inhibitor)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Dye Loading: Remove the treatment medium and add the membrane potential dye solution to each well. Incubate according to the kit manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Baseline Reading: Measure the baseline fluorescence using a plate reader.

  • Stimulation: Add forskolin to each well to a final concentration of 10 µM to activate the CFTR channels.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity kinetically for 10-15 minutes.

  • Inhibition: (Optional) Add CFTRinh-172 to a final concentration of 10 µM to confirm that the observed signal is CFTR-specific and measure the subsequent decrease in fluorescence.

Data Analysis and Dose-Response Curve Generation

This protocol describes how to analyze the data from the functional assay to generate a dose-response curve.

Procedure:

  • Data Normalization: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after forskolin addition. Normalize the data by expressing the response as a percentage of the maximal response observed.

  • Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software (e.g., GraphPad Prism) to determine the EC50 value. The EC50 is the concentration of the drug that gives a response halfway between the baseline and maximum response.

Data Presentation

The quantitative data generated from the dose-response experiments should be summarized in a clear and structured table.

This compound Concentration (µM)Normalized Response (%)Standard Deviation
0 (Vehicle)0± X.X
0.001......
0.01......
0.1......
1......
10100± Y.Y
EC50 (µM) Z.Z

Experimental Workflow

The overall experimental workflow for generating a this compound dose-response curve is depicted in the following diagram.

Experimental_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Transfection with F508del-CFTR Plasmid Cell_Culture->Transfection Drug_Treatment Treatment with this compound (Dose Range) Transfection->Drug_Treatment Functional_Assay CFTR Functional Assay (Membrane Potential) Drug_Treatment->Functional_Assay Data_Analysis Data Analysis and Dose-Response Curve Generation Functional_Assay->Data_Analysis EC50 Determine EC50 Data_Analysis->EC50 End End EC50->End

Experimental workflow for dose-response curve generation.

References

Application Note: Quantitative Western Blot Analysis of CFTR Correction by (Rac)-Tezacaftor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing its transit to the plasma membrane. Tezacaftor (VX-661) is a CFTR corrector that aids in the proper folding and trafficking of F508del-CFTR to the cell surface, thereby increasing the amount of functional protein.[1][2][3]

Western blotting is a fundamental technique used to quantify the expression and maturation of the CFTR protein.[4] CFTR exists in two primary forms detectable by this method:

  • Band B (Immature): A core-glycosylated form of approximately 150-160 kDa, located in the endoplasmic reticulum (ER).[4][5][6]

  • Band C (Mature): A complex-glycosylated form of about 170-180 kDa that has trafficked through the Golgi apparatus and is destined for the plasma membrane.[4][5][6]

An increase in the ratio of Band C to Band B is a key indicator of successful CFTR correction.[4] This document provides a detailed protocol for the Western blot analysis of CFTR protein in cell lysates following treatment with (Rac)-Tezacaftor.

Data Presentation

The efficacy of Tezacaftor can be quantified by densitometric analysis of CFTR Band B and Band C. The following table presents representative data on the effect of Tezacaftor on F508del-CFTR maturation.

Treatment GroupCFTR Band B Intensity (Normalized)CFTR Band C Intensity (Normalized)Maturation Efficiency (C / (B+C) Ratio)
Vehicle (DMSO) Control1.00 ± 0.150.12 ± 0.040.11
This compound (3 µM)1.15 ± 0.200.85 ± 0.180.42

Note: Data are synthesized based on typical results reported in corrector studies. Values are represented as mean ± standard deviation relative to the vehicle control.

Visualizations

Signaling Pathway of F508del-CFTR Correction

The diagram below illustrates the biosynthetic pathway of CFTR and the mechanism of action for Tezacaftor. In individuals with the F508del mutation, the protein misfolds in the ER and is targeted for proteasomal degradation. Tezacaftor acts as a pharmacological chaperone, binding to the misfolded F508del-CFTR and stabilizing it, which allows for its successful trafficking through the Golgi apparatus to the cell surface.

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Drug cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Ribosome Ribosome F508del_CFTR_unfolded Unfolded F508del-CFTR Ribosome->F508del_CFTR_unfolded Translation F508del_CFTR_folded Band B (Core-glycosylated) F508del_CFTR_unfolded->F508del_CFTR_folded Misfolding & Core Glycosylation Proteasome Proteasomal Degradation F508del_CFTR_folded->Proteasome ER-Associated Degradation (ERAD) CFTR_Corrected Corrected F508del-CFTR F508del_CFTR_folded->CFTR_Corrected Corrected Trafficking Tezacaftor Tezacaftor Tezacaftor->F508del_CFTR_folded Binds & Stabilizes CFTR_Mature Band C (Complex-glycosylated) CFTR_Corrected->CFTR_Mature Complex Glycosylation CFTR_Functional Functional CFTR Channel CFTR_Mature->CFTR_Functional Insertion

Caption: Mechanism of Tezacaftor as a CFTR corrector.
Experimental Workflow for Western Blot Analysis

This flowchart outlines the key steps for quantifying Tezacaftor-mediated CFTR correction via Western blot.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., CFBE41o- cells expressing F508del-CFTR) Treat with Vehicle vs. Tezacaftor for 24-48h B 2. Cell Lysis & Protein Extraction Use RIPA buffer with protease inhibitors A->B C 3. Protein Quantification BCA Assay B->C D 4. Sample Preparation Normalize protein concentration Add Laemmli buffer, heat at 37°C C->D E 5. SDS-PAGE 6-8% Tris-Glycine gel to resolve high MW proteins D->E F 6. Protein Transfer Transfer to PVDF or Nitrocellulose membrane E->F G 7. Blocking 5% non-fat milk or BSA in TBST for 1 hour F->G H 8. Primary Antibody Incubation Anti-CFTR antibody (e.g., clone 596) overnight at 4°C G->H I 9. Secondary Antibody Incubation HRP-conjugated anti-mouse/rabbit IgG for 1 hour H->I J 10. Chemiluminescent Detection Incubate with ECL substrate I->J K 11. Image Acquisition & Analysis Capture image and perform densitometry Normalize to loading control (e.g., Actin, GAPDH) J->K

Caption: Workflow for Western blot analysis of CFTR.

Experimental Protocols

Reagents and Buffers
  • Cell Lysis Buffer (RIPA Buffer, pH 7.4): 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease inhibitor cocktail.[7][8]

  • 2x Laemmli Sample Buffer (pH 6.8): 125 mM Tris-HCl, 4% SDS, 20% glycerol, 0.01% bromophenol blue. Add 5% β-mercaptoethanol or 100 mM DTT before use.[7][9]

  • SDS-PAGE Running Buffer (pH 8.3): 25 mM Tris, 192 mM glycine, 0.1% SDS.

  • Transfer Buffer (pH 8.3): 25 mM Tris, 192 mM glycine, 20% methanol (adjust methanol concentration for optimal transfer of high MW proteins).[10]

  • TBST Buffer (pH 7.6): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

Cell Culture and Treatment
  • Culture human bronchial epithelial cells (e.g., CFBE41o-) expressing F508del-CFTR in the appropriate medium until they reach 80-90% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 3 µM) or vehicle control (e.g., 0.1% DMSO) for 24 to 48 hours.

Protein Extraction and Quantification
  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding 200-500 µL of ice-cold RIPA buffer directly to the culture dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[4]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[4]

SDS-PAGE and Protein Transfer
  • Normalize protein samples to the same concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer.

  • Heat the samples at 37°C for 30 minutes or 65°C for 15 minutes.[7][11] Note: Do not boil samples, as this can cause aggregation of membrane proteins like CFTR.

  • Load 30-50 µg of protein per lane onto a 6% or 7% Tris-glycine polyacrylamide gel.[9][11][12] The lower percentage gel is crucial for resolving the high molecular weight CFTR bands.

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4][11] For a high MW protein like CFTR, a wet transfer overnight at 4°C is recommended for higher efficiency.

Immunodetection
  • Block the membrane with Blocking Buffer for at least 1 hour at room temperature with gentle agitation.[4]

  • Incubate the membrane with a primary antibody specific for CFTR (e.g., anti-CFTR clone 596, M3A7, or a cocktail) diluted in Blocking Buffer.[13] Recommended dilutions are typically 1:1,000 to 1:10,000.[14] Incubate overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted 1:5,000-1:10,000 in Blocking Buffer for 1 hour at room temperature.[14]

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Data Analysis
  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[15]

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of Band B (~160 kDa) and Band C (~180 kDa) using image analysis software (e.g., ImageJ).[4]

  • Normalize the intensity of each CFTR band to a loading control protein (e.g., β-actin or GAPDH) to correct for variations in protein loading.

  • Calculate the maturation efficiency by determining the ratio of Band C to total CFTR (Band B + Band C). Compare the results from Tezacaftor-treated samples to the vehicle-treated controls.[4]

References

Application Notes and Protocols for Ussing Chamber Assay in the Functional Analysis of (Rac)-Tezacaftor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Its dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. (Rac)-Tezacaftor (VX-661) is a CFTR corrector that aids in the proper folding and trafficking of the CFTR protein to the cell surface, thereby increasing the number of functional channels.

The Ussing chamber is an essential tool for studying epithelial ion transport.[1] It allows for the measurement of the short-circuit current (Isc), a direct indicator of net ion movement across an epithelial monolayer.[1] In the context of CF research, the Ussing chamber assay is a critical method to quantify the functional rescue of CFTR channels by modulators like Tezacaftor. This is achieved by measuring changes in Isc in response to specific CFTR activators and inhibitors.[1][2]

These application notes provide a detailed protocol for utilizing the Ussing chamber system to assess the function of CFTR channels in primary human bronchial epithelial (HBE) cells treated with this compound.

Data Presentation

The efficacy of this compound, often in combination with other CFTR modulators, is quantified by the change in short-circuit current (ΔIsc) in Ussing chamber experiments. The following tables summarize representative quantitative data from studies on F508del-CFTR, the most common CF-causing mutation.

Treatment GroupMean Basal Isc (μA/cm²)Mean Forskolin-Stimulated ΔIsc (μA/cm²)Mean CFTRinh-172-Inhibited ΔIsc (μA/cm²)
DMSO (Vehicle)~1.0~2.5~-2.0
Tezacaftor/Ivacaftor~5.0~15.0~-12.0
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta)~10.0~40.0~-35.0

Note: These values are illustrative and compiled from multiple sources. Actual results will vary depending on the specific cell type, mutation, and experimental conditions.[3][4][5]

Experimental Protocols

This section details the methodology for the functional analysis of this compound using an Ussing chamber.

Cell Culture and Treatment
  • Cell Model : Primary Human Bronchial Epithelial (HBE) cells from CF patients homozygous for the F508del mutation are recommended.

  • Culture Method : Cells should be cultured on permeable supports (e.g., Snapwell™ inserts) at an air-liquid interface (ALI) to promote differentiation into a polarized epithelial monolayer.[6]

  • Treatment with this compound :

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Once the HBE cells have formed a differentiated monolayer, treat the cells with the desired concentration of this compound (typically in the micromolar range, e.g., 3 µM) added to both the apical and basolateral media.[6]

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for the correction and trafficking of the F508del-CFTR protein to the cell surface.[6]

    • Always include a vehicle control group (e.g., 0.1% DMSO) for comparison.[6]

Ussing Chamber Measurement of CFTR Function

Equipment and Reagents:

  • Ussing Chamber System (e.g., EasyMount Chamber System)

  • Voltage/Current Clamp Amplifier

  • Krebs-Ringer Bicarbonate Solution (KRB), pre-warmed to 37°C and gassed with 95% O₂ / 5% CO₂.[1]

  • Pharmacological Agents: Amiloride, Forskolin, and a CFTR-specific inhibitor (e.g., CFTRinh-172).[1]

Measurement Protocol:

  • Setup : Mount the permeable support with the treated HBE monolayer into the Ussing chamber, separating the apical and basolateral compartments.[1]

  • Buffer Addition : Fill both hemi-chambers with the pre-warmed and gassed KRB solution.[1]

  • Equilibration : Allow the system to equilibrate for a stable baseline short-circuit current (Isc) to be established.[1]

  • ENaC Inhibition : Add Amiloride (typically 30-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-mediated chloride current.[3][6] Record the change in Isc.

  • CFTR Activation : Add Forskolin (typically 10-20 µM) to the apical and/or basolateral chambers.[1][7] Forskolin increases intracellular cAMP levels, which in turn activates the CFTR channels.[8][9][10]

  • CFTR Inhibition : After the Forskolin-stimulated Isc has reached a stable peak, add a specific CFTR inhibitor, such as CFTRinh-172 (typically 10 µM), to the apical chamber.[1] The resulting decrease in Isc is considered the CFTR-dependent current.[1]

Data Analysis:

The primary endpoint is the magnitude of the CFTRinh-172-sensitive Isc. This is calculated as the difference between the peak Isc after Forskolin stimulation and the Isc after the addition of the CFTR inhibitor. A significant increase in the CFTRinh-172-sensitive Isc in Tezacaftor-treated cells compared to vehicle-treated cells indicates a functional rescue of the CFTR channel.

Mandatory Visualizations

CFTR Activation Signaling Pathway

The following diagram illustrates the signaling pathway for CFTR activation in the Ussing chamber assay.

CFTR_Activation_Pathway cluster_membrane Cell Membrane Adenylate_Cyclase Adenylate Cyclase cAMP cAMP CFTR_Channel CFTR Channel (Closed) CFTR_Channel_Open CFTR Channel (Open) CFTR_Channel->CFTR_Channel_Open Opens Cl_ions Cl- Ions CFTR_Channel_Open->Cl_ions Allows passage of Forskolin Forskolin Forskolin->Adenylate_Cyclase Activates ATP ATP ATP->cAMP Converted by Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CFTR_Channel Phosphorylates Efflux Chloride Efflux Cl_ions->Efflux

Caption: CFTR channel activation by Forskolin.

Ussing Chamber Experimental Workflow

The diagram below outlines the experimental workflow for the Ussing chamber assay.

Ussing_Chamber_Workflow Start Start Cell_Culture Culture HBE cells on permeable supports (ALI) Start->Cell_Culture Treatment Treat with this compound (24-48h) Cell_Culture->Treatment Mount Mount insert in Ussing Chamber Treatment->Mount Equilibrate Equilibrate and establish baseline Isc Mount->Equilibrate Add_Amiloride Add Amiloride (block ENaC) Equilibrate->Add_Amiloride Add_Forskolin Add Forskolin (activate CFTR) Add_Amiloride->Add_Forskolin Add_Inhibitor Add CFTRinh-172 (inhibit CFTR) Add_Forskolin->Add_Inhibitor Analyze Analyze CFTR-dependent Isc change Add_Inhibitor->Analyze End End Analyze->End

Caption: Ussing chamber experimental workflow.

References

Application Notes & Protocols: Cryo-EM Sample Preparation of Membrane Proteins with (Rac)-Tezacaftor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cryo-electron microscopy (cryo-EM) has become an indispensable tool in structural biology, enabling the high-resolution structure determination of complex biological macromolecules in their near-native states.[1] This is particularly valuable for challenging targets like membrane proteins, which are often difficult to crystallize.[2] The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ATP-gated anion channel whose mutations cause cystic fibrosis.[3] Small molecules known as correctors can rescue the folding and trafficking of mutant CFTR, such as the common F508del mutation.

(Rac)-Tezacaftor, a racemic mixture of the F508del CFTR corrector Tezacaftor (VX-661), functions by stabilizing the first transmembrane domain (TMD1) of the CFTR protein during its biogenesis, allowing the misfolded protein to be properly processed and trafficked to the cell surface.[2][4] Determining the structure of CFTR in complex with such modulators is crucial for understanding their mechanism of action and for rational drug design.

These application notes provide a detailed, synthesized protocol for the preparation of a membrane protein, exemplified by CFTR, in complex with this compound for single-particle cryo-EM analysis. The methodology is based on established protocols for CFTR purification and cryo-EM studies of membrane proteins with small molecule ligands.[1][3][5]

Key Experimental Protocols

Protocol 1: Expression and Purification of F508del-CFTR

This protocol details the overexpression of human F508del-CFTR in Saccharomyces cerevisiae and its subsequent purification, a common system for producing sufficient quantities of the protein for structural studies.[6][7]

1.1. Yeast Culture and Protein Expression

  • Transform S. cerevisiae with a plasmid containing the F508del-CFTR construct, often with a C-terminal GFP tag for tracking and a polyhistidine tag for purification.[7]

  • Grow a starter culture in a selective synthetic defined medium.

  • Inoculate a large-scale fermentation culture (e.g., 18-20 L) and grow at 30°C with vigorous shaking.[6]

  • Induce protein expression by adding galactose to the medium and continue the culture for an additional 16-24 hours at a reduced temperature (e.g., 20-25°C) to improve protein folding.[8]

  • Harvest cells by centrifugation (e.g., 3,500 x g for 10 minutes) and store the cell paste at -80°C.[8]

1.2. Microsome Isolation

  • Resuspend the thawed yeast cell pellet in ice-cold mPIB buffer (0.3 M Tris pH 8, 0.3 M Sucrose, 2 mM DTT) supplemented with a protease inhibitor cocktail.[1]

  • Lyse the cells using a bead mill with glass beads, ensuring the temperature is kept low with intermittent rest periods.[1]

  • Remove cell debris by a low-speed centrifugation step.

  • Pellet the microsomal membranes from the supernatant by ultracentrifugation (e.g., 200,000 x g for 1.5 hours at 4°C).[1]

  • Wash the microsome pellet with CFTR buffer (50 mM Tris pH 8, 20% (v/v) glycerol, 1 mM DTT) containing 1 M NaCl to remove peripheral membrane proteins.[1]

  • Resuspend the final washed microsomes in a minimal volume of CFTR buffer and determine the total protein concentration. Flash-freeze in liquid nitrogen and store at -80°C.[7]

1.3. Solubilization and Affinity Chromatography

  • Thaw the microsomes and dilute to a final protein concentration of approximately 5-10 mg/mL.

  • Solubilize the membranes by adding detergent, such as n-dodecyl-β-D-maltoside (DDM), to a final concentration of 1% (w/v) and incubate with gentle agitation for 1-2 hours at 4°C.[1]

  • Clarify the solubilized material by ultracentrifugation (100,000 x g for 1 hour).

  • Bind the supernatant containing the His-tagged CFTR to a Ni-NTA affinity resin for 2-4 hours at 4°C.

  • Wash the resin extensively with Wash Buffer (e.g., 50 mM Tris pH 8, 20% glycerol, 1 M NaCl, 20 mM imidazole, 0.1% DDM) to remove non-specifically bound proteins.[1]

  • Elute CFTR from the resin using Elution Buffer (same as Wash Buffer but with 250-500 mM imidazole).

1.4. Size Exclusion Chromatography (SEC)

  • Concentrate the eluted protein using an appropriate molecular weight cutoff centrifugal filter.

  • Load the concentrated protein onto a size exclusion chromatography column (e.g., Superose 6 Increase) pre-equilibrated with SEC Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% DDM).[9]

  • Collect fractions corresponding to the monomeric CFTR peak.

  • Analyze fractions for purity using SDS-PAGE and assess monodispersity via negative stain electron microscopy.[9]

Protocol 2: Incubation with this compound

This protocol describes the incubation of the purified protein with the small molecule corrector prior to vitrification. Correctors are typically added during the purification process to ensure binding and complex formation.[3]

  • Pool the peak fractions of purified, monodisperse F508del-CFTR from the SEC step.

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Add this compound to the purified protein solution. A final concentration of 10-100 µM is recommended to ensure saturation of the binding site, considering the reported Ki of Tezacaftor is approximately 0.12 µM.[2][5] The final DMSO concentration should be kept below 1% (v/v) to avoid effects on protein stability.

  • Incubate the protein-ligand mixture on ice for at least 30 minutes with gentle agitation.[5]

  • Concentrate the final complex to a working concentration suitable for cryo-EM grid preparation (typically 3-5 mg/mL).[5]

Protocol 3: Cryo-EM Grid Preparation and Vitrification

This protocol outlines the final steps of preparing the vitrified sample for imaging.

  • Grid Preparation: Use Quantifoil R0.6/1 or R1.2/1.3 300-mesh copper or gold grids.[5] Glow-discharge the grids immediately before use to render the surface hydrophilic.

  • Vitrification Setup: Set up an automated plunge-freezer (e.g., Vitrobot Mark IV). Equilibrate the chamber to a controlled temperature (e.g., 4-10°C) and high humidity (95-100%) to prevent sample evaporation.[10]

  • Sample Application: Apply 3-4 µL of the concentrated CFTR-(Rac)-Tezacaftor complex to the glow-discharged grid.[11]

  • Additive (Optional): To improve particle distribution and reduce interaction with the air-water interface, a mild detergent like fluorinated Fos-choline-8 can be added to the sample at a low concentration (e.g., 3 mM) just before application.[5]

  • Blotting: Blot the grid with filter paper to remove excess liquid, creating a thin aqueous film. The blotting time (typically 2-6 seconds) is a critical parameter that must be optimized to achieve ideal ice thickness.[10]

  • Plunge-Freezing: Immediately after blotting, rapidly plunge the grid into liquid ethane cooled by liquid nitrogen.[12] This vitrifies the sample, trapping the protein complexes in a thin layer of amorphous ice.

  • Storage: Transfer the vitrified grid to a grid box under liquid nitrogen for storage and subsequent transfer to the electron microscope.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the described protocols. These values serve as a starting point and may require optimization for specific experimental conditions.

Table 1: Protein Expression and Purification Parameters

Parameter Recommended Value / Range Reference / Notes
Expression System Saccharomyces cerevisiae [6][7]
Culture Volume 18-20 L [6]
Induction Galactose [8]
Solubilization Detergent 1% (w/v) DDM [1]
Affinity Chromatography Ni-NTA Resin Standard method for His-tagged proteins
Wash Buffer Imidazole 20-40 mM [1] (adapted)
Elution Buffer Imidazole 250-500 mM [1] (adapted)
SEC Buffer Detergent 0.05% (w/v) DDM [9]

| Typical Yield | 1-2 mg per 18 L culture |[6] |

Table 2: Small Molecule Incubation and Cryo-EM Grid Preparation

Parameter Recommended Value / Range Reference / Notes
Final Protein Concentration 3 - 5 mg/mL [5]
This compound Concentration 10 - 100 µM Based on Ki and literature examples[2][5]
Incubation Time / Temp. 30 min on ice [5]
Grid Type Quantifoil Cu/Au R0.6/1 or R1.2/1.3 [5]
Vitrification Device Humidity 95 - 100% [10]
Vitrification Device Temp. 4 - 22 °C [10]
Sample Volume Applied 3 - 4 µL [11]
Blotting Time 2 - 6 seconds [10]

| Cryogen | Liquid Ethane |[12] |

Visualizations

Signaling Pathway: Mechanism of Tezacaftor

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Golgi & Trafficking cluster_2 Plasma Membrane F508del F508del-CFTR (Misfolded) Corrected F508del-CFTR + Tezacaftor (Stabilized TMD1) F508del->Corrected Degradation Proteasomal Degradation F508del->Degradation ER-associated degradation (ERAD) Trafficking Maturation & Trafficking Corrected->Trafficking Membrane Functional CFTR at Membrane Trafficking->Membrane Tezacaftor This compound Tezacaftor->Corrected Binds & Stabilizes

Caption: Mechanism of this compound as a CFTR corrector.

Experimental Workflow

G arrow arrow A 1. CFTR Expression in S. cerevisiae B 2. Cell Lysis & Microsome Isolation A->B C 3. Detergent Solubilization (DDM) B->C D 4. Ni-NTA Affinity Chromatography C->D E 5. Size Exclusion Chromatography (SEC) D->E F 6. Incubate with This compound E->F G 7. Quality Control (Negative Stain EM) F->G H 8. Concentrate Sample (3-5 mg/mL) G->H I 9. Plunge-Freezing on EM Grid H->I J 10. Cryo-EM Data Collection I->J

Caption: Workflow for cryo-EM sample preparation of CFTR with this compound.

Logical Relationships: Troubleshooting Cryo-EM Grid Preparation

G Problem Problem • Particle Aggregation • Preferred Orientation • Denaturation at Air-Water Interface Solution Solution • Optimize Protein Concentration • Adjust Buffer (Salt, pH) • Screen Different Detergents • Additive (e.g., Fos-choline-8) • Use Different Grid Type (e.g., Gold) • Optimize Blotting Parameters Problem->Solution Implement Strategies Outcome Outcome • Monodisperse Particles • Random Orientations • Intact Structure in Vitreous Ice Solution->Outcome Leads to

References

Application Notes and Protocols for High-Throughput Screening Assays Using (Rac)-Tezacaftor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize cystic fibrosis transmembrane conductance regulator (CFTR) correctors, with a focus on the use of (Rac)-Tezacaftor. Tezacaftor is a CFTR corrector that aids in the proper folding and trafficking of the mutated CFTR protein to the cell surface, particularly the F508del mutation, which is the most common cause of cystic fibrosis.[1]

Introduction to CFTR Modulation and Tezacaftor

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[2][3][4] The F508del mutation leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a reduced quantity of functional channels at the cell surface.

CFTR modulators are a class of drugs that target the underlying protein defect. They are categorized as:

  • Correctors: (e.g., Tezacaftor, Elexacaftor) which improve the processing and delivery of the CFTR protein to the cell surface.[1]

  • Potentiators: (e.g., Ivacaftor) which enhance the opening probability (gating) of the CFTR channel at the cell surface.

Tezacaftor acts as a corrector, and it is often used in combination with other modulators to achieve a more significant clinical benefit.[3] High-throughput screening assays are essential for the discovery and development of new CFTR modulators.

High-Throughput Screening Assays for CFTR Correctors

Two primary cell-based HTS assays are widely used to identify and characterize CFTR correctors like this compound:

  • YFP-Based Halide Influx Assay: This fluorescence-based assay measures the functional response of CFTR channels at the cell surface.

  • FLIPR Membrane Potential Assay: This assay detects changes in cell membrane potential upon CFTR channel activation.

These assays are typically performed in 384-well plates to achieve high throughput and are validated for their robustness using statistical parameters like the Z'-factor.[2]

Protocol 1: YFP-Based Halide Influx Assay

This assay quantitatively measures CFTR-mediated halide transport in cells stably expressing both a mutant CFTR (e.g., F508del) and a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of iodide (I⁻) through activated CFTR channels quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR function at the cell surface.

Materials and Reagents
  • Cell Line: Fischer Rat Thyroid (FRT) cells or Human Bronchial Epithelial (CFBE41o-) cells stably expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Culture Medium: Standard cell culture medium appropriate for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and selection antibiotics.

  • This compound and other test compounds.

  • Assay Buffer (Cl⁻-containing): Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Stimulation Buffer (I⁻-containing): PBS or HBSS where NaCl is replaced with NaI.

  • CFTR Agonist Cocktail: Forskolin (to activate adenylyl cyclase and increase cAMP) and a potentiator like Genistein or Ivacaftor (to maximize channel opening).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling.

Experimental Protocol
  • Cell Plating:

    • Seed the FRT-F508del-YFP or CFBE41o--F508del-YFP cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Compound Incubation (Correction Phase):

    • Prepare serial dilutions of this compound and other test compounds in the culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds. Include appropriate vehicle controls (e.g., DMSO).

    • Incubate the plates for 16-24 hours at 37°C to allow for the correction of F508del-CFTR trafficking. For some mutants, incubation at a lower temperature (e.g., 27°C) can also promote trafficking.

  • Assay Performance (Functional Readout):

    • Wash the cell plates with Assay Buffer (Cl⁻-containing).

    • Add the CFTR Agonist Cocktail diluted in Assay Buffer to all wells.

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Measure the baseline YFP fluorescence.

    • Inject the Stimulation Buffer (I⁻-containing) into the wells.

    • Immediately begin kinetic measurement of YFP fluorescence quenching over time.

Data Analysis
  • The initial rate of fluorescence quenching is calculated for each well.

  • The rates are normalized to the vehicle control (0% activity) and a positive control (e.g., a known effective corrector, 100% activity).

  • Dose-response curves are generated by plotting the normalized response against the concentration of this compound to determine the EC₅₀.

  • The Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor ≥ 0.5 is considered excellent for HTS.

Z'-Factor Calculation:

Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control.

  • μₙ and σₙ are the mean and standard deviation of the negative (vehicle) control.

Protocol 2: FLIPR Membrane Potential Assay

This assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. Activation of CFTR channels leads to an efflux of Cl⁻ ions, causing membrane depolarization, which is detected as a change in fluorescence.

Materials and Reagents
  • Cell Line: HEK293 or CFBE41o- cells stably expressing F508del-CFTR.

  • Culture Medium: As described in Protocol 1.

  • This compound and other test compounds.

  • FLIPR Membrane Potential Assay Kit (contains a fluorescent dye).

  • Assay Buffer: Chloride-free buffer (e.g., replacing NaCl with sodium gluconate).

  • CFTR Agonist Cocktail: Forskolin and a potentiator (e.g., Genistein or Ivacaftor).

  • 384-well black, clear-bottom microplates.

  • FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument with liquid handling capabilities.

Experimental Protocol
  • Cell Plating and Compound Incubation:

    • Follow steps 1 and 2 from the YFP-Based Halide Influx Assay protocol.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the compound-containing medium and wash the cells with Assay Buffer.

    • Add the dye solution to each well and incubate for 30-60 minutes at 37°C.

  • Assay Performance:

    • Place the plate in the FLIPR instrument.

    • Establish a stable baseline fluorescence reading.

    • Add the CFTR Agonist Cocktail to all wells using the instrument's fluidics.

    • Immediately record the change in fluorescence over time.

Data Analysis
  • The change in fluorescence intensity (ΔF) upon stimulation is calculated for each well.

  • Data is normalized to vehicle and positive controls.

  • Dose-response curves are generated to determine the EC₅₀ of this compound.

  • The Z'-factor is calculated to assess assay performance.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from HTS assays for CFTR correctors.

Table 1: this compound Activity in HTS Assays

ParameterCell LineAssay TypeThis compound ConcentrationResultReference
EC₅₀ FRT-F508delYFP Halide Influx0.1 - 10 µM~1 µMHypothetical Data
EC₅₀ CFBE41o--F508delFLIPR Membrane Potential0.1 - 10 µM~0.8 µMHypothetical Data
Z'-Factor FRT-F508delYFP Halide InfluxN/A> 0.6[2]
Z'-Factor HEK293-F508delFLIPR Membrane PotentialN/A> 0.5[5]

Table 2: Clinical and In Vitro Efficacy of Tezacaftor Combinations

ParameterPopulation/ModelTreatmentImprovementReference
Sweat Chloride CF Patients (F508del homozygous)Tezacaftor/IvacaftorSignificant reduction[6]
ppFEV₁ CF Patients (F508del homozygous)Tezacaftor/IvacaftorSignificant improvement
CFTR Function Human Bronchial Epithelial CellsElexacaftor/Tezacaftor/Ivacaftor~50% of normal[7]

Visualizations

CFTR Signaling Pathway

The following diagram illustrates the signaling pathway leading to the activation of the CFTR channel.

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel Cl_ion Cl- CFTR->Cl_ion Transports G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR Phosphorylates Phosphorylation Phosphorylation of R-domain PKA->Phosphorylation Phosphorylation->CFTR HTS_Workflow Start Start Cell_Plating Plate F508del-CFTR expressing cells (384-well plate) Start->Cell_Plating Compound_Addition Add this compound and test compounds Cell_Plating->Compound_Addition Incubation Incubate for 16-24h (Correction Phase) Compound_Addition->Incubation Assay_Prep Prepare for functional assay (Wash, Dye Load) Incubation->Assay_Prep Functional_Assay Perform YFP or FLIPR assay (Stimulate and Read) Assay_Prep->Functional_Assay Data_Analysis Analyze data (Rate, ΔF, Z', EC₅₀) Functional_Assay->Data_Analysis Hit_Identification Identify hit compounds Data_Analysis->Hit_Identification End End Hit_Identification->End Modulator_Action F508del_CFTR Misfolded F508del-CFTR in Endoplasmic Reticulum Degradation Proteasomal Degradation F508del_CFTR->Degradation Trafficking Corrected Folding and Trafficking F508del_CFTR->Trafficking Action of Corrector This compound (Corrector) Corrector->Trafficking Surface_CFTR F508del-CFTR at Cell Surface (Gating Defect) Trafficking->Surface_CFTR Function Increased Channel Opening and Cl- Transport Surface_CFTR->Function Action of Potentiator Ivacaftor (Potentiator) Potentiator->Function

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (Rac)-Tezacaftor Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Rac)-Tezacaftor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and understand potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tezacaftor?

A1: Tezacaftor is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Its primary function is to improve the processing and trafficking of misfolded CFTR protein, particularly the F508del mutation, allowing it to reach the cell surface and function as a chloride channel.[1]

Q2: Are there known off-target effects of Tezacaftor observed in clinical settings?

A2: Yes, clinical studies, primarily of Tezacaftor in combination with other CFTR modulators like Elexacaftor and Ivacaftor, have reported several adverse events. The most common include headache, cough, and upper respiratory tract infections.[2][3] More recently, there has been a focus on neuropsychiatric symptoms (such as anxiety and depression) and gastrointestinal issues.[4][5]

Q3: Has a specific molecular off-target of Tezacaftor been identified?

A3: Recent research has identified that Tezacaftor directly inhibits the sphingolipid delta-4 desaturase (DEGS) enzyme in a concentration-dependent manner.[4] This inhibition leads to an accumulation of dihydroceramides. Dysfunction of the DEGS enzyme and the subsequent accumulation of dihydroceramides have been linked to impairments in nervous system development and myelin formation.[4]

Q4: Can Tezacaftor affect inflammatory signaling pathways?

A4: Studies on the triple combination therapy including Tezacaftor have shown a significant decrease in pro-inflammatory cytokines such as IL-1β, IL-6, IL-18, and TNF in both serum and stimulated peripheral blood mononuclear cells (PBMCs) of cystic fibrosis patients.[6][7] This suggests that, in the context of correcting CFTR function, these modulators have potent anti-inflammatory effects.[6]

Troubleshooting Guides

This section provides guidance on specific experimental issues you might encounter and approaches to investigate potential off-target effects of this compound.

Issue 1: Unexpected Phenotypes in Neuronal Cell Culture Experiments

You are observing unexpected changes in neuronal morphology, viability, or function in your in vitro neuronal cultures treated with this compound that are inconsistent with its known role as a CFTR corrector.

Possible Cause:

This could be due to an off-target effect on a neuronal protein. As identified, Tezacaftor inhibits the DEGS enzyme, which is crucial for sphingolipid metabolism and nervous system health.[4]

Troubleshooting Workflow:

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_confirm Confirmation Observe Unexpected neuronal phenotype (e.g., reduced neurite outgrowth, apoptosis) Hypothesize Off-target effect of Tezacaftor, a) DEGS Inhibition b) Other unknown targets Observe->Hypothesize Lipidomics Perform lipidomics analysis to measure dihydroceramide levels Hypothesize->Lipidomics Test for DEGS inhibition NeuriteOutgrowth Conduct detailed neurite outgrowth and viability assays Hypothesize->NeuriteOutgrowth Quantify phenotype DEGS_Assay Perform a DEGS activity assay Hypothesize->DEGS_Assay Directly measure target engagement Confirm Correlate increased dihydroceramides and decreased DEGS activity with observed phenotype Lipidomics->Confirm NeuriteOutgrowth->Confirm DEGS_Assay->Confirm

Caption: Troubleshooting workflow for unexpected neuronal phenotypes.

Experimental Protocols:

  • Neurite Outgrowth Assay: A detailed protocol for assessing neurite outgrowth in human iPSC-derived neurons is provided in the "Experimental Protocols" section.

  • Lipidomics Analysis: Utilize mass spectrometry-based lipidomics to quantify the levels of dihydroceramides and ceramides in cell lysates after treatment with this compound. An increase in the dihydroceramide-to-ceramide ratio would indicate DEGS inhibition.

Issue 2: Altered Inflammatory Responses in Cell-Based Assays

You are observing changes in the expression or secretion of inflammatory markers in your cell culture experiments (e.g., gut epithelial cells, immune cells) upon treatment with this compound.

Possible Cause:

While often anti-inflammatory in the context of CF, Tezacaftor's effects on inflammatory signaling in non-CFTR-deficient cells might be different or indicative of an off-target interaction.

Troubleshooting Workflow:

G cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_confirm Confirmation Observe Altered inflammatory marker expression (e.g., cytokines, MMPs) Hypothesize Modulation of inflammatory signaling pathways by Tezacaftor Observe->Hypothesize CytokineAssay Measure cytokine secretion (e.g., IL-6, TNF-α) via ELISA Hypothesize->CytokineAssay GeneExpression Analyze gene expression of inflammatory markers (e.g., MMPs) via qPCR Hypothesize->GeneExpression Confirm Confirm dose-dependent changes in inflammatory markers CytokineAssay->Confirm GeneExpression->Confirm

Caption: Troubleshooting workflow for altered inflammatory responses.

Experimental Protocols:

  • Cytokine Secretion Assay (ELISA): A general protocol for measuring cytokine levels in cell culture supernatants is provided in the "Experimental Protocols" section.

  • Gene Expression Analysis (qPCR): A protocol for analyzing the gene expression of Matrix Metalloproteinases (MMPs) is provided in the "Experimental Protocols" section.

Quantitative Data Summary

Currently, publicly available quantitative data on the off-target binding affinities of this compound is limited. The primary identified off-target is the DEGS enzyme, though a specific IC50 or Ki value is not yet widely published. Research indicates a concentration-dependent inhibition.[4]

TargetCompoundAssay TypeValueUnitReference
DEGSTezacaftorEnzymatic AssayInhibitionConcentration-dependent[4]

Experimental Protocols

Neurite Outgrowth Assay for Neurotoxicity Assessment

This protocol is adapted for a high-content screening platform to assess the effects of this compound on neuronal morphology.

Materials:

  • Human iPSC-derived neurons (e.g., cortical neurons)

  • Appropriate neuronal culture medium and supplements

  • Poly-D-lysine or other suitable coating material

  • 384-well clear-bottom imaging plates

  • This compound stock solution (in DMSO)

  • Positive control for neurotoxicity (e.g., a known neurotoxic compound)

  • Vehicle control (DMSO)

  • Fluorescent dyes for staining neurons (e.g., Beta-III tubulin antibody for neurites and Hoechst for nuclei)

  • High-content imaging system and analysis software

Procedure:

  • Plate Coating: Coat 384-well plates with Poly-D-lysine according to the manufacturer's instructions to ensure optimal neuronal attachment.

  • Cell Seeding: Plate the iPSC-derived neurons at a density that allows for the visualization of individual neurons and their neurites after a few days in culture.

  • Cell Culture: Culture the neurons for a period sufficient to allow for the development of a baseline neurite network (typically 3-5 days).

  • Compound Treatment: Prepare serial dilutions of this compound in neuronal culture medium. Also, prepare solutions for the positive and vehicle controls.

  • Dosing: Carefully remove a portion of the old medium from the wells and replace it with the medium containing the different concentrations of this compound, the positive control, or the vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • Staining: Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker like Beta-III tubulin to visualize neurites and a nuclear stain like Hoechst.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Use the analysis software to quantify various parameters of neurite outgrowth, such as total neurite length, number of branches, and number of neurites per neuron. Also, quantify the number of viable cells to assess cytotoxicity.

Cytokine Secretion Assay (ELISA)

This protocol outlines the general steps for measuring the concentration of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture supernatants.

Materials:

  • Cell line of interest (e.g., Caco-2 for gut epithelium, or PBMCs)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) or another inflammatory stimulus

  • ELISA kit for the cytokine of interest (e.g., human IL-6 or TNF-α)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells until they reach the desired confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

  • Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce cytokine production. Include an unstimulated control.

  • Incubation: Incubate the plate for a period sufficient to allow for cytokine secretion (e.g., 6-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by a series of incubation and washing steps with detection antibodies and a substrate.

  • Measurement: Read the absorbance on a plate reader at the appropriate wavelength.

  • Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the cytokine.

Gene Expression Analysis of MMPs (qPCR)

This protocol describes how to measure changes in the mRNA expression of MMP10 and MMP12 in response to this compound treatment.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for MMP10, MMP12, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the cytokine secretion assay protocol.

  • RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reactions by combining the cDNA, qPCR master mix, and primers for the target genes (MMP10, MMP12) and the housekeeping gene.

  • Thermal Cycling: Run the qPCR reaction in a qPCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of MMP10 and MMP12 in the treated samples compared to the vehicle control, normalized to the housekeeping gene.

References

Technical Support Center: Optimizing (Rac)-Tezacaftor Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing (Rac)-Tezacaftor concentration in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a racemic mixture containing Tezacaftor, a "corrector" molecule for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Its primary function is to aid in the proper folding and trafficking of the F508del-CFTR mutant protein, the most common mutation in cystic fibrosis. This correction allows the mutated protein to be transported to the cell surface, where it can function as a chloride channel.[1] Tezacaftor is classified as a Type I corrector.

Q2: What is a typical starting concentration range for this compound in in vitro cell viability studies?

A2: Based on in vitro studies of CFTR modulators, a starting concentration range of 0.1 µM to 30 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions, as high concentrations may induce off-target effects.

Q3: How long should I incubate cells with this compound before assessing cell viability?

A3: For corrector compounds like Tezacaftor, an incubation period of 24 to 48 hours is typically recommended to allow for the correction, trafficking, and integration of the F508del-CFTR protein into the cell membrane. However, the optimal incubation time may vary depending on the cell type and the specific endpoint being measured.

Q4: I am observing unexpected cytotoxicity in my experiments. Could this compound be the cause?

A4: While Tezacaftor is designed to be specific for CFTR, off-target effects leading to cytotoxicity can occur, particularly at higher concentrations. Studies have suggested that CFTR modulators, including Tezacaftor, can induce mitochondrial fragmentation and an increase in reactive oxygen species (ROS) in certain cell types, which may contribute to cell death.[2] It is also known to induce calcium mobilization independent of CFTR.

Q5: Can the solvent used to dissolve this compound affect cell viability?

A5: Yes, this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is essential to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments.[3]

Troubleshooting Guides

Issue 1: High Background Signal in Cell Viability Assays

Possible Cause:

  • Compound Interference: this compound may directly react with the assay reagent (e.g., MTT, MTS, XTT, resazurin), leading to a false positive signal. This is a known issue with some chemical compounds in redox-based assays.[4]

  • Contamination: Microbial contamination of cell cultures can lead to increased metabolic activity and a higher background signal.

Troubleshooting Steps:

  • Run a "Compound Only" Control: In a cell-free plate, add your experimental concentrations of this compound to the assay medium. Add the viability reagent and measure the signal. A significant signal indicates direct interference.

  • Switch to a Non-Redox-Based Assay: If interference is confirmed, consider using a viability assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures metabolic activity, or a DNA-binding dye-based assay that quantifies cell number.[4]

  • Microscopy and Sterility Checks: Regularly inspect your cell cultures for any signs of contamination.

Issue 2: Inconsistent Cell Viability Results

Possible Cause:

  • Inconsistent Cell Seeding: Uneven cell distribution in the multi-well plate can lead to high variability between replicate wells.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

  • Inconsistent Drug Preparation: Errors in serial dilutions can lead to inaccurate final concentrations.

Troubleshooting Steps:

  • Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before seeding to ensure a uniform cell number in each well.

  • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment to ensure accuracy.

Data Presentation

Table 1: Representative Dose-Response of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%) - Representative Data
0 (Vehicle Control)100
0.198
195
392
1085
3075

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line, assay used, and experimental conditions.

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of human bronchial epithelial cells (e.g., CFBE41o-).

Materials:

  • This compound

  • Human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR)

  • Complete cell culture medium

  • DMSO (cell culture grade)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with DMSO) and an untreated control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 24-48 hours C->D E Add Viability Reagent (e.g., MTT) D->E F Incubate and Solubilize E->F G Measure Signal (Absorbance/Luminescence) F->G H Calculate Cell Viability & IC50 G->H

Caption: A streamlined workflow for assessing cell viability following treatment with this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed CheckSolvent Is final DMSO concentration > 0.5%? Start->CheckSolvent HighDMSO Reduce DMSO concentration and include vehicle control CheckSolvent->HighDMSO Yes CheckConcentration Are you using a high This compound concentration? CheckSolvent->CheckConcentration No HighDMSO->CheckConcentration HighConcentration Perform dose-response to find a lower effective concentration CheckConcentration->HighConcentration Yes OffTarget Investigate potential off-target effects CheckConcentration->OffTarget No HighConcentration->OffTarget InvestigateROS Measure Reactive Oxygen Species (ROS) OffTarget->InvestigateROS InvestigateCa Measure intracellular Calcium levels OffTarget->InvestigateCa InvestigateMito Assess mitochondrial membrane potential OffTarget->InvestigateMito Signaling_Pathways Potential Off-Target Signaling Pathways of Tezacaftor cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Tezacaftor This compound ER_Stress ER Stress Tezacaftor->ER_Stress Ca_Mobilization Calcium Mobilization Tezacaftor->Ca_Mobilization Mito_Frag Mitochondrial Fragmentation Tezacaftor->Mito_Frag ROS Increased ROS ER_Stress->ROS Apoptosis Apoptosis Ca_Mobilization->Apoptosis Mito_Frag->ROS ROS->Apoptosis Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

References

(Rac)-Tezacaftor cytotoxicity and how to mitigate it in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-Tezacaftor in cell culture. The information is tailored for scientists in drug development and related fields to address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tezacaftor?

Tezacaftor is known as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] In individuals with cystic fibrosis caused by the F508del mutation, the CFTR protein is misfolded and degraded, preventing it from reaching the cell surface to function as a chloride channel. Tezacaftor aids in the proper folding and processing of the F508del-CFTR protein, allowing it to be trafficked to the cell membrane, thereby increasing the quantity of functional CFTR protein on the cell surface.[1][2]

Q2: Are there known off-target effects of Tezacaftor that could lead to cytotoxicity in cell culture?

While literature specifically detailing the cytotoxicity of this compound is limited, studies on Tezacaftor have identified off-target effects. Notably, Tezacaftor can independently mobilize intracellular calcium, likely through the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3] Disruption of calcium homeostasis can be a trigger for cellular stress and, in some cases, lead to apoptosis.[4][5]

Q3: I am observing decreased cell viability after treating my cells with Tezacaftor. What could be the cause?

Decreased cell viability upon Tezacaftor treatment could be attributed to several factors:

  • Off-target SERCA Inhibition: As mentioned, Tezacaftor may inhibit the SERCA pump, leading to a depletion of endoplasmic reticulum (ER) calcium stores and an increase in cytosolic calcium.[3] This disruption of calcium homeostasis can induce ER stress and trigger the unfolded protein response (UPR), which may culminate in apoptosis.[4]

  • Cell Line Sensitivity: The cytotoxic effects of a compound can be highly dependent on the cell line used. Cells with a lower tolerance for calcium dysregulation or ER stress may be more susceptible to Tezacaftor's off-target effects.

  • High Compound Concentration: The concentration of Tezacaftor used may be too high for your specific cell model, leading to off-target toxicity. It is crucial to perform a dose-response curve to determine the optimal concentration.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Tezacaftor is not exceeding a level that is toxic to your cells (typically <0.5%).[6]

Q4: How can I distinguish between cytotoxicity and cytostatic effects in my cell culture?

Cytotoxicity refers to the ability of a compound to kill cells, while a cytostatic effect is one that inhibits cell proliferation without directly causing cell death. Standard viability assays like MTT, which measure metabolic activity, may not distinguish between these two outcomes.[7] To differentiate between them, consider the following approaches:

  • Direct Apoptosis Assays: Use methods like Annexin V/PI staining followed by flow cytometry to specifically quantify apoptotic and necrotic cells.[8][9][10]

  • Cell Counting: Perform cell counts at different time points after treatment. A cytostatic agent will result in a plateau of cell numbers, whereas a cytotoxic agent will lead to a decrease in cell numbers compared to the initial seeding density.

  • LDH Release Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity, which is an indicator of cytotoxicity.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cytotoxicity assay results Inconsistent cell seeding, uneven drug distribution, or presence of bubbles in wells.[12]Ensure a homogenous cell suspension before seeding. Mix gently when adding the compound. Remove any bubbles with a sterile pipette tip.[12]
High background in control wells of an MTT assay Contamination of the culture medium or interference from phenol red in the medium.[6][12]Use fresh, sterile medium. Consider using phenol red-free medium for the duration of the assay.[6][12]
Low signal in an ATP-based viability assay Insufficient cell numbers, reagent degradation, or interference from the test compound.Optimize cell seeding density. Ensure proper storage and handling of assay reagents. Test for compound interference with the luciferase enzyme.
Observed cytotoxicity at expected therapeutic concentrations The specific cell line may be particularly sensitive to the off-target effects of Tezacaftor (e.g., calcium dysregulation).Consider using a different cell line or reducing the compound concentration. Attempt to mitigate cellular stress as outlined below.

Strategies to Mitigate Potential Cytotoxicity

Strategy Description
Optimize Compound Concentration Perform a dose-response study to identify the lowest effective concentration that achieves the desired on-target effect with minimal impact on cell viability.
Modify Cell Culture Medium Supplementing the medium with antioxidants (e.g., N-acetylcysteine, Vitamin E) can help mitigate oxidative stress, which can be a consequence of cellular insults. The use of serum-free media supplements like ITS (Insulin-Transferrin-Selenium) can also enhance cell viability and consistency.[13][14]
Adjust Dosing Schedule Instead of a single high-dose treatment, consider a pulsed or intermittent dosing schedule. This can allow cells time to recover from transient stress.
Co-treatment with Cytoprotective Agents In cases where the mechanism of toxicity is hypothesized (e.g., ER stress), co-treatment with agents that alleviate this specific stress pathway could be explored, though this may introduce confounding variables.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Replace the old medium with medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[15]

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment and Collection: Treat cells with this compound as desired. Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8][10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Tezacaftor_Mechanism_of_Action Tezacaftor Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del-CFTR_misfolded Misfolded F508del-CFTR F508del-CFTR_corrected Correctly Folded F508del-CFTR F508del-CFTR_misfolded->F508del-CFTR_corrected Correction Proteasomal_Degradation Proteasomal Degradation F508del-CFTR_misfolded->Proteasomal_Degradation Default Pathway Tezacaftor Tezacaftor Processing Further Processing & Trafficking F508del-CFTR_corrected->Processing Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR

Tezacaftor's primary mechanism of action on F508del-CFTR.

Tezacaftor_Off_Target_Pathway Potential Off-Target Effect of Tezacaftor Tezacaftor Tezacaftor SERCA_Pump SERCA Pump Tezacaftor->SERCA_Pump Inhibition ER_Ca_Stores ER Calcium Stores SERCA_Pump->ER_Ca_Stores Depletion Cytosolic_Ca Cytosolic Calcium ER_Ca_Stores->Cytosolic_Ca Release ER_Stress ER Stress / UPR Cytosolic_Ca->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Hypothesized off-target pathway via SERCA pump inhibition.

Cytotoxicity_Workflow Workflow for Assessing and Mitigating Cytotoxicity Start Start Experiment with this compound Dose_Response Perform Dose-Response Curve (e.g., MTT Assay) Start->Dose_Response Check_Viability Assess Cell Viability Dose_Response->Check_Viability Viability_OK Viability Acceptable Check_Viability->Viability_OK Yes Viability_Low Viability Decreased Check_Viability->Viability_Low No Proceed Proceed with On-Target Assays Viability_OK->Proceed Troubleshoot Troubleshoot & Mitigate Viability_Low->Troubleshoot Distinguish Distinguish Cytotoxicity vs. Cytostasis (Annexin V/PI, Cell Counting) Troubleshoot->Distinguish Mitigation Apply Mitigation Strategies (Optimize Conc., Modify Media) Troubleshoot->Mitigation Re-evaluate Re-evaluate Viability Distinguish->Re-evaluate Mitigation->Re-evaluate Re-evaluate->Check_Viability

Experimental workflow for cytotoxicity assessment.

References

Technical Support Center: Improving (Rac)-Tezacaftor Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with (Rac)-Tezacaftor in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[2][3] The compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1]

Q2: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?

For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution. This stock solution can then be diluted with the aqueous buffer of choice.[1] It is advised to add the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer to prevent localized supersaturation and immediate precipitation. Aqueous solutions of Tezacaftor are not recommended for storage for more than one day.[1]

Q3: How does pH affect the solubility of this compound?

The solubility of Tezacaftor is pH-dependent. As a weak base, its solubility is expected to be higher in acidic conditions (pH < pKa) where it can be protonated to a more soluble form.[4]

Troubleshooting Guide

Issue 1: My this compound precipitates immediately upon dilution of the DMSO stock into my aqueous buffer.

  • Possible Cause: The final concentration of this compound exceeds its kinetic solubility limit in the final buffer composition.

  • Suggested Solution:

    • Lower the Final Concentration: Attempt to prepare a more dilute solution.

    • Optimize Dilution Technique: Add the DMSO stock solution slowly and dropwise into the vortexing aqueous buffer. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.[4]

    • Increase Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5% for cell-based assays. However, always verify the tolerance of your experimental system to the final DMSO concentration by running a vehicle control.[4]

Issue 2: My this compound solution is initially clear but becomes cloudy or shows precipitation over time.

  • Possible Cause: The solution is supersaturated and thermodynamically unstable, leading to crystallization or precipitation over time.

  • Suggested Solution:

    • Use Freshly Prepared Solutions: Prepare the aqueous working solution immediately before use. It is not recommended to store aqueous solutions of Tezacaftor for more than one day.[1]

    • Incorporate Solubility-Enhancing Excipients: For longer-term stability, consider the inclusion of excipients such as polymers (e.g., PVP, HPMC) or surfactants (e.g., Tween® 80) that can inhibit crystal growth and help maintain a supersaturated state.[4]

Experimental Protocols for Solubility Enhancement

For experiments requiring higher concentrations of this compound than achievable by simple dilution of a DMSO stock, several formulation strategies can be employed.

Co-Solvent System

This method involves using a mixture of a water-miscible organic solvent and an aqueous buffer to increase the solubility of a hydrophobic compound.

Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mg/mL).[5]

  • Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent in your experiment.

  • Prepare a series of co-solvent/buffer mixtures with varying ratios (e.g., 1:1, 1:3, 1:9 DMSO:PBS).

  • Add the this compound DMSO stock solution to the co-solvent/buffer mixture to achieve the desired final concentration.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

Solid Dispersion

Solid dispersion involves dispersing the drug in a solid hydrophilic carrier, often in an amorphous state, to improve its dissolution rate and solubility.[6]

Protocol (Solvent Evaporation Method):

  • Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®).[7][8][9]

  • Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, acetone).

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid dispersion can then be collected and dissolved in the aqueous buffer for your experiment.

Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[10][11] This technique increases the surface area of the drug, leading to enhanced dissolution velocity and saturation solubility.[12]

Protocol (Precipitation-Ultrasonication Method):

  • Dissolve this compound in a suitable organic solvent (e.g., acetone).

  • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • Inject the drug solution into the aqueous stabilizer solution under high-speed homogenization or stirring.

  • Subject the resulting suspension to high-power ultrasonication to reduce the particle size to the nanometer range.

  • The nanosuspension can then be used directly or further processed.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[13][14]

Protocol (Kneading Method):

  • Select a suitable cyclodextrin (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin).

  • Add a small amount of water to the cyclodextrin to form a paste.

  • Gradually add the this compound powder to the paste and knead for a specified time (e.g., 30-60 minutes).

  • Dry the resulting mixture (e.g., in an oven at 40-50°C).

  • The resulting powder is the this compound-cyclodextrin inclusion complex, which can be dissolved in the aqueous buffer.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Ethanol~25 mg/mL[1]
DMSO~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[1]
WaterInsoluble[15]

Table 2: Kinetic Solubility of Tezacaftor in Different Media

Buffer/pHTezacaftor Solubility at 24 hours (mg/mL)
0.1N HCl (~ pH 1.5)0.077
pH 4.5 (sodium acetate buffer)0.079
pH 6.8 (sodium phosphate buffer)0.090
FaSSGF (Fasted State Simulated Gastric Fluid)0.093
FeSSGF (Fed State Simulated Gastric Fluid)0.38
FaSSIF (Fasted State Simulated Intestinal Fluid)0.10
FeSSIF (Fed State Simulated Intestinal Fluid)3.4
Data from a study where the solubility of tezacaftor was measured in the presence of ivacaftor.[2]

Visualizations

experimental_workflow_cosolvent cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_analysis Analysis start Dissolve this compound in 100% DMSO mix Prepare Co-solvent/ Buffer Mixture start->mix High Concentration Stock add Add Stock Solution to Co-solvent/Buffer mix->add observe Observe for Precipitation add->observe Diluted Solution result Soluble Working Solution observe->result

Caption: Workflow for improving this compound solubility using a co-solvent system.

troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed with this compound q1 Is the final concentration too high? start->q1 a1_yes Lower the final concentration q1->a1_yes Yes q2 Was the stock solution added dropwise to a vigorously stirring buffer? q1->q2 No end Clear Solution a1_yes->end a2_no Re-prepare solution with proper mixing technique q2->a2_no No q3 Was the solution prepared fresh? q2->q3 Yes a2_no->end a3_no Use solution immediately after preparation q3->a3_no No a3_yes Consider adding solubility-enhancing excipients (e.g., polymers, surfactants) q3->a3_yes Yes a3_no->end a3_yes->end

Caption: Troubleshooting workflow for addressing this compound precipitation issues.

References

Addressing inconsistent results in (Rac)-Tezacaftor combination studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tezacaftor in combination studies. Our goal is to help you address inconsistent results and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the efficacy of our Tezacaftor combination therapy in vitro. What are the potential causes?

A1: Inconsistent results with Tezacaftor combinations can arise from several factors:

  • Cell Line and Genotype: The type of cell line (e.g., primary human bronchial epithelial cells vs. immortalized cell lines like CFBE or HEK293) and the specific CFTR mutation(s) they carry will significantly impact the response. Tezacaftor's efficacy is highly dependent on the nature of the CFTR mutation.[1][2]

  • Assay Conditions: Minor variations in experimental conditions can lead to significant differences. Key parameters to control include:

    • Incubation Time: The duration of exposure to Tezacaftor and its combination partners can affect the level of CFTR correction.

    • Temperature: Temperature shifts can influence protein folding and trafficking.

    • Serum and Media Components: Components in the cell culture media can interact with the compounds or affect cell health, indirectly influencing results.

  • Compound Stability and Purity: Ensure the stability and purity of your Tezacaftor and combination compounds. Degradation or impurities can lead to reduced or variable activity.

  • Drug-Drug Interactions: If you are co-administering other molecules, be aware of potential drug-drug interactions. Tezacaftor and its common partner, Ivacaftor, are metabolized by cytochrome P450 enzymes, particularly CYP3A.[3][4][5] Co-administration of strong CYP3A inhibitors (e.g., itraconazole) can significantly increase their concentrations, while inducers can decrease them.[3][4][5][6]

Q2: Can you provide more details on the drug-drug interactions we should be aware of?

A2: Yes, understanding the drug-drug interaction profile of Tezacaftor and its partners is crucial. Here's a summary of key interactions:

Interacting Drug ClassExampleEffect on Tezacaftor/IvacaftorRecommendation
Strong CYP3A Inhibitors Itraconazole, KetoconazoleSignificantly increases exposure to Tezacaftor and Ivacaftor.[3][4][5]Avoid co-administration or perform dose adjustments with careful monitoring.
Moderate CYP3A Inhibitors CiprofloxacinNo significant effect on Tezacaftor or Ivacaftor exposure.[3][4][5]Generally safe for co-administration.
Strong CYP3A Inducers RifampinMay decrease the efficacy of Tezacaftor/Ivacaftor.Avoid co-administration.
P-glycoprotein (P-gp) Substrates DigoxinTezacaftor/Ivacaftor can increase the exposure of P-gp substrates.[3][4]Monitor concentrations of the P-gp substrate.

Q3: What is the fundamental mechanism of action for Tezacaftor in combination therapies?

A3: Tezacaftor is a CFTR corrector. In individuals with specific CFTR mutations, such as the F508del mutation, the CFTR protein is misfolded and does not traffic correctly to the cell surface. Tezacaftor helps to stabilize the CFTR protein, allowing it to be processed and transported to the cell membrane.[7][8][9] It is often combined with a CFTR potentiator, like Ivacaftor, which acts on the CFTR protein at the cell surface to increase the channel's opening probability, thereby enhancing chloride ion transport.[8][10] In triple-combination therapies, another corrector like Elexacaftor is added, which works at a different site on the CFTR protein to further improve its processing and function.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no CFTR correction observed - Inappropriate cell model for the specific CFTR mutation.- Suboptimal compound concentration.- Insufficient incubation time.- Compound degradation.- Verify that the cell line expresses a Tezacaftor-responsive CFTR mutant.- Perform a dose-response curve to determine the optimal concentration.- Optimize the incubation time (typically 24-48 hours for correctors).- Use fresh, high-purity compounds.
High well-to-well variability in functional assays - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors.- Assay timing inconsistencies.- Ensure uniform cell seeding.- Avoid using the outer wells of plates or fill them with media only.- Use calibrated pipettes and consistent technique.- Standardize all incubation and reading times.
Unexpected potentiation or inhibition - Off-target effects of combination compounds.- Contamination of reagents.- Unaccounted for drug-drug interactions.- Test each compound individually to assess its baseline effect.- Use fresh, sterile reagents.- Review the metabolic pathways of all compounds in the assay.
Discrepancy between biochemical (e.g., Western blot) and functional (e.g., Ussing chamber) results - CFTR is corrected and trafficked to the membrane but is not functional.- The functional assay is not sensitive enough.- The potentiator in the combination is not effective.- Confirm the activity of the potentiator.- Optimize the functional assay parameters (e.g., concentration of activators like forskolin).- Consider using a more sensitive functional assay.

Experimental Protocols

Western Blotting for CFTR Maturation

This protocol is used to assess the effect of Tezacaftor on the maturation of the CFTR protein. Immature, core-glycosylated CFTR (Band B) is distinguished from the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., CFBE41o- cells expressing F508del-CFTR) in 6-well plates.

    • Once confluent, treat the cells with the desired concentration of this compound and/or combination partners for 24-48 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for CFTR.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Ussing Chamber Assay for CFTR Function

This assay measures ion transport across an epithelial monolayer, providing a direct functional readout of CFTR activity.

Methodology:

  • Cell Culture on Permeable Supports:

    • Seed epithelial cells (e.g., primary human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts).

    • Culture the cells to form a polarized, confluent monolayer with high transepithelial electrical resistance (TEER).

    • Treat the cells with this compound and/or combination partners for 24-48 hours prior to the assay.

  • Ussing Chamber Setup:

    • Mount the permeable support in an Ussing chamber.

    • Bathe the apical and basolateral sides with appropriate buffers (e.g., Krebs-bicarbonate Ringer solution).

    • Maintain the temperature at 37°C and continuously gas with 95% O2/5% CO2.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the voltage across the monolayer to 0 mV and measure the resulting short-circuit current.

    • Sequentially add the following compounds and record the change in Isc:

      • Amiloride: To block epithelial sodium channels (ENaC).

      • Forskolin: To activate adenylate cyclase, increase cAMP, and thereby activate CFTR.

      • Ivacaftor (or other potentiator): To potentiate the activity of corrected CFTR at the cell surface.

      • CFTR inhibitor (e.g., CFTRinh-172): To confirm that the measured current is CFTR-dependent.

Visualizations

Tezacaftor Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded CFTR Misfolded CFTR Tezacaftor Tezacaftor Misfolded CFTR->Tezacaftor binds to Correctly Folded CFTR Correctly Folded CFTR Processed CFTR Processed CFTR Correctly Folded CFTR->Processed CFTR trafficking Tezacaftor->Correctly Folded CFTR promotes folding CFTR Channel CFTR Channel Processed CFTR->CFTR Channel insertion Ion Transport Ion Transport CFTR Channel->Ion Transport enables

Caption: Tezacaftor's role in CFTR protein processing and trafficking.

Experimental Workflow for CFTR Modulator Screening Cell Seeding Cell Seeding Compound Incubation Compound Incubation Cell Seeding->Compound Incubation 24h Functional Assay Functional Assay Compound Incubation->Functional Assay 24-48h Data Analysis Data Analysis Functional Assay->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: A generalized workflow for screening CFTR modulators.

Troubleshooting Logic for Inconsistent Results Inconsistent Results Inconsistent Results Check Experimental Variables Check Experimental Variables Inconsistent Results->Check Experimental Variables Check Compound Quality Check Compound Quality Inconsistent Results->Check Compound Quality Review Biological System Review Biological System Inconsistent Results->Review Biological System Optimize Protocol Optimize Protocol Check Experimental Variables->Optimize Protocol Check Compound Quality->Optimize Protocol Review Biological System->Optimize Protocol Consistent Results Consistent Results Optimize Protocol->Consistent Results

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: (Rac)-Tezacaftor Drug-Drug Interactions with CYP3A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug-drug interactions (DDIs) between (Rac)-Tezacaftor and inhibitors of the Cytochrome P450 3A (CYP3A) enzyme system.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Tezacaftor?

A1: Tezacaftor is extensively metabolized, primarily by the CYP3A4 and CYP3A5 enzymes in the liver.[1][2][3] In vitro studies have confirmed that these are the main pathways for its clearance.[1]

Q2: How do CYP3A inhibitors affect the pharmacokinetics of Tezacaftor?

A2: Co-administration of Tezacaftor with strong or moderate CYP3A inhibitors leads to a significant increase in Tezacaftor's systemic exposure.[4][5][6] This is because the inhibitors block the primary metabolic route, leading to higher plasma concentrations (AUC and Cmax) of Tezacaftor.

Q3: Are there specific clinical data on the interaction of Tezacaftor with strong CYP3A inhibitors?

A3: Yes. Clinical studies involving the co-administration of Tezacaftor with itraconazole, a strong CYP3A inhibitor, resulted in a 4.0 to 4.5-fold increase in the area under the curve (AUC) of Tezacaftor.[6][7]

Q4: What is the effect of moderate CYP3A inhibitors on Tezacaftor exposure?

A4: Moderate CYP3A inhibitors also increase Tezacaftor exposure. For instance, simulations suggest that moderate inhibitors can increase Tezacaftor exposure by approximately 2.1-fold.[7] Co-administration with fluconazole, a moderate inhibitor, has been shown to increase the exposure of ivacaftor, which is often administered with tezacaftor, by 2.9-fold, and simulations suggest a similar increase for tezacaftor.[7]

Q5: Does Tezacaftor itself inhibit or induce CYP3A enzymes?

A5: Unlike some other cystic fibrosis transmembrane conductance regulator (CFTR) modulators, Tezacaftor is not a CYP3A4 inducer.[2][8] In vitro studies and clinical data indicate that Tezacaftor has a low potential for causing DDIs via CYP3A inhibition.[5]

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Unexpectedly high Tezacaftor plasma concentrations in an in vivo study. Co-administration of a known or suspected CYP3A inhibitor.Review all co-administered compounds for their CYP3A inhibition potential. Refer to FDA guidance on strong, moderate, and weak CYP3A inhibitors.[9]
High variability in pharmacokinetic data across study subjects. Genetic polymorphism in CYP3A5, leading to differences in metabolic capacity.Consider genotyping subjects for CYP3A5 variants. Analyze data based on genotype to reduce variability.
In vitro assay shows weak or no inhibition of Tezacaftor metabolism by a test compound, but in vivo results differ. The test compound may be a mechanism-based inhibitor, requiring pre-incubation to observe its inhibitory effect. Alternatively, a metabolite of the test compound could be the active inhibitor.Conduct a time-dependent inhibition assay with pre-incubation. Investigate the metabolic profile of the test compound to identify potential inhibitory metabolites.
Difficulty in predicting the clinical significance of an observed in vitro DDI. Lack of correlation between in vitro inhibition constants (e.g., IC50, Ki) and clinical outcomes.Utilize physiologically based pharmacokinetic (PBPK) modeling to simulate the DDI and predict the magnitude of the change in Tezacaftor exposure in a clinical setting.[10]

Data Presentation

Table 1: Effect of CYP3A Inhibitors on Tezacaftor Pharmacokinetics

CYP3A InhibitorInhibitor StrengthFold Increase in Tezacaftor AUCReference
ItraconazoleStrong4.0 - 4.5[6][7]
Simulated Moderate InhibitorsModerate~2.1[7]

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay (Recombinant Human Enzyme)

This protocol provides a general framework for assessing the potential of a compound to inhibit the metabolism of Tezacaftor by CYP3A4.

  • Materials:

    • Recombinant human CYP3A4 enzyme

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

    • Potassium phosphate buffer (pH 7.4)

    • This compound (substrate)

    • Test compound (potential inhibitor)

    • Positive control inhibitor (e.g., ketoconazole)

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of Tezacaftor and the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the potassium phosphate buffer, NADPH regenerating system, and recombinant CYP3A4 enzyme.

    • Add the test compound at various concentrations. Include a vehicle control (no inhibitor) and a positive control.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding Tezacaftor.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the remaining concentration of Tezacaftor using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of Tezacaftor metabolism inhibited at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

DDI_Pathway cluster_metabolism Hepatic Metabolism cluster_inhibition Inhibition cluster_outcome Pharmacokinetic Outcome Tezacaftor This compound CYP3A4_5 CYP3A4 / CYP3A5 Tezacaftor->CYP3A4_5 Primary Metabolic Pathway Increased_Exposure Increased Tezacaftor Plasma Concentration Tezacaftor->Increased_Exposure Resulting in Metabolites Inactive Metabolites CYP3A4_5->Metabolites Inhibitor CYP3A Inhibitor (e.g., Itraconazole) Inhibitor->CYP3A4_5 Inhibition

Caption: Metabolic pathway of Tezacaftor and the mechanism of DDI with CYP3A inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Study cluster_analysis Data Analysis & Modeling A Recombinant Enzyme Assay (CYP3A4/5) B Hepatocyte Metabolism Assay A->B Confirmatory Step C Preclinical Animal Model DDI Study B->C E IC50 / Ki Determination B->E D Clinical DDI Study (e.g., with a probe inhibitor) C->D Translational Step F Pharmacokinetic Analysis (AUC, Cmax) D->F G PBPK Modeling & Simulation F->G

Caption: General experimental workflow for assessing Tezacaftor DDIs.

Troubleshooting_Tree Start High Tezacaftor Exposure Observed Q1 Was a known CYP3A inhibitor co-administered? Start->Q1 A1_Yes Interaction is likely the cause. Quantify the effect and adjust dosing if necessary. Q1->A1_Yes Yes Q2 Is there high inter-individual variability? Q1->Q2 No A2_Yes Consider CYP3A5 genotyping. Stratify analysis by genotype. Q2->A2_Yes Yes A2_No Investigate other potential factors: - Formulation issues - Analytical errors - Other interacting drugs Q2->A2_No No

Caption: A troubleshooting decision tree for unexpected pharmacokinetic results.

References

Overcoming low efficacy of (Rac)-Tezacaftor in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the efficacy of (Rac)-Tezacaftor in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Tezacaftor?

This compound is the racemic mixture of Tezacaftor, meaning it contains equal amounts of both enantiomers of the molecule.[1][2] Tezacaftor (VX-661) is a specific stereoisomer that functions as a "corrector" for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3][4] It is designed to address trafficking defects of the CFTR protein, particularly the F508del mutation, by helping the misfolded protein assume a more correct conformation and transit to the cell surface.[5][6] For research purposes, while this compound can be used, it is important to note that the pharmacological activity resides in the specific enantiomer, Tezacaftor.

Q2: Why am I observing low efficacy of Tezacaftor when used as a single agent?

Low efficacy with single-agent Tezacaftor is an expected outcome. The rescue of F508del-CFTR is a complex process due to multiple folding defects in the protein.[7] Tezacaftor primarily stabilizes the first transmembrane domain (TMD1) of the CFTR protein.[8] Its efficacy is significantly enhanced when used synergistically with other correctors, like Elexacaftor (VX-445), which acts on a different part of the protein, and a potentiator, like Ivacaftor (VX-770), which improves the channel's opening probability once it reaches the cell membrane.[5][9][10] Clinical and in-vitro studies consistently show that triple-combination therapies (e.g., Elexacaftor/Tezacaftor/Ivacaftor) are required for substantial functional rescue of F508del-CFTR.[9][10]

Q3: Can the choice of cell line impact the observed efficacy of Tezacaftor?

Yes, the cellular context is critical. The efficacy of Tezacaftor can vary significantly between cell lines due to several factors:

  • CFTR Mutation: Tezacaftor is most effective for the F508del mutation. Its efficacy on other Class II mutations (processing defects) can be variable.[9][10]

  • Expression Levels: Cell lines with very low endogenous or transfected expression of the mutant CFTR protein may show a minimal response, as there is less protein for Tezacaftor to act upon.

  • Cellular Background: The genetic and proteomic background of a cell line can influence the protein folding and trafficking machinery, thereby modulating the response to a corrector. For example, the presence or absence of specific chaperone proteins can impact efficacy.

  • Primary Cells vs. Immortalized Lines: Primary human bronchial epithelial (HBE) cells are considered a gold standard and may respond differently than immortalized cell lines like CFBE41o- or HEK293 due to more physiologically relevant expression and processing pathways.[7][11]

Q4: Does the presence of a potentiator like Ivacaftor always improve Tezacaftor's effect?

While a potentiator is necessary for measuring the function of corrected CFTR channels, chronic co-incubation with Ivacaftor can sometimes reduce the corrective efficacy of Tezacaftor.[4][5] Studies have shown that prolonged exposure to Ivacaftor can decrease the stability and cell-surface density of the corrected F508del-CFTR protein.[4][12] For maximal corrective effect, it is often recommended to pre-incubate cells with correctors (Tezacaftor or Elexacaftor/Tezacaftor) for 24-48 hours before adding a potentiator for the functional assay.[9][13]

Troubleshooting Guide for Low this compound Efficacy

This guide provides a systematic approach to identifying and resolving common issues encountered during in-vitro experiments.

Problem 1: Lower-than-expected CFTR function in functional assays (Ussing Chamber, YFP-Halide Influx).
  • Possible Cause 1: Suboptimal Corrector Incubation.

    • Solution: Ensure cells are incubated with Tezacaftor (typically 1-3 µM) for a sufficient duration, usually 24 to 48 hours at 37°C, to allow for synthesis, folding, and trafficking of the corrected CFTR protein.[9][13]

  • Possible Cause 2: Ineffective Potentiation.

    • Solution: Functional assays require a potentiator to open the corrected channels at the membrane. Add a potentiator like Ivacaftor (1-10 µM) or Genistein (50 µM) acutely, just before or during the functional measurement, following the corrector washout.[7] Ensure the potentiator is active and used at the correct concentration.

  • Possible Cause 3: Insufficient cAMP Stimulation.

    • Solution: CFTR is a cAMP-dependent channel. Ensure you are stimulating the cells with an adenylyl cyclase activator like Forskolin (10-20 µM) to activate the channel before measuring its function.[13]

  • Possible Cause 4: Assay-Specific Issues.

    • Solution: For Ussing chamber experiments, verify the integrity of the cell monolayer (high transepithelial resistance). For YFP-based assays, confirm that the cells are healthy and that the halide-containing solution is added correctly to initiate quenching.

Problem 2: No significant increase in Band C on Western Blot.
  • Possible Cause 1: Insufficient Drug Concentration or Incubation Time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. An incubation of 48 hours is often required to see a significant shift in glycosylation.[9]

  • Possible Cause 2: Low Protein Expression.

    • Solution: The F508del-CFTR protein is inherently unstable and rapidly degraded. Ensure you are loading sufficient total protein onto the gel. Consider using a positive control, such as cells treated with a more potent corrector combination like Elexacaftor/Tezacaftor, to confirm the assay is working.

  • Possible Cause 3: Antibody or Blotting Issues.

    • Solution: Use a validated anti-CFTR antibody. Ensure efficient protein transfer and use appropriate blocking and antibody incubation conditions. The immature core-glycosylated form (Band B) should be visible in untreated F508del-expressing cells. A successful correction is marked by the appearance or increased intensity of the mature, complex-glycosylated form (Band C).[14]

Data Summary Tables

Table 1: Comparative Efficacy of Tezacaftor in Different Corrector Combinations in F508del Homozygous HBE Cells.

Treatment ConditionCFTR Function (% of Wild-Type)Mature Protein (Band C) Intensity (Arbitrary Units)
DMSO (Vehicle)~2-5%Low
Tezacaftor (VX-661) alone~10-15%Moderate Increase
Tezacaftor + Ivacaftor~15-25%Moderate Increase
Elexacaftor + Tezacaftor + Ivacaftor~50-70%High Increase

Note: Values are approximate and can vary based on the specific cell line, assay conditions, and donor variability. Data synthesized from multiple sources.[5][7][10]

Experimental Protocols & Workflows

Protocol 1: Western Blotting for CFTR Maturation
  • Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o-) and grow to 80-90% confluency. Treat cells with this compound (e.g., 3 µM) or combination correctors in culture medium for 24-48 hours at 37°C.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease inhibitors. Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature 30-50 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 6-8% Tris-Glycine polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary anti-CFTR antibody (recognizing both Band B and Band C) overnight at 4°C.

    • Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Band B (immature) will appear at ~150 kDa and Band C (mature) at ~170-180 kDa.

Protocol 2: Ussing Chamber Assay for CFTR Function
  • Cell Culture: Culture human bronchial epithelial (HBE) cells or other polarized epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER > 500 Ω·cm²) is achieved.

  • Corrector Treatment: Treat cells with this compound ± other correctors added to the basolateral medium for 24-48 hours.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system with symmetrical Ringer's solution on both apical and basolateral sides. Maintain temperature at 37°C and continuously gas with 95% O₂ / 5% CO₂.

  • Measurement:

    • Measure the baseline short-circuit current (Isc).

    • Add Amiloride (100 µM) to the apical side to block the epithelial sodium channel (ENaC).

    • Once the current stabilizes, add a cAMP agonist (e.g., Forskolin, 10 µM) to both sides to activate CFTR.

    • Add a potentiator (e.g., Ivacaftor, 10 µM) to the apical side to maximally stimulate the corrected CFTR channels.

    • Finally, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical side to confirm the measured current is CFTR-specific.

  • Analysis: Calculate the net CFTR-mediated Isc by subtracting the current after inhibitor addition from the peak current after potentiator addition.

Diagrams and Visualizations

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_Synth F508del-CFTR Synthesis Misfolded Misfolded Protein (Band B) F508del_Synth->Misfolded Degradation Proteasomal Degradation Misfolded->Degradation Major Pathway Corrected_Fold Partially Corrected Folding Misfolded->Corrected_Fold Processing Complex Glycosylation (Band C formation) Corrected_Fold->Processing ER Exit Tezacaftor Tezacaftor (VX-661) Elexacaftor (VX-445) Tezacaftor->Corrected_Fold Stabilizes TMD1 & other domains Membrane_CFTR Corrected F508del-CFTR (at membrane) Processing->Membrane_CFTR Trafficking Channel_Open Channel Gating (Cl- Transport) Membrane_CFTR->Channel_Open Increases Open Probability Ivacaftor Ivacaftor (VX-770) (Potentiator) Ivacaftor->Membrane_CFTR Binds to channel

Caption: Mechanism of action for CFTR correctors and potentiators.

G cluster_func Functional Assay (Ussing/YFP) cluster_biochem Biochemical Assay (Western Blot) start Start: Low CFTR Efficacy Observed q_assay Which assay shows low efficacy? start->q_assay q_camps Was cAMP agonist (e.g., Forskolin) added? q_assay->q_camps Functional q_bandb Is immature Band B visible? q_assay->q_bandb Biochemical q_potent Was a potentiator (e.g., Ivacaftor) added for the assay? q_camps->q_potent Yes fix_camps Action: Add Forskolin to activate CFTR. q_camps->fix_camps No fix_potent Action: Add potentiator during measurement. q_potent->fix_potent No fix_time Action: Increase incubation time and/or concentration. q_potent->fix_time Yes q_time Was incubation time sufficient (24-48h)? q_bandb->q_time Yes fix_load Action: Check protein loading and antibody. q_bandb->fix_load No q_time->fix_time No end_note If all steps are correct, consider inherent limitations of single-agent corrector or cell line-specific issues. q_time->end_note Yes

Caption: Troubleshooting workflow for low Tezacaftor efficacy.

References

Refinement of (Rac)-Tezacaftor treatment duration for optimal CFTR correction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Rac)-Tezacaftor for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the refinement of treatment duration for optimal CFTR correction in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tezacaftor?

A1: Tezacaftor is a CFTR corrector. Its primary role is to facilitate the proper folding and processing of the CFTR protein, particularly the F508del mutant, which is prone to misfolding and degradation. By stabilizing the protein structure, Tezacaftor helps the CFTR protein traffic from the endoplasmic reticulum to the cell surface, thereby increasing the quantity of functional channels at the plasma membrane.[1][2][3]

Q2: Why is treatment duration a critical parameter to optimize for Tezacaftor?

A2: The duration of Tezacaftor treatment is critical as it directly impacts the extent of CFTR protein correction and its functional expression at the cell surface. Insufficient treatment time may not allow for the maximal rescue of the CFTR protein, while excessively long durations could potentially lead to unforeseen cellular responses or compound degradation. Optimization of the treatment window is key to achieving a robust and reproducible biological effect.

Q3: What is a standard starting point for Tezacaftor treatment duration in in-vitro experiments?

A3: Based on a review of in-vitro studies, a standard incubation period of 24 to 48 hours is a common starting point for assessing the corrective effects of Tezacaftor on CFTR function in cell culture models.[4][5] This duration is often sufficient to observe significant improvements in CFTR maturation and trafficking.

Q4: How does the effect of Tezacaftor change with prolonged exposure in vitro?

A4: While standard protocols often use 24-48 hour incubations, some studies have investigated more prolonged exposure. Chronic exposure to correctors, in combination with potentiators, is the intended clinical application. In vitro, prolonged exposure can help to understand the stability of the corrected CFTR protein at the cell membrane and any potential for down-regulation or cellular adaptation. However, it's important to monitor cell health and potential compound degradation over extended periods.

Q5: Can Tezacaftor be used as a standalone treatment?

A5: While Tezacaftor can rescue the trafficking of F508del-CFTR to the cell surface, it is most effective when used in combination with a potentiator, such as Ivacaftor.[3][6] The potentiator acts to increase the channel open probability of the corrected CFTR protein that has reached the cell membrane. In many therapeutic regimens, Tezacaftor is also combined with another corrector, like Elexacaftor, for a synergistic effect on CFTR rescue.[2][5]

Troubleshooting Guides

Issue 1: Low or No CFTR Correction Observed After Tezacaftor Treatment
Possible Cause Troubleshooting Action
Suboptimal Treatment Duration Perform a time-course experiment. Seed cells and treat with a fixed concentration of Tezacaftor, harvesting at multiple time points (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period for your specific cell model and mutation.
Incorrect Tezacaftor Concentration Conduct a dose-response experiment with a range of Tezacaftor concentrations to identify the EC50 for your system. Ensure the compound is fully dissolved and stable in your culture medium.
Cell Model Variability The response to Tezacaftor can be cell-line dependent. If possible, confirm your findings in primary human bronchial epithelial (HBE) cells or other patient-derived cells for more clinically relevant data.
Assay Sensitivity For functional assays like the Ussing chamber, ensure your system is properly calibrated and that positive and negative controls are behaving as expected. For Western blots, optimize antibody concentrations and exposure times to detect both the immature (Band B) and mature (Band C) forms of CFTR.
Issue 2: High Variability in CFTR Correction Between Experiments
Possible Cause Troubleshooting Action
Inconsistent Cell Culture Conditions Standardize cell passage number, seeding density, and differentiation state (for air-liquid interface cultures). Ensure consistent temperature, CO2, and humidity in your incubator.
Compound Stability Prepare fresh stock solutions of Tezacaftor regularly. If storing, do so at the recommended temperature and protect from light. Confirm the stability of the compound in your culture medium over the duration of your experiment.
Washout Effects If your protocol involves a washout step before the assay, residual corrector may still be present. Perform a washout time-course experiment to determine the rate at which the corrective effect diminishes. Conversely, ensure your washout is complete if you are studying the stability of the corrected protein.

Data Presentation

Table 1: Summary of In-Vitro Tezacaftor Treatment Parameters and Outcomes

Cell Model CFTR Mutation Tezacaftor Concentration Treatment Duration Observed Outcome Reference
CFBE41o- cellsF508del3 µM (in combo)24 hoursSynergistic restoration of F508del-CFTR processing[5]
Human Nasal Epithelial CellsF508del3 µM24 hoursIncreased constitutive CFTR activity[7]
Human Airway Epithelial CellsF508del18 µM24 hoursNormalization of calcium homeostasis[4]
Patient-Derived OrganoidsRare Mutations3 µM (in combo)24 hoursFunctional CFTR restoration[8]

Table 2: Clinical Trial Durations for Tezacaftor-Containing Regimens

Clinical Trial (Regimen) Patient Population Treatment Duration Primary Outcome Reference
Phase 2 (Tezacaftor/Ivacaftor)F508del homozygous or F508del/G551D56 daysSafety and change in sweat chloride[6]
EXTEND (Tezacaftor/Ivacaftor)F508del homozygous or heterozygous96 weeksLong-term safety and efficacy[9]
Phase 3 (Elexa/Teza/Iva)At least one F508del alleleUp to 192 weeksLong-term safety and sustained improvements[10]

Experimental Protocols

Protocol 1: Time-Course for Optimal Tezacaftor Treatment Duration
  • Cell Seeding: Plate human bronchial epithelial (HBE) cells carrying the F508del mutation on permeable supports and culture at an air-liquid interface until fully differentiated.

  • Treatment Initiation: Prepare a working solution of this compound in culture medium at the desired final concentration (e.g., 3 µM). Add the Tezacaftor-containing medium to the basolateral side of the cultures. Include a vehicle control (e.g., DMSO).

  • Time-Course Harvest: At designated time points (e.g., 6, 12, 24, 48, 72 hours), remove a subset of the permeable supports for analysis.

  • Functional Analysis (Ussing Chamber):

    • Mount the permeable supports in an Ussing chamber.

    • Measure the short-circuit current (Isc) to assess CFTR channel function.

    • Record baseline Isc, then sequentially add a CFTR activator (e.g., forskolin) and a CFTR inhibitor (e.g., CFTRinh-172) to determine the specific CFTR-mediated current.

  • Biochemical Analysis (Western Blot):

    • Lyse the cells from a parallel set of permeable supports at each time point.

    • Perform SDS-PAGE and Western blotting using an antibody specific for CFTR.

    • Quantify the relative amounts of the immature (Band B) and mature (Band C) forms of CFTR to assess protein processing and trafficking.

  • Data Analysis: Plot the CFTR-mediated Isc and the ratio of Band C to Band B against the treatment duration to identify the time point at which the maximal corrective effect is achieved.

Protocol 2: Washout Experiment to Assess Stability of Corrected CFTR
  • Optimal Treatment: Treat differentiated HBE cells with the predetermined optimal concentration and duration of Tezacaftor.

  • Washout: At the end of the treatment period, remove the Tezacaftor-containing medium and wash the cells three times with fresh, pre-warmed medium.

  • Post-Washout Incubation: Incubate the cells in corrector-free medium.

  • Time-Course Analysis: At various time points post-washout (e.g., 0, 6, 12, 24, 48 hours), assess CFTR function using the Ussing chamber and CFTR maturation by Western blot as described in Protocol 1.

  • Data Analysis: Plot the decay of the CFTR-mediated current and the decrease in the Band C/Band B ratio over time to determine the stability of the Tezacaftor-corrected CFTR at the plasma membrane.

Mandatory Visualizations

CFTR_Trafficking_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Nascent CFTR Nascent CFTR Misfolded F508del-CFTR Misfolded F508del-CFTR Nascent CFTR->Misfolded F508del-CFTR F508del Mutation ERAD ERAD Misfolded F508del-CFTR->ERAD Degradation Correctly Folded CFTR Correctly Folded CFTR Misfolded F508del-CFTR->Correctly Folded CFTR Tezacaftor Correction Mature CFTR (Band C) Mature CFTR (Band C) Correctly Folded CFTR->Mature CFTR (Band C) Glycosylation Functional CFTR Channel Functional CFTR Channel Mature CFTR (Band C)->Functional CFTR Channel Insertion Internalization & Degradation Internalization & Degradation Functional CFTR Channel->Internalization & Degradation

Caption: CFTR protein processing and trafficking pathway, highlighting the corrective action of Tezacaftor.

Experimental_Workflow_Time_Course cluster_timepoints Harvest at Time Points start Seed & Differentiate CFBE Cells treat Treat with Tezacaftor (Fixed Concentration) start->treat T1 12h treat->T1 T2 24h treat->T2 T3 48h treat->T3 T4 72h treat->T4 analysis Functional & Biochemical Analysis (Ussing Chamber & Western Blot) T1->analysis T2->analysis T3->analysis T4->analysis result Determine Optimal Treatment Duration analysis->result

Caption: Experimental workflow for determining the optimal treatment duration of Tezacaftor.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions start Low/No CFTR Correction cause1 Suboptimal Duration? start->cause1 cause2 Incorrect Concentration? start->cause2 cause3 Assay Issue? start->cause3 action1 Perform Time-Course Experiment cause1->action1 action2 Run Dose-Response Curve cause2->action2 action3 Check Controls & Calibrate System cause3->action3

Caption: Troubleshooting logic for addressing suboptimal CFTR correction with Tezacaftor.

References

Technical Support Center: Managing VX-661 Induced Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the intracellular calcium mobilization observed with the use of VX-661 (Tezacaftor).

Frequently Asked Questions (FAQs)

Q1: We are observing an increase in intracellular calcium upon acute application of VX-661 in our cell line, which is unexpected as we are studying its CFTR corrector functions. Is this a known phenomenon?

A1: Yes, this is a documented off-target effect of VX-661.[1][2] Studies have shown that acute administration of VX-661 can induce a significant mobilization of intracellular calcium, independent of its function as a CFTR corrector.[1] This effect has been observed in various cell lines, including human airway epithelial cells.[1][3]

Q2: What is the proposed mechanism for VX-661-induced calcium mobilization?

A2: Research suggests that VX-661 mobilizes calcium from the endoplasmic reticulum (ER) by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] The SERCA pump is responsible for sequestering calcium from the cytosol into the ER lumen. Inhibition of this pump leads to a net efflux of calcium from the ER, thereby increasing cytosolic calcium levels.[1]

Q3: Does the presence of extracellular calcium influence the effect of VX-661 on intracellular calcium levels?

A3: Yes, the presence of extracellular calcium significantly impacts the calcium signal induced by VX-661. Experiments have demonstrated that in a Ca2+-free extracellular medium, the calcium mobilization induced by VX-661 is substantially reduced.[1] For instance, one study reported a 60% decrease in the calcium signal in the absence of extracellular calcium, suggesting that VX-661 triggers calcium release from intracellular stores and also promotes calcium influx from the extracellular environment.[1] Another observation in a different cell line noted an 80% decrease in the Ca2+ signal in a calcium-free medium.[1]

Q4: How can we differentiate between VX-661's on-target CFTR correction and its off-target calcium effects in our experiments?

A4: To distinguish between these two effects, consider the following strategies:

  • Time Course Analysis: CFTR correction is typically a chronic effect requiring hours to days of incubation to observe changes in protein trafficking and function. In contrast, the calcium mobilization effect is acute and can be observed within minutes of VX-661 application.[1][3]

  • Use of Control Compounds: Employ a SERCA inhibitor like thapsigargin as a positive control for calcium mobilization.[4] If VX-661 and thapsigargin produce similar acute calcium responses, it supports the hypothesis of SERCA inhibition. Additionally, using other CFTR correctors that do not have this off-target effect can help isolate the CFTR-related outcomes.

  • Calcium Chelators: Pre-incubating cells with an intracellular calcium chelator, such as BAPTA-AM, can help to blunt the calcium-related signaling events and isolate the effects of CFTR correction.[5]

Q5: Are there any other CFTR modulators that exhibit similar off-target effects on calcium signaling?

A5: While some other CFTR inhibitors have been shown to have off-target effects on calcium channels, the specific effect on SERCA appears to be more pronounced with VX-661.[1][6] For example, the CFTR potentiator VX-770 (Ivacaftor) did not induce an increase in intracellular calcium in the same way VX-661 does.[1] It is always advisable to profile new compounds for potential off-target activities.

Troubleshooting Guide

Issue 1: Inconsistent or highly variable calcium mobilization response to VX-661.

  • Possible Cause 1: Cell Health and Confluency. The health and density of your cell culture can significantly impact calcium signaling.

    • Troubleshooting: Ensure your cells are healthy, sub-confluent, and in the logarithmic growth phase.[7] Over-confluent or stressed cells may exhibit altered calcium homeostasis.

  • Possible Cause 2: Inconsistent Dye Loading. Uneven loading of calcium-sensitive fluorescent dyes can lead to variability in fluorescence signals.

    • Troubleshooting: Optimize your dye loading protocol, ensuring consistent incubation time, temperature, and dye concentration.[7][8] The use of Pluronic F-127 can aid in dye solubilization and loading.[7]

  • Possible Cause 3: Fluctuation in Experimental Conditions. Temperature and buffer composition can affect both cellular responses and dye fluorescence.

    • Troubleshooting: Maintain a consistent temperature (e.g., 37°C) throughout the experiment.[7] Use a buffered saline solution (e.g., HEPES-buffered saline) to maintain a stable pH.

Issue 2: The observed calcium signal is weak or has a low signal-to-noise ratio.

  • Possible Cause 1: Suboptimal Dye Concentration. The concentration of the calcium indicator dye may not be optimal for your cell type.

    • Troubleshooting: Perform a concentration-response curve for your calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) to determine the optimal concentration that yields the best signal-to-noise ratio without causing cellular toxicity.[7]

  • Possible Cause 2: Low Expression of the Off-Target Protein (SERCA). The level of SERCA expression may vary between cell lines.

    • Troubleshooting: If possible, assess the expression level of SERCA in your cell line using techniques like Western blotting.[1]

  • Possible Cause 3: Photobleaching or Dye Extrusion. Photobleaching of the fluorescent dye or its active removal from the cell can lead to a diminishing signal.

    • Troubleshooting: Minimize exposure of the dye to excitation light. For cell lines that actively extrude the dye, the use of an anion transport inhibitor like probenecid may be necessary.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative effects of VX-661 on intracellular calcium mobilization as reported in the literature.

ParameterCell TypeVX-661 ConcentrationObservationReference
Calcium Mobilization CFBE41o- F508del-CFTR cells18 µMSignificant increase in intracellular calcium[3]
Effect of Extracellular Calcium CFBE41o- F508del-CFTR cells18 µM60% decrease in calcium signal in Ca2+-free medium[1]
Effect of Extracellular Calcium Human Airway Epithelial (HAE) cellsNot specified80% decrease in Ca2+ signal in Ca2+-free medium[1]

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Mobilization using Fluo-4 AM

This protocol is adapted from standard fluorescence-based calcium assays.[7][9]

Materials:

  • Cell line of interest cultured in black, clear-bottom 96-well plates

  • VX-661 stock solution (e.g., 10 mM in DMSO)

  • Fluo-4 AM (e.g., 1 mM stock in anhydrous DMSO)

  • Pluronic F-127 (e.g., 20% w/v in DMSO)

  • HEPES-buffered saline (HBS) or other suitable assay buffer

  • Positive control (e.g., Thapsigargin)

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration ~0.02%) in pre-warmed assay buffer.

    • Remove the cell culture medium and gently add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • Carefully remove the dye loading solution.

    • Wash the cells 2-3 times with pre-warmed assay buffer to remove extracellular dye.

    • After the final wash, add fresh assay buffer to each well.

  • Compound Preparation: Prepare serial dilutions of VX-661 and control compounds in assay buffer at a concentration that is 5-10 times the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument for a kinetic read with appropriate excitation (~485 nm) and emission (~520 nm) wavelengths for Fluo-4.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Add the VX-661 or control dilutions to the wells.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-5 minutes.

  • Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (F - F0).[7]

Visualizations

VX661_Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Ca_channel Calcium Channel Ca_cyt Increased [Ca²⁺]i Ca_ext->Ca_cyt Ca²⁺ Influx SERCA SERCA Pump Ca_er Ca²⁺ Store SERCA->Ca_er Pumps Ca²⁺ in Ca_er->Ca_cyt Ca²⁺ Release VX661 VX-661 VX661->SERCA Inhibits

Caption: Proposed signaling pathway for VX-661-induced intracellular calcium mobilization.

Calcium_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells dye_loading Load cells with Fluo-4 AM seed_cells->dye_loading wash_cells Wash cells to remove extracellular dye dye_loading->wash_cells baseline Measure baseline fluorescence wash_cells->baseline add_compound Add VX-661 or control compounds baseline->add_compound kinetic_read Perform kinetic read of fluorescence signal add_compound->kinetic_read data_analysis Analyze fluorescence data (F/F0) kinetic_read->data_analysis end End data_analysis->end

Caption: Experimental workflow for a fluorescence-based intracellular calcium assay.

Troubleshooting_Logic cluster_solutions Solutions issue Inconsistent Calcium Signal with VX-661 check_cells Check cell health and confluency issue->check_cells check_dye Optimize dye loading protocol issue->check_dye check_conditions Ensure consistent experimental conditions issue->check_conditions sol_cells Use healthy, sub-confluent cells check_cells->sol_cells sol_dye Perform dye concentration curve check_dye->sol_dye sol_conditions Maintain constant temperature and pH check_conditions->sol_conditions

Caption: A logical troubleshooting workflow for inconsistent calcium mobilization results.

References

Navigating Long-Term Storage of (Rac)-Tezacaftor Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with (Rac)-Tezacaftor, ensuring the stability and integrity of prepared solutions during long-term storage is paramount to the success and reproducibility of experiments. This technical support center provides a comprehensive guide with troubleshooting advice and frequently asked questions to address potential challenges encountered during the storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid, crystalline this compound is stable for at least four years when stored at -20°C.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[1]

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] The compound is sparingly soluble in aqueous buffers, and its stability in these solutions is limited.[1] For experiments requiring an aqueous buffer, it is best to prepare the solution fresh by first dissolving Tezacaftor in DMSO and then diluting it with the aqueous buffer.[1]

Q4: What are the best practices for long-term storage of this compound in organic solvents?

A4: For long-term storage, this compound solutions in organic solvents such as DMSO should be stored at -80°C. Under these conditions, the solution can be stable for up to one year.[2]

Q5: I observed precipitation in my this compound solution after thawing. What should I do?

A5: Precipitation upon thawing can indicate that the solution has become supersaturated at lower temperatures. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation, and the solution should be discarded.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results Solution degradation due to improper storage.1. Verify the storage conditions (temperature, light exposure). 2. Prepare a fresh solution from solid stock. 3. Perform a quality control check on the solution (e.g., HPLC-UV) to assess purity and concentration.
Cloudiness or precipitation in the solution Poor solubility or precipitation at storage temperature.1. Ensure the solvent is appropriate and the concentration is within the solubility limits. 2. Gently warm and vortex the solution to redissolve the compound. 3. If using an aqueous buffer, prepare the solution fresh before each experiment.[1]
Discoloration of the solution Oxidation or degradation of the compound.1. Discard the solution. 2. When preparing new solutions, use solvents purged with an inert gas.[1] 3. Store solutions protected from light.

Quantitative Data on this compound Storage and Stability

Form Solvent Storage Temperature Stability Reference
Crystalline Solid--20°C≥ 4 years[1]
SolutionOrganic Solvents (e.g., DMSO)-80°CUp to 1 year[2]
Aqueous SolutionAqueous Buffer (after DMSO solubilization)Room TemperatureNot recommended for more than one day[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound solid to room temperature before opening the container.

  • Weigh the desired amount of this compound solid using a calibrated balance.

  • Purge the anhydrous DMSO with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Add the appropriate volume of purged DMSO to the solid this compound to achieve the desired concentration (e.g., 10 mM).

  • Vortex the mixture until the solid is completely dissolved.

  • Aliquot the stock solution into sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound Solution using HPLC-UV

Objective: To assess the stability of a this compound solution by monitoring its purity and concentration over time using High-Performance Liquid Chromatography with Ultraviolet detection.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)[3]

  • Mobile phase (e.g., 0.1% orthophosphoric acid and acetonitrile in a 60:40 v/v ratio)[3]

  • Reference standard of this compound

Procedure:

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a flow rate of 1 ml/min.[3] Set the UV detector to a wavelength of 260 nm.[3]

  • Prepare a calibration curve using the this compound reference standard at multiple concentrations.

  • Inject a sample of the stored this compound solution into the HPLC system.

  • Record the chromatogram and identify the peak corresponding to Tezacaftor based on the retention time of the reference standard.

  • Calculate the purity of the solution by determining the area of the Tezacaftor peak as a percentage of the total peak area.

  • Quantify the concentration of Tezacaftor in the solution using the calibration curve.

  • Compare the purity and concentration to the initial values or to a freshly prepared solution to assess stability. Degradation would be indicated by a decrease in the main peak area and the appearance of new peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_usage Experimental Use cluster_troubleshooting Troubleshooting start Start: Solid this compound weigh Weigh Solid start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw use Use in Experiment thaw->use check_precipitate Check for Precipitate thaw->check_precipitate check_precipitate->use No Precipitate warm_vortex Warm and Vortex check_precipitate->warm_vortex Precipitate Found warm_vortex->use discard Discard Solution warm_vortex->discard Does Not Dissolve

Caption: Workflow for the preparation, storage, and troubleshooting of this compound solutions.

degradation_pathway cluster_conditions Improper Storage Conditions cluster_products Potential Degradation tezacaftor This compound Solution light Light Exposure tezacaftor->light temp Elevated Temperature tezacaftor->temp oxygen Oxygen Exposure tezacaftor->oxygen ph Incorrect pH (Aqueous) tezacaftor->ph degradation_products Degradation Products light->degradation_products temp->degradation_products oxygen->degradation_products ph->degradation_products

Caption: Potential degradation pathways for this compound under improper storage conditions.

References

Technical Support Center: Optimizing Forskolin-Induced Swelling Assays with Tezacaftor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing forskolin-induced swelling (FIS) assays with the CFTR corrector, Tezacaftor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tezacaftor in a forskolin-induced swelling assay?

A1: Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. In individuals with specific CFTR mutations, such as the common F508del mutation, the CFTR protein is misfolded and does not traffic to the cell surface correctly. Tezacaftor helps to correct this misfolding, facilitating the processing and movement of the CFTR protein to the cell membrane. In a forskolin-induced swelling assay, pretreating organoids with Tezacaftor increases the amount of functional CFTR protein at the cell surface. When forskolin is subsequently added, it activates adenylyl cyclase, leading to an increase in intracellular cAMP. This cAMP then activates the corrected CFTR channels, resulting in an efflux of chloride ions into the organoid lumen, followed by water, causing the organoid to swell. This swelling is a measure of restored CFTR function.

Q2: Why is a pre-incubation period with Tezacaftor necessary?

A2: A pre-incubation period is crucial because Tezacaftor is a CFTR corrector, not a potentiator.[1] Its mechanism involves improving the folding and trafficking of the CFTR protein to the cell surface, a process that takes time. An adequate pre-incubation period, typically 18-24 hours, allows the cells to synthesize, process, and transport the corrected CFTR protein to the cell membrane.[2][3] Without this pre-incubation, there would be an insufficient number of CFTR channels at the cell surface for forskolin to activate, leading to a minimal or non-existent swelling response.

Q3: What is the typical concentration range for Tezacaftor in these assays?

A3: The optimal concentration of Tezacaftor can vary depending on the specific cell type and CFTR mutation being studied. However, a commonly used concentration in organoid-based assays is 3 µM.[2][4] It is recommended to perform a dose-response experiment, for example with concentrations ranging from 0.1 µM to 10 µM, to determine the optimal, non-toxic concentration for your specific experimental setup.

Q4: Can Tezacaftor be used alone in a forskolin-induced swelling assay?

A4: While Tezacaftor can be used alone to assess its corrective effect on CFTR trafficking, it is most commonly used in combination with a CFTR potentiator, such as Ivacaftor.[4] Tezacaftor increases the number of CFTR channels at the cell surface, while a potentiator increases the channel's open probability.[5] This combination results in a more robust and measurable swelling response, as both the quantity and function of the CFTR channels are enhanced. When used in combination, Tezacaftor is typically pre-incubated, and the potentiator is added acutely with forskolin.[3]

Q5: How is the data from a Tezacaftor-optimized forskolin-induced swelling assay typically analyzed?

A5: The primary readout of a forskolin-induced swelling assay is the change in organoid size over time. This is typically quantified by capturing images at regular intervals and measuring the cross-sectional area of the organoids. The data is often normalized to the initial area at time zero. The most common metric used to represent the swelling response is the Area Under the Curve (AUC), which provides a single value for the overall swelling kinetics.[6] Statistical comparisons are then made between different treatment groups (e.g., vehicle control vs. Tezacaftor-treated).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or minimal organoid swelling after Tezacaftor and forskolin treatment. 1. Suboptimal Tezacaftor Concentration: The concentration may be too low for effective CFTR correction. 2. Insufficient Incubation Time: 18-24 hours is typical, but some cell lines may require longer. 3. Cell Health: Poor organoid viability will impair protein synthesis and trafficking. 4. CFTR Genotype: The specific CFTR mutation may not be responsive to Tezacaftor.1. Perform a dose-response curve with Tezacaftor (e.g., 0.1 µM to 10 µM) to find the optimal concentration. 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the ideal pre-incubation period. 3. Assess organoid viability using a live/dead stain before and after the experiment. Ensure optimal culture conditions. 4. Confirm the known responsiveness of the CFTR genotype to Tezacaftor from literature or previous experiments.
High variability in swelling between replicate wells. 1. Inconsistent Organoid Seeding: Uneven number or size of organoids per well. 2. Pipetting Inaccuracy: Errors in dispensing Tezacaftor or forskolin. 3. Edge Effects: Wells on the edge of the plate may experience different temperature and humidity conditions. 4. Image Analysis Artifacts: Inconsistent organoid segmentation or background correction.[7]1. Standardize the organoid seeding protocol to ensure a consistent number and size of organoids in each well.[3] 2. Use calibrated pipettes and careful technique. Prepare master mixes for drug dilutions to minimize variability. 3. Avoid using the outer wells of the plate or fill them with sterile medium to create a humidity barrier. 4. Utilize standardized and automated image analysis workflows to ensure consistent quantification.[7][8]
Organoids are swelling in the vehicle control group. 1. Residual CFTR Function: Some CFTR mutations exhibit a low level of baseline function. 2. Other Ion Channels: Forskolin can have off-target effects on other channels, though this is less common.1. This is expected for some genotypes. The key is to observe a statistically significant increase in swelling with Tezacaftor treatment compared to the vehicle control. 2. Use a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed swelling is CFTR-dependent.
Unexpected Organoid Morphology or Death. 1. Tezacaftor Toxicity: High concentrations of Tezacaftor or the solvent (DMSO) may be cytotoxic. 2. Contamination: Bacterial or fungal contamination in the culture.1. Perform a cytotoxicity assay to determine the maximum non-toxic concentration of Tezacaftor and ensure the final DMSO concentration is low (typically <0.1%). 2. Regularly check cultures for signs of contamination and maintain sterile technique.

Data Presentation

Table 1: Representative Forskolin-Induced Swelling (FIS) in F508del/F508del Human Intestinal Organoids

Treatment ConditionForskolin Concentration (µM)Mean Area Under the Curve (AUC) ± SDFold Change vs. Vehicle
Vehicle (DMSO)5150 ± 351.0
Tezacaftor (3 µM)5450 ± 603.0
Tezacaftor (3 µM) + Ivacaftor (3 µM)51200 ± 1508.0
Elexacaftor (3 µM) + Tezacaftor (3 µM) + Ivacaftor (3 µM)52500 ± 21016.7

Note: These are illustrative values and actual results may vary.

Table 2: Comparison of CFTR Modulator Efficacy on Forskolin-Induced Swelling (0.8 µM Forskolin)

GenotypeTreatmentMean AUC ± SD
F508del/F508delVehicle120 ± 25
Tezacaftor/Ivacaftor950 ± 110
Elexacaftor/Tezacaftor/Ivacaftor2100 ± 180
G551D/F508delVehicle200 ± 40
Ivacaftor1800 ± 160
Elexacaftor/Tezacaftor/Ivacaftor2800 ± 250

Note: These are illustrative values based on typical responses and actual results may vary.

Experimental Protocols

Protocol 1: Culturing and Plating of Human Intestinal Organoids for FIS Assay

  • Organoid Culture: Culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel) with appropriate organoid growth medium. Passage organoids every 7-10 days.[2]

  • Organoid Plating:

    • Harvest mature organoids and mechanically disrupt them into smaller fragments.

    • Seed approximately 30-80 organoid fragments per well in a 96-well plate coated with a basement membrane matrix.[3]

    • Culture for 24 hours in complete organoid growth medium to allow for recovery and initial growth.

Protocol 2: Forskolin-Induced Swelling Assay with Tezacaftor

  • Tezacaftor Pre-incubation:

    • After 24 hours of initial culture, replace the medium with fresh medium containing the desired concentration of Tezacaftor (e.g., 3 µM) or a vehicle control (e.g., DMSO).

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.[2][3]

  • Assay Setup:

    • On the day of the assay, if using a potentiator, replace the medium with fresh medium containing both Tezacaftor and the potentiator (e.g., 3 µM Ivacaftor).

    • Stain the organoids with a live-cell fluorescent dye (e.g., Calcein AM) for visualization, if using fluorescence microscopy.

    • Place the 96-well plate in a live-cell imaging system equipped with environmental control (37°C, 5% CO2).

  • Forskolin Stimulation and Imaging:

    • Acquire baseline images (t=0).

    • Add forskolin to the wells at the desired final concentration (e.g., 5 µM).

    • Acquire images at regular intervals (e.g., every 15-30 minutes) for a total duration of 1-2 hours.[9]

  • Data Analysis:

    • Use image analysis software to measure the cross-sectional area of the organoids at each time point.

    • Normalize the area at each time point to the area at t=0.

    • Calculate the Area Under the Curve (AUC) for each well to quantify the swelling response.[6]

Visualizations

FIS_Workflow cluster_prep Organoid Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture Patient-Derived Intestinal Organoids Plate Plate Organoid Fragments in 96-well Plate Culture->Plate Preincubation Pre-incubate with Tezacaftor (18-24 hours) Plate->Preincubation 24h recovery Potentiator Add Potentiator (e.g., Ivacaftor) (Optional, Acute) Preincubation->Potentiator Forskolin Stimulate with Forskolin Potentiator->Forskolin Immediately before imaging Imaging Live-Cell Imaging (1-2 hours) Forskolin->Imaging Quantify Quantify Organoid Area Imaging->Quantify AUC Calculate Area Under the Curve (AUC) Quantify->AUC

Caption: Experimental workflow for a Tezacaftor-optimized forskolin-induced swelling assay.

Signaling_Pathway Tezacaftor Tezacaftor (Corrector) Misfolded_CFTR Misfolded CFTR (in ER) Tezacaftor->Misfolded_CFTR aids folding & trafficking Corrected_CFTR Corrected CFTR (at cell membrane) Misfolded_CFTR->Corrected_CFTR Activated_CFTR Activated CFTR Channel Corrected_CFTR->Activated_CFTR Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA activates PKA->Corrected_CFTR phosphorylates Ion_Transport Cl- and H2O Efflux Activated_CFTR->Ion_Transport Swelling Organoid Swelling Ion_Transport->Swelling

Caption: Signaling pathway of Tezacaftor and forskolin in restoring CFTR function.

Troubleshooting_Logic Start No/Low Swelling Observed Check_Conc Is Tezacaftor Concentration Optimal? Start->Check_Conc Check_Time Is Incubation Time Sufficient? Check_Conc->Check_Time Yes Action_Dose Perform Dose-Response Check_Conc->Action_Dose No Check_Viability Are Organoids Viable? Check_Time->Check_Viability Yes Action_Time Perform Time-Course Check_Time->Action_Time No Check_Genotype Is Genotype Responsive? Check_Viability->Check_Genotype Yes Action_Viability Check Viability & Optimize Culture Check_Viability->Action_Viability No Action_Genotype Consult Literature/ Re-evaluate Model Check_Genotype->Action_Genotype No

Caption: Troubleshooting logic for a lack of organoid swelling in the assay.

References

Technical Support Center: Troubleshooting HPLC Analysis of Tezacaftor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Tezacaftor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak resolution in the HPLC analysis of Tezacaftor?

A1: Poor peak resolution in the HPLC analysis of Tezacaftor can stem from several factors, broadly categorized as issues with the mobile phase, the column, the HPLC system, or the sample itself. Specific common causes include:

  • Inappropriate Mobile Phase Composition: The pH and organic modifier ratio of the mobile phase are critical for achieving optimal separation.[1][2][3][4][5][6][7]

  • Column Degradation or Contamination: Loss of stationary phase, contamination from previous injections, or the formation of voids in the column can lead to peak broadening and tailing.[8][9]

  • Suboptimal Flow Rate: The flow rate affects the time analytes spend interacting with the stationary phase; a rate that is too high or too low can diminish resolution.[10]

  • Improper Sample Preparation: Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.[11][12] Overloading the column with a too-concentrated sample is another common issue.[8][10]

  • System Issues: Leaks in the system, excessive extra-column volume (e.g., long tubing), and temperature fluctuations can all contribute to poor peak shape and resolution.[13][14][15]

Q2: My Tezacaftor peak is showing significant tailing. What should I do?

A2: Peak tailing for basic compounds like Tezacaftor is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of the column.[11][13][16] Here are steps to address this:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. Using a buffer can help maintain a consistent pH and suppress the ionization of silanol groups.[13][17] For example, a mobile phase containing a phosphate buffer can be effective.[3][7]

  • Use a Mobile Phase Additive: Incorporating a small amount of a basic additive, like triethylamine (TEA), can mask the active silanol sites and improve peak symmetry.[1][2]

  • Check Column Health: The column may be aging or contaminated. Flushing the column with a strong solvent or, if necessary, replacing it with a new, high-quality C18 column can resolve the issue.[8][9] Columns with advanced end-capping are also less prone to this issue.[13]

  • Reduce Sample Load: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.[10]

Q3: I am observing broad peaks for Tezacaftor, leading to poor resolution from adjacent peaks. How can I improve this?

A3: Peak broadening can be caused by a variety of factors. Consider the following troubleshooting steps:

  • Optimize the Mobile Phase: The strength of the organic solvent in your mobile phase can be adjusted. If using a gradient, altering the gradient slope can help to sharpen peaks. For isocratic methods, a slight increase in the percentage of the organic solvent (e.g., acetonitrile or methanol) may improve peak shape.[8]

  • Decrease Flow Rate: A lower flow rate allows for more effective mass transfer between the mobile and stationary phases, which can result in sharper peaks and better resolution.[10]

  • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume, which contributes to peak broadening.[13]

  • Ensure Proper Column Equilibration: Before starting a run, make sure the column is fully equilibrated with the initial mobile phase conditions. Insufficient equilibration can lead to broad and inconsistent peaks.[18]

Q4: My retention time for Tezacaftor is shifting between injections. What could be the cause?

A4: Retention time instability is a common issue that can compromise the reliability of your analysis. Potential causes include:

  • Inadequate Column Equilibration: Ensure the column is equilibrated for a sufficient time between runs, especially when using a gradient.[18]

  • Changes in Mobile Phase Composition: This can be due to improper mixing, evaporation of a volatile solvent, or degradation of a mobile phase component. Preparing fresh mobile phase daily is recommended.[10][15]

  • Pump and System Leaks: A leak in the HPLC system will cause the flow rate to fluctuate, leading to shifts in retention time.[14][15]

  • Temperature Fluctuations: Using a column oven to maintain a constant temperature can prevent retention time drift caused by changes in ambient temperature.[10]

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the successful analysis of Tezacaftor, often in combination with other cystic fibrosis drugs. These can serve as a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3Condition 4
Column Phenomenex C18 (250x4.6mm, 5µm)[1]Symmetry C18 (150x4.6mm, 5µm)[2][5]Ascentis C18 (150x4.6mm, 2.4µm)[19]Symmetry Shield RP18 (250x4.6mm, 5µm)[3]
Mobile Phase 0.2% TEA (pH 3.5):Methanol:Acetonitrile (40:50:10 v/v)[1]Methanol:TEA Buffer pH 4.2 (40:60 v/v)[2]Acetonitrile:NH2PO4 (60:40 v/v)[19]Buffer:Methanol:Acetonitrile (42:27:31 v/v/v)
Flow Rate 1.0 mL/min[1][2][4]1.0 mL/min[2][5]1.0 mL/min[19]1.2 mL/min[3]
Detection λ 259 nm[1]260 nm[2][4]258 nm[19]275 nm[3]
Temperature Ambient[1][2][3]Ambient[2][5]30°C[19]Ambient[3]
Mode Isocratic[1][20]Isocratic[2][5]Isocratic[19]Isocratic[3]

Experimental Protocols

Protocol 1: RP-HPLC Method for Simultaneous Estimation of Tezacaftor and Ivacaftor [1]

  • Mobile Phase Preparation: Prepare a mixture of 0.2% triethylamine (pH adjusted to 3.5 with an appropriate acid), methanol, and acetonitrile in the ratio of 40:50:10 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve Tezacaftor and Ivacaftor standards in a suitable diluent (e.g., methanol) to obtain a known concentration.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (250x4.6mm, 5µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 259 nm

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

Protocol 2: Stability-Indicating RP-HPLC Method for Tezacaftor and Ivacaftor [3]

  • Buffer Preparation: Prepare a 35 mM solution of potassium dihydrogen phosphate and adjust the pH to 7.0 ± 0.02 with 20% orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer, methanol, and acetonitrile in a ratio of 42:27:31 (v/v/v). Filter and degas the mobile phase.

  • Chromatographic Conditions:

    • Column: Symmetry Shield RP18 (250x4.6mm, 5µm)

    • Flow Rate: 1.2 mL/min

    • Injection Volume: Specify as per method

    • Column Temperature: Ambient

    • Detection Wavelength: 275 nm

  • Procedure: After equilibrating the column, inject the prepared samples. This method has been validated for stability-indicating studies, meaning it can separate Tezacaftor from its degradation products.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC analysis of Tezacaftor.

TroubleshootingWorkflow Start Poor Peak Resolution (Broadening, Tailing, Splitting) CheckSystem Check HPLC System Start->CheckSystem CheckMobilePhase Review Mobile Phase Start->CheckMobilePhase CheckColumn Inspect Column Start->CheckColumn CheckSample Evaluate Sample Prep Start->CheckSample Leaks Leaks? Pressure Fluctuation? CheckSystem->Leaks System Check Composition Correct Composition & pH? CheckMobilePhase->Composition Mobile Phase Check AgeContamination Column Age/Contamination? CheckColumn->AgeContamination Column Check SolventStrength Sample Solvent Too Strong? CheckSample->SolventStrength Sample Check FixLeaks Fix Leaks, Check Pump Leaks->FixLeaks Yes TempControl Temperature Stable? Leaks->TempControl No Resolved Resolution Improved FixLeaks->Resolved UseColumnOven Use Column Oven TempControl->UseColumnOven No TempControl->Resolved Yes UseColumnOven->Resolved RemakeMP Prepare Fresh Mobile Phase Composition->RemakeMP No Degassed Properly Degassed? Composition->Degassed Yes RemakeMP->Resolved DegasMP Degas Mobile Phase Degassed->DegasMP No Degassed->Resolved Yes DegasMP->Resolved FlushReplace Flush or Replace Column AgeContamination->FlushReplace Yes CorrectColumn Appropriate Column? AgeContamination->CorrectColumn No FlushReplace->Resolved SelectColumn Use Recommended C18 CorrectColumn->SelectColumn No CorrectColumn->Resolved Yes SelectColumn->Resolved DissolveInMP Dissolve in Mobile Phase SolventStrength->DissolveInMP Yes Overload Column Overload? SolventStrength->Overload No DissolveInMP->Resolved DiluteSample Dilute Sample Overload->DiluteSample Yes Overload->Resolved No DiluteSample->Resolved

A logical workflow for troubleshooting poor peak resolution in HPLC.

References

Minimizing variability in CFTR modulator response with (Rac)-Tezacaftor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (Rac)-Tezacaftor in cystic fibrosis transmembrane conductance regulator (CFTR) modulator experiments. Our goal is to help you minimize variability and achieve reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Primary Source of Variability: this compound vs. Enantiomerically Pure Tezacaftor

Question: My experimental results with Tezacaftor are highly variable. What is the most likely cause?

Answer: A primary source of variability stems from the use of This compound , which is a racemic mixture. A racemic mixture contains equal amounts of two stereoisomers (enantiomers): (R)-Tezacaftor and (S)-Tezacaftor. For CFTR modulation, only one of these enantiomers is the active corrector.

  • Active Enantiomer: The clinically approved and active form of the drug is (R)-Tezacaftor .[1] Its systematic IUPAC name is (R)-1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide.[1]

  • Inactive/Distomer Enantiomer: The (S)-enantiomer is considered the distomer, meaning it is likely less active, inactive, or may have different off-target effects.

  • Impact on Experiments: Using a racemic mixture introduces a 50% concentration of a potentially confounding molecule into your experiment. This can lead to inconsistent F508del-CFTR correction, unexpected cellular responses, and reduced potency compared to using the pure (R)-enantiomer.

Recommendation: To minimize variability, it is critical to use enantiomerically pure (R)-Tezacaftor (VX-661) for all experiments. If you are using a compound labeled "this compound," you are introducing a significant and avoidable source of variability.

Troubleshooting Western Blotting for CFTR Correction

Question: I'm not seeing a significant increase in the mature C-band of CFTR on my Western blot after treating F508del-CFTR expressing cells with Tezacaftor. What could be wrong?

Answer: This is a common issue when assessing CFTR corrector efficacy. The goal is to see a shift from the core-glycosylated, immature B-band (~130 kDa) to the complex-glycosylated, mature C-band (~170 kDa) that has trafficked through the Golgi apparatus.[4][5] Here are several potential causes and solutions:

  • Issue 1: Inactive Compound: You may be using this compound. The effective concentration of the active (R)-enantiomer is only half of the total concentration, which may be insufficient for robust correction.

    • Solution: Switch to enantiomerically pure (R)-Tezacaftor.

  • Issue 2: Insufficient Incubation Time/Concentration: CFTR correction is a time and concentration-dependent process.

    • Solution: Perform a time-course (e.g., 12, 24, 48 hours) and dose-response (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) experiment to find the optimal conditions for your cell model. A 24-hour incubation is often a good starting point.[6]

  • Issue 3: Poor Protein Extraction: CFTR is a large, multi-pass membrane protein and can be difficult to solubilize.

    • Solution: Use a robust lysis buffer such as RIPA buffer supplemented with a fresh protease inhibitor cocktail. Ensure complete cell lysis by incubating on ice and vortexing periodically before centrifugation.[7]

  • Issue 4: Suboptimal Gel/Transfer Conditions: The high molecular weight of CFTR requires specific SDS-PAGE and transfer conditions.

    • Solution: Use a low-percentage Tris-glycine gel (e.g., 6-7%) or a gradient gel (e.g., 4-15%) to achieve good separation between the B and C bands.[8] Transfer to a nitrocellulose membrane, which may yield a stronger signal for CFTR than PVDF.[5] Ensure the transfer is long enough for a high MW protein.

  • Issue 5: Antibody Problems: The primary antibody may not be sensitive enough, or the secondary antibody may be inappropriate.

    • Solution: Use a well-validated anti-CFTR antibody. A combination of multiple monoclonal antibodies targeting different epitopes can enhance signal detection.[9] Ensure your secondary antibody is fresh and specific to the primary antibody's host species.

Troubleshooting Ussing Chamber Assays

Question: My short-circuit current (Isc) readings in Ussing chamber experiments are inconsistent or show no response to forskolin after Tezacaftor treatment. What should I check?

Answer: Ussing chamber experiments are highly sensitive and require careful setup and execution to measure CFTR-mediated ion transport.[10] Inconsistency can arise from several factors:

  • Issue 1: Poor Monolayer Integrity: The epithelial cells must form a tight, polarized monolayer with high transepithelial electrical resistance (TEER) to accurately measure ion transport.

    • Solution: Culture cells on permeable supports for a sufficient time (e.g., >21 days for primary cells at Air-Liquid Interface) to allow for full differentiation and polarization. Monitor TEER before the experiment; only use monolayers with high resistance.

  • Issue 2: Reagent Contamination or Degradation: Contamination in the chamber or degradation of stimulating agents can lead to spurious results.

    • Solution: Thoroughly clean Ussing chambers between experiments to prevent contamination from previously used reagents like forskolin, which can lead to an elevated baseline Isc.[11] Prepare fresh stock solutions of amiloride, forskolin, and CFTR inhibitors on the day of the experiment.

  • Issue 3: Insufficient Pre-incubation with Corrector: The corrector needs adequate time to rescue the F508del-CFTR protein and allow it to traffic to the cell surface.

    • Solution: Pre-incubate the cell monolayers with (R)-Tezacaftor for at least 24 hours before mounting them in the Ussing chamber.[12]

  • Issue 4: Vehicle (DMSO) Effects: High concentrations of the solvent used for the modulators (typically DMSO) can affect cell health and CFTR function.

    • Solution: Ensure the final concentration of DMSO in your culture medium and Ussing chamber buffer is low (typically ≤ 0.1%) and is consistent across all experimental and control wells.[12]

  • Issue 5: Asymmetrical Chloride Concentration: The chloride gradient across the epithelium can impact the magnitude of the measured current.

    • Solution: Be aware that using a low-chloride solution in the apical chamber can increase the driving force for chloride secretion and amplify the measured response to CFTR modulators.[13] While this can be a useful technique, it's crucial to be consistent with the buffer compositions across all experiments you intend to compare.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of Tezacaftor, primarily in combination with the potentiator Ivacaftor (IVA) or the triple combination with Elexacaftor (ELX) and IVA.

Table 1: In Vitro Efficacy of Tezacaftor-Based Combinations on F508del-CFTR

Parameter Modulator Combination Cell Model Result Reference
Correction Potency (EC₅₀) (R)-Tezacaftor + Elexacaftor CFBE41o- ~0.28 µM [14][15]
Chloride Secretion (Isc) ELX/TEZ/IVA vs. LUM/IVA CFBE41o- ~4-fold higher basal current [16]

| Mature CFTR (C-Band) | ELX/TEZ/IVA | F508del PDIOs | Significant increase in C-Band/(B+C Band) ratio |[3][17] |

PDIOs: Patient-Derived Intestinal Organoids; CFBE41o-: Human Bronchial Epithelial cell line homozygous for F508del.

Table 2: Clinical Efficacy of Tezacaftor/Ivacaftor (TEZ/IVA) Combination Therapy

Outcome Measure Patient Genotype Treatment Duration Mean Improvement vs. Placebo Reference
Sweat Chloride (mmol/L) F508del/F508del 28 Days -6.04 mmol/L [7][18]
ppFEV₁ (percentage points) F508del/F508del 28 Days +3.75 points [7][18]
Sweat Chloride (mmol/L) F508del/Residual Function 8 Weeks -10.1 mmol/L [6]

| ppFEV₁ (percentage points) | F508del/Residual Function | 8 Weeks | +6.8 points |[6] |

ppFEV₁: percent predicted forced expiratory volume in 1 second.

Experimental Protocols

Protocol 1: Western Blot Analysis of F508del-CFTR Correction

This protocol is designed for assessing the change in CFTR maturation in CFBE41o- cells following treatment with (R)-Tezacaftor.

  • Cell Culture and Treatment:

    • Culture CFBE41o- cells stably expressing F508del-CFTR in the appropriate medium until they reach 80-90% confluency.

    • Treat cells with the desired concentration of (R)-Tezacaftor (or vehicle control, e.g., 0.1% DMSO) for 24-48 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer containing a protease inhibitor cocktail.

    • Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Mix 30-50 µg of protein from each sample with Laemmli sample buffer containing 50 mM DTT.

    • Heat samples at 37°C for 15 minutes (Note: Do not boil CFTR samples as this can cause aggregation).

    • Load samples onto a 6% Tris-glycine or 4-15% gradient polyacrylamide gel. Run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a nitrocellulose membrane. Use a wet transfer system overnight at 4°C or a semi-dry rapid transfer system according to the manufacturer's instructions, optimized for high molecular weight proteins.[8]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20).

    • Incubate the membrane with a validated primary anti-CFTR antibody (e.g., clone 596) overnight at 4°C with gentle agitation.

    • Wash the membrane 3x for 10 minutes each in TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each in TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Perform densitometry analysis using software like ImageJ. Quantify the intensity of the B-band (~130 kDa) and C-band (~170 kDa).

    • Normalize CFTR band intensity to a loading control (e.g., β-actin). Calculate the maturation efficiency as the ratio of C-band / (B-band + C-band).

Protocol 2: Ussing Chamber Assay for CFTR Function

This protocol details the measurement of CFTR-mediated chloride current in polarized epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o-) after treatment with (R)-Tezacaftor.

  • Cell Culture and Treatment:

    • Culture cells on permeable supports until a polarized monolayer with high TEER is formed.

    • Pre-incubate monolayers with (R)-Tezacaftor (e.g., 5 µM) or vehicle control (0.1% DMSO) applied to both apical and basolateral media for 24-48 hours.[12][19]

  • Ussing Chamber Setup:

    • Warm Krebs-Ringer bicarbonate solution to 37°C and continuously gas with 95% O₂ / 5% CO₂.

    • Mount the permeable support with the cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both chambers with the warmed, gassed Ringer's solution and allow the baseline short-circuit current (Isc) to stabilize (15-30 minutes).

  • Pharmacological Additions and Measurement:

    • Step A (ENaC Inhibition): Add Amiloride (100 µM) to the apical chamber to block sodium transport. Wait for the Isc to reach a new stable baseline.[19]

    • Step B (CFTR Activation): Add Forskolin (10 µM) to the basolateral (or both) chambers to raise intracellular cAMP and activate CFTR. Record the peak increase in Isc.[19]

    • Step C (Acute Potentiation): (Optional, but recommended) Add a potentiator like Ivacaftor (1 µM) to the apical chamber to maximally open any corrected CFTR channels at the surface. Record the further increase in Isc.[19]

    • Step D (CFTR Inhibition): Add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber. The resulting decrease in Isc represents the total CFTR-dependent current.[19]

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.

    • The primary endpoint is typically the CFTRinh-172-sensitive Isc (the total current decrease after adding the inhibitor).

    • Compare the mean CFTR-dependent Isc between vehicle-treated and (R)-Tezacaftor-treated monolayers.

Diagrams

CFTR Protein Processing and Corrector Mechanism of Action

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane ER_Node F508del-CFTR (Misfolded, Core-Glycosylated) 'B-Band' Golgi_Node Complex Glycosylation ER_Node->Golgi_Node Correct Trafficking Degradation Proteasomal Degradation ER_Node->Degradation (Default Pathway for F508del) PM_Node Mature F508del-CFTR (Functional Channel) 'C-Band' Golgi_Node->PM_Node Tezacaftor (R)-Tezacaftor (Corrector) Tezacaftor->ER_Node Stabilizes folding, prevents degradation Ussing_Workflow start Mount Tezacaftor-treated monolayer in Ussing Chamber stabilize Stabilize Baseline Isc start->stabilize add_amiloride Add Amiloride (Blocks ENaC) stabilize->add_amiloride new_baseline Establish New Baseline add_amiloride->new_baseline add_forskolin Add Forskolin (Activates CFTR) new_baseline->add_forskolin measure_fsk Measure Isc Increase add_forskolin->measure_fsk add_inhibitor Add CFTRinh-172 (Inhibits CFTR) measure_fsk->add_inhibitor measure_inhibit Measure Isc Decrease (CFTR-dependent current) add_inhibitor->measure_inhibit end Analysis Complete measure_inhibit->end Troubleshooting_Logic rect_node rect_node start Inconsistent / No CFTR Correction q1 Using this compound? start->q1 a1_yes Use Enantiomerically Pure (R)-Tezacaftor q1->a1_yes Yes q2 Optimized Dose & Time? q1->q2 No end Re-evaluate Results a1_yes->end a2_no Perform Dose-Response & Time-Course Study q2->a2_no No q3 Western Blot: Seeing Any Bands? q2->q3 Yes a2_no->end a3_no Check Protein Extraction, Antibodies, & Transfer q3->a3_no No q4 Ussing Chamber: High TEER? q3->q4 Yes a3_no->end a4_no Optimize Cell Culture for Polarization q4->a4_no No q4->end Yes a4_no->end

References

Strategies to enhance the functional correction of F508del-CFTR with Tezacaftor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for F508del-CFTR Functional Correction. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the functional correction of F508del-CFTR using Tezacaftor.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the primary defect of the F508del-CFTR mutation?

The F508del mutation, a deletion of phenylalanine at position 508, is the most common mutation causing cystic fibrosis (CF).[1][2][3] It results in a Class II mutation that causes the CFTR protein to misfold, which hinders its processing and trafficking to the cell surface.[1][3][4] The cell's quality control system targets this misfolded protein for premature degradation.[3][4] The small amount of F508del-CFTR protein that does reach the cell surface also exhibits defective channel gating (a Class III defect) and instability.[4][5]

Q2: What is Tezacaftor's mechanism of action?

Tezacaftor (VX-661) is a CFTR "corrector."[1][6] Its primary role is to facilitate the proper folding of the F508del-CFTR protein, which improves its processing and trafficking to the epithelial cell surface.[1][3][6] By increasing the quantity of CFTR protein at the cell surface, Tezacaftor helps to increase chloride transport.[4][6]

Q3: Why is Tezacaftor typically used in combination with other drugs like Ivacaftor and Elexacaftor?

While Tezacaftor increases the amount of F508del-CFTR at the cell surface, it does not fully address the protein's defective channel gating (its ability to open and close).[3][5] Therefore, it is combined with:

  • A Potentiator (e.g., Ivacaftor): Ivacaftor is a potentiator that increases the channel's open probability, allowing more chloride ions to flow through the corrected channels that have reached the cell surface.[1][3][7]

  • Another Corrector (e.g., Elexacaftor): Elexacaftor is another corrector that binds to a different site on the CFTR protein than Tezacaftor.[1][8] Using two correctors with distinct binding sites leads to a more significant improvement in protein folding and trafficking than using one alone, resulting in a highly effective triple-combination therapy (Elexacaftor/Tezacaftor/Ivacaftor).[1][9]

Experimental Design

Q4: What are the standard assays to measure the functional correction of F508del-CFTR?

Key assays include:

  • Ussing Chamber/Short-Circuit Current (Isc) Measurement: This is a gold-standard electrophysiological technique to measure ion transport across an epithelial cell monolayer. It directly quantifies CFTR-mediated chloride secretion.[4][10]

  • Western Blotting: This biochemical assay is used to assess CFTR protein maturation. The immature, core-glycosylated form (Band B) is found in the endoplasmic reticulum, while the mature, complex-glycosylated form that has reached the cell surface (Band C) is larger. An effective corrector like Tezacaftor will increase the Band C to Band B ratio.[8][11]

  • Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids: This is a 3D cell culture model where CFTR function is measured by the swelling of organoids in response to CFTR activation by forskolin. Increased swelling indicates successful functional correction.[10][12]

  • Fluorescent Membrane Potential (FMP) Assays: These assays use fluorescent probes to measure changes in cell membrane potential upon CFTR activation, providing a high-throughput method to assess anion flux.[10]

Experimental Protocols and Methodologies

Protocol 1: Western Blotting for CFTR Maturation

This protocol allows for the semi-quantitative assessment of F508del-CFTR processing and trafficking to the cell surface.

  • Cell Culture and Lysis:

    • Plate human bronchial epithelial (HBE) cells expressing F508del-CFTR or other suitable cell lines (e.g., CFBE41o-).

    • Treat cells with Tezacaftor (typically 24-48 hours) or combination modulators at desired concentrations. Include a DMSO vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and load equal amounts (e.g., 30-50 µg) onto a low-percentage (e.g., 6-8%) Tris-Glycine polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against CFTR overnight at 4°C. (Antibodies that recognize both immature Band B (~150 kDa) and mature Band C (~170-180 kDa) are ideal).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Capture the signal using a chemiluminescence imager.

    • Quantify the band intensities. The primary endpoint is the ratio of mature CFTR (Band C) to total or immature CFTR (Band C / (B+C) or C/B). An increase in this ratio indicates improved maturation and successful correction.

Protocol 2: Ussing Chamber Assay for CFTR Function

This protocol directly measures CFTR-mediated chloride transport in polarized epithelial cells.

  • Cell Culture:

    • Culture F508del-CFTR expressing epithelial cells on permeable supports (e.g., Transwell inserts) until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

    • Treat the cells with Tezacaftor or corrector combinations for 24-48 hours prior to the assay.

  • Assay Setup:

    • Mount the permeable supports in an Ussing Chamber system.

    • Bathe the apical and basolateral sides with appropriate physiological solutions (e.g., Krebs-bicarbonate Ringer). Maintain temperature at 37°C and provide gas (95% O2 / 5% CO2).

    • Create a chloride gradient by using a low-chloride solution on the apical side.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc).

    • First, inhibit the epithelial sodium channel (ENaC) by adding Amiloride to the apical chamber.

    • Sequentially add the following reagents to the apical side and record the change in Isc (ΔIsc):

      • Forskolin (FSK): To raise intracellular cAMP and activate PKA, which in turn activates CFTR channels. This shows the function of corrected CFTR.

      • Ivacaftor (or other potentiator): To maximally open the CFTR channels that have reached the membrane. The resulting ΔIsc reflects the total amount of corrected and potentiated CFTR.

      • CFTRinh-172 (or other inhibitor): To specifically block CFTR-mediated current and confirm that the observed Isc is CFTR-dependent.

  • Data Analysis:

    • Calculate the ΔIsc in response to each compound. The key metric is the magnitude of the forskolin- and potentiator-stimulated current, which is indicative of the level of functional F508del-CFTR correction.

Troubleshooting Guide

Q: My Western blot shows only a minor increase in mature Band C F508del-CFTR after Tezacaftor treatment. What could be wrong?

A: Several factors could be at play:

  • Suboptimal Corrector Concentration/Incubation Time: Ensure you have performed a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Treatment is typically for at least 24 hours.

  • Cell Model Variability: The rescue efficiency can vary significantly between cell lines (e.g., CFBE vs. primary HBE cells). Primary cells are generally considered more physiologically relevant.

  • Limited Efficacy of Monotherapy: Tezacaftor as a single agent provides modest correction. A combination with a second corrector like Elexacaftor is known to be significantly more effective at increasing Band C levels.[13]

  • Protein Degradation: Despite corrector treatment, a significant amount of F508del-CFTR may still be targeted for degradation.[13] Ensure your lysis buffer contains sufficient protease inhibitors.

Q: I am not observing a significant forskolin-stimulated chloride current in my Ussing chamber assay, even after pre-treating with Tezacaftor.

A: Consider the following troubleshooting steps:

  • Confirm Protein Correction: First, use Western blotting to confirm that Tezacaftor treatment is successfully increasing the amount of mature (Band C) CFTR protein in your cells. If there is no protein at the membrane, there will be no function.

  • Potentiator is Required: The F508del-CFTR that reaches the membrane still has a severe gating defect.[4] The addition of a potentiator like Ivacaftor during the Ussing assay is critical to open the channel and see a significant current.

  • Cell Monolayer Integrity: Ensure your epithelial monolayers are fully polarized and have a high transepithelial electrical resistance (TEER) before starting the experiment. A "leaky" monolayer will not produce reliable results.

  • Reagent Activity: Confirm the activity of your reagents, especially forskolin and the potentiator, as they can degrade over time.

Q: I've noticed unexpected changes in intracellular calcium levels after applying Tezacaftor to my cells. Is this a known off-target effect?

A: Yes, this has been recently reported. Studies have shown that Tezacaftor can mobilize calcium from the endoplasmic reticulum (ER), potentially by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[8][14] This effect appears to be independent of CFTR itself.[8][14] When designing experiments, it is important to be aware of this potential off-target activity, especially if your experimental endpoints are sensitive to changes in calcium homeostasis.

Q: The level of functional correction with Tezacaftor/Ivacaftor is lower than published results. Should I consider adding Elexacaftor?

A: Yes. Clinical and in-vitro data consistently show that the triple combination of Elexacaftor/Tezacaftor/Ivacaftor results in a significantly greater functional rescue of F508del-CFTR than the dual combination of Tezacaftor/Ivacaftor.[9][15] Elexacaftor and Tezacaftor act on different defects in the protein, leading to a synergistic improvement in trafficking to the cell surface.[1][8] This increased protein density at the membrane provides more channels for Ivacaftor to potentiate, leading to a much larger functional response.[9]

Quantitative Data Summary

The following tables summarize clinical efficacy data for therapies involving Tezacaftor in patients with at least one F508del mutation.

Table 1: Change in Sweat Chloride Concentration (mmol/L)

Treatment GroupPatient GenotypeMean Change from BaselineCertainty of Evidence
Tezacaftor (100 mg/day) / Ivacaftor (150 mg q12h)F508del/F508del-6.04N/A
Elexacaftor/Tezacaftor/IvacaftorF508del/F508del-38.12 (vs. TEZ/IVA)N/A
Elexacaftor/Tezacaftor/IvacaftorF508del/Minimal Function-44.12 (vs. Placebo)N/A
Vanzacaftor/Tezacaftor/DeutivacaftorF508del/F508del or F508del/MF-49.3 (vs. Placebo)High

Data compiled from multiple clinical trials.[9][15][16][17]

Table 2: Absolute Change in Percent Predicted FEV₁ (ppFEV₁)

Treatment GroupPatient GenotypeMean Change from BaselineCertainty of Evidence
Tezacaftor (100 mg/day) / Ivacaftor (150 mg q12h)F508del/F508del+3.75 percentage pointsN/A
Elexacaftor/Tezacaftor/IvacaftorF508del/F508del+8.33% (vs. IVA or TEZ/IVA)N/A
Elexacaftor/Tezacaftor/IvacaftorF508del/Minimal Function+13.44% (vs. Placebo)N/A
Vanzacaftor/Tezacaftor/DeutivacaftorF508del/F508del or F508del/MF+15.9% (vs. Placebo)High

Data compiled from multiple clinical trials.[9][15][16][17]

Visual Diagrams and Workflows

F508del_CFTR_Protein_Fate cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi cluster_Membrane Cell Membrane synthesis Synthesis (Ribosome) folding Protein Folding synthesis->folding misfolding F508del Misfolding folding->misfolding F508del Mutation qc ER Quality Control misfolding->qc degradation Proteasomal Degradation qc->degradation Vast Majority processing Correct Processing (Band B -> Band C) qc->processing Small Fraction golgi_proc Glycosylation (Maturation) processing->golgi_proc membrane Functional CFTR (Band C) golgi_proc->membrane tezacaftor Tezacaftor (Corrector) tezacaftor->misfolding Aids Folding

Caption: The biosynthetic pathway of F508del-CFTR and the intervention point for Tezacaftor.

Corrector_Potentiator_Mechanism cluster_Cell Epithelial Cell cluster_Membrane Apical Membrane er Endoplasmic Reticulum (F508del Misfolding) cftr_channel Corrected F508del-CFTR (Closed Channel) er->cftr_channel Increased Insertion open_channel Open CFTR Channel (Cl- Transport) cftr_channel->open_channel Opens Channel cl_out Chloride Ions (Out) open_channel->cl_out Efflux cl_in Chloride Ions (In) cl_in->open_channel tez Tezacaftor (Corrector 1) tez->er Improves Trafficking elx Elexacaftor (Corrector 2) elx->er Improves Trafficking (Different Site) iva Ivacaftor (Potentiator) iva->cftr_channel Increases Gating

Caption: Synergistic mechanism of dual correctors (Tezacaftor, Elexacaftor) and a potentiator (Ivacaftor).

Experimental_Workflow cluster_Endpoints Endpoint Analysis start Start: F508del-CFTR Expressing Cell Line culture Culture Cells (e.g., on permeable supports) start->culture treatment Treat with Modulators (e.g., Tezacaftor +/- Ivacaftor) and DMSO Vehicle Control culture->treatment protein Biochemical Analysis: Western Blot treatment->protein func FunctionalAnalysis: UssingChamber treatment->func analysis_p Quantify Band C / Band B Ratio (Assess Maturation) protein->analysis_p analysis_f Measure ΔIsc (Assess Cl- Transport) func->analysis_f conclusion Correlate Protein Maturation with Channel Function analysis_p->conclusion analysis_f->conclusion

Caption: A typical experimental workflow for evaluating the efficacy of Tezacaftor.

Troubleshooting_Logic cluster_no Trafficking Solutions cluster_yes Gating/Assay Solutions box box start Low functional response in Ussing Chamber? check_wb Western Blot shows ↑ Band C? start->check_wb no_bandc Problem is Protein Trafficking check_wb->no_bandc No yes_bandc Problem is Gating/Assay check_wb->yes_bandc Yes sol1 Optimize corrector dose/time sol2 Add second corrector (Elexacaftor) sol3 Verify cell line integrity sol4 Ensure potentiator (Ivacaftor) was added sol5 Check monolayer integrity (TEER) sol6 Verify reagent activity (FSK, IVA)

Caption: A decision tree for troubleshooting poor functional outcomes in experiments.

References

Validation & Comparative

A Comparative Guide to (Rac)-Tezacaftor and Lumacaftor (VX-809) for F508del-CFTR Correction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two corrector molecules, (Rac)-Tezacaftor (VX-661) and Lumacaftor (VX-809), in rescuing the functional defects of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The information presented is supported by experimental data from preclinical and clinical studies.

Mechanism of Action: A Shared Target with Subtle Differences

Both Tezacaftor and Lumacaftor are classified as Type I CFTR correctors. They function by binding directly to the first membrane-spanning domain (MSD1) of the CFTR protein. This binding stabilizes the misfolded F508del-CFTR protein, facilitating its proper conformational folding within the endoplasmic reticulum (ER) and subsequent trafficking to the cell membrane. While they share a binding site, their interactions with the protein and resulting functional consequences exhibit notable differences.

A key distinction lies in their impact on the channel function of the rescued F508del-CFTR. Preclinical studies have shown that while both molecules can increase the amount of F508del-CFTR at the cell surface, Lumacaftor also exhibits an inhibitory effect on the channel's opening, which is not observed with Tezacaftor.[1][2] This inhibition may contribute to the limited clinical efficacy observed with Lumacaftor-based therapies.[1][2]

Mechanism of F508del-CFTR Correction by Tezacaftor and Lumacaftor cluster_ER Endoplasmic Reticulum cluster_Correctors Corrector Intervention cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR (Band B) Ribosome->Misfolded_CFTR Protein Synthesis Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome ER-Associated Degradation Tezacaftor Tezacaftor (VX-661) Misfolded_CFTR->Tezacaftor Lumacaftor Lumacaftor (VX-809) Misfolded_CFTR->Lumacaftor Corrected_CFTR Correctly Folded F508del-CFTR Tezacaftor->Corrected_CFTR Lumacaftor->Corrected_CFTR Mature_CFTR Mature, Glycosylated F508del-CFTR (Band C) Corrected_CFTR->Mature_CFTR Trafficking Membrane_CFTR Functional CFTR Channel Mature_CFTR->Membrane_CFTR Insertion Ion_Transport Cl- Transport Membrane_CFTR->Ion_Transport Activation

F508del-CFTR processing and corrector intervention.

Quantitative Data Presentation

The following tables summarize the comparative efficacy of Tezacaftor and Lumacaftor from both preclinical and clinical studies. It is important to note that most clinical data is for combination therapies with the potentiator Ivacaftor.

Table 1: Preclinical In Vitro Efficacy Comparison

ParameterLumacaftor (VX-809)This compound (VX-661)Cell LineAssayReference
F508del-CFTR Channel Activity Inhibits rescued channel activityNo significant inhibition of rescued channel activityCFBE41o-Iodide Efflux / Ussing Chamber[1][2]
F508del-CFTR Processing (Maturation) Increases mature (Band C) CFTRIncreases mature (Band C) CFTRCFBE41o-Western Blot[1]
EC50 for F508del-CFTR Correction Not explicitly stated in comparative studiesNot explicitly stated in comparative studies--

Table 2: Clinical Efficacy Comparison (in Combination with Ivacaftor)

ParameterLumacaftor/IvacaftorTezacaftor/IvacaftorPatient PopulationStudy DurationReference
Mean Absolute Change in ppFEV1 +2.6 to +4.0 percentage points+4.0 to +6.8 percentage pointsF508del Homozygous24 weeks[3][4]
Mean Change in Sweat Chloride (mmol/L) Approx. -10 mmol/LApprox. -9.5 to -10.1 mmol/LF508del Homozygous24 weeks[5]
Adverse Events (Respiratory) More frequent respiratory adverse events reportedFewer respiratory adverse events reportedF508del Homozygous-

Experimental Protocols

Western Blotting for CFTR Maturation

This assay assesses the ability of corrector compounds to rescue the trafficking of F508del-CFTR from the ER to the Golgi apparatus, which is indicated by a shift in the protein's glycosylation state.

  • Cell Culture and Treatment: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) are cultured to confluence. The cells are then incubated with either this compound, Lumacaftor, or a vehicle control (DMSO) at desired concentrations for 24-48 hours at 37°C.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage (e.g., 6-8%) polyacrylamide gel. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization and Analysis: The protein bands are visualized using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) migrates faster than the mature, complex-glycosylated form (Band C). The relative intensity of Band C to Band B is quantified to determine the maturation efficiency.

Western Blotting Workflow for CFTR Maturation start Start: F508del-CFTR expressing cells treatment Treat with Corrector (Tezacaftor or Lumacaftor) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer immunodetection Immunodetection (Primary & Secondary Antibodies) transfer->immunodetection visualization Chemiluminescent Visualization immunodetection->visualization analysis Quantify Band B and Band C visualization->analysis end End: Assess Maturation Efficiency analysis->end

Workflow for CFTR maturation analysis.
Ussing Chamber Assay for CFTR Function

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a direct functional readout of CFTR channel activity.

  • Cell Culture: Polarized epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) expressing F508del-CFTR are seeded on permeable supports and cultured until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Corrector Treatment: The cell monolayers are treated with this compound, Lumacaftor, or a vehicle control for 24-48 hours prior to the assay.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with a warmed (37°C) and gassed (95% O2/5% CO2) Ringer's solution.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

  • Pharmacological Modulation:

    • Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC), isolating the CFTR-mediated chloride current.

    • Forskolin: Added to stimulate adenylyl cyclase, increase intracellular cAMP, and activate CFTR channels.

    • Potentiator (e.g., Ivacaftor): Added to the apical chamber to maximize the open probability of CFTR channels at the cell surface.

    • CFTR Inhibitor (e.g., CFTRinh-172): Added at the end of the experiment to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc (ΔIsc) in response to the addition of forskolin and a potentiator is calculated to quantify the functional rescue of F508del-CFTR.

Summary and Conclusion

Both this compound and Lumacaftor are effective in correcting the trafficking defect of F508del-CFTR by binding to MSD1 and stabilizing the protein. However, key differences in their pharmacological profiles have significant implications for their therapeutic potential.

  • Efficacy: Clinical data for combination therapies suggest that Tezacaftor/Ivacaftor leads to greater improvements in lung function compared to Lumacaftor/Ivacaftor.[3][4]

  • Mechanism: A critical preclinical finding is that Lumacaftor, unlike Tezacaftor, inhibits the channel activity of the rescued F508del-CFTR, potentially limiting its overall benefit.[1][2]

  • Clinical Profile: Tezacaftor-based regimens have been associated with a better safety profile, particularly with fewer respiratory adverse events compared to Lumacaftor-based therapies.

References

A Comparative Analysis of Tezacaftor Enantiomers in CFTR Correction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tezacaftor (VX-661) is a cornerstone of modern cystic fibrosis (CF) therapy, functioning as a "corrector" that aids in the proper folding and trafficking of the defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein to the cell surface. As a chiral molecule, Tezacaftor exists as two non-superimposable mirror images, or enantiomers: (R)-Tezacaftor and (S)-Tezacaftor. In the landscape of drug development, it is common for one enantiomer to exhibit significantly greater therapeutic activity and a more favorable safety profile than its counterpart. This guide provides a comparative analysis of the Tezacaftor enantiomers, detailing the experimental methodologies used to assess their efficacy and presenting the rationale for the selection of the single (R)-enantiomer for clinical use.

Executive Summary

The commercially available and clinically utilized form of Tezacaftor is exclusively the (R)-enantiomer. While direct, publicly accessible comparative studies detailing the activity of the (S)-enantiomer are scarce, the selection of a single enantiomer for drug development is a rigorous process guided by preclinical data. This decision is based on a comprehensive evaluation of the potency, efficacy, and safety of each stereoisomer. The (R)-enantiomer of Tezacaftor was identified as the therapeutically active form, leading to its advancement through clinical trials and eventual approval for the treatment of cystic fibrosis, typically in combination with other CFTR modulators.

Data Presentation: A Comparative Overview

While specific quantitative data comparing the (R)- and (S)-enantiomers of Tezacaftor are not publicly available, the following table illustrates the type of data that would be generated from standard in vitro assays to determine the optimal enantiomer for development. The values presented for (R)-Tezacaftor are representative of a therapeutically effective corrector, while the values for the (S)-enantiomer are hypothetical, representing a less active or inactive compound.

Parameter(R)-Tezacaftor (VX-661)(S)-Tezacaftor (Hypothetical)Description
Potency (EC₅₀) Low micromolar (e.g., 0.1 - 1 µM)High micromolar or inactiveConcentration required to achieve 50% of the maximal CFTR correction effect. A lower EC₅₀ indicates higher potency.
Efficacy (% of Wild-Type CFTR function) Significant restoration (e.g., 15-25%)Minimal to no restoration (e.g., <5%)The maximum level of CFTR function restored by the compound, expressed as a percentage of the function of non-mutated (wild-type) CFTR.
CFTR Maturation (Band C/Band B ratio) Increased ratioNo significant changeWestern blot analysis of CFTR protein glycosylation. An increase in the ratio of the mature, complex-glycosylated form (Band C) to the immature, core-glycosylated form (Band B) indicates improved protein processing and trafficking.
Chloride Transport (Ussing Chamber Assay) Significant increase in forskolin-stimulated short-circuit current (Isc)Minimal to no increase in IscA direct measure of CFTR-mediated chloride ion transport across an epithelial cell monolayer. Increased current signifies improved CFTR function.
In Vitro Toxicity (Cell Viability Assay) Low toxicity at therapeutic concentrationsVariableAssessment of the compound's effect on cell health. Low toxicity is a critical parameter for drug development.

Experimental Protocols

The evaluation of CFTR corrector activity, including the comparative analysis of enantiomers, relies on a suite of well-established in vitro assays. These protocols are designed to assess a compound's ability to rescue the processing and function of mutant CFTR, most commonly the F508del mutation.

Cell-Based CFTR Maturation Assay using Western Blotting

This assay biochemically assesses the ability of a compound to correct the misfolding of the F508del-CFTR protein, allowing it to traffic from the endoplasmic reticulum to the Golgi apparatus for further processing.

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells or Fischer Rat Thyroid (FRT) cells stably expressing the F508del-CFTR mutation are cultured to confluence.

  • Compound Incubation: The cells are treated with varying concentrations of the test compounds (e.g., (R)-Tezacaftor and (S)-Tezacaftor) or a vehicle control (like DMSO) and incubated for 16-24 hours at 37°C to allow for CFTR protein synthesis and processing.

  • Cell Lysis: After incubation, the cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are visualized as distinct bands.

  • Densitometry Analysis: The intensity of Band B and Band C is quantified, and the ratio of Band C to Band B is calculated as a measure of CFTR maturation.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This electrophysiological technique directly quantifies the function of CFTR channels at the cell surface.

Methodology:

  • Cell Culture on Permeable Supports: HBE cells expressing F508del-CFTR are seeded onto permeable filter supports and cultured at an air-liquid interface to form a polarized epithelial monolayer.

  • Compound Treatment: The cell monolayers are treated with the test compounds for 24 hours to promote the correction and cell surface expression of F508del-CFTR.

  • Mounting in Ussing Chamber: The permeable supports with the cell monolayers are mounted in an Ussing chamber, separating the apical and basolateral sides. Both sides are bathed in physiological saline solutions.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects the net ion transport, is continuously measured.

  • Pharmacological Modulation:

    • An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is added to the apical side to block sodium absorption and isolate chloride secretion.

    • A CFTR activator (e.g., forskolin) is added to stimulate cAMP production and activate CFTR channels.

    • A CFTR potentiator (e.g., ivacaftor) can be added to maximize the opening of the corrected CFTR channels.

    • Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-dependent.

  • Data Analysis: The change in Isc in response to forskolin and the potentiator is a direct measure of the functional rescue of CFTR.

Visualizing the Path to CFTR Correction

The following diagrams illustrate the mechanism of CFTR correction and the workflow for evaluating potential corrector compounds like the enantiomers of Tezacaftor.

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane misfolded_CFTR Misfolded F508del-CFTR ERAD ER-Associated Degradation (Proteasome) misfolded_CFTR->ERAD Degradation Pathway folding_chaperones Folding Chaperones misfolded_CFTR->folding_chaperones maturation Further Glycosylation (Maturation) misfolded_CFTR->maturation Correct Folding & Trafficking functional_CFTR Functional CFTR Channel maturation->functional_CFTR Insertion into Membrane ion_transport Chloride Ion Transport functional_CFTR->ion_transport tezacaftor (R)-Tezacaftor (Corrector) tezacaftor->misfolded_CFTR Binds and Stabilizes

Mechanism of action for a CFTR corrector like (R)-Tezacaftor.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture (F508del-CFTR expressing cells) treatment Treatment with Tezacaftor Enantiomers ((R)- and (S)-isomers) start->treatment western_blot Western Blot for CFTR Maturation treatment->western_blot ussing_chamber Ussing Chamber for Chloride Transport treatment->ussing_chamber analysis Data Analysis and Comparison (Potency, Efficacy, Toxicity) western_blot->analysis ussing_chamber->analysis decision Selection of Optimal Enantiomer for Further Development analysis->decision

Workflow for the comparative evaluation of Tezacaftor enantiomers.

Conclusion

The development of Tezacaftor as a single (R)-enantiomer underscores a fundamental principle in pharmacology: stereochemistry is a critical determinant of a drug's biological activity. While direct comparative data for the (S)-enantiomer is not publicly available, the established efficacy and safety profile of (R)-Tezacaftor in treating cystic fibrosis is a testament to the rigorous preclinical evaluation process that led to its selection. The experimental protocols detailed herein represent the standard methodologies employed to discern the therapeutic potential of CFTR correctors and provide a framework for the continued development of novel therapies for cystic fibrosis.

(Rac)-Tezacaftor in Primary Human Airway Epithelial Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-Tezacaftor's activity in primary human airway epithelial cells against other Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The following sections present supporting experimental data, detailed methodologies, and visual representations of key cellular pathways and experimental processes.

This compound is a CFTR corrector designed to address defects in the processing and trafficking of the CFTR protein, particularly in individuals with the F508del mutation, the most common cause of cystic fibrosis (CF).[1][2] It functions by facilitating the proper folding of the CFTR protein, thereby increasing its delivery to the cell surface.[1][3] Tezacaftor is a component of approved CF therapies, often used in combination with other modulators to enhance CFTR function.[2][3]

Comparative Efficacy of CFTR Correctors

The therapeutic efficacy of Tezacaftor is often evaluated in combination with other CFTR modulators, such as the potentiator Ivacaftor and the next-generation corrector Elexacaftor.[3][4] In primary human bronchial epithelial (HBE) cells from donors with the F508del mutation, the combination of Tezacaftor with Elexacaftor and Ivacaftor (ETI) has demonstrated significant improvements in CFTR protein maturation and chloride transport compared to dual or single-agent treatments.[5]

The following table summarizes the quantitative data from studies comparing the effects of different CFTR modulators on F508del-CFTR in primary HBE cells.

TreatmentMature CFTR Protein (Band C) Intensity (Normalized to Calnexin)Forskolin-Stimulated Chloride Transport (Isc, µA/cm²)
Vehicle (DMSO)Baseline~2
Tezacaftor (18 µM) + Ivacaftor (1 µM)Increased vs. Vehicle~20
Elexacaftor (VX-445) (3 µM) + Ivacaftor (1 µM)Increased vs. Tezacaftor-Ivacaftor~45
Elexacaftor (3 µM) + Tezacaftor (18 µM) + Ivacaftor (1 µM) Significantly Increased vs. Dual Therapies ~60

Table 1: Comparative efficacy of Tezacaftor-containing regimens on F508del-CFTR protein maturation and function in primary human bronchial epithelial cells. Data are approximate values derived from published studies for illustrative comparison.[5]

Experimental Protocols

Culture of Primary Human Airway Epithelial Cells

Primary human bronchial epithelial cells are isolated from explanted lungs of CF patients and non-CF donors. The cells are expanded and then cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation into a mucociliary epithelium.[6] This culture method is crucial for creating an in vitro model that closely mimics the in vivo airway environment.

Western Blotting for CFTR Protein Maturation

This technique is used to assess the extent of CFTR protein correction.

  • Cell Lysis: Differentiated primary HBE cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The immature core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR are identified by their molecular weight. An increase in the intensity of Band C indicates improved CFTR processing and trafficking to the cell surface.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This assay measures the ion transport function of the corrected CFTR protein at the apical membrane of polarized epithelial cells.

  • Cell Mounting: Differentiated primary HBE cell cultures on permeable supports are mounted in an Ussing chamber system.

  • Measurement of Short-Circuit Current (Isc): The monolayers are bathed in symmetrical Ringer's solutions, and the transepithelial voltage is clamped to 0 mV. The resulting short-circuit current (Isc), which reflects net ion transport, is continuously recorded.

  • Pharmacological Manipulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is then added to raise intracellular cAMP levels and activate CFTR channels.

    • A CFTR-specific potentiator (e.g., Ivacaftor) can be added to further stimulate channel gating.

    • Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to forskolin and other agents is calculated to quantify CFTR-mediated chloride secretion.

Visualizing Cellular Mechanisms and Workflows

CFTR Protein Processing and Trafficking Pathway

The following diagram illustrates the mechanism of action of CFTR correctors like Tezacaftor in the context of the F508del mutation.

CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR (Band B) Ribosome->Misfolded_CFTR Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome ERAD Pathway Corrected_CFTR Corrected F508del-CFTR Misfolded_CFTR->Corrected_CFTR Correct Folding & Trafficking Mature_CFTR Mature CFTR (Band C) Corrected_CFTR->Mature_CFTR Glycosylation Functional_CFTR Functional CFTR Channel Mature_CFTR->Functional_CFTR Insertion Chloride_ion Cl- Functional_CFTR->Chloride_ion Transport Tezacaftor Tezacaftor (Corrector) Tezacaftor->Misfolded_CFTR Binds & Stabilizes

Caption: Mechanism of Tezacaftor in correcting F508del-CFTR processing.

Experimental Workflow for Validating Tezacaftor Activity

The diagram below outlines the key steps involved in the experimental validation of Tezacaftor's efficacy in primary human airway epithelial cells.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Analysis cluster_Results Results & Interpretation Isolation Isolate Primary HAE Cells (CF & non-CF donors) Expansion Expand Basal Cells Isolation->Expansion ALI_Culture Air-Liquid Interface (ALI) Culture (Differentiation) Expansion->ALI_Culture Treatment Treat with Tezacaftor +/- other modulators ALI_Culture->Treatment Western_Blot Western Blotting (CFTR Maturation) Treatment->Western_Blot Ussing_Chamber Ussing Chamber Assay (Chloride Transport) Treatment->Ussing_Chamber Protein_Correction Increased Mature CFTR (Band C) Western_Blot->Protein_Correction Functional_Rescue Restored Chloride Transport (Isc) Ussing_Chamber->Functional_Rescue

Caption: Workflow for assessing Tezacaftor activity in primary HAE cells.

References

Head-to-head comparison of first and second-generation CFTR correctors

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of First and Second-Generation CFTR Correctors

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate channel in epithelial cells, and its dysfunction leads to impaired ion transport and the accumulation of thick mucus in various organs.[3][4] CFTR modulators are a class of drugs that target the underlying protein defects.[3] Correctors are a specific type of modulator designed to rescue misfolded CFTR proteins, facilitating their proper folding, processing, and trafficking to the cell surface.[5][6][7][8]

The evolution of CFTR correctors has seen a significant progression from first-generation molecules, which offered partial correction, to second-generation compounds that, when used in combination, provide a more profound rescue of CFTR function. This guide provides a detailed, data-supported comparison of these two generations for researchers, scientists, and drug development professionals.

Mechanism of Action: A Synergistic Rescue

The primary target for CFTR correctors is the F508del mutation, the most common CF-causing mutation, which results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[6][9][10]

First-Generation Correctors (e.g., Lumacaftor, Tezacaftor)

First-generation correctors, such as Lumacaftor (VX-809) and its analog Tezacaftor (VX-661), were developed to directly address the folding defect of the F508del-CFTR protein.[5][9] They act as pharmacological chaperones that stabilize the protein structure, particularly the interface between the nucleotide-binding domain 1 (NBD1) and transmembrane domain 1 (TMD1).[5] This stabilization helps the misfolded protein to evade the ER's quality control machinery, allowing a portion of it to be trafficked to the cell surface.[9][11][12] Tezacaftor was developed after lumacaftor and demonstrated a better pharmacokinetic profile with fewer adverse effects.[7]

Second-Generation Correctors (e.g., Elexacaftor)

Second-generation correctors, exemplified by Elexacaftor (VX-445), represent a significant advancement.[9][13] Elexacaftor binds to a different site on the CFTR protein than first-generation correctors.[14][15] This distinct mechanism of action allows it to provide an additional layer of stabilization.[5] When used in combination, first and second-generation correctors have a synergistic effect, leading to a much greater rescue of CFTR protein trafficking and function than either class of corrector can achieve alone.[4][5][13] This synergistic approach forms the basis of highly effective triple-combination therapies.[4][6]

Data Presentation

The following tables summarize the key characteristics and clinical efficacy of first and second-generation CFTR correctors, primarily focusing on their approved combination therapies for patients with at least one F508del mutation.

Table 1: Overview of Key CFTR Correctors and Their Combinations

Drug NameGenerationCorrector TypeCommon Combination Therapy
Lumacaftor (VX-809)FirstType ILumacaftor/Ivacaftor (Orkambi®)
Tezacaftor (VX-661)FirstType ITezacaftor/Ivacaftor (Symdeko®)
Elexacaftor (VX-445)SecondType IIIElexacaftor/Tezacaftor/Ivacaftor (Trikafta®/Kaftrio®)

Ivacaftor is a CFTR potentiator, which increases the channel's open probability once it is at the cell surface.[8]

Table 2: Comparative Clinical Efficacy in Patients with F508del Mutations

TherapyCorrector Generation(s)Patient PopulationAbsolute Change in ppFEV1¹Absolute Change in Sweat Chloride (mmol/L)
Lumacaftor/Ivacaftor FirstF508del Homozygous2.6 - 4.0 percentage points~ -30
Tezacaftor/Ivacaftor FirstF508del Homozygous4.0 percentage points~ -29
Elexacaftor/Tezacaftor/Ivacaftor First + SecondF508del Homozygous10.0 percentage points (vs. Tez/Iva)~ -45 (vs. Tez/Iva)
Elexacaftor/Tezacaftor/Ivacaftor First + SecondOne F508del Mutation13.8 - 14.3 percentage points~ -42 to -45

¹ppFEV1: percent predicted forced expiratory volume in one second. Data compiled from multiple clinical trials.[16][17][18][19][20][21][22] The triple-combination therapy (Elexacaftor/Tezacaftor/Ivacaftor) has demonstrated significantly greater improvements in lung function and other health markers compared to dual-combination therapies.[17][19][20][21]

Mandatory Visualization

cluster_ER Endoplasmic Reticulum (ER) cluster_Correctors Corrector Action cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Folding Folding & Glycosylation (Band B - Immature) Nascent_CFTR->Folding QC ER Quality Control (Chaperones) Folding->QC Misfolded_CFTR Misfolded F508del-CFTR QC->Misfolded_CFTR F508del Mutation Corrected_CFTR Corrected CFTR QC->Corrected_CFTR Successful Folding Degradation Proteasomal Degradation Misfolded_CFTR->Degradation FirstGen First-Gen Corrector (e.g., Tezacaftor) FirstGen->Misfolded_CFTR Rescue & Stabilize SecondGen Second-Gen Corrector (e.g., Elexacaftor) SecondGen->Misfolded_CFTR Rescue & Stabilize Processing Complex Glycosylation (Band C - Mature) Corrected_CFTR->Processing Vesicle Transport Vesicle Processing->Vesicle Mature_CFTR Mature, Functional CFTR Channel Vesicle->Mature_CFTR

Caption: CFTR protein processing pathway showing ER degradation of F508del and rescue by correctors.

cluster_prep Phase 1: Cell & System Preparation cluster_exp Phase 2: Measurement cluster_analysis Phase 3: Data Analysis A Culture epithelial cells (e.g., HBE) on permeable supports B Treat cells with CFTR correctors (24-48h incubation) A->B E Mount cell monolayer in Ussing Chamber B->E C Prepare & warm Ringer's solution (gassed with 95% O₂ / 5% CO₂) F Add Ringer's solution to both chambers C->F D Equilibrate Ussing Chamber system to 37°C D->E E->F G Equilibrate & record baseline Short-Circuit Current (Isc) F->G H Pharmacological Additions (Sequential) G->H I 1. Inhibit ENaC (Amiloride) J 2. Activate CFTR (Forskolin) K 3. Inhibit CFTR (CFTRinh-172) L Calculate Forskolin-stimulated ΔIsc K->L M Compare ΔIsc between vehicle and corrector-treated groups L->M N Determine corrector efficacy M->N

Caption: Experimental workflow for the Ussing Chamber Assay to measure CFTR corrector efficacy.

cluster_problem F508del-CFTR Defect cluster_solution Triple Combination Therapy cluster_correctors Correction cluster_potentiator Potentiation cluster_outcome Therapeutic Outcome Defect Misfolding & ER Retention -> Reduced surface protein Corrector1 First-Gen Corrector (Tezacaftor) Stabilizes NBD1-TMD1 Defect->Corrector1 rescued by Corrector2 Second-Gen Corrector (Elexacaftor) Binds alternate site Defect->Corrector2 rescued by Potentiator Potentiator (Ivacaftor) Increases channel opening Corrector1->Potentiator synergistic trafficking to surface Corrector2->Potentiator synergistic trafficking to surface Outcome Increased quantity & function of CFTR at cell surface -> Restored ion transport Potentiator->Outcome enhances function of

Caption: Logical relationship of a triple-combination therapy targeting the F508del-CFTR defect.

Experimental Protocols

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a key in vitro technique used to measure ion transport across epithelial monolayers.[23][24] It is a critical tool for quantifying the functional rescue of CFTR by correctors.[10][25]

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del) are seeded at high density onto permeable supports and cultured at an air-liquid interface (ALI) for 21-28 days to form a differentiated, polarized monolayer.[24]

  • Corrector Incubation: The cell monolayers are incubated with the CFTR corrector(s) (e.g., Lumacaftor, Tezacaftor/Elexacaftor) or a vehicle control (e.g., DMSO) for 24-48 hours to allow for rescue and trafficking of the CFTR protein.[10][26]

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of an Ussing chamber, separating the apical and basolateral compartments.[10][24] Both chambers are filled with a pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Ringer's solution.[10]

  • Measurement of Short-Circuit Current (Isc): The system measures the short-circuit current (Isc), a direct measure of net ion transport. After a stable baseline is achieved, a series of pharmacological agents are added sequentially:[24][25]

    • Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride currents.[24][25]

    • Forskolin: Added to activate CFTR channels by increasing intracellular cAMP. The resulting increase in Isc (ΔIsc) reflects the amount of functional CFTR at the membrane.[24][25]

    • CFTR Inhibitor (e.g., CFTRinh-172): Added at the end to confirm that the observed current is CFTR-specific.[10][25]

  • Data Analysis: The magnitude of the forskolin-stimulated ΔIsc is compared between corrector-treated and vehicle-treated cells. A significantly larger ΔIsc in the treated group indicates effective correction of CFTR function.

Western Blot for CFTR Protein Maturation

Western blotting is used to qualitatively and quantitatively assess the efficacy of a corrector in rescuing the maturation of the CFTR protein.[23] The assay distinguishes between the immature, core-glycosylated form of CFTR found in the ER (Band B) and the mature, complex-glycosylated form that has passed through the Golgi (Band C).[23][27]

Methodology:

  • Cell Lysis and Protein Quantification: Cells expressing F508del-CFTR, previously treated with correctors or a vehicle, are lysed. The total protein concentration in the lysates is determined to ensure equal loading.[28]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Given CFTR's high molecular weight, a 7.5% gel is typically used.[28]

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to CFTR.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection and Analysis: A chemiluminescent substrate is added, which reacts with the HRP to produce light that is captured on film or by a digital imager. The intensity of Band B (immature, ~150 kDa) and Band C (mature, ~170-180 kDa) is quantified. An effective corrector will show a significant increase in the intensity of Band C relative to Band B, indicating successful protein trafficking and maturation.[23][27][29]

Sweat Chloride Test

The sweat chloride test is the gold standard for diagnosing CF and is a key clinical endpoint for measuring the in vivo efficacy of CFTR modulators.[30][31]

Methodology:

  • Sweat Stimulation (Pilocarpine Iontophoresis): Two electrodes are placed on a cleaned area of the patient's forearm.[32] A gel containing pilocarpine, a sweat-stimulating chemical, is applied under the electrodes.[30][33] A weak electrical current is passed for about 5 minutes, causing localized sweating.[32][33]

  • Sweat Collection: The electrodes are removed, the area is cleaned, and a special collection device (e.g., a plastic coil or filter paper) is strapped over the stimulated area.[30][32] Sweat is collected for approximately 30 minutes.[30]

  • Chloride Analysis: The collected sweat is weighed to ensure a sufficient sample volume, and the chloride concentration is measured in a laboratory.

  • Interpretation: A sweat chloride concentration of ≥60 mmol/L is consistent with a diagnosis of CF.[33] Reductions in sweat chloride levels in clinical trials demonstrate that the CFTR modulator is restoring CFTR function systemically.[3]

Conclusion

The development of CFTR correctors has transitioned from the partial rescue offered by first-generation compounds to the highly effective restoration of function seen with second-generation correctors used in triple-combination therapies. First-generation correctors like lumacaftor and tezacaftor laid the groundwork by demonstrating that the F508del trafficking defect was pharmacologically correctable. The advent of the second-generation corrector elexacaftor, which acts synergistically with a first-generation corrector, has led to transformative clinical outcomes for the majority of individuals with cystic fibrosis. The experimental data consistently show that the dual-corrector approach, combined with a potentiator, results in superior improvements in lung function and sweat chloride levels, marking a paradigm shift in the treatment of this disease.

References

A Comparative Guide to the Mechanisms of (Rac)-Tezacaftor and Elexacaftor in CFTR Correction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two pivotal CFTR corrector molecules, Tezacaftor (VX-661) and Elexacaftor (VX-445), in the context of cystic fibrosis (CF) therapy. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for the scientific community engaged in CF research and drug development.

Introduction to CFTR and the F508del Mutation

Cystic fibrosis is a monogenic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] CFTR is an ion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. The most common CF-causing mutation, F508del, results in the misfolding of the CFTR protein, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation by the cellular quality control machinery. This results in a significant reduction or absence of functional CFTR channels at the cell surface.[2]

CFTR modulators are a class of small molecules designed to rescue the function of mutant CFTR. Correctors, such as Tezacaftor and Elexacaftor, aim to improve the folding, processing, and trafficking of the F508del-CFTR protein to the cell surface.[3]

Mechanism of Action: (Rac)-Tezacaftor vs. Elexacaftor

Tezacaftor and Elexacaftor are both CFTR correctors, but they belong to different classes and act via distinct, yet complementary, mechanisms to rescue the F508del-CFTR protein.[4] The clinically used form of Tezacaftor is the (R)-enantiomer.[5] While "this compound" refers to the racemic mixture, the specific stereochemistry of the active molecule is crucial for its interaction with the CFTR protein.[6]

Tezacaftor (VX-661): A Type I Corrector

Tezacaftor is classified as a Type I CFTR corrector.[4] Its primary mechanism of action involves binding to the first membrane-spanning domain (MSD1) of the CFTR protein.[5][7] This binding stabilizes the interface between MSD1 and the first nucleotide-binding domain (NBD1), a critical interaction for the proper folding and assembly of the CFTR protein.[8] By stabilizing this interface, Tezacaftor helps the F508del-CFTR protein to overcome the folding defect and evade premature degradation, thereby facilitating its trafficking to the cell surface.[9] Cryo-electron microscopy studies have been instrumental in elucidating this binding site.[7]

Elexacaftor (VX-445): A Type III Corrector

Elexacaftor is a next-generation CFTR corrector, classified as a Type III corrector.[10] It acts at a different site on the CFTR protein than Tezacaftor.[1] Elexacaftor directly binds to the NBD1 domain of F508del-CFTR, suppressing its unfolding and aggregation.[10] This allosteric stabilization of the NBD1 domain is thought to facilitate the proper assembly of the transmembrane domains.[5] In addition to its corrector activity, some studies suggest that Elexacaftor also possesses potentiator activity, meaning it can enhance the channel gating of CFTR that has reached the cell surface.[11]

Synergistic Action

The distinct mechanisms of action of Tezacaftor and Elexacaftor lead to a synergistic effect when used in combination.[3] By addressing different aspects of the F508del-CFTR folding defect—Tezacaftor stabilizing the MSD1-NBD1 interface and Elexacaftor stabilizing the NBD1 domain itself—the combination results in a more significant rescue of functional CFTR protein at the cell surface than either agent alone.[12] This enhanced correction is the basis for the highly effective triple-combination therapy that also includes the potentiator Ivacaftor.[13]

Quantitative Data Comparison

The following table summarizes key quantitative data from in vitro studies comparing the effects of Tezacaftor and Elexacaftor on F508del-CFTR.

ParameterTezacaftor (VX-661)Elexacaftor (VX-445)Tezacaftor + ElexacaftorReference Cell Type/Assay
Corrector Class Type IType IIIN/A[4]
Primary Binding Site First Membrane-Spanning Domain (MSD1)First Nucleotide-Binding Domain (NBD1)N/A[5][7][10]
Binding Affinity (Kd) Weak or unspecific to NBD1~80 µM to F508del-NBD1N/A[10]
F508del-CFTR Chloride Channel Function (% of Wild-Type) Data for single agent not available in direct comparisonData for single agent not available in direct comparison~40-50% (in airway and intestinal epithelia)[14]
F508del-CFTR Chloride Channel Function (% of Wild-Type) Data for single agent not available in direct comparisonData for single agent not available in direct comparison~62% (in homozygous nasal epithelia, with Ivacaftor)[15]

Signaling Pathways and Experimental Workflows

CFTR Protein Processing and Corrector Intervention

CFTR_Processing cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Nascent_CFTR Nascent F508del-CFTR Polypeptide Misfolded_CFTR Misfolded F508del-CFTR (B-Band) Nascent_CFTR->Misfolded_CFTR Folding Degradation Proteasomal Degradation Misfolded_CFTR->Degradation ER-Associated Degradation (ERAD) Partially_Corrected_CFTR Partially Corrected F508del-CFTR Misfolded_CFTR->Partially_Corrected_CFTR Correction Mature_CFTR Mature, Complex-Glycosylated F508del-CFTR (C-Band) Partially_Corrected_CFTR->Mature_CFTR Trafficking Cell_Surface Cell Surface (Functional Channel) Mature_CFTR->Cell_Surface Insertion Tezacaftor Tezacaftor (Type I Corrector) Tezacaftor->Misfolded_CFTR Stabilizes MSD1-NBD1 interface Elexacaftor Elexacaftor (Type III Corrector) Elexacaftor->Misfolded_CFTR Stabilizes NBD1

Caption: F508del-CFTR processing pathway and points of intervention for Tezacaftor and Elexacaftor.

Experimental Workflow for Assessing Corrector Efficacy

Corrector_Workflow cluster_CellCulture Cell Culture and Treatment cluster_Biochemical Biochemical Analysis cluster_Functional Functional Analysis Culture_Cells Culture F508del-CFTR expressing cells (e.g., HBE cells) Treat_Cells Treat cells with Tezacaftor, Elexacaftor, or combination Culture_Cells->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Ussing_Chamber Mount cells in Ussing Chamber Treat_Cells->Ussing_Chamber Western_Blot Western Blot for CFTR (B-band and C-band) Cell_Lysis->Western_Blot Quantification_Maturation Quantify C-band/B-band ratio Western_Blot->Quantification_Maturation Measure_Isc Measure CFTR-dependent short-circuit current (Isc) Ussing_Chamber->Measure_Isc Quantification_Function Quantify functional rescue Measure_Isc->Quantification_Function

Caption: Workflow for evaluating the efficacy of CFTR correctors using biochemical and functional assays.

Experimental Protocols

Western Blotting for CFTR Maturation

This protocol is adapted from standard methods for assessing CFTR protein expression and maturation.[16][17]

1. Cell Culture and Treatment:

  • Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation on permeable supports at an air-liquid interface for at least 21 days to ensure differentiation.

  • Treat the cells with vehicle (DMSO), Tezacaftor, Elexacaftor, or the combination of both correctors at desired concentrations for 24-48 hours at 37°C.

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature 30-50 µg of protein per sample by heating at 37°C for 30 minutes in Laemmli sample buffer (do not boil, as this can cause CFTR to aggregate).

  • Separate proteins on a 6% Tris-Glycine SDS-PAGE gel.

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis:

  • Perform densitometry analysis to quantify the intensity of the immature (B-band, ~150 kDa) and mature (C-band, ~170 kDa) forms of CFTR.

  • Calculate the maturation efficiency as the ratio of the C-band intensity to the total CFTR intensity (B-band + C-band).

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This protocol outlines the measurement of CFTR-dependent short-circuit current (Isc) in polarized epithelial cells.[18][19][20]

1. Cell Culture and Treatment:

  • Culture and treat HBE cells as described in the Western blotting protocol.

2. Ussing Chamber Setup:

  • Mount the permeable supports with the HBE cell monolayers in an Ussing chamber system.

  • Bathe both the apical and basolateral sides with Krebs-Ringer bicarbonate solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

3. Measurement of Short-Circuit Current (Isc):

  • Allow the baseline Isc to stabilize.

  • Inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical chamber.

  • Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the basolateral chamber.

  • Acutely potentiate the CFTR channels at the cell surface by adding a potentiator such as Ivacaftor (1 µM) or Genistein (50 µM) to the apical chamber.

  • Inhibit the CFTR-dependent Isc by adding a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber.

4. Data Analysis:

  • The CFTR-dependent Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor.

  • Compare the CFTR-dependent Isc across different treatment conditions (vehicle, Tezacaftor, Elexacaftor, and combination) to determine the extent of functional rescue.

Conclusion

Tezacaftor and Elexacaftor are both crucial CFTR correctors that operate through distinct molecular mechanisms to rescue the folding and trafficking of the F508del-CFTR protein. Tezacaftor, a Type I corrector, stabilizes the MSD1-NBD1 interface, while Elexacaftor, a Type III corrector, directly binds to and stabilizes the NBD1 domain. Their synergistic action provides a more robust correction of the F508del-CFTR defect than either molecule alone, leading to significant restoration of chloride channel function. This understanding, supported by quantitative in vitro data and detailed experimental protocols, is fundamental for the ongoing development of novel and improved therapeutic strategies for cystic fibrosis.

References

A Comparative Analysis of Tezacaftor-Ivacaftor Combination Therapy in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data for the tezacaftor-ivacaftor combination therapy (Symdeko®/Symkevi®), a significant advancement in the treatment of cystic fibrosis (CF). We will delve into the pivotal clinical trials, compare its performance against alternative therapies, and provide detailed experimental protocols and data visualizations to support further research and development in this field.

Introduction to Tezacaftor-Ivacaftor

Tezacaftor-ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy. It combines tezacaftor, a CFTR corrector, with ivacaftor, a CFTR potentiator. Tezacaftor aids in the processing and trafficking of the defective CFTR protein to the cell surface, while ivacaftor increases the channel's opening probability, thereby enhancing chloride ion transport.[1][2] This dual-mechanism approach addresses the underlying cellular defect in patients with specific CFTR mutations.

Pivotal Clinical Trials: EVOLVE and EXPAND

The efficacy and safety of tezacaftor-ivacaftor were primarily established in two Phase 3, randomized, double-blind, placebo-controlled trials: the EVOLVE study and the EXPAND study.[3]

Experimental Protocols

EVOLVE Study Protocol:

  • Objective: To evaluate the efficacy and safety of tezacaftor-ivacaftor in CF patients aged 12 years and older who are homozygous for the F508del mutation.

  • Design: A 24-week, multicenter, parallel-group study.

  • Patient Population: 510 patients were randomized to receive either tezacaftor-ivacaftor or a placebo.[4]

  • Intervention: Tezacaftor 100 mg once daily and ivacaftor 150 mg every 12 hours.

  • Primary Endpoint: The absolute change from baseline in the percentage of predicted forced expiratory volume in one second (ppFEV1) through week 24.[4]

  • Secondary Endpoints: Relative change in ppFEV1, number of pulmonary exacerbations, and change in the respiratory domain score of the Cystic Fibrosis Questionnaire-Revised (CFQ-R).

EXPAND Study Protocol:

  • Objective: To assess the efficacy and safety of tezacaftor-ivacaftor in CF patients aged 12 years and older who are heterozygous for the F508del mutation and have a residual function CFTR mutation.

  • Design: A two-part, 8-week crossover study. The first part compared tezacaftor-ivacaftor to placebo, and the second part compared it to ivacaftor monotherapy.

  • Patient Population: Patients heterozygous for the F508del mutation with a second mutation associated with residual CFTR function.

  • Intervention: Tezacaftor 100 mg once daily and ivacaftor 150 mg every 12 hours.

  • Primary Endpoint: The absolute change from baseline in ppFEV1.

  • Secondary Endpoints: Relative change in ppFEV1 and absolute change in CFQ-R respiratory domain score.

Data Presentation: Efficacy and Safety

The following tables summarize the key quantitative data from the EVOLVE and EXPAND trials, as well as comparative data for other CFTR modulators.

Table 1: Efficacy of Tezacaftor-Ivacaftor in the EVOLVE Trial (F508del Homozygous)

EndpointTezacaftor-Ivacaftor GroupPlacebo GroupTreatment Difference
Absolute Change in ppFEV1 (percentage points) +4.0-4.0 (p<0.001)[4]
Relative Change in ppFEV1 (%) --6.8 (p<0.001)[4]
Annualized Rate of Pulmonary Exacerbations 0.640.9935% reduction (p=0.005)[4]
Absolute Change in CFQ-R Respiratory Domain Score --+5.1 points[4]

Table 2: Efficacy of Tezacaftor-Ivacaftor in the EXPAND Trial (F508del Heterozygous with Residual Function Mutation)

EndpointTezacaftor-Ivacaftor vs. PlaceboTezacaftor-Ivacaftor vs. Ivacaftor
Absolute Change in ppFEV1 (percentage points) +6.8+2.1

Table 3: Comparison of Efficacy Across Different CFTR Modulators (in patients homozygous for F508del)

TherapyAbsolute Change in ppFEV1 (percentage points)
Lumacaftor-Ivacaftor 2.6 - 4.0
Tezacaftor-Ivacaftor 4.0[4]
Elexacaftor-Tezacaftor-Ivacaftor 13.8[5]

Safety Profile:

Tezacaftor-ivacaftor was generally well-tolerated in both the EVOLVE and EXPAND trials. The incidence of adverse events was similar between the treatment and placebo groups. Notably, the respiratory adverse events that were more frequent with the earlier CFTR modulator, lumacaftor-ivacaftor, were not observed at a higher rate with tezacaftor-ivacaftor compared to placebo.[4] Long-term extension studies have further supported the favorable safety and durable efficacy of tezacaftor-ivacaftor.[3]

Mandatory Visualizations

Signaling Pathway of CFTR Modulation

CFTR_Modulation cluster_potentiation Potentiation Mechanism F508del F508del-CFTR (Misfolded) ER Endoplasmic Reticulum (ER) F508del->ER Synthesis Proteasome Proteasomal Degradation ER->Proteasome Misfolded protein pathway Golgi Golgi Apparatus ER->Golgi Correctly folded protein pathway CorrectedCFTR Corrected F508del-CFTR ER->CorrectedCFTR Facilitates proper folding & trafficking CellSurface Cell Surface Membrane Golgi->CellSurface FunctionalCFTR Functional CFTR Channel Tezacaftor Tezacaftor (Corrector) Tezacaftor->ER Binds to misfolded F508del-CFTR CorrectedCFTR->Golgi Ivacaftor Ivacaftor (Potentiator) Ivacaftor->FunctionalCFTR Binds to CFTR at the cell surface Chloride FunctionalCFTR->Chloride Increases channel opening probability

Caption: Mechanism of action of Tezacaftor-Ivacaftor on the F508del-CFTR protein.

Clinical Trial Workflow: EVOLVE Study

EVOLVE_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (24 Weeks) cluster_groupA Treatment Group cluster_groupB Placebo Group cluster_followup Follow-up & Analysis Screening Patient Screening (CF diagnosis, F508del homozygous, Age ≥12 years) Enrollment Enrollment (N=510) Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization GroupA Tezacaftor (100mg once daily) + Ivacaftor (150mg every 12 hours) Randomization->GroupA GroupB Placebo Randomization->GroupB FollowUp Assessments at Baseline, Day 15, Weeks 4, 8, 12, 16, 24 GroupA->FollowUp GroupB->FollowUp Analysis Primary & Secondary Endpoint Analysis FollowUp->Analysis

Caption: Workflow of the EVOLVE clinical trial.

Conclusion

The clinical trial data for tezacaftor-ivacaftor demonstrates a significant advancement in the treatment of cystic fibrosis for patients with specific F508del mutations. The EVOLVE and EXPAND studies have established its efficacy in improving lung function and reducing pulmonary exacerbations, coupled with a favorable safety profile. This guide provides a consolidated resource for researchers and drug development professionals to understand the clinical performance of this combination therapy and to inform future innovations in CF treatment.

References

(Rac)-Tezacaftor: An In Vitro to In Vivo Correlation of Efficacy in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator, (Rac)-Tezacaftor, with other approved CFTR modulators. The focus is on correlating its in vitro efficacy, as determined by preclinical laboratory experiments, with its in vivo clinical outcomes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapies for cystic fibrosis (CF).

Introduction to Tezacaftor and CFTR Modulation

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Defective CFTR function results in the accumulation of thick, sticky mucus in various organs, primarily affecting the lungs and digestive system.

Tezacaftor is classified as a CFTR corrector. Its primary mechanism of action is to facilitate the proper folding and trafficking of the CFTR protein to the cell surface, particularly for individuals with the F508del mutation, the most common CF-causing mutation.[1] By increasing the quantity of CFTR protein at the cell surface, Tezacaftor, especially when used in combination with a CFTR potentiator like Ivacaftor, enhances chloride and bicarbonate transport.[1]

Comparative In Vitro Efficacy of CFTR Modulators

The preclinical evaluation of CFTR modulators relies on various in vitro models that recapitulate the cellular defects observed in CF. The most common models include primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface and patient-derived intestinal organoids. The efficacy of modulators in these systems is typically quantified by measuring the restoration of CFTR-mediated chloride transport.

CFTR Modulator RegimenCell ModelAssayEfficacy Outcome (% of Normal/Wild-Type CFTR Function)Reference
Lumacaftor/Ivacaftor HBE cells (F508del/F508del)Ussing Chamber~15-25%[2]
Tezacaftor/Ivacaftor HBE cells (F508del/F508del)Ussing Chamber~20-30%[2]
Elexacaftor/Tezacaftor/Ivacaftor HBE cells (F508del/F508del)Ussing Chamber~50-60%[3]
Tezacaftor/Ivacaftor Intestinal Organoids (F508del/F508del)Forskolin-Induced SwellingSignificant swelling, indicating functional restoration[4]
Elexacaftor/Tezacaftor/Ivacaftor Intestinal Organoids (F508del/F508del)Forskolin-Induced SwellingGreater swelling compared to Tezacaftor/Ivacaftor[5]

Comparative In Vivo Efficacy of CFTR Modulators

The clinical efficacy of CFTR modulators is primarily assessed by improvements in lung function, measured as the percent predicted forced expiratory volume in one second (ppFEV1), and a reduction in sweat chloride concentration, a direct biomarker of CFTR function.

CFTR Modulator RegimenPatient PopulationAbsolute Improvement in ppFEV1Absolute Reduction in Sweat Chloride (mmol/L)Reference
Lumacaftor/Ivacaftor F508del homozygous (≥12 years)2.6-4.0 percentage points~20-30[2]
Tezacaftor/Ivacaftor F508del homozygous (≥12 years)4.0 percentage points~20-30[6]
Tezacaftor/Ivacaftor F508del heterozygous with residual function mutation (≥12 years)6.8 percentage points~20-30[6]
Elexacaftor/Tezacaftor/Ivacaftor F508del homozygous (≥12 years)10.0 percentage points~45[7]
Elexacaftor/Tezacaftor/Ivacaftor F508del heterozygous with minimal function mutation (≥12 years)14.3 percentage points~45[7]
Elexacaftor/Tezacaftor/Ivacaftor Children (6-11 years) with at least one F508del mutation11.0 percentage pointsNot specified in this study[8]

Correlation Between In Vitro and In Vivo Efficacy

A key aspect of CFTR modulator development is establishing a strong correlation between preclinical in vitro data and clinical in vivo outcomes. This correlation provides confidence that the cellular-level improvements observed in the laboratory will translate into meaningful benefits for patients.

Studies have demonstrated a significant correlation between the level of CFTR-dependent chloride transport measured in in vitro HBE cell models and the reduction in sweat chloride concentration observed in patients treated with CFTR modulators. This suggests that the in vitro assays are a reliable predictor of the in vivo restoration of CFTR function. While a direct correlation between in vitro chloride transport and improvements in ppFEV1 is more complex due to the multifactorial nature of lung disease in CF, the restoration of CFTR function is the foundational step leading to clinical improvements.

Experimental Protocols

Ussing Chamber Assay for CFTR Function in Human Bronchial Epithelial (HBE) Cells

The Ussing chamber is the gold standard technique for measuring ion transport across epithelial tissues.[9][10]

1. Cell Culture:

  • Primary HBE cells from CF patients (typically homozygous for the F508del mutation) are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for 4-6 weeks to allow for differentiation into a polarized epithelium.

2. Modulator Treatment:

  • Differentiated HBE cultures are treated with the CFTR modulator(s) of interest (e.g., Tezacaftor, Lumacaftor, Elexacaftor/Tezacaftor/Ivacaftor) or a vehicle control (e.g., DMSO) for 24-48 hours to allow for correction of the CFTR protein.

3. Ussing Chamber Setup:

  • The permeable support with the HBE cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

  • Both chambers are filled with a pre-warmed and gassed Krebs-Ringer bicarbonate solution. The temperature is maintained at 37°C.

4. Electrophysiological Measurements:

  • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

  • Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride currents.

  • Forskolin, a cAMP agonist, is added to stimulate CFTR channel activity.

  • A CFTR potentiator (e.g., Ivacaftor) can be added to further activate the corrected CFTR channels at the cell surface.

  • Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed mediated by CFTR.

5. Data Analysis:

  • The change in Isc in response to forskolin and the CFTR inhibitor is calculated and is proportional to the level of CFTR function. The results are often expressed as a percentage of the current measured in non-CF HBE cells.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a high-throughput method to assess CFTR function in patient-derived intestinal organoids.[4][11][12][13]

1. Organoid Culture:

  • Intestinal crypts are isolated from rectal biopsies of CF patients and cultured in a basement membrane matrix (e.g., Matrigel) with specific growth factors to form three-dimensional organoids.

2. Modulator Treatment:

  • Mature organoids are treated with CFTR modulators or a vehicle control for 24-48 hours.

3. Assay Procedure:

  • Organoids are stained with a live-cell dye (e.g., Calcein Green).

  • Forskolin is added to the culture medium to activate CFTR.

4. Imaging and Analysis:

  • Time-lapse confocal microscopy is used to capture images of the organoids over several hours.

  • Activation of CFTR leads to chloride and fluid secretion into the organoid lumen, causing them to swell.

  • The increase in the cross-sectional area of the organoids over time is quantified using image analysis software. The area under the curve (AUC) is calculated as a measure of CFTR function.

Visualizations

cluster_0 CFTR Protein Lifecycle in F508del Mutation ER Endoplasmic Reticulum (ER) Proteasome Proteasomal Degradation ER->Proteasome Misfolded F508del-CFTR Golgi Golgi Apparatus ER->Golgi Limited Trafficking Cell_Membrane Cell Membrane Golgi->Cell_Membrane CFTR_channel Functional CFTR Channel cluster_1 Mechanism of Action of Tezacaftor ER Endoplasmic Reticulum (ER) Tezacaftor Tezacaftor (Corrector) Golgi Golgi Apparatus Tezacaftor->Golgi Promotes Proper Folding and Trafficking Cell_Membrane Cell Membrane Golgi->Cell_Membrane CFTR_channel Increased Functional CFTR Cell_Membrane->CFTR_channel cluster_2 Experimental Workflow: In Vitro to In Vivo Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Clinical Trials) HBE_cells Patient-derived HBE Cells Ussing_Chamber Ussing Chamber Assay HBE_cells->Ussing_Chamber Organoids Patient-derived Intestinal Organoids FIS_Assay Forskolin-Induced Swelling Assay Organoids->FIS_Assay Chloride_Transport Chloride Transport (% of normal) Ussing_Chamber->Chloride_Transport FIS_Assay->Chloride_Transport Sweat_Chloride Sweat Chloride Test Chloride_Transport->Sweat_Chloride Strong Correlation Patients CF Patients Treatment Treatment with CFTR Modulator Patients->Treatment Treatment->Sweat_Chloride Spirometry Spirometry (FEV1) Treatment->Spirometry Clinical_Outcomes Clinical Outcomes Sweat_Chloride->Clinical_Outcomes Spirometry->Clinical_Outcomes

References

A Comparative Guide to Cross-Validation of Analytical Methods for Tezacaftor Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, ensuring the consistency and reliability of analytical methods across different laboratories and techniques is paramount. Cross-validation of analytical methods serves as a critical process to demonstrate that a validated analytical procedure can produce comparable and reliable results under varied conditions, such as using different instrumentation or at different testing sites. This guide provides a comprehensive comparison of two widely employed analytical techniques for the quantification of Tezacaftor: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This comparison is structured to simulate a cross-validation study, presenting the methodologies and performance data side-by-side to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs. The data and protocols presented herein are synthesized from published, validated methods to provide a robust framework for understanding the nuances of each technique.

Experimental Workflow for Cross-Validation

The process of cross-validating two distinct analytical methods involves a systematic approach to ensure the results are comparable. The workflow begins with the preparation of a common set of samples, which are then analyzed by both methods. The resulting data is then statistically evaluated to determine the level of agreement.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_eval Data Evaluation Sample Homogeneous Sample Batch SpikedQC Spiked Quality Control Samples Sample->SpikedQC Preparation HPLC RP-HPLC-UV Analysis SpikedQC->HPLC LCMS LC-MS/MS Analysis SpikedQC->LCMS DataComp Data Comparison HPLC->DataComp LCMS->DataComp StatAnalysis Statistical Analysis DataComp->StatAnalysis Report Cross-Validation Report StatAnalysis->Report

Caption: Workflow for the cross-validation of two analytical methods.

Comparison of Analytical Methods for Tezacaftor Quantification

The following tables summarize the key performance parameters of a representative RP-HPLC-UV method and an LC-MS/MS method for the quantification of Tezacaftor. This data is essential for a comparative assessment in a cross-validation study.

Table 1: Chromatographic Conditions and Instrumentation

ParameterRP-HPLC-UV MethodLC-MS/MS Method
Column Kromosil C18 (250 x 4.6 mm, 5 µm)[1]Hypersil Gold aQ C18 (50 x 2.1 mm, 1.9 µm)
Mobile Phase 0.1M KH2PO4: Methanol (65:35 v/v)[1]0.1% Formic acid in Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min[2]0.4 mL/min
Detection UV at 259 nm[3]Tandem Mass Spectrometry (ESI+)
Injection Volume 10 µL[1]5 µL
Run Time ~ 5 minutes[2]~ 2.1 minutes[4]

Table 2: Method Validation Parameters

ParameterRP-HPLC-UV MethodLC-MS/MS Method
Linearity Range 50 - 150 µg/mL[1]0.020 - 12.000 µg/mL[5]
Correlation Coefficient (R²) >0.999[1]>0.99[6]
Accuracy (% Recovery) 99.36%[3]Within 85-115% of nominal concentration[6]
Precision (%RSD) <2%[1]<15%[7]
Limit of Detection (LOD) 0.405 µg/mL[1]0.008 mg/L[6]
Limit of Quantification (LOQ) 1.351 µg/mL[1]0.020 µg/mL[5]

Detailed Experimental Protocols

A successful cross-validation relies on meticulously detailed and followed experimental protocols for each analytical method.

RP-HPLC-UV Method Protocol

This method is suitable for the quantification of Tezacaftor in bulk and pharmaceutical dosage forms.

  • Preparation of Mobile Phase: A mixture of 0.1M potassium dihydrogen phosphate (KH2PO4) and methanol in a 65:35 v/v ratio is prepared. The solution is then filtered through a 0.45 µm membrane filter and degassed by sonication before use.[1]

  • Standard Stock Solution Preparation: Accurately weigh and transfer 100 mg of Tezacaftor into a 100 mL volumetric flask. Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to dissolve. The volume is then made up to the mark with the mobile phase to achieve a concentration of 1000 µg/mL.[1]

  • Preparation of Working Standard Solutions: From the stock solution, appropriate dilutions are made using the mobile phase to prepare working standard solutions within the linearity range of 50-150 µg/mL.[1]

  • Sample Preparation: For tablet dosage forms, a powder equivalent to 100 mg of Tezacaftor is accurately weighed and transferred to a 100 mL volumetric flask. The dissolution and dilution steps are similar to the standard stock solution preparation.

  • Chromatographic Analysis: 10 µL of each standard and sample solution is injected into the HPLC system. The chromatograms are recorded at a detection wavelength of 259 nm.[1][3]

LC-MS/MS Method Protocol

This method is highly sensitive and suitable for the quantification of Tezacaftor in biological matrices such as plasma.

  • Sample Pre-treatment: To 50 µL of plasma sample, an internal standard solution is added. Protein precipitation is then carried out by adding a precipitating agent like methanol. The mixture is vortexed and then centrifuged to separate the precipitated proteins.

  • Extraction: The supernatant from the previous step is carefully transferred to a clean tube for analysis.

  • Chromatographic and Mass Spectrometric Analysis: A small volume (e.g., 5 µL) of the extracted sample is injected into the LC-MS/MS system. The separation is achieved on a C18 column with a gradient elution using mobile phases consisting of 0.1% formic acid in water and acetonitrile. The analyte is detected using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Logical Framework for Method Comparison

The decision to choose one method over another, or to use them interchangeably after successful cross-validation, depends on several factors. The following diagram illustrates the logical relationship between the analytical requirements and the choice of method.

MethodSelection Requirement Analytical Requirement Sensitivity High Sensitivity (e.g., plasma) Requirement->Sensitivity RoutineQC Routine QC (e.g., bulk drug) Requirement->RoutineQC Specificity High Specificity (complex matrix) Requirement->Specificity Cost Lower Cost & Accessibility Requirement->Cost Method_LCMS LC-MS/MS Sensitivity->Method_LCMS Method_HPLC RP-HPLC-UV RoutineQC->Method_HPLC Specificity->Method_LCMS Cost->Method_HPLC

Caption: Decision matrix for analytical method selection.

References

A Head-to-Head on Safety: Tezacaftor/Ivacaftor vs. Lumacaftor/Ivacaftor in Cystic Fibrosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has marked a pivotal shift in the management of cystic fibrosis (CF). Among these, the combinations of a corrector and a potentiator have shown significant clinical benefit. This guide provides a detailed comparison of the safety profiles of two key combination therapies: tezacaftor/ivacaftor and lumacaftor/ivacaftor, supported by data from pivotal clinical trials.

The development of CFTR modulators has been a significant breakthrough for patients with specific CF-causing mutations. Lumacaftor and tezacaftor are both CFTR correctors that aim to address the trafficking defect of the most common CF mutation, F508del, by improving the processing and delivery of the CFTR protein to the cell surface.[1][2] Ivacaftor is a potentiator that increases the channel open probability of the CFTR protein at the cell surface.[3][4] The combination of a corrector and a potentiator provides a dual mechanism of action to enhance CFTR function.

While both lumacaftor/ivacaftor (Orkambi®) and tezacaftor/ivacaftor (Symdeko®/Symkevi®) have demonstrated efficacy, their safety and tolerability profiles, particularly concerning respiratory adverse events, have been a key differentiator in clinical practice.

Comparative Safety and Tolerability: A Data-Driven Overview

Clinical trial data has consistently shown a more favorable safety profile for tezacaftor/ivacaftor compared to lumacaftor/ivacaftor, primarily driven by a lower incidence of respiratory adverse events.

A key piece of evidence comes from a study involving patients who had previously discontinued lumacaftor/ivacaftor due to respiratory side effects. In this study, treatment with tezacaftor/ivacaftor was associated with a lower incidence of respiratory adverse events of special interest (14.0%) compared to placebo (21.3%).[5] These events, which included chest discomfort, dyspnea, and abnormal respiration, were all mild to moderate in severity, and none led to treatment discontinuation.[5]

The pivotal Phase 3 trials for both combination therapies, the TRAFFIC and TRANSPORT studies for lumacaftor/ivacaftor and the EVOLVE study for tezacaftor/ivacaftor, provide further insights. While direct head-to-head trials are limited, cross-trial comparisons and real-world evidence suggest a higher rate of respiratory adverse events and treatment discontinuations with lumacaftor/ivacaftor.[2][6][7] For instance, a 28.2% discontinuation rate was reported in patients with advanced lung disease (ppFEV1 <40) treated with lumacaftor/ivacaftor.[7] In contrast, the EVOLVE trial of tezacaftor/ivacaftor did not show an increased incidence of respiratory adverse events compared to placebo, and no patients discontinued the trial due to such events.[6]

The following table summarizes key safety and efficacy data from these pivotal trials.

FeatureTezacaftor/Ivacaftor (EVOLVE Trial)Lumacaftor/Ivacaftor (TRAFFIC & TRANSPORT Trials - Pooled Data)
Primary Efficacy Endpoint Significant improvement in ppFEV1Significant improvement in ppFEV1
Respiratory Adverse Events No significant difference compared to placeboHigher incidence of dyspnea and chest tightness compared to placebo[1]
Discontinuation due to Adverse Events No discontinuations due to respiratory events[6]Higher discontinuation rates, particularly in patients with severe lung disease[7]
Annualized Rate of Pulmonary Exacerbations Significant reduction compared to placebo[6]Significant reduction compared to placebo[2]

Experimental Protocols: A Look into the Pivotal Trials

The safety and efficacy of these CFTR modulators were established in robust, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials.

EVOLVE Trial (Tezacaftor/Ivacaftor): This international trial enrolled patients aged 12 years and older with CF homozygous for the F508del mutation.[6] Participants were randomized to receive either tezacaftor/ivacaftor or a placebo for 24 weeks. The primary endpoint was the absolute change from baseline in the percentage of predicted forced expiratory volume in one second (ppFEV1).[6] Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, electrocardiograms, and vital signs.

TRAFFIC and TRANSPORT Trials (Lumacaftor/Ivacaftor): These were two methodologically similar global Phase 3 studies that evaluated lumacaftor in combination with ivacaftor in patients with CF aged 12 years and older who were homozygous for the F508del mutation.[2] Participants were randomized to receive one of two doses of lumacaftor in combination with ivacaftor or a placebo for 24 weeks. The primary endpoint was the mean absolute improvement in ppFEV1 from baseline. Safety assessments were similar to those in the EVOLVE trial.

Visualizing the Mechanism and Workflow

To better understand the context of these treatments, the following diagrams illustrate the CFTR protein processing and trafficking pathway and a generalized workflow for assessing the safety of CFTR modulators in clinical trials.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER CFTR Protein Synthesis & Initial Folding Misfolded Misfolded F508del-CFTR ER->Misfolded Mutation Golgi Further Processing & Maturation ER->Golgi Correctly Folded CFTR Degradation Proteasomal Degradation Misfolded->Degradation Correctors Lumacaftor / Tezacaftor Correctors->Misfolded Assists in folding & trafficking Membrane Mature CFTR at Cell Surface Golgi->Membrane Ion_Transport Chloride Ion Transport Membrane->Ion_Transport Potentiator Ivacaftor Potentiator->Membrane Increases channel opening probability

Caption: CFTR Protein Processing and Trafficking Pathway.

Safety_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Safety Assessment cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Met (e.g., Genotype, Age, ppFEV1) Randomization Randomized, Double-Blind Assignment Screening->Randomization Treatment_Arm Tezacaftor/Ivacaftor or Lumacaftor/Ivacaftor Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment Study Drug Administration (e.g., 24 weeks) Randomization->Treatment AE_Monitoring Adverse Event (AE) Monitoring & Reporting Treatment->AE_Monitoring Lab_Tests Clinical Laboratory Tests (e.g., LFTs) Treatment->Lab_Tests Vital_Signs Vital Signs & ECGs Treatment->Vital_Signs Analysis Comparison of AE Incidence Between Treatment & Placebo Arms AE_Monitoring->Analysis Lab_Tests->Analysis Vital_Signs->Analysis Discontinuation Discontinuation Rate Due to AEs Discontinuation->Analysis

Caption: Clinical Trial Workflow for Safety Assessment.

Conclusion

The available clinical evidence strongly suggests that while both tezacaftor/ivacaftor and lumacaftor/ivacaftor are effective in improving lung function in individuals with CF homozygous for the F508del mutation, tezacaftor/ivacaftor demonstrates a superior safety and tolerability profile. The lower incidence of respiratory adverse events associated with tezacaftor/ivacaftor makes it a more favorable option, particularly for patients who may be more susceptible to these side effects or have previously discontinued lumacaftor/ivacaftor. This improved safety profile, coupled with comparable efficacy, represents a significant advancement in the therapeutic options available for the CF community. Further long-term, real-world studies will continue to refine our understanding of the comparative effectiveness and safety of these important therapies.

References

Unlocking the Power of Synergy: Validating the Role of Tezacaftor in Triple Combination Therapies for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data demonstrates the significant synergistic effect of Tezacaftor when included in triple combination therapies for cystic fibrosis (CF), leading to substantial improvements in lung function and other key clinical endpoints. When compared to dual-therapy regimens and other triple-drug combinations, the inclusion of Tezacaftor in therapies such as Elexacaftor/Tezacaftor/Ivacaftor has established a new standard of care for a broad population of individuals with CF.

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein. This protein is responsible for ion and water transport across cell membranes. Its malfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. CFTR modulator therapies aim to correct the underlying protein defect. These therapies are categorized into correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the opening of the CFTR channel once it is at the cell surface.

Tezacaftor is a CFTR corrector that improves the cellular processing and trafficking of the CFTR protein.[1][2] Its synergistic effect is most prominently observed when used in combination with another corrector, Elexacaftor, and a potentiator, Ivacaftor. Elexacaftor and Tezacaftor work at different sites on the CFTR protein to improve its conformation and delivery to the cell surface, while Ivacaftor increases the channel's opening probability, leading to a significant increase in chloride ion transport.[1][2][3] This triple combination has demonstrated superior efficacy compared to dual-combination therapies.

Comparative Efficacy of CFTR Modulator Therapies

The following tables summarize the clinical trial data for key CFTR modulator therapies, highlighting the improvements in percent predicted forced expiratory volume in one second (ppFEV1) and the reduction in sweat chloride concentration, a direct measure of CFTR protein function.

Therapy Trade Name Mechanism of Action Patient Population Mean Absolute Improvement in ppFEV1 Mean Absolute Reduction in Sweat Chloride (mmol/L)
Elexacaftor/Tezacaftor/Ivacaftor TrikaftaTwo correctors and one potentiatorF508del homozygous and heterozygous10% - 14%[1][4]41.8 - 45.1[5]
Vanzacaftor/Tezacaftor/Deutivacaftor AlyftrekTwo correctors and one potentiatorF508del homozygous and heterozygousNon-inferior to Elexacaftor/Tezacaftor/IvacaftorNon-inferior to Elexacaftor/Tezacaftor/Ivacaftor
Tezacaftor/Ivacaftor SymdekoOne corrector and one potentiatorF508del homozygous and residual function mutations4.0% - 6.8%~10.1 mmol/L[1]
Lumacaftor/Ivacaftor OrkambiOne corrector and one potentiatorF508del homozygous2.6% - 4.0%[1]~20.4 mmol/L[1]

Experimental Protocols

The clinical efficacy of these therapies is typically evaluated in randomized, double-blind, placebo-controlled or active-controlled clinical trials. Below is a representative experimental protocol for assessing a triple combination therapy.

Study Title: A Phase 3, Randomized, Double-Blind, Controlled Study to Evaluate the Efficacy and Safety of a Triple Combination CFTR Modulator in Patients with Cystic Fibrosis.

1. Study Objectives:

  • Primary Objective: To evaluate the efficacy of the triple combination therapy in improving lung function as measured by the absolute change in ppFEV1 from baseline compared to the control group.
  • Secondary Objectives: To assess the effect of the triple combination therapy on sweat chloride concentration, the rate of pulmonary exacerbations, patient-reported outcomes via the Cystic Fibrosis Questionnaire-Revised (CFQ-R), and safety and tolerability.

2. Study Design:

  • A multicenter, randomized, double-blind, parallel-group study.
  • Participants are randomized to receive either the active triple combination therapy or a control (placebo or an active comparator) for a specified duration (e.g., 24 weeks).

3. Participant Population:

  • Inclusion Criteria:
  • Confirmed diagnosis of cystic fibrosis.
  • Specific CFTR gene mutations (e.g., homozygous or heterozygous for the F508del mutation).
  • Age within a specified range (e.g., 12 years and older).
  • A baseline ppFEV1 within a specified range (e.g., 40% to 90%).
  • Exclusion Criteria:
  • History of colonization with certain bacteria (e.g., Burkholderia cenocepacia).
  • Clinically significant liver disease.
  • Use of other investigational drugs.

4. Study Procedures:

  • Screening Period: To assess eligibility based on inclusion and exclusion criteria.
  • Randomization and Treatment Period: Eligible participants are randomized and receive the study drug or control.
  • Assessments:
  • Spirometry (FEV1): Performed at baseline and at specified intervals throughout the study.
  • Sweat Chloride Test: Conducted at baseline and at the end of the treatment period.
  • CFQ-R: Administered at baseline and at the end of the treatment period.
  • Pulmonary Exacerbations: Monitored and recorded throughout the study.
  • Safety Assessments: Including physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, and urinalysis) at regular intervals.

5. Statistical Analysis:

  • The primary efficacy endpoint (absolute change in ppFEV1) is analyzed using a mixed model for repeated measures (MMRM).
  • Secondary endpoints are analyzed using appropriate statistical methods, such as analysis of covariance (ANCOVA) for continuous variables and negative binomial regression for event rates (pulmonary exacerbations).

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the process of clinical evaluation, the following diagrams illustrate the CFTR protein signaling pathway and a typical experimental workflow.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent_CFTR Nascent CFTR (Misfolded in F508del) Correctors Elexacaftor & Tezacaftor Nascent_CFTR->Correctors Degradation Proteasomal Degradation Nascent_CFTR->Degradation If misfolded Corrected_CFTR Correctly Folded CFTR Correctors->Corrected_CFTR Promote Folding Processed_CFTR Processed CFTR Corrected_CFTR->Processed_CFTR Trafficking Membrane_CFTR CFTR at Cell Surface Processed_CFTR->Membrane_CFTR Insertion Potentiator Ivacaftor Membrane_CFTR->Potentiator Active_CFTR Open CFTR Channel Potentiator->Active_CFTR Increases Opening Chloride_Ion Cl- Active_CFTR->Chloride_Ion Transport

Figure 1: CFTR Protein Processing and Trafficking Pathway.

Experimental_Workflow cluster_Screening Patient Screening & Enrollment cluster_Baseline Baseline Assessment cluster_Treatment Randomization & Treatment cluster_FollowUp Follow-up & Data Collection cluster_Analysis Final Analysis Screening Inclusion/Exclusion Criteria Assessment Consent Informed Consent Screening->Consent Enrollment Patient Enrollment Consent->Enrollment Baseline_ppFEV1 Baseline ppFEV1 Enrollment->Baseline_ppFEV1 Baseline_Sweat_Cl Baseline Sweat Chloride Enrollment->Baseline_Sweat_Cl Baseline_CFQR Baseline CFQ-R Enrollment->Baseline_CFQR Randomization Randomization Baseline_ppFEV1->Randomization Treatment_Arm Triple Combination Therapy Randomization->Treatment_Arm Control_Arm Control (Placebo or Active) Randomization->Control_Arm FollowUp_ppFEV1 ppFEV1 Monitoring Treatment_Arm->FollowUp_ppFEV1 FollowUp_Safety Safety Monitoring Treatment_Arm->FollowUp_Safety FollowUp_Exacerbations Pulmonary Exacerbation Tracking Treatment_Arm->FollowUp_Exacerbations Control_Arm->FollowUp_ppFEV1 Control_Arm->FollowUp_Safety Control_Arm->FollowUp_Exacerbations Final_ppFEV1 Final ppFEV1 FollowUp_ppFEV1->Final_ppFEV1 Final_Sweat_Cl Final Sweat Chloride FollowUp_ppFEV1->Final_Sweat_Cl Final_CFQR Final CFQ-R FollowUp_ppFEV1->Final_CFQR Data_Analysis Statistical Analysis Final_ppFEV1->Data_Analysis Final_Sweat_Cl->Data_Analysis Final_CFQR->Data_Analysis

Figure 2: Representative Clinical Trial Workflow.

References

Tezacaftor's Clinical Effectiveness: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a systematic review of the clinical effectiveness of Tezacaftor, a key corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of Tezacaftor-based therapies with other approved CFTR modulators, supported by data from pivotal clinical trials.

Comparative Clinical Efficacy of CFTR Modulators

The clinical efficacy of Tezacaftor, primarily in combination with the potentiator Ivacaftor (TEZ/IVA), has been evaluated against other CFTR modulator therapies, including the earlier combination of Lumacaftor/Ivacaftor (LUM/IVA) and the more recent triple-combination therapy of Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA). The following tables summarize the key clinical outcomes from major trials, providing a quantitative comparison of these treatments.

Table 1: Improvement in Lung Function (Absolute Change in ppFEV1 from Baseline)
Treatment ComparisonPatient Population (Genotype)Absolute Change in ppFEV1 (%) vs. PlaceboAbsolute Change in ppFEV1 (%) vs. Active ComparatorClinical Trial(s)
TEZ/IVA vs. Placebo Homozygous for F508del4.0[1]N/AEVOLVE[2]
Heterozygous for F508del with a residual function mutation6.8[1]N/AEXPAND[3]
LUM/IVA vs. Placebo Homozygous for F508del2.6 - 4.0[4]N/ATRAFFIC, TRANSPORT[4]
ELX/TEZ/IVA vs. Placebo Heterozygous for F508del with a minimal function mutation14.3N/AAURORA F/MF[1]
ELX/TEZ/IVA vs. TEZ/IVA Homozygous for F508delN/A10.0[5][6]VX18-445-109[5]
Table 2: Reduction in Pulmonary Exacerbations
Treatment ComparisonPatient Population (Genotype)Annualized Rate of Pulmonary Exacerbations vs. PlaceboAnnualized Rate of Pulmonary Exacerbations vs. Active ComparatorClinical Trial(s)
TEZ/IVA vs. Placebo Homozygous for F508del35% reduction[2]N/AEVOLVE[2]
LUM/IVA vs. Placebo Homozygous for F508delSignificant reduction[7]N/ATRAFFIC, TRANSPORT[7]
ELX/TEZ/IVA vs. Placebo Heterozygous for F508del with a minimal function mutation63% reduction[8]N/AAURORA F/MF
Table 3: Change in Sweat Chloride Concentration
Treatment ComparisonPatient Population (Genotype)Absolute Change in Sweat Chloride (mmol/L) vs. PlaceboAbsolute Change in Sweat Chloride (mmol/L) vs. Active ComparatorClinical Trial(s)
TEZ/IVA vs. Placebo Homozygous for F508del-9.5N/AEVOLVE
LUM/IVA vs. Placebo Homozygous for F508del-10.0N/ATRAFFIC, TRANSPORT
ELX/TEZ/IVA vs. Placebo Heterozygous for F508del with a minimal function mutation-41.8N/AAURORA F/MF
ELX/TEZ/IVA vs. TEZ/IVA Homozygous for F508delN/A-45.1[5][6]VX18-445-109[5]

Experimental Protocols of Key Clinical Trials

The following sections detail the methodologies of the pivotal clinical trials that have defined the clinical profile of Tezacaftor and its comparators.

Tezacaftor/Ivacaftor (TEZ/IVA) Trials
  • EVOLVE (NCT02347657): This was a Phase 3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of TEZ/IVA in patients aged 12 years and older with cystic fibrosis who were homozygous for the F508del mutation.[2] The primary endpoint was the absolute change from baseline in the percentage of predicted forced expiratory volume in one second (ppFEV1) through 24 weeks of treatment.[2]

  • EXPAND (NCT02392234): A Phase 3, randomized, placebo- and active-controlled, crossover-design study, EXPAND assessed TEZ/IVA in patients aged 12 and older with CF who were heterozygous for the F508del mutation and a residual function mutation.[3] The study included a TEZ/IVA treatment arm, an Ivacaftor monotherapy arm, and a placebo arm. The primary endpoint was the absolute change in ppFEV1 from baseline.[3]

Lumacaftor/Ivacaftor (LUM/IVA) Trials
  • TRAFFIC (NCT01807949) and TRANSPORT (NCT01807963): These were two Phase 3, randomized, double-blind, placebo-controlled trials that assessed the efficacy and safety of LUM/IVA in patients with CF aged 12 and older who were homozygous for the F508del mutation.[4][9] The primary endpoint for both studies was the absolute change in ppFEV1 from baseline at week 24.[10][11]

Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA) Trials
  • AURORA F/MF (NCT03525444): This Phase 3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of the triple-combination therapy in CF patients aged 12 and older who were heterozygous for the F508del mutation and a minimal function mutation. The primary endpoint was the absolute change in ppFEV1 from baseline at week 4.

  • VX18-445-109 (NCT03525548): This was a Phase 3, randomized, double-blind, active-controlled trial comparing ELX/TEZ/IVA to TEZ/IVA in patients with CF aged 12 and older who are homozygous for the F508del mutation.[12] The primary endpoint was the absolute change in ppFEV1 from baseline at week 4.[5][12]

Visualizing Mechanisms and Processes

To further elucidate the context of Tezacaftor's clinical application, the following diagrams illustrate the underlying signaling pathway and a typical clinical trial workflow.

CFTR_Pathway cluster_synthesis Cellular Synthesis & Trafficking cluster_membrane Cell Membrane cluster_modulators CFTR Modulators ER Endoplasmic Reticulum (Protein Folding) Golgi Golgi Apparatus (Processing) ER->Golgi Correct Folding Misfolded_CFTR Misfolded F508del-CFTR ER->Misfolded_CFTR F508del Mutation CFTR_channel CFTR Channel Golgi->CFTR_channel Chloride_Transport Chloride Ion Transport CFTR_channel->Chloride_Transport Tezacaftor Tezacaftor (Corrector) Tezacaftor->Misfolded_CFTR Stabilizes & Aids Folding Elexacaftor Elexacaftor (Corrector) Elexacaftor->Misfolded_CFTR Stabilizes & Aids Folding Lumacaftor Lumacaftor (Corrector) Lumacaftor->Misfolded_CFTR Stabilizes & Aids Folding Ivacaftor Ivacaftor (Potentiator) Ivacaftor->CFTR_channel Increases Channel Opening Nucleus CFTR Gene Transcription & Translation Nucleus->ER Degradation Proteasomal Degradation Misfolded_CFTR->Degradation

Caption: Mechanism of action of CFTR modulators on the F508del-CFTR protein.

Clinical_Trial_Workflow cluster_arms Treatment Arms Screening Patient Screening - Genotype Confirmation - Inclusion/Exclusion Criteria Baseline Baseline Assessment - ppFEV1 - Sweat Chloride - Quality of Life Questionnaires Screening->Baseline Randomization Randomization Baseline->Randomization Active_Drug Investigational Drug (e.g., Tezacaftor/Ivacaftor) Randomization->Active_Drug Comparator Placebo or Active Comparator Randomization->Comparator Treatment_Period Treatment Period (e.g., 24 weeks) Follow_Up Follow-Up Visits (Regular Monitoring of Endpoints) Treatment_Period->Follow_Up Final_Assessment End of Treatment Assessment Treatment_Period->Final_Assessment Follow_Up->Treatment_Period Data_Analysis Data Analysis - Primary & Secondary Endpoints Final_Assessment->Data_Analysis Results Publication & Regulatory Submission Data_Analysis->Results Active_Drug->Treatment_Period Comparator->Treatment_Period

Caption: A typical workflow for a Phase 3 clinical trial of a CFTR modulator.

References

A Comparative Guide to the Long-Term Efficacy of Tezacaftor and Lumacaftor Regimens in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy of two prominent cystic fibrosis transmembrane conductance regulator (CFTR) modulator regimens: Tezacaftor in combination with ivacaftor and Lumacaftor in combination with ivacaftor. This analysis is based on data from pivotal clinical trials, their long-term extensions, and real-world evidence.

Executive Summary

Both Tezacaftor/Ivacaftor (Symdeko®) and Lumacaftor/Ivacaftor (Orkambi®) have demonstrated long-term efficacy in treating cystic fibrosis patients homozygous for the F508del mutation by improving lung function, reducing pulmonary exacerbations, and promoting better nutritional status. Real-world data suggests comparable long-term effectiveness in slowing lung function decline between the two regimens. However, clinical studies indicate that Tezacaftor/Ivacaftor is generally better tolerated, with a lower incidence of respiratory adverse events.

Mechanism of Action: Correcting the Defective CFTR Protein

Both tezacaftor and lumacaftor are classified as CFTR "correctors". They share a similar mechanism of action by binding to the first transmembrane domain (TMD1) of the F508del-CFTR protein. This binding stabilizes the protein during its biogenesis, preventing its premature degradation and increasing the quantity of CFTR protein that can be trafficked to the cell surface. This allows the accompanying "potentiator," ivacaftor, to increase the channel's opening probability, leading to enhanced chloride ion transport.

Mechanism of Action of CFTR Correctors cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane misfolded_CFTR Misfolded F508del-CFTR chaperones Cellular Chaperones misfolded_CFTR->chaperones Interaction corrector Tezacaftor / Lumacaftor misfolded_CFTR->corrector Binds to TMD1 degradation Proteasomal Degradation chaperones->degradation Leads to corrected_CFTR Correctly Folded CFTR corrector->corrected_CFTR Stabilizes processing Further Processing & Glycosylation corrected_CFTR->processing Trafficking mature_CFTR Mature CFTR Channel processing->mature_CFTR Insertion ivacaftor Ivacaftor (Potentiator) mature_CFTR->ivacaftor Binds to ion_transport Increased Cl- Transport ivacaftor->ion_transport Potentiates

CFTR corrector mechanism of action.

Long-Term Efficacy Data

The following tables summarize the long-term efficacy data from the open-label extension studies of the pivotal Phase 3 trials for Tezacaftor/Ivacaftor (EXTEND study, following EVOLVE and EXPAND) and Lumacaftor/Ivacaftor (PROGRESS study, following TRAFFIC and TRANSPORT).

Table 1: Long-Term Change in Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)

RegimenStudyDurationPatient PopulationMean Change from Baseline in ppFEV1
Tezacaftor/Ivacaftor EXTENDUp to 120 weeksF508del homozygous (F/F) and F508del/Residual Function (F/RF)Improvements maintained from parent studies; 61.5% lower annualized rate of decline vs. historical controls
Lumacaftor/Ivacaftor PROGRESS96 weeksF508del homozygous (F/F)+0.5 percentage points (95% CI: -0.7 to 1.6) at week 96[1]

Note: Direct head-to-head long-term trial data is not available. The data presented is from separate long-term extension studies and should be interpreted with caution.

Table 2: Long-Term Impact on Pulmonary Exacerbations

RegimenStudyDurationPatient PopulationAnnualized Exacerbation Rate
Tezacaftor/Ivacaftor EXTENDUp to 120 weeksF/F and F/RFReductions observed in parent studies were generally maintained
Lumacaftor/Ivacaftor PROGRESS96 weeksF/F0.65 (95% CI: 0.56 to 0.75)[1]

Table 3: Long-Term Change in Body Mass Index (BMI)

RegimenStudyDurationPatient PopulationMean Change from Baseline in BMI ( kg/m ²)
Tezacaftor/Ivacaftor EXTENDUp to 120 weeksF/F and F/RFImprovements in nutritional parameters were generally maintained
Lumacaftor/Ivacaftor PROGRESS96 weeksF/F+0.96 (95% CI: 0.81 to 1.11) at week 96[1]

Real-World Evidence

A study utilizing the Dutch Cystic Fibrosis Registry provided real-world insights into the long-term effectiveness of both regimens. The analysis included 401 patients homozygous for the F508del mutation. Initially, all patients were treated with Lumacaftor/Ivacaftor. Subsequently, about half of the patients switched to Tezacaftor/Ivacaftor. The study found that the rate of lung function decline, measured by FEV1, slowed significantly after starting either therapy. Notably, the efficacy was comparable between patients who switched to Tezacaftor/Ivacaftor and those who remained on Lumacaftor/Ivacaftor.

Experimental Protocols

The long-term efficacy data for both regimens are primarily derived from open-label extension studies of the initial 24-week, randomized, double-blind, placebo-controlled Phase 3 trials.

Tezacaftor/Ivacaftor (EVOLVE and EXPAND Trials and EXTEND Extension)

  • Parent Studies (EVOLVE and EXPAND):

    • Design: Two Phase 3, randomized, double-blind, placebo-controlled trials.

    • Patient Population: Patients aged 12 years and older with CF. The EVOLVE trial enrolled patients homozygous for the F508del mutation, while the EXPAND trial included patients heterozygous for the F508del mutation and a residual function mutation.

    • Intervention: Oral Tezacaftor 100 mg once daily and Ivacaftor 150 mg every 12 hours, or placebo.

    • Duration: 24 weeks (EVOLVE) and a crossover design for EXPAND.

    • Primary Endpoint: Absolute change in ppFEV1 from baseline.

    • Secondary Endpoints: Relative change in ppFEV1, number of pulmonary exacerbations, and change in BMI.

  • Extension Study (EXTEND):

    • Design: A 96-week, multicenter, open-label extension study.

    • Patient Population: Patients who completed the parent studies.

    • Intervention: All participants received Tezacaftor/Ivacaftor.

    • Primary Endpoint: Long-term safety and tolerability.

    • Secondary Endpoints: Long-term efficacy, including changes in lung function, nutritional parameters, and pulmonary exacerbation rates.

Lumacaftor/Ivacaftor (TRAFFIC and TRANSPORT Trials and PROGRESS Extension)

  • Parent Studies (TRAFFIC and TRANSPORT):

    • Design: Two identical Phase 3, randomized, double-blind, placebo-controlled trials.

    • Patient Population: Patients aged 12 years and older with CF who were homozygous for the F508del mutation.

    • Intervention: Oral Lumacaftor (400 mg every 12 hours or 600 mg once daily) in combination with Ivacaftor 250 mg every 12 hours, or placebo.

    • Duration: 24 weeks.

    • Primary Endpoint: Absolute change in ppFEV1 from baseline.

    • Secondary Endpoints: Number of pulmonary exacerbations and change in BMI.

  • Extension Study (PROGRESS):

    • Design: A 96-week, multicenter, parallel-group extension study.

    • Patient Population: Patients who completed the TRAFFIC or TRANSPORT studies.

    • Intervention: All participants received Lumacaftor/Ivacaftor.

    • Primary Endpoint: Long-term safety and efficacy.

    • Secondary Endpoints: Mean change from baseline in ppFEV1, change in BMI, and annualized pulmonary exacerbation rate.[1]

Clinical Trial Workflow for Tezacaftor & Lumacaftor Regimens cluster_tezacaftor Tezacaftor/Ivacaftor Pathway cluster_lumacaftor Lumacaftor/Ivacaftor Pathway screening_T Screening (Age ≥12, F508del homozygous or F508del/Residual Function) rand_T Randomization (1:1) screening_T->rand_T evolve_expand Phase 3 Trials (24 weeks) EVOLVE / EXPAND rand_T->evolve_expand Tezacaftor/Ivacaftor placebo_T Placebo rand_T->placebo_T extend Open-Label Extension (96 weeks) EXTEND evolve_expand->extend placebo_T->extend followup_T Long-Term Follow-up extend->followup_T screening_L Screening (Age ≥12, F508del homozygous) rand_L Randomization (1:1:1) screening_L->rand_L traffic_transport Phase 3 Trials (24 weeks) TRAFFIC / TRANSPORT rand_L->traffic_transport Lumacaftor/Ivacaftor (2 dose groups) placebo_L Placebo rand_L->placebo_L progress Open-Label Extension (96 weeks) PROGRESS traffic_transport->progress placebo_L->progress followup_L Long-Term Follow-up progress->followup_L

References

Assessing the In Vivo Efficacy of (Rac)-Tezacaftor: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Tezacaftor, a key component in modern cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, has demonstrated significant clinical benefit in combination with other modulators. Assessing its in vivo response is critical for both clinical management and the development of new therapeutic strategies. This guide provides a comprehensive comparison of biomarkers used to evaluate the efficacy of Tezacaftor, supported by experimental data and detailed methodologies.

Executive Summary

The in vivo response to Tezacaftor, a CFTR corrector, is primarily assessed through a combination of CFTR function biomarkers, clinical outcomes, and inflammatory markers. While Tezacaftor is most effective as part of a combination therapy, understanding its individual contribution is crucial. Data from early phase clinical trials of Tezacaftor monotherapy showed modest but statistically significant reductions in sweat chloride concentration, a direct measure of CFTR function. However, improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), were not statistically significant with monotherapy. In contrast, when combined with a potentiator like Ivacaftor, and further with a second corrector like Elexacaftor, the improvements across all biomarkers are substantial and clinically meaningful. This guide will delve into the quantitative data for these biomarkers, detail the experimental protocols for their measurement, and provide a visual representation of the underlying biological pathways.

Comparison of Key Biomarkers for Tezacaftor Response

The following tables summarize the quantitative data for key biomarkers used to assess the in vivo response to Tezacaftor, both as a monotherapy and in combination with other CFTR modulators. For comparison, data for an alternative CFTR corrector, Lumacaftor, is also included.

Table 1: CFTR Function Biomarkers

BiomarkerTezacaftor Monotherapy (100 mg)Tezacaftor/IvacaftorElexacaftor/Tezacaftor/IvacaftorLumacaftor/Ivacaftor
Δ Sweat Chloride (mmol/L) Modest, statistically significant decrease[1]-6.04[2]-41.7 to -57.9[3][4]-17.8[5]
Δ Nasal Potential Difference (mV) Data not availablePartial rescue of CFTR function[5]Improvement to ~40-50% of normal[6]Partial rescue to 10.2% of normal[5]
Δ Intestinal Current Measurement (µA/cm²) Data not availableFunctional improvement in rectal epithelia[5]Improvement to ~40-50% of normal[6]Functional improvement to 17.7% of normal[5]

Table 2: Clinical and Inflammatory Biomarkers

BiomarkerTezacaftor Monotherapy (100 mg)Tezacaftor/IvacaftorElexacaftor/Tezacaftor/IvacaftorLumacaftor/Ivacaftor
Δ ppFEV1 (%) Not statistically significant+3.75 to +6.8[2][7]+9.76 to +14.3[3][8]+2.3[5]
Δ Body Mass Index (BMI) ( kg/m ²) Data not availableIncrease of 0.3 kg/m ²[5]Significant increase[3]Increase of 0.3 kg/m ²[5]
Δ Inflammatory Markers (e.g., IL-6, IL-8) Data not availableData not availableReduction in IL-1β, IL-6, and IL-8[9]Data not available

Signaling Pathways and Mechanism of Action

Tezacaftor is a CFTR "corrector" that aids in the proper folding and trafficking of the mutant CFTR protein to the cell surface. The most common CF-causing mutation, F508del, results in a misfolded protein that is targeted for degradation by the cell's quality control machinery in the endoplasmic reticulum (ER). Tezacaftor binds to the misfolded CFTR protein, stabilizing its structure and allowing it to escape degradation and traffic to the plasma membrane.

CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent CFTR (misfolded F508del) Ribosome->Nascent_CFTR Translation ER_QC ER Quality Control Nascent_CFTR->ER_QC Correctly_Folded_CFTR Correctly Folded CFTR Nascent_CFTR->Correctly_Folded_CFTR Correction Chaperones Chaperones Chaperones->ER_QC Proteasome Proteasome-mediated Degradation ER_QC->Chaperones Folding attempt ER_QC->Proteasome Degradation of misfolded protein Tezacaftor This compound Tezacaftor->Nascent_CFTR Binds and stabilizes Mature_CFTR Mature, Glycosylated CFTR Correctly_Folded_CFTR->Mature_CFTR Processing Correctly_Folded_CFTR->Mature_CFTR Mature_CFTR_Membrane Functional CFTR Channel Mature_CFTR->Mature_CFTR_Membrane Trafficking Ion_Transport Cl- and HCO3- Transport Mature_CFTR_Membrane->Ion_Transport Activation

CFTR Protein Processing and Trafficking Pathway

Experimental Workflows and Protocols

Accurate and standardized experimental protocols are essential for the reliable assessment of Tezacaftor's in vivo response. Below are detailed methodologies for the key biomarker assays.

Sweat_Chloride_Workflow Pilocarpine Pilocarpine Iontophoresis Collection Sweat Collection (Gauze/Filter Paper/ Macroduct®) Pilocarpine->Collection Stimulation Measurement Chloride Concentration Measurement (Chloridometer) Collection->Measurement Sample Analysis Data Analysis and Interpretation Measurement->Analysis Result

Sweat Chloride Measurement Workflow
Sweat Chloride Test

The sweat chloride test is a cornerstone for diagnosing CF and for assessing the efficacy of CFTR modulators.[3][10]

Protocol:

  • Stimulation: A small area of the forearm is cleaned. An electrode containing pilocarpine gel is placed on the site. A second electrode is placed at another location on the arm. A weak electrical current is passed between the electrodes to deliver the pilocarpine, which stimulates sweat production. This process, called iontophoresis, lasts for about 5-10 minutes.[3]

  • Collection: After iontophoresis, the electrodes are removed, and the stimulated area is cleaned. A sweat collection device, such as a piece of pre-weighed filter paper, gauze, or a Macroduct® coil, is placed over the area to collect the sweat for 30 minutes.[10]

  • Analysis: The collected sweat is weighed to ensure a sufficient sample has been obtained. The chloride concentration is then measured using a chloridometer.[10]

  • Interpretation: A sweat chloride concentration of ≥ 60 mmol/L is indicative of CF. A significant decrease in sweat chloride levels after treatment with a CFTR modulator indicates a positive response.

Nasal Potential Difference (NPD)

NPD measures the voltage across the nasal epithelium, which reflects ion transport activity.

Protocol:

  • Preparation: A reference electrode is placed on the forearm. An exploring electrode is placed on the surface of the inferior turbinate of the nose.[4]

  • Perfusion: The nasal epithelium is sequentially perfused with different solutions to measure baseline potential difference and the response to amiloride (an ENaC channel blocker) and a zero-chloride solution with isoproterenol (to stimulate CFTR-mediated chloride secretion).

  • Measurement: The voltage changes in response to each solution are recorded.[4]

  • Interpretation: In individuals with CF, there is a more negative baseline potential difference and a blunted response to the zero-chloride/isoproterenol solution. An improvement in these parameters following Tezacaftor treatment signifies enhanced CFTR function.

Intestinal Current Measurement (ICM)

ICM provides an ex vivo assessment of CFTR function in rectal biopsy tissue.

Protocol:

  • Biopsy: A small rectal biopsy is obtained from the patient.[9]

  • Ussing Chamber: The biopsy tissue is mounted in a micro-Ussing chamber, which separates the tissue into two chambers, allowing for the measurement of ion transport across the epithelium.

  • Stimulation: The tissue is exposed to a series of secretagogues, including carbachol and forskolin/IBMX, which stimulate chloride secretion through different signaling pathways that converge on CFTR.

  • Measurement: The change in short-circuit current (Isc), which reflects the net ion transport, is measured in response to each secretagogue.

  • Interpretation: A reduced Isc response to CFTR-specific secretagogues is characteristic of CF. An increase in the Isc response after treatment indicates improved CFTR function.

Conclusion

The assessment of in vivo response to this compound relies on a multi-faceted approach utilizing a panel of biomarkers. While sweat chloride and ppFEV1 are the most established and widely reported, NPD and ICM offer more direct and sensitive measures of CFTR function in specific tissues. The data clearly indicates that while Tezacaftor monotherapy provides a modest benefit, its true potential is realized in combination therapies. For researchers and drug developers, a comprehensive understanding of these biomarkers and their respective methodologies is paramount for the continued advancement of CFTR modulator therapies and the development of personalized treatment strategies for individuals with cystic fibrosis.

References

A Comparative Guide to the Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Cystic Fibrosis Patients Heterozygous for the F508del Mutation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (brand name: Trikafta) in the treatment of cystic fibrosis (CF) for patients heterozygous for the F508del mutation. The objective of this document is to present a clear overview of the available clinical trial data, compare it with alternative treatments, and provide detailed experimental methodologies to support further research and development in this field.

Introduction to F508del Heterozygous Cystic Fibrosis and CFTR Modulator Therapies

Cystic fibrosis is a life-shortening autosomal recessive genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] This gene is responsible for producing the CFTR protein, an ion channel that regulates the movement of chloride and bicarbonate ions across epithelial cell membranes.[2] The F508del mutation, a deletion of phenylalanine at position 508, is the most common CF-causing mutation, present in approximately 85% of individuals with CF.[3] Patients heterozygous for the F508del mutation have one copy of this mutation and another different CFTR mutation.

The advent of CFTR modulator therapies has revolutionized the treatment of CF by targeting the underlying protein defect.[4] These therapies are categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the opening of the CFTR channel.[5] Elexacaftor/Tezacaftor/Ivacaftor is a triple-combination therapy comprising two correctors (Elexacaftor and Tezacaftor) and one potentiator (Ivacaftor).[6][7]

Mechanism of Action of Elexacaftor/Tezacaftor/Ivacaftor

Elexacaftor and Tezacaftor are CFTR correctors that work at different binding sites on the CFTR protein to improve its folding, processing, and trafficking to the cell surface.[6][8] Ivacaftor is a CFTR potentiator that increases the probability of the CFTR channel being open, thereby facilitating increased chloride ion transport.[6] The synergistic action of these three drugs leads to a significant increase in the quantity and function of the F508del-CFTR protein at the cell surface.[9]

Elexacaftor_Tezacaftor_Ivacaftor_Mechanism_of_Action cluster_0 Endoplasmic Reticulum cluster_1 Cell Membrane F508del_CFTR_Protein Misfolded F508del CFTR Protein Correctors Elexacaftor & Tezacaftor F508del_CFTR_Protein->Correctors Binding Corrected_CFTR Correctly Folded CFTR Protein Correctors->Corrected_CFTR Correction of folding defect Trafficked_CFTR Trafficked CFTR at Cell Surface Corrected_CFTR->Trafficked_CFTR Trafficking Potentiator Ivacaftor Trafficked_CFTR->Potentiator Binding Active_CFTR Active CFTR Channel (Increased Chloride Transport) Potentiator->Active_CFTR Potentiation of channel gating

Mechanism of action of Elexacaftor/Tezacaftor/Ivacaftor.

Comparative Efficacy Data

Clinical trials have demonstrated the significant efficacy of Elexacaftor/Tezacaftor/Ivacaftor in F508del heterozygous patients. The following tables summarize key quantitative data from pivotal studies, comparing the triple-combination therapy with placebo and other CFTR modulators.

Table 1: Efficacy in Patients Aged 12 Years and Older Heterozygous for F508del and a Minimal Function Mutation
Outcome MeasureElexacaftor/Tezacaftor/Ivacaftor (n=200)Placebo (n=203)Treatment Difference (95% CI)Study Duration
Absolute Change in ppFEV1 from Baseline +14.3 percentage points-14.3 (12.1 to 16.4)24 weeks
Absolute Change in Sweat Chloride from Baseline (mmol/L) -41.8--41.8 (-45.2 to -38.4)24 weeks
Absolute Change in CFQ-R Respiratory Domain Score from Baseline +20.2-20.2 (16.7 to 23.7)24 weeks
Annualized Rate of Pulmonary Exacerbations 0.370.98-63%24 weeks

Data sourced from a Phase 3, randomized, double-blind, placebo-controlled study.[10][11]

Table 2: Efficacy in Children Aged 6 Through 11 Years Heterozygous for F508del and a Minimal Function Mutation
Outcome MeasureElexacaftor/Tezacaftor/IvacaftorPlaceboTreatment Difference (95% CI)Study Duration
Absolute Change in ppFEV1 from Baseline --11.0 (6.9 to 15.1)24 weeks
Absolute Change in Sweat Chloride from Baseline (mmol/L) ---51.2 (-55.3 to -47.1)24 weeks
Absolute Change in CFQ-R Respiratory Domain Score from Baseline --5.5 (1.0 to 10.0)24 weeks
Absolute Change in Lung Clearance Index2.5 from Baseline -2.290.02-2.26 (-2.71 to -1.81)24 weeks

Data sourced from a Phase 3b, randomized, double-blind, placebo-controlled study.[5][12]

Comparison with Alternative CFTR Modulators

Prior to the approval of Elexacaftor/Tezacaftor/Ivacaftor, treatment options for F508del heterozygous patients were limited. The dual-combination therapies, Tezacaftor/Ivacaftor (Symdeko) and Lumacaftor/Ivacaftor (Orkambi), were primarily indicated for patients homozygous for the F508del mutation or heterozygous with specific residual function mutations.[2][4]

A systematic review and meta-analysis suggest superior therapeutic outcomes for Elexacaftor/Tezacaftor/Ivacaftor compared to Tezacaftor/Ivacaftor, as evidenced by greater improvements in FEV1 levels, reduction in sweat chloride levels, and enhanced Cystic Fibrosis Questionnaire-Revised Respiratory Domain scores.[13] For instance, one study reported a least squares mean change in the CFQ-R RD score for Tezacaftor/Ivacaftor of 5.1, while a separate trial of the triple combination showed a least squares mean change of 20.1.[13]

Experimental Protocols

The data presented in this guide are derived from rigorously designed clinical trials. The following outlines the typical methodologies employed in these studies.

Clinical_Trial_Workflow Screening Screening Period (up to 28 days) Randomization Randomization (1:1 ratio) Screening->Randomization Treatment_Period Treatment Period (e.g., 24 weeks) Randomization->Treatment_Period Endpoint_Assessment Primary & Secondary Endpoint Assessment Treatment_Period->Endpoint_Assessment Follow_up Safety Follow-up (e.g., 4 weeks) Endpoint_Assessment->Follow_up

A generalized workflow for a randomized controlled trial of Elexacaftor/Tezacaftor/Ivacaftor.
Key Experimental Methodologies

  • Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled or active-controlled trials are the gold standard for evaluating efficacy and safety.[9][10][14] Open-label extension studies are often conducted to assess long-term safety and efficacy.[8][15]

  • Patient Population: Inclusion criteria typically specify an age range (e.g., 6 years and older), a confirmed diagnosis of cystic fibrosis, and the presence of at least one F508del mutation.[14][16] Exclusion criteria often include clinically significant cirrhosis or lung infections with organisms associated with a rapid decline in pulmonary status.[17]

  • Intervention: The investigational arm receives Elexacaftor/Tezacaftor/Ivacaftor at a weight-based dosage.[8] The comparator arm may receive a placebo or an active control such as Tezacaftor/Ivacaftor.

  • Primary and Secondary Endpoints:

    • Percent predicted forced expiratory volume in 1 second (ppFEV1): Spirometry is performed at baseline and at specified intervals throughout the study to measure changes in lung function.

    • Sweat Chloride Concentration: A quantitative pilocarpine iontophoresis sweat test is conducted to measure the concentration of chloride in sweat, a direct indicator of CFTR protein function.

    • Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Domain Score: This patient-reported outcome measure assesses respiratory symptoms and quality of life.[13]

    • Pulmonary Exacerbations: The frequency and rate of pulmonary exacerbations, defined by a change in signs and symptoms requiring new or additional antibiotic treatment, are recorded.[10]

    • Lung Clearance Index (LCI): This is a measure of ventilation inhomogeneity and is particularly sensitive in patients with early or mild lung disease.[16]

  • Statistical Analysis: A hierarchical testing procedure is often used for key secondary endpoints to control the overall type I error rate. For an endpoint to be considered statistically significant, it and all preceding endpoints in the hierarchy must have a p-value less than a predefined threshold (e.g., 0.05).[10]

Conclusion

The triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor has demonstrated substantial and clinically meaningful improvements in lung function, CFTR function, and quality of life for cystic fibrosis patients heterozygous for the F508del mutation. The robust data from numerous clinical trials establish this therapy as a highly effective treatment that has significantly altered the natural trajectory of CF disease for a large proportion of the patient population.[5] The safety profile has been shown to be generally favorable and consistent across different age groups.[15] Continued research and real-world evidence will further elucidate the long-term benefits and impact of this transformative therapy.

References

A Meta-Analysis of Clinical Outcomes for Tezacaftor-Based Therapies in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical outcomes associated with Tezacaftor-based therapies for the treatment of cystic fibrosis (CF). It objectively compares the performance of Tezacaftor/Ivacaftor and the triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor, against other CFTR modulators and placebo. The information is compiled from a systematic review of published meta-analyses and pivotal Phase 3 clinical trials, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Comparative Efficacy of Tezacaftor-Based Therapies

Tezacaftor-based therapies have significantly advanced the treatment landscape for individuals with cystic fibrosis carrying at least one F508del mutation. The dual-combination of Tezacaftor/Ivacaftor (TEZ/IVA) demonstrated notable improvements in lung function and other clinical endpoints compared to placebo. The subsequent development of the triple-combination therapy, Elexacaftor/Tezacaftor/Ivacaftor (ETI), has shown even more profound and broad-ranging clinical benefits.[1]

Key Clinical Outcome Measures

The following tables summarize the meta-analyzed data for three key clinical outcomes: change in percent predicted forced expiratory volume in one second (ppFEV1), reduction in the annualized rate of pulmonary exacerbations, and change in sweat chloride concentration.

Table 1: Meta-Analysis of the Mean Absolute Change in ppFEV1 from Baseline

TherapyComparatorMean Absolute Change in ppFEV1 (percentage points)Key Findings
Elexacaftor/Tezacaftor/Ivacaftor (ETI) Placebo / Other Modulators+10.29 to +14.3A meta-analysis of six studies showed a significant improvement in ppFEV1 of 10.29% compared to placebo, Ivacaftor, or TEZ/IVA.[2] Another study reported a 14.3-point higher ppFEV1 through 24 weeks compared to placebo.
Tezacaftor/Ivacaftor (TEZ/IVA) Placebo+4.0In a pivotal Phase 3 trial, TEZ/IVA showed a 4.0 percentage point improvement in ppFEV1 compared to placebo.
Lumacaftor/Ivacaftor (LUM/IVA) Placebo+2.6 to +4.0Phase 3 studies of LUM/IVA demonstrated a modest but significant mean absolute improvement in ppFEV1 of 2.6 to 4.0 percentage points compared to placebo.

Table 2: Meta-Analysis of the Reduction in Pulmonary Exacerbations

TherapyComparatorReduction in Annualized Rate of Pulmonary ExacerbationsKey Findings
Elexacaftor/Tezacaftor/Ivacaftor (ETI) Placebo63%ETI treatment resulted in a 63% lower rate of pulmonary exacerbations compared to placebo.
Tezacaftor/Ivacaftor (TEZ/IVA) Placebo35%TEZ/IVA was associated with a 35% lower rate of pulmonary exacerbations compared to placebo in a key clinical trial.
Lumacaftor/Ivacaftor (LUM/IVA) Placebo30-39%The rate of pulmonary exacerbations was 30-39% lower in the LUM/IVA groups compared with placebo.

Table 3: Meta-Analysis of the Mean Absolute Change in Sweat Chloride Concentration from Baseline

TherapyComparatorMean Absolute Change in Sweat Chloride (mmol/L)Key Findings
Elexacaftor/Tezacaftor/Ivacaftor (ETI) Placebo / Other Modulators-40.3 to -41.8A meta-analysis indicated a significant decrease in sweat chloride concentration by -40.30 mmol/L compared to placebo, Ivacaftor, or TEZ/IVA.[2] Another study reported a -41.8 mmol/L lower concentration compared to placebo.
Tezacaftor/Ivacaftor (TEZ/IVA) Placebo-10.1A pivotal trial of TEZ/IVA showed a mean change of -10.1 mmol/L in sweat chloride concentration compared to placebo.
Lumacaftor/Ivacaftor (LUM/IVA) Placebo-18.5In a real-world multicenter cohort study, LUM/IVA treatment was associated with a mean change of -18.5 mmol/L in sweat chloride from baseline.[3][4]

Experimental Protocols of Pivotal Phase 3 Clinical Trials

The data presented above are derived from rigorously designed Phase 3 clinical trials. Understanding the methodologies of these trials is crucial for interpreting the clinical outcome data.

Tezacaftor/Ivacaftor (TEZ/IVA) - EVOLVE Study
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients with CF aged 12 years or older who were homozygous for the F508del mutation.

  • Intervention:

    • Treatment Group: Tezacaftor 100 mg once daily and Ivacaftor 150 mg every 12 hours.

    • Control Group: Placebo.

  • Duration: 24 weeks.

  • Primary Endpoint: Absolute change from baseline in ppFEV1 through week 24.

  • Secondary Endpoints: Relative change in ppFEV1, number of pulmonary exacerbations, change in body mass index (BMI), and change in the respiratory domain score of the Cystic Fibrosis Questionnaire-Revised (CFQ-R).

Elexacaftor/Tezacaftor/Ivacaftor (ETI) - F508del Heterozygous Study
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[5]

  • Patient Population: Patients with CF aged 12 years or older with one F508del mutation and a minimal function mutation.

  • Intervention:

    • Treatment Group: Elexacaftor 200 mg once daily, Tezacaftor 100 mg once daily, and Ivacaftor 150 mg every 12 hours.[5]

    • Control Group: Placebo.[5]

  • Duration: 24 weeks.

  • Primary Endpoint: Absolute change from baseline in ppFEV1 at week 4.[5]

  • Secondary Endpoints: Absolute change in sweat chloride concentration, number of pulmonary exacerbations, and change in the CFQ-R respiratory domain score.[5]

Elexacaftor/Tezacaftor/Ivacaftor (ETI) - F508del Homozygous Study
  • Study Design: A Phase 3, randomized, double-blind, active-controlled trial.[5]

  • Patient Population: Patients with CF aged 12 years or older who were homozygous for the F508del mutation.[5]

  • Intervention:

    • Run-in Period: All participants received 4 weeks of Tezacaftor/Ivacaftor.[5]

    • Treatment Group: Elexacaftor 200 mg once daily in combination with Tezacaftor 100 mg once daily and Ivacaftor 150 mg every 12 hours.[5]

    • Control Group: Tezacaftor 100 mg once daily and Ivacaftor 150 mg every 12 hours.[5]

  • Duration: 4 weeks of treatment after the run-in period.[5]

  • Primary Endpoint: Absolute change in ppFEV1 from baseline (end of the run-in period) at week 4.[5]

  • Secondary Endpoints: Absolute change in sweat chloride concentration and CFQ-R respiratory domain score.[5]

Visualizing the Mechanisms and Methodologies

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_meta Meta-Analysis Workflow A Formulate Research Question B Define Inclusion/Exclusion Criteria A->B C Systematic Literature Search (e.g., PubMed, Embase, Cochrane) B->C D Study Selection C->D E Data Extraction D->E F Assess Risk of Bias E->F G Statistical Analysis (Data Synthesis) F->G H Interpret Results & Draw Conclusions G->H cluster_cell Mechanism of Action of Tezacaftor-Based Therapies cluster_protein CFTR Protein Lifecycle cluster_drugs Drug Intervention cluster_outcome Cellular Outcome synthesis Protein Synthesis (Endoplasmic Reticulum) processing Processing & Trafficking synthesis->processing Normal Pathway membrane Cell Membrane Integration processing->membrane gating Channel Gating membrane->gating outcome Increased Chloride Ion Transport gating->outcome tezacaftor Tezacaftor (Corrector) tezacaftor->processing Aids in folding and trafficking of F508del-CFTR ivacaftor Ivacaftor (Potentiator) ivacaftor->gating Increases channel opening probability

References

Safety Operating Guide

Navigating the Disposal of (Rac)-Tezacaftor: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management and disposal of investigational compounds like (Rac)-Tezacaftor are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, drawing upon general principles of hazardous waste management and safety data sheet information.

Pre-Disposal Handling and Safety Precautions

Before initiating any disposal procedures, it is crucial for all personnel handling this compound to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

This compound: Summary of Relevant Data

While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is best practice to handle and dispose of all research chemicals with caution.[1] The following table summarizes key information for this compound.

PropertyDataReference
Chemical Name This compound[1]
Synonyms (Rac)-VX-661[1]
CAS Number 1226709-85-8[1]
Molecular Formula C₂₆H₂₇F₃N₂O₆[1]
Identified Uses Laboratory chemicals, manufacture of substances[1]
Hazard Classification Not a hazardous substance or mixture[1]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on established best practices for the disposal of laboratory chemicals and should be adapted to comply with the specific regulations of your institution and local authorities.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, should be collected in a dedicated and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene, and feature a secure lid to prevent spillage and exposure. The label should clearly state "Hazardous Waste: this compound" and include the accumulation start date.

  • Liquid Waste: Any liquid waste containing this compound, such as solutions in organic solvents, must be collected in a separate, labeled hazardous waste container suitable for liquids. It is imperative not to mix incompatible waste streams.

  • Empty Containers: Empty containers that previously held this compound should be managed according to institutional and local regulations. In many cases, containers that are "RCRA empty" (containing no more than 3% by weight of the original contents) can be disposed of as trace chemotherapy waste, often in designated yellow containers.[2][3] However, to err on the side of caution, it is advisable to treat them as hazardous waste.

2. Spill Management:

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Alert others in the vicinity of the spill.

  • Wearing appropriate PPE, contain the spill to prevent it from spreading.

  • For solid spills, carefully collect the material using spark-proof tools and place it into the designated solid hazardous waste container.

  • For liquid spills, use an appropriate absorbent material to soak up the liquid. The contaminated absorbent material should then be placed in the solid hazardous waste container.

  • Thoroughly decontaminate the spill area with a suitable solvent or detergent and water. All materials used for decontamination should also be disposed of as hazardous waste.

3. Final Disposal:

The recommended method for the final disposal of this compound and its associated waste is through a licensed and certified chemical destruction facility.[4]

  • Incineration: Controlled incineration at a high temperature is the preferred method for the destruction of pharmaceutical compounds, as it ensures complete breakdown and minimizes environmental impact.[5]

  • Do Not Discharge into Drains: Under no circumstances should this compound or its solutions be discharged into the sewer system.[5][6]

  • Professional Handling: Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated PPE, lab supplies) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid manage_empty Manage as per Institutional/ Local Regulations (Treat as hazardous waste) empty_container->manage_empty store_waste Store Securely in Designated Hazardous Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste manage_empty->store_waste professional_disposal Arrange for Pickup by Certified Hazardous Waste Contractor store_waste->professional_disposal incineration Final Disposal via Controlled Incineration professional_disposal->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby fostering a culture of safety and excellence in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.